molecular formula C51H78NNaO13 B560154 Secorapamycin sodium CAS No. 148554-65-8

Secorapamycin sodium

Cat. No.: B560154
CAS No.: 148554-65-8
M. Wt: 936.2 g/mol
InChI Key: DNMSBJYMPJMFNS-OWGFPTNRSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rapamycin is a natural macrolide immunosuppressant that activates mTORC1. Seco Rapamycin (sodium salt) is a nonenzyme-dependent degradation product of rapamycin resulting from ester hydration followed by dehydration. It has less than 4% of the potency of rapamycin in a thymocyte proliferation assay. Rapamycin quickly degrades to two ring-opened products, including seco rapamycin, in the cytoplasm or in homogenates of Caco-2 cells. Like rapamycin, seco rapamycin is secreted from cells by P-glycoprotein and metabolized to a common dihydro species. While seco rapamycin poorly activates mTOR, it mimics rapamycin in its ability to inhibit the proteasome.>Seco-rapamycin is the first in vivo open-ring metabolite of rapamycin that does not affect mTOR, inhibit the ChT-L (D) (IC50>20 μM)and PGPH (E) (IC50=6.45 ± 0.78 μM) peptidases, and activate the T-L (F) peptidase. IC50 value: 6.45 ± 0.78 uMTarget: PGPH (E)in vitro: The efficiency of inhibition or activation by Seco-rapamycin is lower than that by Rapamycin, but still only 5 μM of the former is sufficient to induce nearly a 50% inhibition of the postacidic cleavages or almost a 2-fold activation of postbasic (T-L) cleavages.

Properties

IUPAC Name

sodium;(2S)-1-[2-[(2R,3R,6S)-2-hydroxy-6-[(2S,3E,5E,7E,9S,11R,13R,14R,15E,17R,19E,21R)-14-hydroxy-22-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxodocosa-3,5,7,15,19-pentaenyl]-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H79NO13.Na/c1-31(26-35(5)45(55)47(64-10)46(56)36(6)28-34(4)41(53)23-19-32(2)27-38-21-24-42(54)44(29-38)63-9)16-12-11-13-17-33(3)43(62-8)30-39-22-20-37(7)51(61,65-39)48(57)49(58)52-25-15-14-18-40(52)50(59)60;/h11-13,16-17,19,23,28,31-32,34-35,37-40,42-44,46-47,54,56,61H,14-15,18,20-22,24-27,29-30H2,1-10H3,(H,59,60);/q;+1/p-1/b13-11+,16-12+,23-19+,33-17+,36-28+;/t31-,32+,34-,35-,37-,38+,39+,40+,42-,43+,44-,46-,47+,51-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNMSBJYMPJMFNS-OWGFPTNRSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(OC1(C(=O)C(=O)N2CCCCC2C(=O)[O-])O)CC(C(=CC=CC=CC(C)CC(C)C(=O)C(C(C(=CC(C)C(=O)C=CC(C)CC3CCC(C(C3)OC)O)C)O)OC)C)OC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H](O[C@]1(C(=O)C(=O)N2CCCC[C@H]2C(=O)[O-])O)C[C@@H](/C(=C/C=C/C=C/[C@@H](C)C[C@@H](C)C(=O)[C@@H]([C@@H](/C(=C/[C@@H](C)C(=O)/C=C/[C@H](C)C[C@@H]3CC[C@H]([C@@H](C3)OC)O)/C)O)OC)/C)OC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H78NNaO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

936.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Biological Profile of Secorapamycin Sodium: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Deconstructing a Degradation Product

In the landscape of mTOR inhibitors, rapamycin (also known as sirolimus) stands as a cornerstone molecule, pivotal in fields ranging from immunosuppression to oncology and longevity research.[1][2] The discovery of rapamycin from a soil sample of Easter Island (Rapa Nui) and the subsequent elucidation of its mechanism of action have paved the way for a deeper understanding of cellular growth and metabolism.[1][2][3] However, the chemical stability of rapamycin is a critical factor in its therapeutic application, and its degradation pathways have been a subject of intense study. Secorapamycin, the ring-opened product of rapamycin, is a principal degradation product that has garnered attention for its distinct biological properties.[4][5] This technical guide provides an in-depth exploration of the mechanism of action, or more accurately, the biological characterization of secorapamycin sodium, offering a comprehensive resource for researchers, scientists, and drug development professionals. While structurally similar to its parent compound, secorapamycin exhibits a significantly altered pharmacological profile, which is crucial to understand for anyone working with rapamycin and its derivatives.

From Macrocycle to Seco-Compound: The Genesis of Secorapamycin

The journey from the potent immunosuppressant rapamycin to secorapamycin is a tale of chemical transformation. The 31-membered macrocycle of rapamycin is susceptible to ring-opening reactions under various conditions.[3][5] This process, primarily initiated by the hydrolysis of the macrocyclic ester bond, leads to the formation of secorapamycin.[3][6]

Ring-Opening Mechanism

The formation of secorapamycin from rapamycin proceeds through a two-step process:

  • Ester Hydration: The initial step involves the hydrolysis of the ester linkage within the rapamycin macrocycle. This reaction can occur spontaneously in aqueous alkaline conditions (pH 9–11) at temperatures between 25–37°C and can also be catalyzed by esterases.[3] This leads to the formation of a diol intermediate.

  • Dehydration: Following hydration, the diol intermediate undergoes dehydration under mildly acidic conditions (pH 4–6) to yield the open-chain secorapamycin. The subsequent addition of sodium hydroxide results in the formation of this compound salt, which often exhibits enhanced water solubility and stability compared to the free form.[3][4]

This degradation pathway is of significant interest as it can occur both in vitro during formulation and storage, and in vivo following administration.[5]

The Core Mechanism: A Divergence from Rapamycin's Path

The defining characteristic of secorapamycin's mechanism of action is its marked deviation from that of its parent compound, rapamycin. While rapamycin exerts its effects by forming a gain-of-function complex with the 12-kDa FK506-binding protein (FKBP12), which then allosterically inhibits the mTORC1 complex, secorapamycin is reported to not significantly affect mTOR function.[2][4]

Interaction with FKBP12 and mTOR

The immunosuppressive and anti-proliferative activities of rapamycin are contingent on the formation of a ternary complex between FKBP12, rapamycin, and the FKBP12-Rapamycin Binding (FRB) domain of mTOR.[7][8] While rapamycin alone has a modest affinity for the FRB domain, the FKBP12-rapamycin complex binds to FRB with an affinity that is approximately 2000-fold tighter.[7]

Secorapamycin, due to its altered conformation resulting from the ring-opening, exhibits a significantly reduced potency in mTOR-related assays. It has been shown to have less than 4% of the potency of rapamycin in a thymocyte proliferation assay.[6] This suggests a severely impaired ability to form a stable and functional ternary complex with FKBP12 and the FRB domain of mTOR.

The following diagram illustrates the canonical rapamycin signaling pathway and highlights the point of divergence for secorapamycin.

cluster_0 Cell Membrane cluster_1 Cytoplasm Growth Factors Growth Factors Receptor Receptor Growth Factors->Receptor binds PI3K PI3K Receptor->PI3K activates Akt Akt PI3K->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 phosphorylates FKBP12 FKBP12 FKBP12_Rapamycin FKBP12-Rapamycin Complex FKBP12->FKBP12_Rapamycin Rapamycin Rapamycin Rapamycin->FKBP12 binds Secorapamycin Secorapamycin Secorapamycin->FKBP12 weak/no functional binding FKBP12_Rapamycin->mTORC1 inhibits Cell Growth\n& Proliferation Cell Growth & Proliferation S6K1->Cell Growth\n& Proliferation promotes 4E-BP1->Cell Growth\n& Proliferation promotes (when phosphorylated)

Caption: Canonical mTOR signaling pathway and the inhibitory action of Rapamycin versus the ineffective interaction of Secorapamycin.

A Note on Proteasome Inhibition

While the interaction of secorapamycin with the mTOR pathway is significantly attenuated, some evidence suggests it may mimic rapamycin in its ability to inhibit the proteasome.[6] This potential off-target effect is an area that warrants further investigation to fully understand the biological activity of secorapamycin. If confirmed and characterized, this could represent a secondary mechanism of action, independent of mTOR inhibition.

Pharmacokinetics and Metabolism

Understanding the metabolic fate of secorapamycin is crucial, as it is formed in vivo.[5] Studies utilizing human tissue homogenates and Caco-2 cell monolayers have provided insights into its absorption, distribution, metabolism, and excretion (ADME) profile.

Metabolism to Dihydro Sirolimus (M2)

Secorapamycin can be metabolized to dihydro sirolimus (M2), a metabolite also formed from rapamycin.[3][4] This conversion has been observed in human liver and jejunal mucosal homogenates in an NADPH-dependent manner.[4]

Interaction with P-glycoprotein

Similar to rapamycin, secorapamycin is a substrate for the efflux transporter P-glycoprotein (P-gp).[6] In Caco-2 cell monolayer models, when secorapamycin is applied to the basolateral compartment, it is readily detected in the apical compartment, indicating active efflux.[4] This has implications for its oral bioavailability and tissue distribution.

The following table summarizes the key differences in the mechanism of action and properties of rapamycin and this compound.

FeatureRapamycinThis compound
Structure 31-membered macrocycleRing-opened seco-acid
Primary Target mTORC1Not mTORC1
FKBP12 Binding High affinity, forms functional inhibitory complexSignificantly reduced functional binding
mTOR Inhibition Potent inhibitorPoor inhibitor (<4% potency of rapamycin)
Proteasome Inhibition Reported activityMay mimic rapamycin's activity
Metabolism Metabolized to various products, including M2Can be metabolized to M2
P-gp Substrate YesYes

Experimental Protocols for Studying Secorapamycin

To aid researchers in the investigation of secorapamycin, this section outlines key experimental methodologies.

Protocol 1: In Vitro mTORC1 Kinase Assay

This assay is designed to measure the direct inhibitory effect of a compound on mTORC1 activity.

Objective: To quantify the kinase activity of mTORC1 in the presence of secorapamycin compared to rapamycin.

Methodology:

  • Immunoprecipitation of mTORC1:

    • Lyse mammalian cells (e.g., HEK293T) with mTOR lysis buffer.

    • Incubate cell lysates with an anti-mTOR antibody to immunoprecipitate mTOR complexes.

  • Preparation of Inhibitors:

    • Prepare stock solutions of rapamycin and secorapamycin in a suitable solvent (e.g., DMSO).

    • For rapamycin, pre-incubate with recombinant FKBP12 to form the active inhibitory complex.

  • Kinase Reaction:

    • Add the immunoprecipitated mTORC1 to a kinase assay buffer containing a substrate (e.g., purified GST-4E-BP1).[9]

    • Add ATP to initiate the reaction.

    • Incubate at 30°C for 30-60 minutes.

  • Detection:

    • Stop the reaction by adding SDS-PAGE sample buffer.

    • Analyze the phosphorylation of the substrate (e.g., phospho-4E-BP1) by Western blotting using a phospho-specific antibody.[9]

Expected Outcome: Rapamycin will show a dose-dependent inhibition of substrate phosphorylation, while secorapamycin is expected to show little to no inhibition at comparable concentrations.

Protocol 2: FKBP12 Binding Assay (Fluorescence Polarization)

This assay measures the binding affinity of a compound to FKBP12.

Objective: To determine the dissociation constant (Kd) of secorapamycin for FKBP12.

Methodology:

  • Reagents:

    • Recombinant human FKBP12.

    • A fluorescently labeled FKBP12 ligand (e.g., fluorescein-labeled SLF).[10]

    • Serial dilutions of unlabeled rapamycin (positive control) and secorapamycin.

  • Assay Procedure:

    • In a microplate, combine FKBP12 and the fluorescently labeled ligand.

    • Add increasing concentrations of the unlabeled competitor (rapamycin or secorapamycin).

    • Incubate to allow binding to reach equilibrium.

  • Measurement:

    • Measure fluorescence polarization. Binding of the fluorescent ligand to FKBP12 results in a high polarization value. Displacement by an unlabeled competitor leads to a decrease in polarization.[10]

  • Data Analysis:

    • Plot the change in fluorescence polarization against the competitor concentration to determine the IC50 value, from which the Ki can be calculated.

Experimental Workflow Diagram

cluster_0 mTORC1 Kinase Assay cluster_1 FKBP12 Binding Assay A1 Cell Lysis A2 mTORC1 IP A1->A2 A3 Kinase Reaction (+ Inhibitor, Substrate, ATP) A2->A3 A4 Western Blot (p-Substrate) A3->A4 B1 Combine FKBP12 & Fluorescent Ligand B2 Add Competitor (Secorapamycin) B1->B2 B3 Incubate B2->B3 B4 Measure Fluorescence Polarization B3->B4

Caption: Workflow for key in vitro assays to characterize Secorapamycin's activity.

Conclusion and Future Directions

This compound, a primary degradation product of rapamycin, exhibits a biological profile that is markedly different from its parent compound. Its defining feature is a significantly attenuated ability to inhibit mTORC1, the canonical target of rapamycin. This is likely due to the conformational changes induced by the opening of the macrocyclic ring, which prevents the formation of a stable and functional ternary complex with FKBP12 and the FRB domain of mTOR.

For researchers in drug development and related fields, the key takeaways are:

  • The presence of secorapamycin in rapamycin formulations can lead to a decrease in potency and should be carefully monitored.

  • The distinct pharmacological profile of secorapamycin, including its metabolism and interaction with efflux transporters, should be considered when studying the overall effects of rapamycin administration in vivo.

  • The potential for mTOR-independent activities, such as proteasome inhibition, warrants further investigation and could reveal novel biological functions for this seco-compound.

Future research should focus on definitively characterizing any mTOR-independent effects of secorapamycin and further elucidating its metabolic pathways and potential for drug-drug interactions. A thorough understanding of secorapamycin is not only crucial for optimizing rapamycin-based therapies but also for the broader field of macrolide chemistry and pharmacology.

References

  • ResearchGate. (n.d.). Percentage of secorapamycin, the main degradation product of rapamycin, according to the formulation studied as captioned and described in Table 1 (F1–F9). Retrieved from [Link]

  • Novatia, LLC. (n.d.). Degradation of rapamycin and its ring-opened isomer. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Inhibition of the Mechanistic Target of Rapamycin (mTOR). PubMed Central. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Rapamycin: one drug, many effects. PMC. Retrieved from [Link]

  • ResearchGate. (2006). Characterization of the FKBP.Rapamycin.FRB ternary complex. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Creating Diverse Target-Binding Surfaces on FKBP12: Synthesis and Evaluation of a Rapamycin Analogue Library. Retrieved from [Link]

  • PubMed. (1999). The FKBP12-rapamycin-binding domain is required for FKBP12-rapamycin-associated protein kinase activity and G1 progression. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Methods to identify molecular expression of mTOR pathway: a rationale approach to stratify patients affected by clear cell renal cell carcinoma for more likely response to mTOR inhibitors. PMC. Retrieved from [Link]

  • National Institutes of Health. (2025). The bioavailability and blood levels of low-dose rapamycin for longevity in real-world cohorts of normative aging individuals. PubMed Central. Retrieved from [Link]

  • Wikipedia. (n.d.). mTOR inhibitors. Retrieved from [Link]

  • (2025). Molecular Docking studies of FKBP12-mTOR inhibitors using binding predictions. Retrieved from [Link]

  • National Institutes of Health. (2024). Preparation and in vivo and ex vivo studies of sirolimus nano-in-situ gel ophthalmic formulation. PubMed Central. Retrieved from [Link]

  • (n.d.). In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. Retrieved from [Link]

  • Chemical Science (RSC Publishing). (2025). Discovery of fully synthetic FKBP12-mTOR molecular glues. Retrieved from [Link]

  • YouTube. (2022). mTOR Inhibitors: Past, Present & Future. Retrieved from [Link]

  • Frontiers. (2020). Interactions of FK506 and Rapamycin With FK506 Binding Protein 12 in Opportunistic Human Fungal Pathogens. Retrieved from [Link]

  • AACR Journals. (2008). A convenient and sensitive mTOR activity assay with native and recombinant mTOR. Retrieved from [Link]

  • Selcia. (n.d.). FKBP Functional PPIase Assay | FK506 Binding Protein. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). mTOR Signaling Pathway. Retrieved from [Link]

  • eScholarship.org. (n.d.). Active-Site Inhibitors of mTOR Target Rapamycin-Resistant Outputs of mTORC1 and mTORC2. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Analysing the visible conformational substates of the FK506-binding protein FKBP12. PMC. Retrieved from [Link]

  • PubMed. (2007). Rapamycin impairs in vivo proliferation of islet beta-cells. Retrieved from [Link]

  • Dr.Oracle. (2025). Are there human studies on the use of Sirolimus (Rapamycin) for senescence? Retrieved from [Link]

  • (2022). Peripheral tissular analysis of rapamycin's effect as a neuroprotective agent in vivo. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Secorapamycin A Monosodium for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Secorapamycin A monosodium, the ring-opened derivative of the well-established immunosuppressant and mTOR inhibitor rapamycin (sirolimus), has emerged as a molecule of significant interest for the research community. While historically considered a degradation product, recent findings suggest a distinct biological activity profile that warrants a thorough investigation. This technical guide provides a comprehensive overview of Secorapamycin A monosodium, from its fundamental chemical properties and synthesis to its analytical quantification and emerging biological functions. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals exploring the therapeutic potential and analytical challenges associated with this unique macrolide derivative.

Introduction: Beyond a Degradation Product

The journey of Secorapamycin A is intrinsically linked to its parent compound, rapamycin, a macrolide produced by the bacterium Streptomyces hygroscopicus. Rapamycin is a potent inhibitor of the mechanistic Target of Rapamycin (mTOR), a crucial kinase that regulates cell growth, proliferation, and metabolism. However, the chemical instability of rapamycin's 31-membered macrocycle, particularly its susceptibility to hydrolysis, leads to the formation of Secorapamycin A, a ring-opened isomer.

The monosodium salt of Secorapamycin A offers enhanced aqueous solubility and stability, making it a more amenable form for research and potential therapeutic development. While it is reported not to affect mTOR function directly, emerging evidence points towards a novel mechanism of action involving the proteasome, distinguishing it from its parent compound and opening new avenues for investigation.

Chemical Properties and Synthesis

A thorough understanding of the physicochemical properties of Secorapamycin A monosodium is fundamental for its application in research and development.

Chemical Structure and Properties

Table 1: Physicochemical Properties of Secorapamycin A Monosodium

PropertyValueSource
IUPAC Name sodium;(2S)-1-[2-[(2R,3R,6S)-2-hydroxy-6-[(2S,3E,5E,7E,9S,11R,13R,14R,15E,17R,19E,21R)-14-hydroxy-22-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxodocosa-3,5,7,15,19-pentaenyl]-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylate
Molecular Formula C₅₁H₇₈NNaO₁₃
Molecular Weight 936.15 g/mol
CAS Number 148554-65-8
Appearance White to yellow solid
Solubility Enhanced water solubility compared to Secorapamycin A. Soluble in DMSO and ethanol.
Synthesis from Rapamycin: A Step-by-Step Protocol

Secorapamycin A monosodium is synthesized from rapamycin through a two-step process involving alkaline hydrolysis followed by dehydration and salt formation. The causality behind this experimental choice lies in the inherent chemical instability of the lactone ring in rapamycin, which is susceptible to nucleophilic attack by hydroxide ions.

Diagram 1: Synthesis of Secorapamycin A Monosodium from Rapamycin

G Rapamycin Rapamycin Hydrolysis Alkaline Hydrolysis (e.g., 0.1 M NaOH in Ethanol/Water) Rapamycin->Hydrolysis Diol_Intermediate Diol Intermediate Hydrolysis->Diol_Intermediate Dehydration Acid-catalyzed Dehydration (e.g., HCl to pH 5) Diol_Intermediate->Dehydration Secorapamycin_A Secorapamycin A Dehydration->Secorapamycin_A Salt_Formation Salt Formation (NaOH) Secorapamycin_A->Salt_Formation Seco_A_Monosodium Secorapamycin A Monosodium Salt_Formation->Seco_A_Monosodium

Caption: Synthesis workflow from Rapamycin to Secorapamycin A monosodium.

Experimental Protocol: Synthesis of Secorapamycin A Monosodium

  • Ester Hydration (Ring Opening):

    • Dissolve Rapamycin in a 70:30 (v/v) mixture of ethanol and water.

    • Add 0.1 M sodium hydroxide (NaOH) solution to the rapamycin solution.

    • Incubate the reaction mixture at 37°C for 36 hours to facilitate the hydrolysis of the macrocyclic ester bond, leading to the formation of a diol intermediate.[1]

    • Causality: The use of a hydroalcoholic solvent ensures the solubility of both rapamycin and the aqueous base. The elevated temperature accelerates the rate of hydrolysis.

  • Dehydration:

    • Acidify the solution to a pH of 5 using hydrochloric acid (HCl).

    • Stir the mixture for 18 hours at room temperature. This step promotes the dehydration of the diol intermediate to form the open-chain Secorapamycin A.[1]

    • Filter the solution to remove any byproducts that may have precipitated.

    • Causality: Mild acidic conditions are crucial for the specific dehydration reaction without causing further degradation of the molecule.

  • Salt Formation and Crystallization:

    • Neutralize the filtrate with NaOH.

    • Induce crystallization of Secorapamycin A monosodium by cooling the solution to 4°C.[1]

    • Collect the crystals by filtration and dry under vacuum.

Analytical Methodologies: Quantification and Purity Assessment

Accurate and robust analytical methods are paramount for the characterization and quality control of Secorapamycin A monosodium. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose.

HPLC Method for the Analysis of Secorapamycin A

The presence of multiple conformational isomers in solution can lead to complex chromatograms, necessitating careful method development for reproducible and accurate quantification.

Diagram 2: HPLC Analysis Workflow

G cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Secorapamycin A Monosodium Sample Dissolution Dissolve in Mobile Phase/Diluent Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration Injector Autosampler Filtration->Injector Column C8 or C18 Column Injector->Column Detector UV Detector (277-278 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: A typical workflow for the HPLC analysis of Secorapamycin A.

Experimental Protocol: Reversed-Phase HPLC Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C8 or C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile or methanol and water. A slightly acidic buffered mobile phase (e.g., with ammonium acetate) is often recommended to improve peak shape.[1]

  • Elution: Isocratic or gradient elution can be employed depending on the complexity of the sample matrix.

  • Flow Rate: Typically 1.0 - 1.5 mL/min.

  • Column Temperature: Maintaining a constant column temperature (e.g., 40-60°C) can help in managing the conformational isomers and achieving consistent peak shapes.

  • Detection: UV detection at approximately 277-278 nm.

  • Sample Preparation: Dissolve the Secorapamycin A monosodium sample in the mobile phase or a suitable diluent and filter through a 0.45 µm filter before injection.

Biological Activity: A Paradigm Shift from mTOR

While Secorapamycin A is reported to not significantly affect mTOR function, its biological activity is not negligible. Recent studies have unveiled a novel and potentially significant mechanism of action.

Interaction with the Proteasome

Emerging evidence suggests that Secorapamycin A, much like its parent compound rapamycin, can act as an inhibitor of the proteasome.[2] The proteasome is a large protein complex responsible for degrading unnecessary or damaged proteins, playing a critical role in cellular homeostasis, cell cycle regulation, and apoptosis.

Diagram 3: Proposed Mechanism of Proteasome Inhibition

G SecoA Secorapamycin A Proteasome 26S Proteasome SecoA->Proteasome Inhibition Degradation Protein Degradation Proteasome->Degradation Ub_Protein Ubiquitinated Protein Ub_Protein->Proteasome Peptides Peptides Degradation->Peptides

Caption: Secorapamycin A is proposed to inhibit the degradative function of the proteasome.

Experimental Protocol: In Vitro Proteasome Activity Assay

This protocol provides a general framework for assessing the inhibitory effect of Secorapamycin A monosodium on proteasome activity.

  • Reagents and Materials:

    • Purified 20S or 26S proteasome

    • Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂)

    • Secorapamycin A monosodium stock solution (in DMSO)

    • Proteasome inhibitor (positive control, e.g., MG132)

    • 96-well black microplate

    • Fluorescence plate reader

  • Assay Procedure:

    • Prepare serial dilutions of Secorapamycin A monosodium in assay buffer.

    • In a 96-well plate, add the assay buffer, purified proteasome, and the diluted Secorapamycin A or control (DMSO vehicle, positive inhibitor).

    • Pre-incubate the plate at 37°C for 15-30 minutes.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC) at regular intervals.

  • Data Analysis:

    • Calculate the rate of substrate cleavage (increase in fluorescence over time).

    • Determine the percentage of proteasome inhibition by Secorapamycin A at different concentrations compared to the vehicle control.

    • Calculate the IC₅₀ value to quantify the potency of inhibition.

Metabolism

In vitro studies using human liver, jejunal mucosal homogenates, and Caco-2 cells have shown that Secorapamycin A can be metabolized to dihydro-sirolimus (M2) in an NADPH-dependent manner.[3] Furthermore, Secorapamycin A appears to be a substrate for the P-glycoprotein (P-gp) efflux transporter.[2]

Stability and Formulation Considerations

The stability and formulation of Secorapamycin A monosodium are critical aspects for its use in research and potential therapeutic applications.

Stability Profile

Secorapamycin A is significantly more stable than rapamycin, particularly in aqueous solutions. The degradation of rapamycin is markedly accelerated in basic conditions, leading to the formation of Secorapamycin A. In contrast, Secorapamycin A itself exhibits slower degradation kinetics under similar conditions.

Table 2: Comparative Stability of Rapamycin and Secorapamycin A

ConditionRapamycin Half-lifeSecorapamycin A DegradationSource
30/70 (v/v) Acetonitrile-Water, pH 7.3 (23.7 mM MeCOONH₄)~890 hoursSignificantly slower than rapamycin
30/70 (v/v) Acetonitrile-Water, pH 12.2 (NaOH)Reduced by 3 orders of magnitude compared to pH 7.3Significantly slower than rapamycin
Formulation Strategies

The enhanced water solubility of the monosodium salt form is a primary advantage for formulation development. For research purposes, stock solutions are typically prepared in organic solvents like DMSO or ethanol and stored at -20°C or -80°C. For aqueous formulations, the use of excipients to further enhance solubility and stability may be considered.

Preclinical Data: A Call for Further Investigation

To date, there is a notable lack of publicly available, comprehensive preclinical data specifically for Secorapamycin A monosodium. Most of the existing in vivo pharmacokinetic and toxicology data pertains to its parent compound, rapamycin.

  • Pharmacokinetics: While in vitro metabolism studies provide initial insights, in vivo studies in animal models are necessary to determine the absorption, distribution, metabolism, and excretion (ADME) profile of Secorapamycin A monosodium.

  • Toxicology: Acute and chronic toxicology studies are essential to establish the safety profile of Secorapamycin A monosodium and to determine a safe dose range for potential therapeutic applications.

The absence of this critical data represents a significant gap in the understanding of Secorapamycin A monosodium and underscores the need for further preclinical research to unlock its full potential.

Conclusion and Future Directions

Secorapamycin A monosodium has transitioned from being viewed merely as a degradation product of rapamycin to a molecule with its own distinct biological properties. Its unique profile, characterized by a lack of mTOR inhibition and a potential role as a proteasome inhibitor, presents exciting new opportunities for therapeutic intervention in various diseases.

This technical guide has provided a comprehensive overview of the current knowledge on Secorapamycin A monosodium, including its synthesis, analysis, and biological activities. However, it is clear that further research is imperative. Future investigations should focus on:

  • Elucidating the detailed mechanism of proteasome inhibition.

  • Conducting comprehensive in vivo pharmacokinetic and toxicology studies.

  • Exploring its efficacy in relevant disease models, particularly those where proteasome dysfunction is implicated.

  • Developing stable and effective formulations for potential clinical applications.

By addressing these key areas, the scientific community can fully unravel the therapeutic potential of Secorapamycin A monosodium and pave the way for its potential translation from the laboratory to the clinic.

References

  • Il'ichev, Y. V., Alquier, L., & Maryanoff, C. A. (2007). Degradation of rapamycin and its ring-opened isomer: Role of base catalysis. Arkivoc, 2007(10), 108-124. Retrieved from [Link]

Sources

Biological activity of Secorapamycin sodium

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of Secorapamycin Sodium

Abstract

This compound, the primary ring-opened degradation product of the macrolide immunosuppressant Rapamycin (Sirolimus), represents a significant departure from the canonical biological activity of its parent compound. While structurally related, its altered macrocyclic core fundamentally changes its mechanism of action. This guide provides a comprehensive technical overview of this compound's biological activities, focusing on its divergence from traditional mTOR inhibition and highlighting its distinct pharmacological profile. We will explore its primary activity as a proteasome inhibitor, its significantly reduced immunosuppressive potential, and its pharmacokinetic limitations. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique properties of this Rapamycin derivative.

Introduction: A Derivative with a Divergent Identity

Rapamycin is a cornerstone of immunosuppressive and anti-proliferative research, renowned for its potent and specific inhibition of the mammalian Target of Rapamycin (mTOR) complex 1 (mTORC1).[1] Its clinical utility is intrinsically linked to the formation of a tripartite complex with the immunophilin FKBP12, which then binds to and allosterically inhibits mTORC1.[1] this compound emerges from the chemical instability of Rapamycin, forming through a non-enzymatic process of ester hydration and subsequent dehydration.[2]

This structural alteration—the cleavage of the macrocyclic ring—is the critical determinant of its biological function. Unlike Rapamycin and its analogs (rapalogs) such as Everolimus or Temsirolimus, which are defined by their mTORC1 inhibitory action, this compound is reported to not affect mTOR function directly.[3][4][5] This distinction is paramount; this compound should not be considered a conventional rapalog. Instead, it possesses a distinct mechanistic footprint, most notably the ability to inhibit the proteasome, an activity it shares with its parent compound but which is often overshadowed by Rapamycin's profound effect on mTOR.[2] This guide will dissect these unique biological activities, providing the technical basis for its investigation as a distinct molecular entity.

Mechanism of Action: A Shift from mTOR to the Proteasome

The defining characteristic of this compound is its inability to effectively inhibit the mTOR signaling pathway. This functional divergence is the logical starting point for any technical discussion.

Inactivity Towards the mTORC1 Signaling Pathway

The canonical mechanism of Rapamycin requires the intact macrocycle to form a stable complex with FKBP12, which then acts as the direct inhibitor of mTORC1. The ring-opened structure of Secorapamycin disrupts the conformation necessary for this high-affinity interaction and subsequent inhibition. As a result, this compound poorly activates or inhibits mTOR.[2] This has been demonstrated in functional assays where its potency is drastically reduced compared to Rapamycin.[2]

The diagram below illustrates the canonical Rapamycin-mTORC1 pathway and highlights the point of divergence for Secorapamycin.

mTOR_Pathway cluster_input Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_output Downstream Effects Growth Factors Growth Factors mTORC1 mTORC1 (mTOR, Raptor, mLST8) Growth Factors->mTORC1 Amino Acids Amino Acids Amino Acids->mTORC1 S6K1 p70S6K1 mTORC1->S6K1 phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 phosphorylates Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4EBP1->Protein Synthesis Cell Growth Cell Growth Protein Synthesis->Cell Growth Rapamycin Rapamycin Rapa_FKBP12 Rapamycin-FKBP12 Complex Rapamycin->Rapa_FKBP12 FKBP12 FKBP12 FKBP12->Rapa_FKBP12 Secorapamycin Secorapamycin Sodium Secorapamycin->mTORC1 NO significant inhibition Rapa_FKBP12->mTORC1 INHIBITS

Caption: Divergence in mTORC1 inhibition between Rapamycin and this compound.

Primary Biological Activity: Proteasome Inhibition

While lacking significant mTORC1 activity, this compound was found to mimic Rapamycin's ability to inhibit the proteasome.[2] The 26S proteasome is a large protein complex responsible for degrading ubiquitinated proteins, playing a critical role in cell cycle regulation, signal transduction, and removal of misfolded proteins. Inhibition of the proteasome can induce cell cycle arrest and apoptosis, a mechanism exploited by anti-cancer drugs like Bortezomib. This activity positions this compound as a tool for studying cellular processes regulated by proteasomal degradation, distinct from the mTOR-centric view of its parent compound.

Ancillary Activities
  • Immunosuppression: this compound exhibits drastically reduced immunosuppressive activity. In a thymocyte proliferation assay, it showed less than 4% of the potency of Rapamycin, consistent with its inability to inhibit mTOR, a critical kinase in T-cell proliferation.[1][2]

  • Antifungal Properties: Rapamycin was originally discovered as an antifungal agent.[1][6] this compound retains some of this activity, although its potency may vary.[3] It has been shown to synergize with other compounds to enhance antifungal effects, potentially through engagement with FKBP12 homologs in fungi.[3]

Comparative Biological Activity Data

The most effective way to understand the functional shift of this compound is through direct comparison with its parent compound, Rapamycin.

ParameterThis compoundRapamycin (Sirolimus)Key Implication
Primary Target Proteasome[2]mTORC1[1]Fundamentally different mechanism of action.
mTORC1 Inhibition Poor / Ineffective[2][4]Potent Inhibitor[1]Not a functional "rapalog".
Immunosuppressive Potency <4% of Rapamycin (Thymocyte Proliferation Assay)[2]100% (Baseline)Significantly reduced potential for immunosuppressive applications.
Antifungal Activity Retained, variable potency[3]Potent[1]May have utility in specific antifungal contexts.
Cell Permeability Significantly lower than Rapamycin[3]Higher (Baseline)Poor absorption characteristics limit systemic applications.
P-glycoprotein Substrate Yes[2][4]Yes[2]Both are subject to cellular efflux.

Experimental Protocols for Biological Characterization

To validate the distinct biological profile of this compound, a series of well-defined in vitro assays is essential. The following protocols provide a framework for confirming its mechanism of action and differentiating it from Rapamycin.

Experimental_Workflow cluster_validation Mechanism of Action Validation cluster_functional Functional Outcome Assessment P1 Protocol 1: mTORC1 Kinase Assay (Biochemical) Result1 Confirm Lack of Direct mTOR Inhibition P1->Result1 P2 Protocol 2: Western Blot for p-S6K (Cellular) Result2 Confirm Lack of Downstream mTORC1 Signal Inhibition P2->Result2 P3 Protocol 3: Proteasome Activity Assay (Biochemical) Result3 Quantify Direct Proteasome Inhibition P3->Result3 P4 Protocol 4: Cell Viability Assay (e.g., MTT / CellTiter-Glo) Result4 Determine Overall Antiproliferative Effect P4->Result4 Compound Test Compounds: - this compound - Rapamycin (Positive Control) - Vehicle (Negative Control) Compound->P1 Compound->P2 Compound->P3 Compound->P4

Caption: Workflow for the experimental validation of this compound's activity.

Protocol 1: In Vitro mTORC1 Kinase Assay

Objective: To biochemically determine if this compound directly inhibits the kinase activity of purified mTORC1.

Causality: This assay isolates the drug and the kinase complex from cellular feedback loops, providing a direct measure of enzymatic inhibition. It is the most definitive method to prove the compound does not act on mTORC1 directly.

Methodology:

  • Reagents: Purified active mTORC1 complex, recombinant 4E-BP1 (substrate), [γ-³²P]ATP, kinase assay buffer, this compound, Rapamycin (positive control), DMSO (vehicle).

  • Reaction Setup: In a microcentrifuge tube, combine the kinase assay buffer, purified mTORC1, and the substrate (4E-BP1).

  • Compound Addition: Add varying concentrations of this compound (e.g., 1 nM to 100 µM), Rapamycin (e.g., 0.1 nM to 10 µM), or DMSO vehicle to the reaction tubes. Pre-incubate for 15 minutes at 30°C to allow for binding.

  • Initiate Kinase Reaction: Start the reaction by adding [γ-³²P]ATP. Incubate for 30 minutes at 30°C.

  • Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer.

  • Analysis: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to a phosphor screen. Quantify the phosphorylation of 4E-BP1 using a phosphorimager.

  • Validation: A dose-dependent decrease in signal should be observed for Rapamycin. No significant decrease is expected for this compound, even at high concentrations.

Protocol 2: Western Blot Analysis of mTORC1 Signaling

Objective: To assess the effect of this compound on the phosphorylation of a key downstream mTORC1 substrate, p70S6 Kinase (S6K), in a cellular context.

Causality: This assay validates the biochemical findings in a living system. If this compound does not inhibit mTORC1, the phosphorylation of its downstream targets should remain unaffected.

Methodology:

  • Cell Culture: Plate a suitable cell line (e.g., HEK293T, A549) and grow to 70-80% confluency.

  • Serum Starvation & Stimulation: Serum-starve the cells overnight to reduce basal mTORC1 activity. Stimulate with serum or growth factors (e.g., insulin) for 30 minutes to robustly activate the pathway.

  • Treatment: Concurrently with stimulation, treat cells with this compound (e.g., 10 µM), Rapamycin (e.g., 20 nM), or DMSO vehicle for 1-2 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Separate 20-30 µg of protein per lane via SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate overnight at 4°C with primary antibodies against Phospho-p70S6K (Thr389) and Total p70S6K. A loading control (e.g., β-Actin or GAPDH) is mandatory.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect signal using an enhanced chemiluminescence (ECL) substrate.

  • Validation: Rapamycin treatment should nearly abolish the Phospho-S6K signal. This compound treatment should show a phospho-protein signal comparable to the vehicle control.

Protocol 3: 20S Proteasome Activity Assay

Objective: To directly measure and quantify the inhibitory effect of this compound on proteasome activity.

Causality: This biochemical assay directly tests the hypothesis that this compound's primary activity is proteasome inhibition.

Methodology:

  • Reagents: Purified 20S proteasome, fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity), assay buffer, this compound, Bortezomib or MG-132 (positive controls), DMSO (vehicle).

  • Assay Setup: In a 96-well black plate, add assay buffer and varying concentrations of this compound, a positive control inhibitor, or DMSO.

  • Add Proteasome: Add the purified 20S proteasome to each well and incubate for 15 minutes at 37°C.

  • Initiate Reaction: Add the fluorogenic substrate Suc-LLVY-AMC to all wells.

  • Measure Fluorescence: Immediately begin reading the fluorescence (Excitation: ~380 nm, Emission: ~460 nm) every 2 minutes for 30-60 minutes using a microplate reader.

  • Analysis: Calculate the rate of substrate cleavage (Vmax) for each concentration. Plot the rate of reaction against inhibitor concentration to determine the IC₅₀ value.

  • Validation: this compound should exhibit a dose-dependent inhibition of proteasome activity, allowing for the calculation of an IC₅₀.

Pharmacokinetics & Cellular Permeability

A significant consideration for the application of this compound is its pharmacokinetic profile. Studies using Caco-2 cell monolayers, a standard in vitro model for intestinal absorption, have revealed that Secorapamycin has a significantly lower absorption rate compared to Rapamycin.[3] Furthermore, like its parent compound, it is actively removed from cells by the P-glycoprotein efflux pump.[2][4]

These findings collectively suggest that this compound has poor oral bioavailability and limited cell permeability. This presents a challenge for its use in systemic treatments and indicates that its application may be better suited for topical formulations or as a research tool for in vitro studies where these barriers can be bypassed.[3]

Summary and Future Directions

This compound is not a conventional rapalog. Its defining biological feature is its inability to significantly inhibit mTORC1, a stark contrast to its parent molecule, Rapamycin. Instead, its primary mechanism of action appears to be the inhibition of the proteasome.

Key Takeaways:

  • Distinct Mechanism: this compound is a proteasome inhibitor, not an mTORC1 inhibitor.

  • Reduced Potency: It has minimal immunosuppressive and antiproliferative activity via mTOR-dependent pathways.

  • Pharmacokinetic Hurdles: Poor cell permeability and efflux pump activity limit its potential for systemic delivery.

This unique profile invites new avenues of research. Investigations could focus on leveraging its proteasome inhibition in contexts where mTOR inhibition is undesirable. Its retained antifungal activity, potentially synergistic with other agents, also warrants further exploration. For drug development professionals, this compound serves as a critical control compound—a molecular tool to dissect which effects of Rapamycin are truly mTOR-dependent versus those that may arise from off-target activities like proteasome inhibition.

References

  • Novatia, LLC. (n.d.). Degradation of rapamycin and its ring-opened isomer. Retrieved from [Link]

  • Sehgal, S. N. (2003). Sirolimus: its discovery, biological properties, and mechanism of action. Transplantation Proceedings, 35(3 Suppl), S7-S14. Retrieved from [Link]

  • SynZeal. (n.d.). Seco Rapamycin | 147438-27-5. Retrieved from [Link]

  • Zimmer, A. D., et al. (2000). Identification of a new metabolite of macrolide immunosuppressant, like rapamycin and SDZ RAD, using high performance liquid chromatography and electrospray tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 23(4), 687-699. Retrieved from [Link]

Sources

A Comparative Analysis of mTOR Activity: Secorapamycin Sodium vs. Rapamycin

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Central Role of mTOR in Cellular Regulation

The mechanistic target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2][3][4] mTOR integrates a wide array of intracellular and extracellular signals, including growth factors, nutrients, energy levels, and stress, to orchestrate cellular responses.[1][2][5][6] Dysregulation of the mTOR signaling pathway is implicated in a multitude of human diseases, including cancer, diabetes, and neurodegenerative disorders.[1][4][5]

mTOR exerts its functions through two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[7][8][9]

  • mTORC1 , characterized by the regulatory-associated protein of mTOR (Raptor), is sensitive to acute inhibition by rapamycin.[6][7][8] It primarily regulates anabolic processes such as protein and lipid synthesis.[10] Key downstream targets of mTORC1 include the ribosomal protein S6 kinase 1 (S6K1) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[11][12]

  • mTORC2 , which contains the rapamycin-insensitive companion of mTOR (Rictor), is generally resistant to acute rapamycin treatment, although chronic exposure can inhibit its assembly and function in some cell types.[6][7] mTORC2 is a key regulator of cell survival and cytoskeletal organization, partly through its phosphorylation and activation of Akt.[7]

Given its critical role in cellular homeostasis and disease, mTOR is a significant target for therapeutic intervention.[13] Rapamycin and its analogs (rapalogs) are a well-established class of mTOR inhibitors.[9] This guide provides a detailed technical comparison of the mTOR-modulating activity of rapamycin with its ring-opened derivative, Secorapamycin sodium.

Comparative Analysis: Rapamycin vs. This compound

Rapamycin: The Archetypal mTORC1 Inhibitor

Rapamycin, a macrolide produced by the bacterium Streptomyces hygroscopicus, is a potent and specific inhibitor of mTORC1.[14] Its mechanism of action is unique; it first forms a complex with the intracellular immunophilin FK506-binding protein 12 (FKBP12).[5] This rapamycin-FKBP12 complex then binds directly to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the allosteric inhibition of mTORC1 activity.[5] This inhibition prevents the phosphorylation of downstream mTORC1 substrates, thereby suppressing cell growth, proliferation, and inducing autophagy.[8][9][15]

This compound: A Structurally Altered Derivative

Secorapamycin is the ring-opened product of rapamycin.[16] The formation of Secorapamycin occurs through the hydrolysis of the ester bond within the macrolide ring of rapamycin.[14] This structural alteration is critical, as the closed macrocyclic ring of rapamycin is essential for its biological activity. It has been reported that seco-derivatives of rapamycin, which lack the intact macrocycle, exhibit significantly reduced or no immunosuppressive activity and are not expected to affect mTOR function.[16][17] this compound is the salt form of this derivative, which typically enhances water solubility and stability but is not expected to restore the lost biological activity.[16]

This guide will now detail the experimental methodologies to rigorously test and confirm the differential mTOR activity of Rapamycin and this compound.

Experimental Validation of Differential mTOR Activity

To empirically determine and compare the mTOR inhibitory capacity of Rapamycin and this compound, a series of well-established cellular and biochemical assays can be employed. The following protocols are designed to provide a comprehensive and self-validating assessment.

I. Western Blot Analysis of mTORC1 Downstream Signaling

Rationale: This is the most direct method to assess mTORC1 activity in a cellular context. By measuring the phosphorylation status of key mTORC1 substrates, S6K1 and 4E-BP1, we can directly infer the inhibitory effect of the compounds. A potent mTORC1 inhibitor like Rapamycin will lead to a significant decrease in the phosphorylation of these targets, while an inactive compound like this compound is expected to have no effect.

Experimental Workflow:

G cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction & Quantification cluster_2 Western Blotting cluster_3 Data Analysis A Seed cells (e.g., HEK293, MCF7) in multi-well plates B Starve cells to reduce basal mTOR activity A->B C Stimulate with growth factors (e.g., insulin, EGF) to activate mTOR B->C D Treat with vehicle, Rapamycin, or this compound at various concentrations C->D E Lyse cells in RIPA buffer with phosphatase and protease inhibitors D->E F Quantify protein concentration (e.g., BCA assay) E->F G Separate proteins by SDS-PAGE F->G H Transfer proteins to a PVDF membrane G->H I Block membrane and probe with primary antibodies (p-S6K1, S6K1, p-4E-BP1, 4E-BP1, Actin) H->I J Incubate with HRP-conjugated secondary antibodies I->J K Detect signal using chemiluminescence J->K L Quantify band intensities K->L M Normalize phospho-protein levels to total protein and loading control L->M

Caption: Western Blot Workflow for mTORC1 Activity Assessment.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Seed a suitable cell line (e.g., HEK293, MCF7, or a cancer cell line with a hyperactive PI3K/Akt/mTOR pathway) in 6-well plates.

    • Once cells reach 70-80% confluency, serum-starve them for 12-16 hours to reduce basal mTOR signaling.

    • Pre-treat cells with various concentrations of Rapamycin (e.g., 1-100 nM) or this compound (e.g., 1 nM - 10 µM) for 1 hour. Include a vehicle control (e.g., DMSO).

    • Stimulate the cells with a growth factor such as insulin (100 nM) or EGF (50 ng/mL) for 30 minutes to activate the mTOR pathway.

  • Protein Lysate Preparation:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-polyacrylamide gel.[18]

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[19]

    • Incubate the membrane overnight at 4°C with primary antibodies targeting:

      • Phospho-S6K1 (Thr389)

      • Total S6K1

      • Phospho-4E-BP1 (Thr37/46)[19]

      • Total 4E-BP1

      • A loading control (e.g., β-actin or GAPDH)

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • For each sample, calculate the ratio of the phosphorylated protein to the total protein.

    • Normalize these ratios to the loading control to correct for any variations in protein loading.

Expected Outcomes:

Compoundp-S6K1 (Thr389) / Total S6K1p-4E-BP1 (Thr37/46) / Total 4E-BP1
Vehicle ControlHighHigh
RapamycinSignificantly DecreasedSignificantly Decreased
This compoundNo significant changeNo significant change
II. In Vitro mTORC1 Kinase Assay

Rationale: This biochemical assay directly measures the enzymatic activity of immunoprecipitated mTORC1. It provides a more direct assessment of kinase activity, independent of upstream cellular signaling events. This is a crucial validation step to confirm that any observed cellular effects (or lack thereof) are due to direct inhibition of the mTORC1 kinase.

Experimental Workflow:

G cluster_0 mTORC1 Immunoprecipitation cluster_1 Kinase Reaction cluster_2 Detection A Lyse cells in CHAPS buffer B Incubate lysate with anti-Raptor or anti-mTOR antibody A->B C Capture immune complexes with Protein A/G beads B->C D Wash immunoprecipitates C->D E Add kinase buffer, recombinant inactive S6K1 or 4E-BP1 substrate, and ATP D->E F Incubate with vehicle, Rapamycin, or this compound E->F G Stop reaction and elute proteins H Analyze substrate phosphorylation by Western blot or autoradiography (if using [γ-32P]ATP) G->H

Caption: In Vitro mTORC1 Kinase Assay Workflow.

Detailed Protocol:

  • Immunoprecipitation of mTORC1:

    • Lyse cells grown in a 10-cm dish with CHAPS lysis buffer.[20]

    • Immunoprecipitate mTORC1 from the cell lysate using an anti-Raptor or anti-mTOR antibody coupled to Protein A/G magnetic beads.[20][21]

    • Wash the immunoprecipitates extensively with lysis buffer and then with kinase wash buffer.[20]

  • In Vitro Kinase Reaction:

    • Resuspend the immunoprecipitated mTORC1 beads in kinase buffer.

    • Add a recombinant, inactive mTORC1 substrate, such as GST-S6K1 or GST-4E-BP1.

    • Add the test compounds: vehicle, Rapamycin, or this compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at 30°C for 30 minutes with gentle agitation.

  • Detection of Substrate Phosphorylation:

    • Terminate the reaction by adding SDS-PAGE loading buffer and boiling the samples.

    • Analyze the phosphorylation of the substrate by Western blot using phospho-specific antibodies (e.g., anti-phospho-S6K1 Thr389).

Expected Outcomes:

ConditionSubstrate Phosphorylation
Immunoprecipitated mTORC1 + Substrate + ATP (Vehicle)High
Immunoprecipitated mTORC1 + Substrate + ATP + RapamycinLow
Immunoprecipitated mTORC1 + Substrate + ATP + this compoundHigh
III. Cell Proliferation Assay

Rationale: Since mTORC1 is a key driver of cell proliferation, assessing the anti-proliferative effects of the compounds provides a functional readout of their mTOR inhibitory activity.[22][23] A compound that effectively inhibits mTORC1 should suppress cell proliferation.

Experimental Workflow:

G A Seed cells in a 96-well plate B Treat with a dose-response of Rapamycin or this compound A->B C Incubate for 48-72 hours B->C D Add proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo) C->D E Measure absorbance or luminescence D->E F Calculate cell viability and determine IC50 values E->F

Sources

Chemical structure of Secorapamycin sodium salt

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization, Synthesis, and Pharmacological Significance[1][2]

Executive Summary

Secorapamycin sodium salt (CAS: 148554-65-8) is the sodium salt of the primary ring-opened degradation product of the macrocyclic immunosuppressant Rapamycin (Sirolimus).[1][2][3][4][5][6] While structurally homologous to the parent compound, the cleavage of the 31-membered lactone ring results in a catastrophic loss of pharmacological potency.

This guide serves as a definitive technical resource for researchers utilizing Secorapamycin as a Critical Quality Attribute (CQA) standard in stability testing, impurity profiling, and negative control assays in mTOR signaling research.[1][2]

Chemical Identity & Structural Constitution[1][2][5][6][7]

Secorapamycin is classified as a seco-macrolide , a term denoting the cleavage of a ring bond in a cyclic molecule. Unlike simple hydrolysis products which typically gain a water molecule, Secorapamycin is often characterized in its stable form as an isomer of Rapamycin, resulting from a hydration-dehydration sequence or internal rearrangement following the lactone opening.

PropertySpecification
Common Name This compound Salt (Seco-Rapamycin)
CAS Number 148554-65-8 (Sodium Salt); 147438-27-5 (Free Acid)
Molecular Formula

Molecular Weight 936.15 g/mol (Salt); 914.17 g/mol (Free Acid)
Parent Compound Rapamycin (Sirolimus)
Structural Change Hydrolysis of the C-26 ester (lactone) linkage
Solubility Soluble in DMSO, Ethanol, DMF; sparingly soluble in aqueous buffers (enhanced by Na+ salt form)
The "Seco" Transformation

The transition from Rapamycin to Secorapamycin is not merely a geometric isomerization but a topological break. The macrocyclic constraint of Rapamycin forces the FKBP12-binding domain and the mTOR-binding (effector) domain into a precise orientation.[2] Upon ring opening (seco-formation), this constraint is lost, increasing the entropic penalty for binding to mTOR.[1][2]

Mechanistic Formation & Degradation Pathways[2]

Secorapamycin is formed via base-catalyzed hydrolysis.[1][2] The lactone bond is the most labile point of the Rapamycin scaffold under basic conditions.

The Reaction Sequence:

  • Nucleophilic Attack: Hydroxide ions (

    
    ) attack the carbonyl carbon of the ester linkage.
    
  • Ring Opening: The C-O bond cleaves, generating a transient hydroxy-carboxylate intermediate (Secorapamycinic acid).[1][2]

  • Stabilization/Rearrangement: Depending on pH and solvent, the molecule may undergo dehydration or internal hemiketal rearrangement to form the stable Secorapamycin species isolated in commercial standards.

Visualization: Degradation Kinetics & Pathway

The following diagram illustrates the degradation logic, highlighting why pH control is critical in Rapamycin handling.

RapamycinDegradation Rapa Rapamycin (Sirolimus) (Macrocyclic Lactone) Transition Tetrahedral Intermediate Rapa->Transition + NaOH Base Base Catalysis (pH > 8.0) Base->Transition Hydrolysis Ring Opening (Lactone Cleavage) Transition->Hydrolysis SecoAcid Secorapamycin Acid (Transient) Hydrolysis->SecoAcid SecoSalt This compound Salt (Stable Standard) SecoAcid->SecoSalt + Na+ / Stabilization

Caption: Figure 1.[1][2] Base-catalyzed hydrolysis pathway converting Rapamycin to this compound Salt.[1][2]

Experimental Protocol: Controlled Synthesis

Researchers often require fresh Secorapamycin for retention time marking in HPLC. The following protocol ensures a controlled conversion without inducing secondary fragmentation (e.g., retro-aldol cleavage) which occurs at extreme pH.

Objective: Generate Secorapamycin from Rapamycin for use as a qualitative standard.

Reagents
  • Rapamycin (Sirolimus) stock (10 mM in DMSO)[1][2]

  • 0.1 M NaOH (Freshly prepared)

  • 0.1 M HCl (for quenching)[1][2]

  • HPLC Grade Acetonitrile (ACN)[1][2]

Step-by-Step Methodology
  • Preparation: Dilute 100 µL of Rapamycin stock into 900 µL of Acetonitrile/Water (50:50 v/v).

  • Induction: Add 10 µL of 0.1 M NaOH. The apparent pH should rise to ~10-11.

  • Incubation: Incubate at ambient temperature (20-25°C) .

    • Critical Note: Do not heat. Heating under basic conditions promotes extensive fragmentation beyond the seco- species.

  • Monitoring: Monitor via HPLC every 30 minutes.

    • Target: Disappearance of the Rapamycin peak (RT ~1.0 relative) and appearance of the Secorapamycin peak (RT ~0.8-0.9 relative, more polar).[2]

  • Quenching: Once conversion reaches >90% (typically 2-4 hours), neutralize immediately with an equimolar amount of 0.1 M HCl.

  • Salt Formation: For the sodium salt, the neutralization step is adjusted to leave the carboxylate counter-balanced by

    
     ions, followed by lyophilization.
    
Pharmacological Implications (SAR)

The utility of Secorapamycin in research lies in its inactivity . It acts as a structural probe to demonstrate the necessity of the macrocyclic ring.

The "Loss of Constraint" Mechanism

Rapamycin functions as a "molecular glue," binding FKBP12 first, then recruiting mTOR (FRB domain).

  • Rapamycin: The ring locks the "effector face" (C15-C21 region) into a specific conformation compatible with the hydrophobic cleft of mTOR.

  • Secorapamycin: The ring opening introduces rotational degrees of freedom. While the FKBP12-binding pipecolate region remains intact, the effector region flops randomly. The entropic cost to freeze this flexible chain into the mTOR-binding conformation is too high.

Data Summary: Comparative Potency

Assay Rapamycin Secorapamycin Na Interpretation

| FKBP12 Binding (ngcontent-ng-c176312016="" _nghost-ng-c2087115490="" class="inline ng-star-inserted">


)  | ~0.2 nM | ~0.5 - 5.0 nM | Retains FKBP12 affinity (binding pocket intact).[1] |
| mTOR Inhibition (ngcontent-ng-c176312016="" _nghost-ng-c2087115490="" class="inline ng-star-inserted">

)
| ~0.1 - 1.0 nM | > 1000 nM | Fails to inhibit mTORC1.[1] | | T-Cell Proliferation | Potent Inhibitor | <4% Activity | Biologically inert for immunosuppression.[1][2] |
Visualization: Mechanism of Inaction

This diagram contrasts the active ternary complex with the failed interaction of the seco-derivative.

SAR_Mechanism cluster_Active Active Pathway (Rapamycin) cluster_Inactive Inactive Pathway (Secorapamycin) Rapa Rapamycin (Rigid Macrocycle) FKBP FKBP12 Protein Rapa->FKBP High Affinity Complex1 Binary Complex (Rapa-FKBP12) FKBP->Complex1 mTOR mTOR (FRB Domain) Complex1->mTOR Induced Fit Ternary Ternary Complex (Inhibition Active) mTOR->Ternary Seco Secorapamycin (Flexible Chain) FKBP_S FKBP12 Protein Seco->FKBP_S Retained Affinity Complex2 Binary Complex (Seco-FKBP12) FKBP_S->Complex2 mTOR_S mTOR (FRB Domain) Complex2->mTOR_S Binding Fails Fail No Complex (Steric/Entropic Clash) mTOR_S->Fail

Caption: Figure 2. Structural Activity Relationship (SAR) showing why ring opening prevents mTOR inhibition.

References
  • Novatia, LLC. (2012).[2][7] Degradation of rapamycin and its ring-opened isomer: Role of base catalysis. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link][1][2]

  • Oyler, A. R., et al. (2012).[1][2] Forced degradation studies of rapamycin: Identification of autoxidation products. Journal of Pharmaceutical and Biomedical Analysis, 59, 194-200.[1][7] Retrieved from [Link]

  • PrecisionFDA. (2025). Substance Registration System: Secorapamycin A.[8] Retrieved from [Link][1][2]

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of Secorapamycin Sodium

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding Secorapamycin Sodium

This compound is the monosodium salt of Secorapamycin, the ring-opened form of the macrolide immunosuppressant Rapamycin (also known as Sirolimus).[1][2] As a primary metabolite and a degradation product of Rapamycin, understanding the distinct physicochemical properties of this compound is crucial for its accurate analysis, formulation development, and for elucidating its biological activity, which differs significantly from its parent compound.[1][3] While Rapamycin exerts its immunosuppressive effects through the inhibition of the mechanistic target of Rapamycin (mTOR), Secorapamycin is reported to not significantly affect mTOR function.[4] This technical guide provides an in-depth analysis of the core physicochemical properties of this compound, offering both established data and detailed experimental protocols for its comprehensive characterization.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below, followed by a detailed exploration of each parameter.

PropertyValueSource(s)
Chemical Formula C₅₁H₇₈NNaO₁₃[1]
Molecular Weight 936.15 g/mol []
Appearance White to yellow or light brown solid/sticky thick liquid[4]
Melting Point 120-122 °C[1]
UV Maximum (λmax) 277, 289 nm[6]
Solubility
   PBS (pH 7.2)5 mg/mL[6]
   DMSO~25-30 mg/mL[1][6]
   DMF~30 mg/mL[1][6]
   Ethanol~25 mg/mL[1][6]
   MethanolSoluble
pKa Not available in public literature
LogP/LogD Not available in public literature

Molecular Structure and Identity

This compound retains the core macrolide structure of Rapamycin but with the lactone ring hydrolyzed, resulting in a seco acid. The sodium salt form enhances its aqueous solubility.[1]

IUPAC Name: sodium;(2S)-1-[2-[(2R,3R,6S)-2-hydroxy-6-[(2S,3E,5E,7E,9S,11R,13R,14R,15E,17R,19E,21R)-14-hydroxy-22-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxodocosa-3,5,7,15,19-pentaenyl]-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylate[1]

SMILES: C[C@@H]1CCCCC(=O)C(=O)/C=C/C[C@@H]3CCOC)O)/C)O)OC)/C">C@@HOC.[Na+][1]

Caption: Simplified network representation of this compound's atomic connectivity.

Solubility

The solubility of a compound is a critical determinant of its bioavailability and formulation possibilities. This compound exhibits enhanced solubility in aqueous solutions compared to its parent compound, Rapamycin, due to the presence of the sodium carboxylate group.[1]

Experimental Determination of Solubility

1. Kinetic Solubility Assay: This high-throughput method is ideal for early-stage drug discovery to quickly assess the solubility of a compound from a DMSO stock solution.

  • Principle: A concentrated stock solution of the compound in DMSO is diluted into an aqueous buffer. The formation of precipitate is monitored over a short period, typically by nephelometry (light scattering) or UV absorbance after filtration.

  • Protocol:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • In a 96-well plate, add a small volume (e.g., 2 µL) of the DMSO stock to a larger volume (e.g., 198 µL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Mix the plate thoroughly and incubate at room temperature for a defined period (e.g., 1-2 hours).

    • Measure the turbidity of the solution using a nephelometer. Alternatively, filter the samples and measure the concentration of the solubilized compound in the filtrate by HPLC-UV.

    • The kinetic solubility is the highest concentration at which no significant precipitation is observed.

2. Thermodynamic Solubility (Shake-Flask Method): This method determines the equilibrium solubility of a compound and is considered the gold standard.

  • Principle: An excess amount of the solid compound is agitated in a specific solvent or buffer until equilibrium is reached. The concentration of the dissolved compound is then measured in the supernatant.

  • Protocol:

    • Add an excess amount of solid this compound to a vial containing a known volume of the test solvent (e.g., water, PBS pH 7.4).

    • Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

    • After incubation, allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

    • Dilute the filtrate appropriately and determine the concentration of this compound using a validated analytical method, such as HPLC-UV, with a standard curve.

Solubility_Workflow cluster_kinetic Kinetic Solubility cluster_thermodynamic Thermodynamic Solubility k1 DMSO Stock Solution k2 Dilution in Aqueous Buffer k1->k2 k3 Incubation (1-2h) k2->k3 k4 Nephelometry or Filtration & HPLC k3->k4 t1 Excess Solid in Buffer t2 Agitation (24-48h) t1->t2 t3 Filtration t2->t3 t4 HPLC Analysis of Filtrate t3->t4

Caption: Workflow for kinetic and thermodynamic solubility determination.

Stability

Secorapamycin is a degradation product of Rapamycin, and its stability profile is a key parameter for formulation and storage. Studies have shown that Secorapamycin is significantly more stable than Rapamycin, especially under basic conditions.[2] Rapamycin degradation in aqueous solutions leads to the formation of Secorapamycin and a hydroxy acid via parallel reactions.[3]

Stability Indicating Method (HPLC)

A robust, stability-indicating analytical method is essential to separate the intact drug from its degradation products.

  • Principle: High-Performance Liquid Chromatography (HPLC) with UV detection is commonly employed. The method must be validated to demonstrate specificity, linearity, accuracy, precision, and robustness.

  • Typical HPLC Conditions:

    • Column: C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm)

    • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40 °C

    • Detection Wavelength: 277 nm[7]

Forced Degradation Studies

To understand the degradation pathways and to confirm the specificity of the analytical method, forced degradation studies are performed.

  • Protocol:

    • Prepare solutions of this compound in appropriate solvents.

    • Expose the solutions to various stress conditions:

      • Acidic: 0.1 M HCl at a specified temperature (e.g., 60 °C) for a defined period.

      • Basic: 0.1 M NaOH at room temperature for a defined period.

      • Oxidative: 3% H₂O₂ at room temperature for a defined period.

      • Thermal: Heat the solid drug or its solution at a high temperature (e.g., 80 °C).

      • Photolytic: Expose the solution to UV light (as per ICH Q1B guidelines).

    • Analyze the stressed samples at various time points using the stability-indicating HPLC method to quantify the remaining this compound and identify major degradation products.

Degradation_Pathway Rapamycin Rapamycin Secorapamycin Secorapamycin Rapamycin->Secorapamycin Hydrolysis (Base Catalyzed) Hydroxy_Acid Hydroxy_Acid Rapamycin->Hydroxy_Acid Lactone Hydrolysis Further_Degradants Further_Degradants Secorapamycin->Further_Degradants Stress Conditions Hydroxy_Acid->Further_Degradants Stress Conditions

Caption: Simplified degradation pathway of Rapamycin to Secorapamycin.

Ionization Constant (pKa) and Lipophilicity (LogP/LogD)

The pKa and lipophilicity are fundamental parameters that influence a drug's absorption, distribution, metabolism, and excretion (ADME) properties. Currently, there are no publicly available experimental values for the pKa and LogP/LogD of this compound. The following are standard protocols for their determination.

pKa Determination by Potentiometric Titration
  • Principle: The pKa is determined by monitoring the pH of a solution of the compound as a titrant (an acid or a base) is added incrementally. The pKa is the pH at which the ionized and non-ionized forms of the molecule are present in equal concentrations.

  • Protocol:

    • Dissolve a precisely weighed amount of this compound in a suitable solvent mixture (e.g., water with a co-solvent like methanol if needed).

    • Place the solution in a thermostatted vessel with a calibrated pH electrode and a stirrer.

    • Titrate the solution with a standardized solution of HCl or NaOH, adding small, precise volumes of the titrant.

    • Record the pH after each addition of the titrant.

    • Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve or by using derivative plots.

LogD Determination by Shake-Flask Method
  • Principle: The distribution coefficient (LogD) is the ratio of the concentration of a compound in a lipid phase (typically n-octanol) to its concentration in an aqueous phase at a specific pH at equilibrium. LogP is the partition coefficient for the non-ionized form of the molecule.

  • Protocol:

    • Prepare a buffered aqueous solution at the desired pH (e.g., pH 7.4) and saturate it with n-octanol. Also, saturate n-octanol with the aqueous buffer.

    • Prepare a stock solution of this compound in the aqueous buffer.

    • Add a known volume of the stock solution to a vial containing a known volume of the saturated n-octanol.

    • Seal the vial and shake it vigorously for a sufficient time to reach equilibrium (e.g., 24 hours).

    • Centrifuge the mixture to ensure complete phase separation.

    • Carefully sample both the aqueous and the n-octanol phases.

    • Determine the concentration of this compound in each phase using a validated analytical method (e.g., HPLC-UV).

    • Calculate LogD using the formula: LogD = log₁₀ ([Concentration in n-octanol] / [Concentration in aqueous phase]).

Conclusion

This technical guide provides a comprehensive overview of the essential physicochemical properties of this compound. While key parameters such as molecular weight, solubility in various solvents, and melting point are well-documented, other critical properties like pKa and LogD require experimental determination. The detailed protocols provided herein offer a robust framework for researchers and drug development professionals to fully characterize this compound, enabling informed decisions in formulation, analytical method development, and further investigation of its biological role. The enhanced stability of this compound compared to its parent compound, Rapamycin, is a noteworthy characteristic that has significant implications for its handling and analysis.

References

  • Il'ichev, Y. V., Alquier, L., & Maryanoff, C. A. (2007). Degradation of rapamycin and its ring-opened isomer. ARKIVOC, 2007(xii), 110-131.
  • Il'ichev, Y. V., Alquier, L., & Maryanoff, C. A. (2007).
  • GUSTIN, E., et al. (2018). Long-term stability of 0.1% rapamycin hydrophilic gel in the treatment of facial angiofibromas. Annales de Dermatologie et de Vénéréologie, 145(11), 723-731.

Sources

Whitepaper: A Technical Guide to the Synthesis of Secorapamycin via Base-Catalyzed Hydrolysis of Rapamycin

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth examination of the synthesis of secorapamycin, the primary ring-opened isomer of rapamycin, through base-catalyzed hydrolysis. Rapamycin (also known as Sirolimus) is a macrolide immunosuppressant whose clinical and research applications necessitate a thorough understanding of its stability and degradation pathways. The conversion to secorapamycin represents a critical degradation route that significantly diminishes its biological activity. This document details the underlying chemical mechanisms, provides a validated experimental protocol for the synthesis, outlines methods for purification and characterization, and presents key kinetic data. It is intended for researchers, chemists, and drug development professionals seeking a comprehensive and practical understanding of this transformation.

Introduction: Rapamycin and its Ring-Opened Analogue, Secorapamycin

Rapamycin is a 31-membered macrolide lactone produced by the bacterium Streptomyces hygroscopicus.[1][2] Its potent immunosuppressive and antiproliferative properties are mediated through the inhibition of the mammalian Target of Rapamycin (mTOR) signaling pathway, a crucial regulator of cell growth, proliferation, and survival.[3][4] However, the complex structure of rapamycin, featuring a lactone (ester) bond within its large macrocycle, renders it susceptible to degradation.

Ring cleavage through hydrolysis is a typical degradation pathway for rapamycin under various conditions.[1][5] This process leads to the formation of ring-opened isomers known as seco-derivatives. The most prominent of these is secorapamycin, which is formed via the hydrolysis of the ester bond followed by dehydration.[6][7] Critically, this structural modification results in a dramatic loss of immunosuppressive activity, with secorapamycin exhibiting less than 4% of the potency of its parent compound in functional assays.[7] Therefore, understanding and controlling the hydrolysis of rapamycin is paramount for its formulation, storage, and therapeutic application.

The Mechanism of Hydrolysis: A Base-Catalyzed Transformation

The conversion of rapamycin to secorapamycin is predominantly a base-catalyzed hydrolysis reaction. The process involves the cleavage of the macrocyclic ester linkage. Studies have shown that both specific and general base catalysis accelerate the degradation of rapamycin.[8][9][10]

Under basic conditions, a hydroxide ion (or other base) attacks the electrophilic carbonyl carbon of the lactone group. This nucleophilic acyl substitution reaction proceeds through a tetrahedral intermediate, which then collapses to break the C-O ester bond, opening the 31-membered ring. This initially forms a hydroxy carboxylate intermediate. While a hydroxy acid can be a product of lactone hydrolysis, the formation of secorapamycin specifically involves this ring-opening.[8][10][11]

The reaction kinetics are well-described by a pseudo-first-order rate law, and the rate of degradation is highly dependent on pH.[8] In highly basic aqueous solutions (e.g., apparent pH 12.2), the half-life of rapamycin is reduced by approximately three orders of magnitude compared to near-neutral conditions (e.g., apparent pH 7.3).[8][9] This underscores the critical role of a basic environment in driving the efficient conversion to secorapamycin.

G Rapamycin Rapamycin (Cyclic Lactone) Secorapamycin Secorapamycin (Ring-Opened Isomer) Rapamycin->Secorapamycin Base-Catalyzed Hydrolysis (e.g., NaOH, H₂O)

Caption: Reaction pathway of rapamycin to secorapamycin.

Experimental Protocol: Synthesis of Secorapamycin

This protocol describes a robust method for the synthesis of secorapamycin from rapamycin using base-catalyzed hydrolysis. The procedure is designed to be self-validating through in-process monitoring via High-Performance Liquid Chromatography (HPLC).

3.1. Materials and Reagents

  • Rapamycin (Sirolimus), >98% purity

  • Acetonitrile (HPLC grade)

  • Deionized Water (18 MΩ·cm)

  • Sodium Hydroxide (NaOH), analytical grade

  • Hydrochloric Acid (HCl), 1 M solution for neutralization

  • Ethyl Acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

3.2. Equipment

  • Analytical balance

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • pH meter or pH strips

  • Separatory funnel

  • Rotary evaporator

  • HPLC system with a UV detector

  • Preparative chromatography system (e.g., Flash Chromatography)

3.3. Step-by-Step Methodology

  • Preparation of Rapamycin Stock Solution:

    • Accurately weigh 100 mg of rapamycin and dissolve it in 30 mL of acetonitrile in a 100 mL round-bottom flask. Stir until fully dissolved.

  • Initiation of Hydrolysis:

    • Prepare a 0.1 M NaOH solution in deionized water.

    • While stirring the rapamycin solution, add 70 mL of the 0.1 M NaOH solution. The final solvent mixture will be approximately 30:70 (v/v) acetonitrile:water, with a high apparent pH.

    • Immediately protect the reaction mixture from light by wrapping the flask in aluminum foil, as rapamycin and its derivatives can be light-sensitive.[8]

  • Reaction Monitoring (Self-Validation):

    • Monitor the progress of the reaction by HPLC at regular intervals (e.g., every 30-60 minutes).

    • Withdraw a small aliquot (e.g., 100 µL), immediately neutralize it with an equivalent volume of 0.1 M HCl, and dilute with the HPLC mobile phase for analysis.

    • Use a C18 or C8 reversed-phase column.[6] A typical mobile phase is a gradient of acetonitrile and water, with UV detection at 278 nm.[6][12][13]

    • The reaction is complete when the peak corresponding to rapamycin is diminished (>95% conversion) and the peak(s) for secorapamycin are maximized.

  • Work-up and Neutralization:

    • Once the reaction is complete, cool the flask in an ice bath.

    • Slowly neutralize the reaction mixture to pH 7 by adding 1 M HCl dropwise while monitoring with a pH meter.

  • Extraction of Secorapamycin:

    • Transfer the neutralized mixture to a separatory funnel.

    • Extract the aqueous phase three times with equal volumes of ethyl acetate.

    • Combine the organic layers and wash with brine to remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification and Characterization

The crude product obtained after extraction requires purification to remove unreacted rapamycin, isomers, and other degradation byproducts.

4.1. Purification

  • Silica Gel Chromatography: Flash column chromatography is an effective method for purifying the crude product.[2] A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, can be used to elute the components. Fractions should be collected and analyzed by HPLC to identify those containing pure secorapamycin.

4.2. Characterization

  • HPLC Analysis: Purity assessment should be performed using a validated reversed-phase HPLC method as described in the monitoring step. The presence of multiple peaks can indicate different isomers or conformers, a known challenge in the analysis of rapamycin and its derivatives.[1][6]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the identity of the product. Secorapamycin will have a molecular weight corresponding to rapamycin plus a water molecule (C₅₁H₇₉NO₁₃ + H₂O = C₅₁H₈₁NO₁₄), though it is often detected as its dehydrated form or as adducts (e.g., [M+Na]⁺).

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy can provide definitive structural confirmation of the ring-opened structure.

G cluster_prep Reaction Setup cluster_reaction Conversion & Monitoring cluster_workup Workup & Purification A Dissolve Rapamycin in Acetonitrile B Add Aqueous Base (e.g., 0.1 M NaOH) A->B C Monitor by HPLC B->C D Conversion >95%? C->D D->C No E Neutralize (HCl) D->E Yes F Extract with Ethyl Acetate E->F G Purify via Chromatography F->G H Characterize Product (HPLC, MS, NMR) G->H

Sources

Secorapamycin sodium antifungal properties research

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Investigating the Antifungal Properties of Secorapamycin Sodium

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating threat of invasive fungal infections, compounded by the limited arsenal of effective antifungal agents and the rise of drug-resistant strains, necessitates the exploration of novel therapeutic strategies. This guide focuses on this compound, a novel semi-synthetic analog of rapamycin, and provides a comprehensive framework for the investigation of its antifungal properties. We delve into the established mechanism of action of rapamycin analogs, detailing their interaction with the highly conserved Target of Rapamycin (TOR) signaling pathway in fungi. This whitepaper outlines a series of robust in vitro and in vivo experimental protocols, from initial susceptibility testing to advanced mechanistic studies, designed to rigorously evaluate the antifungal potential of this compound. Our objective is to equip researchers with the necessary tools and insights to not only determine the efficacy of this novel compound but also to understand its broader implications for the development of a new class of antifungal therapeutics.

Introduction: The Imperative for Novel Antifungals and the Promise of mTORC1 Inhibition

Invasive fungal infections represent a significant and growing threat to global health, particularly among immunocompromised individuals. The current antifungal armamentarium is limited to a few major classes of drugs, and their efficacy is increasingly compromised by the emergence of drug-resistant pathogens. This clinical reality underscores the urgent need for the discovery and development of antifungal agents with novel mechanisms of action.

The Target of Rapamycin (TOR) signaling pathway is a highly conserved cellular cascade that acts as a central regulator of cell growth, proliferation, and metabolism in response to nutrient availability and environmental stresses. In fungi, the TOR Complex 1 (TORC1) is a critical hub for these processes, making it an attractive target for antifungal drug development. Rapamycin, a macrolide natural product, and its analogs (rapalogs) are potent inhibitors of mTORC1. While primarily developed as immunosuppressants and anti-cancer agents, their inherent fungistatic activity has been well-documented.

This compound, as a novel rapalog, is hypothesized to exert its antifungal effect through the same mechanism: by forming a complex with the immunophilin FKBP12, which then binds to and inhibits the FRB domain of TORC1, leading to cell cycle arrest and a halt in proliferation. This guide provides a detailed roadmap for the systematic evaluation of this compound's antifungal properties, from foundational in vitro assays to complex in vivo models and deep mechanistic investigations.

The Fungal TORC1 Signaling Pathway: A Prime Target

Understanding the mechanism of action of Secorapamycin requires a foundational knowledge of the fungal TORC1 pathway. The diagram below illustrates the central role of TORC1 in fungal cell biology and the inhibitory action of a Secorapamycin-FKBP12 complex.

TORC1_Pathway cluster_input Upstream Signals cluster_output Downstream Processes Nutrients Nutrients TORC1 TORC1 Complex Nutrients->TORC1 Activates Stress Stress Stress->TORC1 Inhibits Protein_Synthesis Protein Synthesis TORC1->Protein_Synthesis Promotes Ribosome_Biogenesis Ribosome Biogenesis TORC1->Ribosome_Biogenesis Promotes Autophagy Autophagy (Inhibited) TORC1->Autophagy Inhibits Cell_Cycle Cell Cycle Progression TORC1->Cell_Cycle Promotes FKBP12 FKBP12 Seco_FKBP12 Secorapamycin-FKBP12 Complex FKBP12->Seco_FKBP12 Secorapamycin Secorapamycin Secorapamycin->Seco_FKBP12 Seco_FKBP12->TORC1 Inhibits

Caption: Fungal TORC1 signaling and inhibition by Secorapamycin.

In Vitro Antifungal Susceptibility Testing: The First Line of Evaluation

The initial assessment of Secorapamycin's antifungal activity involves a suite of standardized in vitro assays to determine its potency and spectrum of activity against a panel of clinically relevant fungal pathogens.

Experimental Workflow for In Vitro Analysis

The following diagram outlines the logical flow of experiments for the in vitro characterization of Secorapamycin.

InVitro_Workflow Start Start: this compound Prepare_Stock Prepare Drug Stock Solution (DMSO or suitable solvent) Start->Prepare_Stock Broth_Microdilution Broth Microdilution Assay (CLSI M27/M38) Prepare_Stock->Broth_Microdilution Disk_Diffusion Disk Diffusion Assay Prepare_Stock->Disk_Diffusion Select_Fungi Select Fungal Panel (e.g., Candida spp., Aspergillus spp.) Select_Fungi->Broth_Microdilution Select_Fungi->Disk_Diffusion Determine_MIC Determine MIC/MEC Broth_Microdilution->Determine_MIC Time_Kill Time-Kill Assay Determine_MIC->Time_Kill Synergy_Testing Synergy Testing (Checkerboard Assay) Determine_MIC->Synergy_Testing Measure_Inhibition_Zone Measure Zone of Inhibition Disk_Diffusion->Measure_Inhibition_Zone End In Vitro Profile Complete Measure_Inhibition_Zone->End Fungistatic_Fungicidal Assess Fungistatic vs. Fungicidal Activity Time_Kill->Fungistatic_Fungicidal Fungistatic_Fungicidal->End Calculate_FICI Calculate FIC Index Synergy_Testing->Calculate_FICI Calculate_FICI->End

Caption: Experimental workflow for in vitro antifungal profiling.

Protocol: Broth Microdilution Assay for Yeasts (CLSI M27)

This protocol is fundamental for determining the Minimum Inhibitory Concentration (MIC) of Secorapamycin.

Objective: To determine the lowest concentration of Secorapamycin that inhibits the visible growth of a yeast pathogen.

Materials:

  • This compound stock solution (e.g., 10 mg/mL in DMSO).

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

  • 96-well flat-bottom microtiter plates.

  • Yeast isolates (e.g., Candida albicans, Candida glabrata, Cryptococcus neoformans).

  • Spectrophotometer.

  • Sterile saline or PBS.

  • Incubator (35°C).

Procedure:

  • Inoculum Preparation:

    • Subculture the yeast isolate onto a fresh agar plate and incubate for 24 hours.

    • Harvest several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension 1:1000 in RPMI 1640 to achieve the final inoculum density of 1-5 x 10^3 CFU/mL.

  • Drug Dilution:

    • Perform a serial two-fold dilution of the Secorapamycin stock solution in RPMI 1640 in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should be wide enough to capture the MIC (e.g., 64 µg/mL to 0.06 µg/mL).

  • Inoculation:

    • Add 100 µL of the final yeast inoculum to each well containing the drug dilution.

    • This brings the total volume to 200 µL and halves the drug concentration, achieving the final desired test concentrations.

  • Controls:

    • Growth Control: 100 µL of inoculum + 100 µL of drug-free RPMI.

    • Sterility Control: 200 µL of sterile RPMI.

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of Secorapamycin that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control, as determined by visual inspection or spectrophotometric reading (OD600).

Data Presentation: Expected MIC Data

The results from the broth microdilution assays should be summarized in a clear, tabular format.

Fungal SpeciesStrain IDSecorapamycin MIC (µg/mL)Fluconazole MIC (µg/mL)
Candida albicansSC53140.1250.5
Candida glabrataATCC 900300.2516
Candida aurisB112210.25>64
Cryptococcus neoformansH990.064
Aspergillus fumigatusAf2930.5 (MEC)1 (MIC)

Note: For filamentous fungi like Aspergillus, the endpoint is the Minimum Effective Concentration (MEC), characterized by the appearance of short, aberrant, and highly branched hyphae.

In Vivo Efficacy Assessment: From Bench to Bedside

Positive in vitro results must be validated in a relevant animal model to assess the in vivo efficacy, pharmacokinetics, and toxicity of Secorapamycin. A murine model of disseminated candidiasis is a standard and robust choice.

Protocol: Murine Model of Disseminated Candidiasis

Objective: To evaluate the efficacy of Secorapamycin in reducing fungal burden and improving survival in mice infected with Candida albicans.

Materials:

  • 6-8 week old female BALB/c mice.

  • Candida albicans strain (e.g., SC5314).

  • This compound formulated for intravenous or oral administration.

  • Vehicle control (e.g., saline, PBS with a solubilizing agent).

  • Positive control antifungal (e.g., fluconazole).

  • YPD agar plates for fungal burden enumeration.

Procedure:

  • Infection:

    • Prepare an inoculum of C. albicans as described previously.

    • Infect mice via tail vein injection with a sublethal dose of C. albicans (e.g., 1 x 10^5 CFUs in 100 µL of saline).

  • Treatment:

    • Randomize mice into treatment groups (n=10 per group):

      • Vehicle Control

      • Secorapamycin (e.g., 5 mg/kg)

      • Secorapamycin (e.g., 20 mg/kg)

      • Fluconazole (e.g., 10 mg/kg)

    • Begin treatment 24 hours post-infection. Administer the compounds once daily for 7 days via the chosen route (e.g., oral gavage or IV injection).

  • Monitoring:

    • Monitor mice daily for signs of illness (weight loss, lethargy, ruffled fur) and record survival.

  • Fungal Burden Analysis:

    • On day 8, euthanize a subset of mice from each group (n=5).

    • Aseptically harvest kidneys, homogenize the tissue in sterile saline.

    • Perform serial dilutions of the homogenate and plate on YPD agar.

    • Incubate for 24-48 hours and count the colonies to determine the CFU/gram of tissue.

  • Data Analysis:

    • Compare the fungal burden between treatment groups using a non-parametric test (e.g., Mann-Whitney U test).

    • Analyze survival data using Kaplan-Meier survival curves and the log-rank test.

Advanced Mechanistic Studies: Unveiling the Cellular Impact

To move beyond simple efficacy and understand the detailed cellular response to Secorapamycin, advanced 'omics' approaches are invaluable. RNA-sequencing (RNA-Seq) can provide a global snapshot of the transcriptional changes induced by the drug.

Protocol: Transcriptomic Analysis (RNA-Seq) of Fungal Response

Objective: To identify the genes and pathways that are differentially regulated in a fungal pathogen upon exposure to Secorapamycin.

Procedure:

  • Cell Culture and Treatment:

    • Grow the fungal pathogen (e.g., C. albicans) in liquid culture to mid-log phase.

    • Expose the culture to Secorapamycin at a sub-inhibitory concentration (e.g., 0.5x MIC) for a defined period (e.g., 60 minutes).

    • Include a vehicle-treated control (e.g., DMSO).

    • Harvest the cells rapidly by centrifugation and flash-freeze in liquid nitrogen.

  • RNA Extraction:

    • Extract total RNA using a method that ensures high-quality, intact RNA (e.g., Trizol-based extraction with mechanical disruption using bead beating).

    • Assess RNA quality and quantity using a Bioanalyzer and Nanodrop.

  • Library Preparation and Sequencing:

    • Prepare RNA-Seq libraries from the extracted RNA (e.g., using a TruSeq RNA Library Prep Kit). This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

    • Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Bioinformatic Analysis:

    • Quality Control: Trim adapter sequences and low-quality reads.

    • Alignment: Align the cleaned reads to the reference genome of the fungal species.

    • Differential Gene Expression: Use tools like DESeq2 or edgeR to identify genes that are significantly up- or down-regulated in the Secorapamycin-treated samples compared to the control.

    • Pathway Analysis: Perform Gene Ontology (GO) and KEGG pathway enrichment analysis to identify the biological processes and pathways that are most affected by the drug treatment. This is expected to show a significant impact on ribosome biogenesis, translation, and nutrient transport, consistent with TORC1 inhibition.

Conclusion and Future Directions

This guide provides a multi-faceted approach to the preclinical evaluation of this compound as a potential antifungal agent. The successful execution of these protocols will establish its spectrum of activity, in vivo efficacy, and mechanism of action. Positive outcomes from these studies would warrant further investigation into its pharmacokinetic/pharmacodynamic properties, safety toxicology, and the potential for combination therapy with existing antifungal drugs to enhance efficacy and combat resistance. The inhibition of the TORC1 pathway remains a promising, yet underexploited, strategy in the fight against invasive fungal infections, and rigorous, systematic research into novel rapalogs like Secorapamycin is a critical step forward.

References

  • Title: TOR signaling pathway in fungi: a therapeutic target for antifungal drugs Source: Fungal Biology Reviews URL: [Link]

  • Title: The Target of Rapamycin (TOR) Pathway in Virulence of Human Fungal Pathogens Source: Frontiers in Cellular and Infection Microbiology URL: [Link]

  • Title: Rapamycin and its analogs as antifungal agents Source: Journal of Fungi URL: [Link]

Methodological & Application

Application Notes and Protocols: In Vitro Characterization of Secorapamycin Sodium

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scientific Rationale

Secorapamycin sodium is the salt form of Secorapamycin, the primary ring-opened degradation product of the well-known mTOR inhibitor, Rapamycin (Sirolimus)[1][2]. It is formed through a non-enzymatic process involving ester hydration and subsequent dehydration of the parent macrocycle[1][3]. While structurally related to Rapamycin, a potent immunosuppressant and anti-cancer agent that acts by inhibiting the mTORC1 complex, Secorapamycin presents a distinct pharmacological profile[1][4].

Crucially, multiple sources report that Secorapamycin does not directly affect or poorly activates the mammalian target of rapamycin (mTOR)[5][6][]. This key distinction necessitates an analytical approach that diverges from standard mTOR kinase activity assays. For instance, in a thymocyte proliferation assay, Secorapamycin demonstrated less than 4% of the potency of Rapamycin, indicating a significantly different mechanism or a substantial loss of its parent's primary activity[1]. However, it has been shown to mimic Rapamycin's ability to inhibit the proteasome, suggesting an alternative mechanism of action that warrants investigation[1].

Given this context, a primary in vitro characterization of this compound should focus on assessing its general effect on cell viability and proliferation across various cell lines. This allows for a broad-spectrum analysis of its potential cytotoxic or cytostatic effects without presupposing a specific molecular target. This application note provides a detailed protocol for a cell viability assay using a tetrazolium salt (e.g., WST-1 or MTT), a robust and widely accepted method for determining a compound's half-maximal inhibitory concentration (IC₅₀).

Compound Characteristics and Handling

Proper handling and storage of this compound are critical for experimental reproducibility due to its chemical nature.

Table 1: Properties and Handling of this compound

PropertyValue / RecommendationSource(s)
Molecular Formula C₅₁H₇₈NNaO₁₃[8]
Molecular Weight 936.2 g/mol [3]
Appearance Crystalline solid; Off-white to yellow solid[1][]
Purity ≥85% - >95% (Varies by supplier)[1][]
Solubility DMSO: ≥ 46 mg/mL[5]DMF: ~30 mg/mL[8]Ethanol: ~25 mg/mL[8]PBS (pH 7.2): ~5 mg/mL[8][5][8]
Stock Solution Prep Prepare high-concentration stock solutions in anhydrous DMSO. The compound is hygroscopic; use newly opened DMSO.[5][5]
Storage (Stock) Store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month .[5] Protect from light and store under nitrogen if possible.[5][5]
Stability Degrades in aqueous solutions, with significant degradation observed in >24 hours at 25°C.[3][8] Long-term storage at -20°C with desiccants is recommended to minimize hydrolysis.[3][3][8]

Experimental Workflow: Cell Viability Assay

The following workflow outlines the process for determining the effect of this compound on the proliferation of a selected cell line.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis p1 Prepare this compound Stock Solution (in DMSO) p3 Count Cells & Adjust Density p2 Culture & Harvest Cells (e.g., HeLa, A549) p2->p3 a1 Seed Cells into 96-Well Plate p3->a1 a3 Treat Cells with Compound (and Vehicle Control) a1->a3 a2 Prepare Serial Dilutions of this compound a2->a3 a4 Incubate for 48-72 hours a3->a4 a5 Add WST-1/MTT Reagent a4->a5 a6 Incubate for 1-4 hours a5->a6 d1 Measure Absorbance (Spectrophotometer) a6->d1 d2 Normalize Data to Vehicle Control d1->d2 d3 Plot Dose-Response Curve d2->d3 d4 Calculate IC₅₀ Value d3->d4

Sources

Application Note: A Robust LC-MS/MS Method for the Quantitative Analysis of Secorapamycin Sodium

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Secorapamycin, the ring-opened hydrolytic degradation product of the potent immunosuppressant rapamycin (sirolimus), is a critical analyte in the stability and metabolism studies of its parent compound.[1] As rapamycin is susceptible to degradation, accurate quantification of secorapamycin is essential for understanding the stability of pharmaceutical formulations and for pharmacokinetic studies.[1] This application note details a comprehensive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of Secorapamycin sodium in various matrices.

This compound possesses a distinct chemical structure resulting from the hydrolysis of the lactone ring in rapamycin.[2] This structural change significantly alters its polarity and chromatographic behavior compared to the parent drug. Furthermore, studies have indicated that secorapamycin is chemically more stable than rapamycin in aqueous solutions, a crucial consideration for sample handling and analysis.[3][4]

This guide provides a step-by-step protocol for sample preparation, LC-MS/MS analysis, and method validation, grounded in established scientific principles and regulatory guidelines. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the method effectively.

Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₅₁H₇₈NNaO₁₃
Molecular Weight936.15 g/mol
AppearanceOff-white to yellow solid
SolubilitySoluble in DMSO

Experimental Workflow

The overall workflow for the analysis of this compound is depicted in the following diagram. This process ensures the removal of interfering matrix components and accurate quantification of the analyte.

Secorapamycin Analysis Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Precipitation Precipitation Sample->Precipitation Add precipitating solvent with IS Centrifugation Centrifugation Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Injection LC Injection Reconstitution->LC_Injection Chromatography Chromatographic Separation LC_Injection->Chromatography MS_Detection MS/MS Detection (MRM) Chromatography->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification Calibration Curve

Caption: Workflow for this compound Analysis.

Detailed Protocols

Part 1: Sample Preparation

The choice of sample preparation technique is critical for removing matrix interferences and ensuring accurate quantification. For biological matrices such as plasma or tissue homogenates, protein precipitation is a simple and effective method.[3][5]

Protocol: Protein Precipitation

  • Aliquot Sample: To a 1.5 mL microcentrifuge tube, add 100 µL of the sample (e.g., plasma, tissue homogenate).

  • Add Internal Standard (IS): Spike the sample with an appropriate internal standard. A structurally similar compound that is not present in the sample, such as ascomycin or a stable isotope-labeled secorapamycin, is recommended.

  • Precipitate Proteins: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. The formic acid helps to improve the precipitation of proteins and maintain the stability of the analyte.

  • Vortex: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.

  • Centrifuge: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer the supernatant to a clean tube, avoiding the protein pellet.

  • Evaporate to Dryness: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30-40°C.

  • Reconstitute: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex for 15 seconds to ensure complete dissolution.

  • Transfer to Autosampler Vial: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Part 2: LC-MS/MS Method

The chromatographic separation is designed to resolve this compound from its parent compound, rapamycin, and other potential metabolites or matrix components. A reversed-phase C18 column is a suitable choice for this purpose. The mass spectrometric conditions are optimized for sensitive and specific detection using Multiple Reaction Monitoring (MRM).

Liquid Chromatography (LC) Parameters

ParameterRecommended ConditionRationale
Column C18 reversed-phase, 2.1 x 50 mm, 1.8 µmProvides good retention and separation for macrolide compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes protonation for positive ion ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent for reversed-phase chromatography.
Flow Rate 0.3 mL/minSuitable for a 2.1 mm ID column, providing good chromatographic efficiency.
Gradient 0-1 min: 50% B; 1-5 min: 50-95% B; 5-6 min: 95% B; 6-6.1 min: 95-50% B; 6.1-8 min: 50% BA gradient elution allows for the separation of compounds with a range of polarities.
Column Temperature 40°CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 5 µLA small injection volume minimizes potential matrix effects.

Mass Spectrometry (MS) Parameters

The following parameters are a starting point and should be optimized for the specific instrument used.

ParameterRecommended ConditionRationale
Ionization Mode Electrospray Ionization (ESI), PositiveESI is well-suited for polar and thermally labile molecules. Positive mode is typically used for macrolides.[3][5]
Precursor Ion (Q1) m/z 959.5 ([M+Na]⁺)As this compound is a sodium salt, the sodium adduct is expected to be the most abundant precursor ion. This is calculated from the molecular weight of the free acid (936.17 g/mol ) + the mass of a sodium ion (22.99 Da).
Product Ions (Q3) To be determined empiricallyThe most abundant and stable product ions should be selected for quantification and qualification. A starting point would be to scan a range of collision energies and observe the resulting fragments. A common fragment from rapamycin is related to the loss of the cyclohexyl group.
Collision Energy To be optimizedThe optimal collision energy will vary depending on the instrument and the specific precursor-product ion transition.
Dwell Time 100 msA sufficient dwell time ensures an adequate number of data points across the chromatographic peak.

Note on MRM Transition Selection: The specific product ions for this compound are not widely reported in the literature. Therefore, it is essential to perform a product ion scan on a standard solution of this compound to identify the most intense and stable fragment ions for use in the MRM method. Typically, two transitions are monitored for each analyte: one for quantification (the most intense) and one for confirmation.[1]

Part 3: Method Validation

A thorough method validation is crucial to ensure the reliability and accuracy of the analytical data. The validation should be performed in accordance with guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA).

Validation Parameters

ParameterAcceptance Criteria (based on FDA guidelines)
Specificity No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples.
Linearity A calibration curve with at least 5 standards, with a correlation coefficient (r²) ≥ 0.99.
Accuracy The mean value should be within ±15% of the nominal concentration (±20% at the LLOQ).
Precision The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
Recovery Consistent and reproducible recovery across the concentration range.
Matrix Effect Assessment of ion suppression or enhancement from the biological matrix.
Stability Analyte stability in the matrix under various storage conditions (freeze-thaw, short-term benchtop, long-term storage).

Trustworthiness and Self-Validation

The described protocol is designed as a self-validating system. The inclusion of a suitable internal standard corrects for variations in sample preparation and instrument response. The method validation parameters, when met, provide objective evidence that the method is fit for its intended purpose. Regular analysis of quality control (QC) samples at low, medium, and high concentrations within each analytical run ensures the ongoing performance of the method.

Conclusion

This application note provides a detailed and scientifically grounded LC-MS/MS method for the quantitative analysis of this compound. By following the outlined protocols for sample preparation, chromatographic separation, and mass spectrometric detection, researchers can achieve accurate and reliable results. The emphasis on the rationale behind experimental choices and the comprehensive method validation strategy ensures the integrity and trustworthiness of the data generated, which is paramount in drug development and scientific research.

References

  • DeForrest, Z. M., McConkie, S. D., Mann, P. J., & Kiser, M. M. (n.d.). Development And Validation Of An Lc-ms/ms Method For The Quantification Of Rapamycin In Porcine Whole Blood And Tissues. BASi. [Link]

  • Il'ichev, Y. V., Alquier, L., & Maryanoff, C. A. (2007). Degradation of rapamycin and its ring-opened isomer: Role of base catalysis. Arkivoc, 2007(12), 110-131. [Link]

  • Il'ichev, Y. V., Alquier, L., & Maryanoff, C. A. (2007). Degradation of rapamycin and its ring-opened isomer. Novatia, LLC. [Link]

  • Jetir.org. (2022). Liquid Chromatography-Tandem Mass Spectrometry(LC-MS/MS) Method for Determinationof Sirolimus in Human Plasma. [Link]

  • Jones, K., et al. (2000). An immunoassay for the measurement of sirolimus. Clinical Therapeutics, 22(Suppl B), B49-B61.
  • Lee, H. S., et al. (2010). A validated liquid chromatography-tandem mass spectrometry method for the determination of sirolimus in dog blood and its application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 669-674.
  • Mano, Y., et al. (2011). A highly sensitive and robust liquid chromatography-tandem mass spectrometry method for the simultaneous determination of tacrolimus and sirolimus in human whole blood.
  • Patel, C. G., et al. (2012). A review on analytical methods for the determination of sirolimus. Journal of Pharmaceutical Analysis, 2(4), 235-244.
  • Salm, P., et al. (2008). Simultaneous quantification of cyclosporine, tacrolimus, sirolimus and everolimus in whole blood by liquid chromatography-electrospray mass spectrometry. Clinical Biochemistry, 41(10-11), 728-735.
  • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]

  • Wang, C. P., et al. (1994). High performance liquid chromatographic isolation, spectroscopic characterization, and immunosuppressive activities of two rapamycin degradation products.

Sources

Application Note: A Validated Reversed-Phase HPLC Method for Purity Determination of Secorapamycin Sodium

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Introduction

Secorapamycin, the ring-opened hydrolysis product of the macrolide immunosuppressant Rapamycin (Sirolimus), is a critical compound to monitor in pharmaceutical formulations.[1] As a primary degradation product, its presence and quantity are direct indicators of the stability and purity of the active pharmaceutical ingredient (API).[1] This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Secorapamycin sodium purity. The method is designed for researchers, quality control analysts, and drug development professionals, providing a detailed protocol grounded in established chromatographic principles and validated according to International Council for Harmonisation (ICH) guidelines.[2][3] The causality behind the selection of chromatographic parameters is discussed to provide a deeper understanding of the method's mechanics and ensure its reliable implementation.

Scientific Principles of the Method

The inherent chemical properties of this compound dictate the optimal approach for its chromatographic separation. The molecule's large, predominantly non-polar macrocyclic structure makes it an ideal candidate for reversed-phase chromatography, where a non-polar stationary phase is paired with a polar mobile phase.

  • Stationary Phase Selection: A C18 (octadecylsilane) column is chosen for this protocol.[4][5][6] The long alkyl chains of the C18 phase provide a high degree of hydrophobicity, promoting retention of the large macrolide structure through van der Waals interactions. This ensures sufficient separation from the parent compound, Rapamycin, and other potential process impurities or degradants.

  • Mobile Phase Composition: The mobile phase consists of a gradient mixture of an aqueous component and an organic solvent, specifically acetonitrile. Secorapamycin is freely soluble in acetonitrile but insoluble in water, making this combination ideal for elution.[4] Critically, research shows that the chromatography of Secorapamycin is strongly influenced by the presence of acidic modifiers in the mobile phase.[7] The addition of a small percentage of formic acid serves two key purposes:

    • It protonates residual silanol groups on the silica-based stationary phase, minimizing peak tailing and improving chromatographic efficiency.

    • It controls the ionization state of the analyte and its isomers, leading to sharper, more reproducible peaks. In the presence of an acid, Secorapamycin often presents as two distinct, well-resolved isomeric peaks, which is a characteristic feature of its analysis.[7]

  • Detection: this compound exhibits significant ultraviolet (UV) absorbance with a maximum wavelength (λmax) around 277 nm and 289 nm.[1] Therefore, a UV detector set to 278 nm provides excellent sensitivity and specificity for quantitative analysis.[4]

Materials and Apparatus

3.1 Reagents and Standards

  • This compound Reference Standard (Purity ≥98%)

  • Acetonitrile (HPLC Grade)

  • Formic Acid (ACS Grade, ≥98%)

  • Water (HPLC Grade, Milli-Q or equivalent)

  • Methanol (HPLC Grade)

3.2 Apparatus

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or Binary Gradient Pump

    • Degasser

    • Autosampler with temperature control (set to 4 °C)

    • Column Thermostat

    • Variable Wavelength UV-Vis Detector

  • Analytical Column: C18, 4.6 x 150 mm, 5 µm particle size (e.g., Knauer ODS, Alltima C18, or equivalent).[4][8]

  • Data Acquisition and Processing Software (e.g., Chromeleon™, Empower™, OpenLab)

  • Analytical Balance (0.01 mg readability)

  • Volumetric flasks (Class A)

  • Pipettes (Calibrated)

  • Syringe filters (0.45 µm, PTFE or nylon)

  • Ultrasonic Bath

Experimental Protocol

4.1 Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water (0.1% v/v). Filter through a 0.45 µm filter and degas for 15 minutes in an ultrasonic bath.

  • Mobile Phase B (Organic): Acetonitrile.

4.2 Solution Preparation

  • Diluent: A mixture of Acetonitrile and Water (50:50, v/v).

  • Standard Stock Solution (approx. 500 µg/mL): Accurately weigh approximately 25 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (approx. 50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Test Sample Solution (approx. 50 µg/mL): Accurately weigh an amount of the this compound sample equivalent to about 25 mg of the active ingredient into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent.

    • Note: All solutions should be filtered through a 0.45 µm syringe filter before injection and kept in the autosampler at 4 °C to prevent degradation.

4.3 HPLC System Configuration and Parameters

The optimized chromatographic conditions are summarized in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Program 0-5 min: 60% B5-20 min: 60% to 90% B20-25 min: 90% B25.1-30 min: 60% B
Flow Rate 1.0 mL/min
Detection UV at 278 nm[4]
Column Temperature 40 °C
Injection Volume 10 µL
Run Time 30 minutes

4.4 System Suitability Testing (SST)

Before sample analysis, the system's performance must be verified. Inject the Working Standard Solution in five replicates and evaluate the following parameters.

SST ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Areas ≤ 2.0%
% RSD of Retention Times ≤ 1.0%

4.5 Chromatographic Run and Data Analysis

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Perform the System Suitability Test.

  • Inject a blank (diluent) to ensure no carryover or system contamination.

  • Inject the Working Standard Solution followed by the Test Sample Solution.

  • Identify the peaks corresponding to Secorapamycin isomers based on the retention time from the standard chromatogram.

  • Integrate the peak areas of the main analyte peaks and all impurity peaks detected in the sample chromatogram.

Purity Calculation (Area %):

Note: Disregard any peaks originating from the blank and any peaks below the limit of quantification.

Method Validation Strategy

To ensure the analytical procedure is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[2][9] The objective of validation is to demonstrate that the method is specific, accurate, precise, linear, and robust over a specified range.[10]

Validation ParameterPurpose & Methodology
Specificity Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is confirmed through forced degradation studies.[11]
Linearity Establish a linear relationship between analyte concentration and detector response. Prepare at least five concentrations over the range of 50% to 150% of the target concentration (e.g., 25-75 µg/mL). The correlation coefficient (r²) should be > 0.99.[4]
Accuracy Determine the closeness of the test results to the true value. Analyze samples with known amounts of analyte (spiked placebo or standard addition) at three concentration levels (e.g., 80%, 100%, 120%). Recovery should be within 98.0-102.0%.
Precision Repeatability (Intra-day): Analyze six replicate samples at 100% concentration on the same day. The %RSD should be ≤ 2.0%. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The %RSD should be ≤ 2.0%.[8]
LOD & LOQ Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated. Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantified with suitable precision and accuracy.[12]
Robustness Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±0.1 mL/min flow rate, ±2°C column temperature, ±5% organic mobile phase composition).

HPLC Purity Testing Workflow

The following diagram illustrates the logical flow of the this compound purity testing protocol.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing reagents Prepare Mobile Phases & Diluent standards Prepare Standard & Sample Solutions reagents->standards setup System Setup & Column Equilibration standards->setup sst System Suitability Test (SST) setup->sst analysis Inject Blank, Standard, & Sample Solutions sst->analysis integration Peak Integration analysis->integration calculation Calculate Purity (%) integration->calculation report Generate Report calculation->report

Caption: Workflow for this compound HPLC Purity Analysis.

Forced Degradation Analysis

Forced degradation studies are essential to establish the stability-indicating nature of the method.[11] These studies involve subjecting the this compound sample to stress conditions such as acid hydrolysis (e.g., 0.1N HCl), base hydrolysis (e.g., 0.1N NaOH), oxidation (e.g., 3% H₂O₂), heat, and photolysis (UV light).[13] The HPLC method must be able to resolve the main Secorapamycin peak from any degradation products that are formed, thus proving its specificity and utility for stability studies.

References

  • Novatia, LLC. (2007). Degradation of rapamycin and its ring-opened isomer. ARKIVOC, 2007(xii), 110-131. Available at: [Link]

  • Yeh, T. K., et al. (2006). Determination of sirolimus in blood by high-performance liquid chromatography with ultraviolet detection - Experience and review. Journal of Food and Drug Analysis, 14(3), 209-216. Available at: [Link]

  • Jahanshahli, M., et al. (2013). Development and Validation of an HPLC Method for the Analysis of Sirolimus in Drug Products. Iranian Journal of Pharmaceutical Research, 12(1), 59-66. Available at: [Link]

  • Tzouganaki, Z., et al. (2017). Development and Validation of an HPLC Method for the Determination of the macrolide antibiotic Clarithromycin using Evaporative Light Scattering Detector in raw materials and Pharmaceutical Formulations. Mediterranean Journal of Chemistry, 6(4), 131-143. Available at: [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

  • EMA. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link]

  • Oyler, A. R., et al. (2012). Forced degradation studies of rapamycin: Identification of autoxidation products. Journal of Pharmaceutical and Biomedical Analysis, 59, 194-200. Available at: [Link]

  • Nayak, R. K., et al. (2021). Validation and Determination of Macrolide Antibiotic Clarithromycin Tablets By HPLC Method as Per ICH Guidelines Q2 (R1). Research & Reviews in Pharmacy and Pharmaceutical Sciences, 10(4). Available at: [Link]

  • Wang, J., et al. (2019). Determination of Six Macrolide Antibiotics in Chicken Sample by Liquid Chromatography-Tandem Mass Spectrometry Based on Solid Phase Extraction. Molecules, 24(4), 809. Available at: [Link]

  • Oyler, A. R., et al. (2012). Forced degradation studies of rapamycin: Identification of autoxidation products. Journal of Pharmaceutical and Biomedical Analysis, 59, 194-200. Available at: [Link]

  • Kumar, V., & Sharma, V. (2023). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review, 10(6), 250-262. Available at: [Link]

  • El-Ragehy, N. A., et al. (2002). Quantification of three macrolide antibiotics in pharmaceutical lots by HPLC: Development, validation and application to a simultaneous separation. Farmaco, 57(9), 749-756. Available at: [Link]

  • Shipkova, M., et al. (2001). Identification of a new metabolite of macrolide immunosuppressant, like rapamycin and SDZ RAD, using high performance liquid chromatography and electrospray tandem mass spectrometry. Therapeutic Drug Monitoring, 23(1), 50-56. Available at: [Link]

  • Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling: recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis, 86, 11-35. Available at: [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

  • Sobhani, H., et al. (2016). A Reversed Phase High Performance Liquid Chromatographic Method for Determination of Rapamycin. Iranian Journal of Pharmaceutical Research, 15(1), 143-149. Available at: [Link]

Sources

Mastering the Preparation of Secorapamycin Sodium in DMSO: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Unique Rapamycin Analog

Secorapamycin sodium, the ring-opened salt form of Rapamycin, presents a unique pharmacological profile for researchers in drug development and cellular biology.[1] Unlike its parent compound, which is a potent inhibitor of the mTOR pathway, Secorapamycin is reported to not significantly affect mTOR function, offering an intriguing tool for investigating mTOR-independent mechanisms and serving as a crucial control in relevant studies.[1][2] As a non-enzymatic degradation product of Rapamycin, its study can also provide insights into the stability and metabolism of Rapamycin itself.[1]

Given its experimental nature and distinct properties, the accurate and consistent preparation of this compound stock solutions is paramount to achieving reproducible and reliable experimental outcomes. This application note provides a comprehensive, field-proven protocol for the preparation, storage, and handling of this compound stock solutions in Dimethyl Sulfoxide (DMSO), designed for researchers, scientists, and drug development professionals.

Scientific Foundation: Properties and Solubility of this compound

A thorough understanding of the physicochemical properties of this compound is the bedrock of a successful stock solution preparation. The compound is a white to yellow solid and, as a sodium salt, exhibits enhanced solubility in polar aprotic solvents like DMSO compared to its parent compound.[2][3]

PropertyValueSource(s)
CAS Number 148554-65-8[2][4][5]
Molecular Formula C₅₁H₇₈NNaO₁₃[2][3][4]
Molecular Weight 936.15 g/mol [2][4][5]
Appearance White to yellow solid[2]
Purity ≥73-85% (lot-dependent)[1][4]
Solubility in DMSO ≥ 46 mg/mL (49.14 mM)[2]
~25-30 mg/mL[1][3]

Note: The reported solubility in DMSO varies across suppliers. It is crucial to consult the Certificate of Analysis for lot-specific data. The hygroscopic nature of DMSO can significantly impact solubility; therefore, the use of newly opened, anhydrous DMSO is strongly recommended.[2]

Experimental Workflow: From Solid Compound to Aliquoted Stock

The following diagram illustrates the key stages in the preparation of a this compound stock solution.

G cluster_prep Preparation Phase cluster_dissolution Dissolution Phase cluster_storage Storage Phase Pre-calculation 1. Determine Desired Stock Concentration and Volume Weighing 2. Accurately Weigh This compound Pre-calculation->Weighing Informs mass needed Solvent_Addition 3. Add Anhydrous DMSO Weighing->Solvent_Addition Transferred to tube Dissolution_Process 4. Facilitate Dissolution (Vortexing/Sonication) Solvent_Addition->Dissolution_Process Initiates dissolution Visual_Inspection 5. Ensure Complete Dissolution Dissolution_Process->Visual_Inspection Check for particulates Aliquoting 6. Aliquot into Cryovials Visual_Inspection->Aliquoting Proceed if clear Labeling 7. Label Aliquots Clearly Aliquoting->Labeling Prevent mix-ups Storage_Conditions 8. Store at -80°C for Long-Term Use Labeling->Storage_Conditions Ensures integrity

Caption: Workflow for this compound Stock Solution Preparation.

Materials and Equipment

Reagents:

  • This compound salt (CAS: 148554-65-8)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

Equipment:

  • Analytical balance

  • Laminar flow hood or fume hood

  • Vortex mixer

  • Water bath sonicator (optional)

  • Calibrated micropipettes and sterile tips

  • Sterile microcentrifuge tubes or amber glass vials

  • Cryogenic storage vials

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Detailed Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

This protocol provides a step-by-step guide to preparing a commonly used 10 mM stock solution. The principles can be adapted for other concentrations.

1. Pre-Protocol Calculations:

  • Objective: To prepare a 10 mM stock solution.

  • Molecular Weight (MW): 936.15 g/mol

  • Calculation: To prepare 1 mL of a 10 mM solution, you will need:

    • Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 936.15 g/mol x 1000 mg/g = 9.36 mg

    • Therefore, 9.36 mg of this compound is required for 1 mL of a 10 mM stock solution.

2. Weighing the Compound:

  • Rationale: Accurate weighing is critical for achieving the desired final concentration.

  • Procedure:

    • Tare a sterile microcentrifuge tube or amber vial on an analytical balance.

    • Carefully weigh out the calculated amount of this compound (e.g., 9.36 mg) into the tube. Record the exact weight.

    • Perform this step in a fume hood or a designated weighing station to avoid inhalation of the powder.[6]

3. Dissolution in DMSO:

  • Rationale: DMSO is an effective solvent for this compound. Using anhydrous DMSO is crucial as the compound is hygroscopic and moisture can affect stability.[4]

  • Procedure:

    • Based on the actual weight of the compound, calculate the precise volume of DMSO needed. For example, if you weighed 9.50 mg:

      • Volume (mL) = [Mass (mg) / MW ( g/mol )] / Molarity (mmol/L) = [9.50 mg / 936.15 g/mol ] / 10 mmol/L = 1.015 mL

    • Add the calculated volume of anhydrous DMSO to the tube containing the this compound.

    • Cap the tube securely.

4. Facilitating Complete Dissolution:

  • Rationale: Ensuring the compound is fully dissolved is essential for a homogenous stock solution and accurate downstream dilutions.

  • Procedure:

    • Vortex the solution for 1-2 minutes.

    • Visually inspect the solution against a light source to ensure no visible particulates remain.

    • If particulates are still present, sonicate the tube in a water bath for 5-10 minutes. Avoid excessive heating.

    • Repeat vortexing and visual inspection until a clear, homogenous solution is achieved.

5. Aliquoting and Storage:

  • Rationale: Aliquoting prevents multiple freeze-thaw cycles, which can degrade the compound and introduce moisture. This compound in DMSO is stable for extended periods at -80°C.[2][6]

  • Procedure:

    • Dispense the stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile, labeled cryogenic vials.

    • Clearly label each vial with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.

    • For long-term storage (up to 6 months), store the aliquots at -80°C, protected from light.[2][6] For short-term storage (up to 1 month), -20°C is acceptable, but -80°C is recommended for optimal stability.[2][6]

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling this compound and DMSO.[6][7]

  • Ventilation: Handle the solid compound and prepare the stock solution in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or aerosols.[6][8]

  • DMSO Handling: DMSO can readily penetrate the skin and may carry dissolved substances with it. Avoid direct skin and eye contact.[7][9] In case of contact, wash the affected area thoroughly with water.[10]

  • Disposal: Dispose of all waste materials, including empty vials and contaminated tips, in accordance with your institution's chemical waste disposal procedures.

Application in Cell Culture

When using the this compound stock solution in cell-based assays, it is crucial to minimize the final DMSO concentration to avoid cytotoxicity.

  • Dilution: Prepare intermediate dilutions of the stock solution in your cell culture medium. It is often recommended to perform serial dilutions to avoid precipitation of the compound.[11][12]

  • Final DMSO Concentration: The final concentration of DMSO in the cell culture should typically be below 0.5%, and ideally at or below 0.1%.[13]

  • Vehicle Control: Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the experimental groups. This allows you to differentiate the effects of the compound from any effects of the solvent.[11]

By adhering to this detailed protocol and the underlying scientific principles, researchers can confidently prepare and utilize this compound stock solutions, ensuring the integrity and reproducibility of their experimental data.

References

  • MedChemExpress. (n.d.). Seco Rapamycin sodium salt (Secorapamycin A monosodium).
  • Benchchem. (n.d.). This compound | 148554-65-8.
  • Cayman Chemical. (n.d.). Seco Rapamycin (sodium salt) (CAS Number: 148554-65-8).
  • Smolecule. (n.d.). Buy seco Rapamycin Sodium Salt | 148554-65-8.
  • MedChemExpress. (n.d.). Seco Rapamycin sodium salt-SDS.
  • Cayman Chemical. (2024). Safety Data Sheet - Seco Rapamycin (sodium salt).
  • ChemicalBook. (n.d.). Rapamycin | 53123-88-9.
  • Santa Cruz Biotechnology. (n.d.). seco Rapamycin Sodium Salt | CAS 148554-65-8.
  • Pfizer. (2018). Sirolimus Oral Solution - SAFETY DATA SHEET.
  • ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?.
  • Simson Pharma Limited. (n.d.). Seco Rapamycin Sodium Salt | CAS No- 148554-65-8.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • MedChemExpress. (n.d.). Compound Handling Instructions.
  • ResearchGate. (2015). How to make sure rapamycin completely dissolve in medium?.
  • Bridges Lab Protocols. (2018). Generating DMSO Stocks for Cell Culture.
  • BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • PubMed Central (PMC). (n.d.). Diffusion-Based Extraction of DMSO From a Cell Suspension in a Three Stream, Vertical Microchannel.
  • University of Washington. (n.d.). Standard Operating Procedures for Dimethyl Sulfoxide (DMSO).
  • Quora. (2018). How to make a stock solution of a substance in DMSO.
  • Fisher Scientific. (2023). SAFETY DATA SHEET - Rapamycin.

Sources

Application Note: Assessing the Intestinal Permeability of Secorapamycin Sodium using the Caco-2 Cell Model

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of Secorapamycin sodium in the Caco-2 cell permeability assay. Secorapamycin, the primary ring-opened degradation product of the immunosuppressant Rapamycin (Sirolimus), requires thorough characterization of its absorption, distribution, metabolism, and excretion (ADME) properties.[1][2][3] The Caco-2 permeability assay serves as a robust, regulatory-accepted in vitro model for predicting human intestinal drug absorption and identifying the role of efflux transporters like P-glycoprotein (P-gp).[4][5][6][7][8] This document details the scientific principles, provides a step-by-step experimental protocol, and offers guidance on data analysis and interpretation.

Introduction: Scientific & Regulatory Context

1.1 this compound: A Key Metabolite

Rapamycin (Sirolimus) is a macrolide compound with critical applications as an immunosuppressant and anti-cancer agent.[1][9] Its primary degradation product is Secorapamycin.[1][2][3] Understanding the intestinal permeability of Secorapamycin is vital for predicting its oral bioavailability and its potential for drug-drug interactions, particularly as Rapamycin and its analogs are known substrates for P-gp-mediated efflux.[1] Preliminary evidence strongly suggests that Secorapamycin is also actively secreted by P-glycoprotein, a key factor contributing to its low oral absorption.[1]

1.2 The Caco-2 Cell Model: The Gold Standard for Permeability Screening

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is the cornerstone of in vitro permeability assessment.[5] When cultured on semi-permeable supports, these cells differentiate into a polarized monolayer of enterocytes that mimic the human intestinal epithelium.[4][5] Crucially, they form tight intercellular junctions and express a variety of clinically relevant transport proteins, including the P-gp efflux pump (encoded by the ABCB1 gene).[5][10][11]

This model allows for the measurement of a compound's transport rate in both the absorptive (apical-to-basolateral, A-to-B) and secretive (basolateral-to-apical, B-to-A) directions.[5] By comparing these rates, an efflux ratio (ER) can be calculated, providing a quantitative measure of a compound's susceptibility to active efflux. An ER significantly greater than 2 is a strong indicator that the compound is a substrate for an efflux transporter like P-gp.[10] The U.S. Food and Drug Administration (FDA) and other regulatory bodies accept data from well-validated Caco-2 assays for Biopharmaceutics Classification System (BCS)-based biowaivers.[6][8][12][13]

Principle of the Assay

The core of the assay involves seeding Caco-2 cells onto a microporous membrane in a Transwell® insert, which separates an apical (AP) "lumenal" chamber from a basolateral (BL) "blood" chamber. Over approximately 21 days, the cells form a confluent, differentiated monolayer with functional tight junctions.

The permeability experiment is initiated by adding this compound to one chamber (the donor) and measuring its appearance in the opposite chamber (the receiver) over time. To investigate the specific involvement of P-gp, the experiment is repeated in the presence of a known P-gp inhibitor, such as verapamil.[5][10] A significant increase in A-to-B permeability or a decrease in the efflux ratio in the presence of the inhibitor confirms that Secorapamycin is a P-gp substrate.

The integrity of the cell monolayer is a critical parameter for the validity of the assay. This is continuously monitored by measuring the Transepithelial Electrical Resistance (TEER) and confirmed at the end of the experiment by assessing the passage of a paracellular marker like Lucifer Yellow.[11][14][15][16][17]

Experimental Workflow & Protocols

This section outlines the detailed, step-by-step methodology for conducting the permeability assay.

Materials and Reagents
Reagent/MaterialSupplier (Example)Catalog # (Example)
Caco-2 CellsATCCHTB-37
Dulbecco's Modified Eagle's Medium (DMEM)Gibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
Non-Essential Amino Acids (NEAA)Gibco11140050
Penicillin-StreptomycinGibco15140122
Trypsin-EDTA (0.25%)Gibco25200056
Transwell® Permeable Supports, 24-wellCorning3413
This compoundBenchChemB2345
Verapamil Hydrochloride (P-gp Inhibitor)Sigma-AldrichV4629
Lucifer Yellow CH, Dipotassium SaltSigma-AldrichL0144
Hanks' Balanced Salt Solution (HBSS)Gibco14025092
LC-MS/MS SystemSciex, Waters, etc.-
Visualized Experimental Workflow

The overall process, from cell seeding to data analysis, is a multi-week procedure requiring careful planning and execution.

Caco2_Workflow cluster_prep Phase 1: Monolayer Preparation (21-25 Days) cluster_validation Phase 2: Monolayer Validation cluster_exp Phase 3: Transport Experiment (2-4 Hours) cluster_analysis Phase 4: Analysis & Post-Validation start Start: Thaw Caco-2 Cells culture Culture & Expand Cells in Flasks start->culture seed Seed Cells onto Transwell® Inserts (Day 0) culture->seed differentiate Differentiate for 21-25 Days (Change Media Every 2-3 Days) seed->differentiate teer_monitor Monitor Monolayer Integrity: Measure TEER (Every 2-3 Days) differentiate->teer_monitor teer_final Final TEER Check (Pre-Experiment) wash Wash Monolayer with HBSS teer_final->wash pre_incubate Pre-incubate with HBSS (± P-gp Inhibitor) wash->pre_incubate add_drug Add Secorapamycin to Donor Chamber pre_incubate->add_drug incubate Incubate at 37°C (e.g., 120 min) add_drug->incubate sample Collect Samples from Donor & Receiver Chambers incubate->sample lcms Quantify Drug Concentration (LC-MS/MS) sample->lcms lucifer Perform Lucifer Yellow Leak Assay sample->lucifer calculate Calculate Papp & Efflux Ratio lcms->calculate lucifer->calculate end End: Interpret Results calculate->end

Caption: High-level workflow for the Caco-2 permeability assay.

Protocol: Caco-2 Cell Seeding and Differentiation
  • Cell Culture: Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C, 5% CO₂. Passage cells at 80-90% confluency. Use cells between passages 40-60 for permeability studies.

  • Seeding on Inserts: Pre-wet 24-well Transwell® inserts (0.4 µm pore size) with culture medium.

  • Cell Density: Seed cells onto the apical side of the inserts at a density of 1 x 10⁵ cells/cm².[15]

  • Differentiation: Add 0.5 mL of medium to the apical chamber and 1.5 mL to the basolateral chamber. Culture for 21-25 days, replacing the medium in both chambers every 2-3 days.

Protocol: Monolayer Integrity Testing (TEER)
  • Equilibration: Allow the plates to equilibrate to room temperature for at least 30 minutes before measurement.[16]

  • Measurement: Use a "chopstick" style electrode (e.g., Millicell-ERS) to measure the electrical resistance. Place the shorter electrode in the apical chamber and the longer electrode in the basolateral chamber.[15]

  • Calculation: Record the resistance (Ω). To obtain the final TEER value (Ω·cm²), subtract the resistance of a blank insert (without cells) and multiply by the surface area of the membrane.

    • TEER (Ω·cm²) = (R_total - R_blank) x Area (cm²) [18]

  • Acceptance Criteria: Monolayers are typically ready for transport studies when TEER values plateau and are >1000 Ω·cm².[15]

Protocol: Bidirectional Transport Experiment
  • Preparation: Gently wash the cell monolayers twice with pre-warmed (37°C) HBSS.

  • Pre-incubation: Add 0.4 mL of HBSS to the apical chamber and 1.2 mL to the basolateral chamber. For P-gp inhibition arms, add HBSS containing the inhibitor (e.g., 100 µM Verapamil) to both chambers. Incubate for 30 minutes at 37°C.

  • Initiate Transport (A-to-B):

    • Aspirate the donor (apical) solution.

    • Add 0.4 mL of the dosing solution (e.g., 10 µM this compound in HBSS) to the apical chamber.

    • Add 1.2 mL of fresh HBSS (± inhibitor) to the receiver (basolateral) chamber.

  • Initiate Transport (B-to-A):

    • Aspirate the donor (basolateral) solution.

    • Add 1.2 mL of the dosing solution to the basolateral chamber.

    • Add 0.4 mL of fresh HBSS (± inhibitor) to the receiver (apical) chamber.

  • Incubation: Incubate the plates at 37°C on an orbital shaker (approx. 50 rpm) for a defined period (e.g., 120 minutes).

  • Sampling: At the end of the incubation, collect samples from both the donor and receiver chambers for immediate analysis or storage at -80°C. Also, collect a sample of the initial dosing solution (T=0).

Protocol: Post-Experiment Integrity (Lucifer Yellow Assay)
  • Washing: After the transport experiment, wash the monolayers twice with HBSS.

  • Incubation: Add 0.5 mL of 0.1 mg/mL Lucifer Yellow solution to the apical wells and 1.0 mL of HBSS to the basal wells.[14]

  • Sampling: Incubate at 37°C for 60 minutes. Transfer an aliquot (e.g., 150 µL) from the basolateral wells to a 96-well plate.[14]

  • Analysis: Read the fluorescence (Excitation: 485 nm, Emission: 535 nm).[14][16][19]

  • Calculation: Calculate the percent permeability.

    • % Permeability = (Fluorescence_sample / Fluorescence_initial) x 100

  • Acceptance Criteria: A Lucifer Yellow permeability of <3% is considered acceptable, confirming monolayer integrity was maintained.[14]

Data Analysis & Interpretation

Calculation of Apparent Permeability (Papp)

The apparent permeability coefficient (Papp), in cm/s, is the standard metric for quantifying transport. It is calculated using the following equation:

Papp = (dQ/dt) / (A * C₀) [20]

Where:

  • dQ/dt: The rate of appearance of the substance in the receiver compartment (µmol/s or mg/s). This is calculated as the receiver concentration at the end of the experiment multiplied by the receiver volume, divided by the time in seconds.

  • A: The surface area of the membrane (e.g., 0.33 cm² for a 24-well insert).

  • C₀: The initial concentration in the donor compartment at T=0 (µmol/mL or mg/mL).

Calculation of Efflux Ratio (ER)

The efflux ratio is a direct measure of active, polarized transport.

ER = Papp (B-to-A) / Papp (A-to-B)

  • ER ≈ 1: Suggests passive diffusion is the dominant transport mechanism.

  • ER ≥ 2: Indicates that the compound is a likely substrate for active efflux.

Visualizing the Mechanism: P-gp Efflux

The following diagram illustrates how a P-gp substrate like Secorapamycin is actively transported out of the cell, leading to low absorptive permeability.

Pgp_Mechanism cluster_membrane Cellular Monolayer cluster_transport AP_label Apical (Lumen) BL_label Basolateral (Blood) membrane pgp P-gp Efflux Pump seco_apical Secorapamycin pgp->seco_apical Active Efflux (ATP-Dependent) seco_inside Secorapamycin seco_apical->seco_inside Passive Diffusion (A->B) seco_inside->pgp Binding to P-gp verapamil Verapamil (Inhibitor) verapamil->pgp Inhibition

Caption: Mechanism of P-gp mediated efflux of Secorapamycin.

Interpreting the Results

The data should be compiled into a clear summary table.

ConditionDirectionPapp (A→B) (x 10⁻⁶ cm/s)Papp (B→A) (x 10⁻⁶ cm/s)Efflux Ratio (ER)
Control A → B[Insert Value]-\multirow{2}{}{[Calculate]* }
(No Inhibitor)B → A-[Insert Value]
+ Verapamil A → B[Insert Value]-\multirow{2}{}{[Calculate]* }
(P-gp Inhibitor)B → A-[Insert Value]

Expected Outcome for a P-gp Substrate:

  • High Efflux Ratio: In the control condition, the Papp (B-to-A) will be significantly higher than the Papp (A-to-B), resulting in an ER ≥ 2.

  • Effect of Inhibitor: In the presence of Verapamil, the Papp (A-to-B) should increase, and the Papp (B-to-A) should decrease. This will lead to a collapse of the efflux ratio, bringing it closer to 1.

This combined result provides strong, self-validating evidence that this compound is a substrate of the P-glycoprotein efflux pump, a critical finding for predicting its in vivo oral absorption and potential for drug interactions.

Conclusion

The Caco-2 permeability assay is an indispensable tool for characterizing the intestinal transport of drug candidates and their metabolites. By following the detailed protocols and data analysis frameworks presented in this application note, researchers can reliably determine the apparent permeability of this compound and definitively identify its interaction with the P-gp efflux transporter. This information is crucial for guiding further drug development decisions and for inclusion in regulatory submissions.

References

  • Caco-2 Permeability Assay. Evotec. [Link]

  • Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. National Institutes of Health (NIH). [Link]

  • Method Suitability of Caco-2 Cell Models for Drug Permeability Classification. M-CERSI. [Link]

  • P-gp substrate assessment (Caco-2). Eurofins Discovery. [Link]

  • Caco 2 Cell Permeability Assay. YouTube. [Link]

  • How to calculate apparent permeability from Caco2 Transwell assay? ResearchGate. [Link]

  • TEER measurement techniques for in vitro barrier model systems. National Center for Biotechnology Information (NCBI). [Link]

  • Validation and application of Caco-2 assays for the in vitro evaluation of development candidate drugs as substrates or inhibitors of P-glycoprotein to support regulatory submissions. PubMed. [Link]

  • M9 Biopharmaceutics Classification System-Based Biowaivers. U.S. Food and Drug Administration (FDA). [Link]

  • Degradation of rapamycin and its ring-opened isomer. Novatia, LLC. [Link]

  • Comparison of MDCK-MDR1 and Caco-2 cell based permeability assays for anti-malarial drug screening and drug investigations. PubMed. [Link]

  • Comparison of MDCK-MDR1 and Caco-2 Cell-Based Permeability Assays. Creative Bioarray. [Link]

  • Degradation of rapamycin and its ring-opened isomer: Role of base catalysis. ARKIVOC. [Link]

  • Trans-epithelial electrical resistance (TEER) measurements of CACO-2 cells. Public Health England. [Link]

  • P-glycoprotein Inhibition Service. Evotec. [Link]

  • M9 Biopharmaceutics Classification System- Based Biowaivers. U.S. Food and Drug Administration (FDA). [Link]

  • USER'S MANUAL (Corning Plate). ReadyCell. [Link]

  • MDCK Permeability. Creative Biolabs. [Link]

  • How to Perform a TEER Measurement to Evaluate Epithelial Barrier Integrity in ALI Cultures. STEMCELL Technologies. [Link]

  • Inhibition of P-Glycoprotein Mediated Efflux in Caco-2 Cells by Phytic Acid. PubMed. [Link]

  • Mechanism of action of the immunosuppressant rapamycin. PubMed. [Link]

  • Lucifer Yellow Permeability Assay using Falcon® HTS 96 Multiwell Insert Systems. Corning. [Link]

  • TEER measurement. Bio-protocol. [Link]

Sources

Application Notes and Protocols: Experimental Design for Secorapamycin in Bone Regeneration Studies

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Bone regeneration is a complex physiological process essential for skeletal homeostasis and the repair of bone defects resulting from trauma, disease, or surgical intervention. The signaling pathway of the mammalian target of rapamycin (mTOR) is a critical regulator of cell metabolism, growth, and proliferation.[1] Dysregulation of the mTOR pathway has been implicated in various diseases, and its modulation presents a promising therapeutic avenue. Rapamycin (also known as Sirolimus), a potent mTORC1 inhibitor, has been studied for its effects on bone, though with conflicting results reported.[2] Secorapamycin, a ring-opened degradation product of rapamycin, is known to have significantly less immunosuppressive potency.[3] While it poorly activates mTOR, it has been shown to mimic rapamycin's ability to inhibit the proteasome.[3] This unique profile warrants investigation into its potential role in modulating cellular processes relevant to bone regeneration, such as osteogenic differentiation and osteoclast activity.

These application notes provide a comprehensive experimental framework for researchers, scientists, and drug development professionals to investigate the efficacy of Secorapamycin in promoting bone regeneration. The guide outlines a logical progression from initial in vitro characterization to in vivo preclinical validation, emphasizing the scientific rationale behind each experimental choice.

The Role of mTOR Signaling in Bone Homeostasis

The mTOR signaling pathway is a master regulator of cellular processes and exists in two distinct multiprotein complexes: mTORC1 and mTORC2. This pathway integrates signals from growth factors and nutrients to control protein synthesis, cell growth, and proliferation—all critical for bone formation and remodeling.

In the context of bone:

  • Osteoblasts: mTOR signaling is crucial for the differentiation and function of osteoblasts, the cells responsible for synthesizing bone matrix.

  • Osteoclasts: This pathway also plays a role in osteoclastogenesis, the formation of osteoclasts, which are responsible for bone resorption.

A delicate balance in mTOR signaling is therefore essential for maintaining skeletal integrity. While rapamycin is a well-known mTORC1 inhibitor, Secorapamycin's interaction with this pathway is less characterized, presenting a key area of investigation.[4][5]

mTOR_Pathway cluster_downstream Downstream Effects GF Growth Factors (e.g., IGF-1, FGF) Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds PI3K PI3K Receptor->PI3K Activates AKT Akt PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates ProteinSynth Protein Synthesis & Cell Growth (Osteoblast Function) S6K1->ProteinSynth fourEBP1->ProteinSynth Inhibits when unphosphorylated Rapamycin Rapamycin Rapamycin->mTORC1 Inhibits Secorapamycin Secorapamycin (Hypothesized Interaction) Secorapamycin->mTORC1 Modulates?

Caption: Hypothesized mTOR signaling pathway in bone cells and points of modulation.

Phase 1: In Vitro Characterization of Secorapamycin's Effects

The initial phase focuses on establishing the foundational cellular effects of Secorapamycin on primary bone cells. These experiments are crucial for determining optimal concentrations and understanding the compound's direct impact on osteogenic and osteoclastic pathways.

Experimental Workflow: In Vitro Analysis

In_Vitro_Workflow start Start: Obtain Primary Osteoblast & Osteoclast Precursor Cells dose_response 1. Dose-Response & Cytotoxicity Assay (MTT / LDH Assay) start->dose_response osteo_diff 2. Osteoblast Differentiation & Mineralization dose_response->osteo_diff Select Non-Toxic Doses osteo_clast 3. Osteoclastogenesis Assay dose_response->osteo_clast Select Non-Toxic Doses alp_stain 2a. Alkaline Phosphatase (ALP) Activity/Staining osteo_diff->alp_stain alizarin_stain 2b. Alizarin Red S Staining for Mineralization osteo_diff->alizarin_stain gene_expr 4. Gene Expression Analysis (RT-qPCR for RUNX2, OCN, TRAP) osteo_diff->gene_expr trap_stain 3a. TRAP Staining osteo_clast->trap_stain osteo_clast->gene_expr end End: Determine Optimal Non-Toxic Concentration & Cellular Effects gene_expr->end

Caption: Workflow for in vitro characterization of Secorapamycin.

Protocol 1: Osteoblast Differentiation and Mineralization Assays

This protocol assesses the influence of Secorapamycin on the ability of osteoprogenitor cells to differentiate into mature, mineral-depositing osteoblasts.

1. Cell Culture and Induction of Differentiation:

  • Seed primary human osteoblasts or mouse pre-osteoblastic cells (e.g., MC3T3-E1) onto collagen-coated 24-well plates at a density of 3x10⁴ cells per well.[6]
  • Culture cells in osteoblast growth medium until they reach confluence.
  • Upon reaching confluence, switch to Osteoblast Mineralization Medium.[6] This medium is typically supplemented with ascorbic acid, β-glycerophosphate, and dexamethasone.
  • Divide the wells into treatment groups: Vehicle Control (DMSO), Positive Control (e.g., BMP-2), and multiple concentrations of Secorapamycin (e.g., 1 nM, 10 nM, 100 nM, 1 µM).
  • Culture the cells for 14-21 days, changing the medium every 2-3 days.[6]

2. Alkaline Phosphatase (ALP) Staining (Early Osteogenic Marker):

  • At day 7, wash the cells with Phosphate-Buffered Saline (PBS).
  • Fix the cells with 4% paraformaldehyde for 10 minutes.
  • Wash again with PBS and incubate with an ALP substrate solution (e.g., BCIP/NBT) until a color change is observed.
  • Quantify ALP activity using a colorimetric assay kit according to the manufacturer's instructions.

3. Alizarin Red S Staining (Late Mineralization Marker):

  • At day 21, carefully aspirate the medium and wash the cell monolayer with PBS.
  • Fix the cells with 4% paraformaldehyde for 15 minutes.
  • Gently wash with deionized water.
  • Add 2% Alizarin Red S solution (pH 4.1-4.3) to each well and incubate for 20-30 minutes at room temperature.[7]
  • Aspirate the staining solution and wash extensively with deionized water to remove unbound dye.[7]
  • Visualize the red calcium deposits under a bright-field microscope. For quantification, the stain can be eluted and measured spectrophotometrically.
Parameter Vehicle Control Secorapamycin (Low Dose) Secorapamycin (High Dose) Rapamycin (Control)
ALP Activity (Day 7) BaselineExpected Increase/DecreaseExpected Increase/DecreaseExpected Decrease
Mineralization (Day 21) BaselineExpected Increase/DecreaseExpected Increase/DecreaseExpected Decrease
RUNX2 Expression BaselineExpected ModulationExpected ModulationExpected Modulation
Osteocalcin Expression BaselineExpected ModulationExpected ModulationExpected Modulation

Table 1: Expected Outcomes for Osteoblast Differentiation Assays. This table presents a hypothetical summary of results to guide data interpretation.

Protocol 2: Osteoclastogenesis Assay

This protocol evaluates Secorapamycin's effect on the differentiation of osteoclast precursors into mature, bone-resorbing osteoclasts.

1. Cell Culture and Induction of Differentiation:

  • Isolate bone marrow macrophages (BMMs) from mice or use a suitable precursor cell line (e.g., RAW 264.7).
  • Plate the cells in a 96-well plate.
  • Induce differentiation by adding Receptor Activator of Nuclear Factor-κB Ligand (RANKL) and Macrophage Colony-Stimulating Factor (M-CSF) to the culture medium.
  • Establish treatment groups: Vehicle Control, Secorapamycin (multiple concentrations), and a control inhibitor of osteoclastogenesis (e.g., Osteoprotegerin, OPG).
  • Culture for 5-7 days until multinucleated osteoclasts are visible in the control group.

2. Tartrate-Resistant Acid Phosphatase (TRAP) Staining:

  • Fix the cells as per the osteoblast protocol.
  • Incubate the cells with a TRAP staining solution, which contains Naphthol AS-MX phosphate and a colorimetric substrate like Fast Red Violet LB Salt, in a tartrate-containing buffer.[8][9]
  • Incubate at 37°C for 30-60 minutes.[9]
  • Wash with distilled water and counterstain if desired (e.g., with Fast Green).[9]
  • Identify osteoclasts as TRAP-positive (red/purple), multinucleated (≥3 nuclei) cells.[10] Quantify the number and size of osteoclasts per well.
Parameter Vehicle Control Secorapamycin (Low Dose) Secorapamycin (High Dose) OPG (Control)
TRAP+ Multinucleated Cells BaselineExpected Increase/DecreaseExpected Increase/DecreaseSignificant Decrease
TRAP Gene (Acp5) Expression BaselineExpected ModulationExpected ModulationSignificant Decrease

Table 2: Expected Outcomes for Osteoclastogenesis Assay. This table presents a hypothetical summary of results to guide data interpretation.

Phase 2: In Vivo Preclinical Validation in a Bone Defect Model

Following promising in vitro results, the next logical step is to assess Secorapamycin's regenerative potential in a living organism. A critical-sized bone defect model is the gold standard for this purpose, as these defects do not heal spontaneously.[11][12]

Experimental Workflow: In Vivo Analysis

In_Vivo_Workflow start Start: Acclimate Animals (e.g., Sprague-Dawley Rats) surgery 1. Surgical Creation of Critical-Sized Calvarial or Femoral Defect start->surgery treatment 2. Implant Delivery System (e.g., Collagen Sponge, Hydrogel) surgery->treatment groups Treatment Groups: - Vehicle Control Scaffold - Secorapamycin Scaffold (Low & High Dose) - Positive Control (BMP-2) Scaffold treatment->groups monitoring 3. Post-Operative Monitoring & In-Life Imaging (Optional) treatment->monitoring euthanasia 4. Euthanasia at Time Points (e.g., 4 and 8 weeks) monitoring->euthanasia analysis 5. Post-Mortem Analysis euthanasia->analysis microct 5a. Micro-CT Analysis analysis->microct histology 5b. Histological Analysis analysis->histology end End: Quantify Bone Regeneration and Assess Tissue Morphology analysis->end

Caption: Workflow for in vivo validation of Secorapamycin.

Protocol 3: Critical-Sized Rat Calvarial Defect Model

1. Surgical Procedure:

  • Anesthetize adult male Sprague-Dawley rats according to approved institutional animal care and use committee (IACUC) protocols.
  • Create a full-thickness, 5-8 mm diameter defect in the parietal bone using a trephine burr, taking care not to damage the underlying dura mater.[12]
  • Implant a biocompatible scaffold (e.g., collagen sponge) loaded with the designated treatment into the defect site.

2. Post-Mortem Analysis (4 and 8 weeks post-surgery):

  • Harvest the calvaria containing the defect area.
  • Fix the samples in 10% neutral buffered formalin.

3. Micro-Computed Tomography (Micro-CT) Analysis:

  • Scan the harvested calvaria using a high-resolution micro-CT scanner.[13]
  • Define a cylindrical volume of interest (VOI) corresponding to the original defect.
  • Quantify key bone architectural parameters within the VOI.[13][14]
Micro-CT Parameter Description Expected Outcome with Secorapamycin
BV/TV (%) Bone Volume/Total Volume. The fraction of the VOI occupied by new bone.Increase compared to vehicle control.
Tb.N (1/mm) Trabecular Number. A measure of the density of trabeculae.Increase.
Tb.Th (mm) Trabecular Thickness. The average thickness of the trabeculae.Increase or modulation.
Conn.D (1/mm³) Connectivity Density. A measure of the interconnectedness of the trabecular structure.Increase.

Table 3: Key Micro-CT Parameters for Bone Regeneration Analysis.[15]

4. Histological Analysis:

  • Decalcify the specimens (if not using a saw microtome for undecalcified sections).
  • Embed the tissue in paraffin and obtain 5 µm sections.[16]
  • Perform standard histological staining:
  • Hematoxylin and Eosin (H&E): To visualize overall tissue morphology, cell infiltration, and new bone formation.[16][17]
  • Masson's Trichrome: To differentiate between collagenous connective tissue (blue/green) and mineralized bone (red), providing a clear picture of new bone matrix deposition.[16][18]
  • Analyze slides for evidence of osteointegration, inflammation, and the quality of the regenerated tissue.

Conclusion

This comprehensive guide provides a structured and scientifically grounded approach to evaluating Secorapamycin as a potential therapeutic agent for bone regeneration. By progressing from fundamental in vitro assays to a robust in vivo preclinical model, researchers can systematically elucidate the compound's mechanism of action and its efficacy in a clinically relevant context. The provided protocols and expected outcome tables serve as a foundation for designing experiments, interpreting data, and advancing our understanding of novel therapeutic strategies for skeletal repair.

References

  • Wang, C.P., Chan, K.W., Schiksnis, R.A., et al. (1994). High performance liquid chromatographic isolation, spectroscopic characterization, and immunosuppressive activities of two rapamycin degradation products. J. Liq.
  • Kneissel, M., Luong-Nguyen, N. H., Fux, C., et al. (2004). Effect of rapamycin on bone mass and strength in the α2(I)‐G610C mouse model of osteogenesis imperfecta. Bone, 35(4), 869-878. [Link]

  • Bouxsein, M. L., Boyd, S. K., Christiansen, B. A., et al. (2010). Guidelines for assessment of bone microstructure in rodents using micro–computed tomography. Journal of Bone and Mineral Research, 25(7), 1468-1486. [Link]

  • Lee, J. H., Kim, H. G., Kim, H. R., et al. (2020). Regeneration enhanced in critical-sized bone defects using bone-specific extracellular matrix protein. Journal of Tissue Engineering and Regenerative Medicine, 14(1), 123-132. [Link]

  • D'Arcy, B. M., & Tirelli, N. (2025, August 09). Degradation of rapamycin and its ring-opened isomer: Role of base catalysis. Journal of Pharmaceutical Sciences, 103(8), 2348-2354. [Link]

  • Kim, J. Y., Kim, H. D., Kim, H. J., et al. (2025, July 07). Histologic and Histomorphometric Evaluation of Bone Regeneration Using Human Allogeneic Bone Graft with or Without Mesenchymal Stem Cell–Conditioned Media in a Rabbit Calvarial Defect Model. Materials, 13(14), 3058. [Link]

  • Witten, P. E., Harris, M. P., Huysseune, A., et al. (2017). Colorimetric and fluorescent TRAP assays for visualising and quantifying fish osteoclast activity. Histochemistry and Cell Biology, 147(4), 477-488. [Link]

  • iHisto. (n.d.). TRAP Stain Service | Osteoclast Detection in Bone Tissue. Retrieved from [Link]

  • ResearchGate. (n.d.). Histological analysis with a) H&E staining and b) Masson's trichrome. Retrieved from [Link]

  • Laplante, M., & Sabatini, D. M. (2012). mTOR signaling in growth control and disease. Cell, 149(2), 274-293. [Link]

  • Johnson, S. C., & Kaeberlein, M. (2016). A system to identify inhibitors of mTOR signaling using high-resolution growth analysis in Saccharomyces cerevisiae. GeroScience, 38(4), 359-371. [Link]

  • Zainal Ariffin, S. H., et al. (2024, July 25). Evaluation of in vitro osteoblast and osteoclast differentiation from stem cell: a systematic review of morphological assays and staining techniques. PeerJ, 12, e17300. [Link]

  • Lei, W., Wu, Y., Yuan, H., et al. (2025, January 28). Establishing rabbit critical-size bone defects to evaluate the bone-regeneration potential of porous calcium phosphate ceramics. Frontiers in Bioengineering and Biotechnology, 8, 614. [Link]

  • Grottkau, B. E., & Lin, Y. (2022, December 31). Optimization of the Alizarin Red S Assay by Enhancing Mineralization of Osteoblasts. Journal of Visualized Experiments, (190), e64724. [Link]

  • European Medicines Agency. (n.d.). Rapamune EPAR Scientific Discussion. Retrieved from [Link]

  • Baylor College of Medicine. (n.d.). MicroCT Lab. Retrieved from [Link]

  • ASTM International. (2025, July 11). F3106 Standard Guide for in vitro Osteoblast Differentiation Assays. [Link]

  • de Almeida, M. V. R., et al. (2019). Effect of micro-CT acquisition parameters and individual analysis on the assessment of bone repair. Brazilian Oral Research, 33, e069. [Link]

  • Reichert, J. C., et al. (2011). Comprehensive histological evaluation of bone implants. Biomaterials, 32(6), 1599-1608. [Link]

  • Le, T. H., et al. (2024, February 15). Rapamycin does not alter bone microarchitecture or material properties quality in young-adult and aged female C57BL/6 mice. JBMR Plus, 8(2), e10842. [Link]

  • Schemitsch, E. H. (2014, August 15). A systematic review on the critical size defect model. Clinical Oral Implants Research, 25(8), 925-934. [Link]

  • University of Washington. (n.d.). TRAP Stain Protocol. Retrieved from [Link]

  • Sabatini, D. M. (2006). Rapamycin and mTOR kinase inhibitors. Nature Reviews Cancer, 6(9), 729-734. [Link]

  • Journal of Datta Meghe Institute of Medical Sciences University. (2024, December 31). Histological Analysis of Bone Regeneration in Open Healing. [Link]

  • U.S. Food and Drug Administration. (n.d.). Pharmacology Review(s). Retrieved from [Link]

  • Witten, P. E., et al. (2021, December 10). Colorimetric and fluorescent TRAP assays for visualising and quantifying fish osteoclast activity. bioRxiv. [Link]

  • Taylor & Francis Online. (n.d.). Trichrome staining – Knowledge and References. Retrieved from [Link]

Sources

Secorapamycin sodium for studying macrolide degradation kinetics

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Utilizing Secorapamycin Sodium to Elucidate Macrolide Degradation Kinetics: A Methodological Guide

Abstract

The study of macrolide stability is a cornerstone of pharmaceutical development, ensuring drug efficacy and safety. Rapamycin, a potent mTOR inhibitor, is known for its complex degradation profile, primarily yielding its ring-opened isomer, secorapamycin.[1] This application note presents a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound as a critical tool for investigating macrolide degradation kinetics. By focusing on this primary, more stable degradation product, researchers can deconstruct the complex degradation pathways of rapamycin and other related macrolides.[2] We provide detailed, self-validating protocols for stress testing, kinetic analysis, and chromatographic quantification, underpinned by an explanation of the causal relationships between experimental design and data integrity.

Introduction: The Rationale for Studying Secorapamycin

Macrolide antibiotics and immunosuppressants are characterized by a large macrocyclic lactone ring, which is susceptible to degradation under various physiological and environmental conditions.[3][4] Rapamycin (Sirolimus) is a prime example; its clinical utility is intrinsically linked to its stability. The primary non-enzymatic degradation pathway of rapamycin involves the hydrolysis of its ester bond, leading to a ring-opened product known as secorapamycin.[5][6]

Why focus on Secorapamycin?

  • Mechanistic Clarity: Rapamycin's degradation can be complex, yielding multiple products.[2] By isolating and studying secorapamycin, the principal and more stable degradant, researchers can simplify the kinetic model.[1] This allows for a more precise investigation of the factors governing the initial, critical ring-opening step.

  • Predictive Stability Modeling: Understanding the degradation kinetics of secorapamycin itself provides a baseline for the stability of the opened macrolide ring. Studies have shown that secorapamycin degrades significantly slower than its parent compound, rapamycin, under identical conditions.[1][2] This differential stability is key to building robust predictive models for drug shelf-life and formulation development.

  • Biological Relevance: While secorapamycin exhibits significantly reduced mTOR inhibitory activity compared to rapamycin (less than 4% potency), its presence as a major degradant in cellular environments is confirmed.[6] Characterizing its formation and persistence is crucial for a complete understanding of the parent drug's in-vivo behavior and for assessing any potential off-target effects of its degradants.

This guide provides the foundational protocols to leverage this compound in kinetic studies, enabling a deeper understanding of macrolide stability.

Foundational Concepts: The Chemistry of Degradation

Rapamycin degrades into two primary products: secorapamycin and a hydroxy acid formed via lactone hydrolysis.[1][2] The formation of secorapamycin is a two-step process involving ester hydration followed by dehydration.[6] This process is catalyzed by both specific and general bases, making pH a critical variable in its degradation kinetics.[1][2]

G cluster_0 Rapamycin Degradation Pathway Rapamycin Rapamycin (Closed Ring) Secorapamycin Secorapamycin (Ring-Opened Isomer) Rapamycin->Secorapamycin Ester Hydration (Base Catalyzed) HydroxyAcid Hydroxy Acid (Lactone Hydrolysis Product) Rapamycin->HydroxyAcid Lactone Hydrolysis FurtherDegradation Further Fragmentation Products Secorapamycin->FurtherDegradation Fragmentation (e.g., high pH) HydroxyAcid->FurtherDegradation Fragmentation

Caption: Primary degradation pathways of Rapamycin.

Materials and Reagents

Principal Compounds & Chemicals
  • This compound (CAS: 148554-65-8)[5]

  • Rapamycin (for comparative studies)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade, e.g., Milli-Q)

  • Sodium Hydroxide (NaOH), 0.1 M and 1.0 M solutions

  • Hydrochloric Acid (HCl), 0.1 M and 1.0 M solutions

  • Phosphate Buffer Salts (for preparing buffers pH 5-8.5)

  • Ammonium Acetate

  • Trifluoroacetic Acid (TFA) or Formic Acid (HCOOH) (for mobile phase modification)[2]

  • Hydrogen Peroxide (30%)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometric (MS) detector[4]

  • Reversed-Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[7]

  • Analytical Balance

  • Calibrated pH meter

  • Constant temperature water bath or incubator

  • Vortex mixer

  • Autosampler vials

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Experimental Protocols

This section details the step-by-step methodologies for conducting degradation kinetic studies. The protocols are designed to be self-validating by including system suitability checks and method validation principles.

Protocol 1: Preparation of Stock and Working Solutions

Causality: Accurate and consistent starting concentrations are fundamental to reliable kinetic data. Using aprotic solvents like acetonitrile or DMSO for initial stock solutions prevents premature degradation before the experiment begins.

  • Stock Solution (1 mg/mL): Accurately weigh ~5 mg of this compound and dissolve it in 5.0 mL of acetonitrile in a volumetric flask.

  • Working Solutions (e.g., 100 µg/mL): Dilute the stock solution with the chosen stress medium (e.g., pH 7.4 phosphate buffer, 0.1 M HCl) to the final desired concentration. Prepare fresh for each experiment.

  • Initial Concentration (T=0): Immediately after preparing the working solution, filter an aliquot through a 0.22 µm syringe filter and transfer it to an HPLC vial. This serves as the zero time-point sample.

Protocol 2: Forced Degradation (Stress Testing)

Causality: Stress testing is performed to identify potential degradation products and establish the primary degradation pathways. The conditions are intentionally harsh to accelerate degradation, providing a qualitative overview of the molecule's lability.[7][8]

  • Acid Hydrolysis: Mix the secorapamycin working solution with 1.0 M HCl. Incubate at 75°C for 30 minutes.[8] Neutralize with NaOH before HPLC analysis.

  • Base Hydrolysis: Mix the secorapamycin working solution with 1.0 M NaOH. Keep at room temperature for 24 hours.[8] Neutralize with HCl before analysis.

  • Oxidative Degradation: Mix the secorapamycin working solution with 15% (v/v) H₂O₂. Keep at room temperature for 24 hours.[8]

  • Thermal Degradation: Incubate the working solution (in a neutral pH buffer) at 75°C for 24 hours.[8]

  • Analysis: Analyze all stressed samples by HPLC to observe the degradation profile and the formation of new peaks.

G cluster_workflow Forced Degradation Workflow cluster_stress Apply Stress Conditions Start Prepare Secorapamycin Working Solution Acid Acid Hydrolysis (1M HCl, 75°C) Start->Acid Base Base Hydrolysis (1M NaOH, RT) Start->Base Oxidation Oxidation (15% H₂O₂, RT) Start->Oxidation Thermal Thermal Stress (Neutral pH, 75°C) Start->Thermal Analyze Neutralize (if needed) & Analyze by HPLC/LC-MS Acid->Analyze Base->Analyze Oxidation->Analyze Thermal->Analyze End Identify Degradation Products & Pathways Analyze->End

Caption: Workflow for forced degradation studies.

Protocol 3: Isothermal Kinetic Study

Causality: This protocol is designed to generate quantitative data on the rate of degradation under specific, controlled conditions (e.g., pH, temperature). Following pseudo-first-order kinetics is common for macrolide degradation in solution.[4]

  • Setup: Prepare multiple vials of the secorapamycin working solution in the desired buffer (e.g., phosphate buffer at pH 5, 7, and 8.5).[3]

  • Incubation: Place the vials in a constant temperature water bath set to the desired temperature (e.g., 37°C).

  • Time-Point Sampling: At predetermined intervals (e.g., 0, 2, 6, 12, 24, 48 hours), remove one vial from each pH condition. Immediately quench any further reaction by placing the vial on ice or by adding a quenching agent if necessary.

  • Sample Preparation: Filter the sample through a 0.22 µm filter into an HPLC vial and store at 4°C until analysis.

  • Analysis: Analyze all time-point samples from a single kinetic run in the same HPLC sequence to minimize analytical variability.

Protocol 4: HPLC Analysis Method

Causality: A validated, stability-indicating HPLC method is crucial. This means the method must be able to separate the parent drug (secorapamycin) from its degradation products, ensuring accurate quantification.[7] The use of an acidic modifier like TFA is often necessary to achieve good peak shape for secorapamycin, which can exist as different conformers.[2]

Parameter Condition Rationale
Instrumentation HPLC with UV or MS DetectorProvides necessary sensitivity and selectivity.[4]
Column C18 Reverse-Phase, 250x4.6 mm, 5µmIndustry standard for macrolide analysis.[7]
Mobile Phase A Water with 0.05% TFA or Formic AcidAcidic modifier sharpens secorapamycin peaks.[2]
Mobile Phase B Acetonitrile with 0.05% TFA or Formic AcidOrganic solvent for elution.
Gradient Elution Start at 30% B, ramp to 90% B over 15 minEnsures separation of parent from potential degradants.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 28°CControlled temperature ensures reproducible retention times.[9]
Detection UV at 277 nm and 289 nmCorresponds to the absorbance maxima of secorapamycin.[6]
Injection Volume 10 µLStandard volume for analytical HPLC.

Method Validation (Trustworthiness):

  • Specificity: Analyze stressed samples to confirm that degradation product peaks do not co-elute with the secorapamycin peak.

  • Linearity: Prepare calibration standards at multiple concentrations (e.g., 1-200 µg/mL) and confirm the detector response is linear (R² > 0.999).

  • Accuracy & Precision: Analyze samples of known concentration multiple times to ensure the results are accurate (close to the true value) and precise (reproducible).[10]

Data Analysis and Interpretation

The degradation of macrolides in solution typically follows pseudo-first-order kinetics.[4]

  • Data Collection: From the HPLC analysis, record the peak area of secorapamycin at each time point.

  • Kinetic Plot: Plot the natural logarithm of the secorapamycin concentration (or peak area) versus time (in hours).

  • Rate Constant (k): The data should fit a straight line. The slope of this line is equal to the negative of the pseudo-first-order degradation rate constant (-k).

  • Half-Life (t½): Calculate the half-life, which is the time required for 50% of the compound to degrade, using the following equation:

    • t½ = 0.693 / k [4]

Table of Expected Kinetic Data:

Condition pH Temperature (°C) Observed Rate Constant (k, hr⁻¹) Calculated Half-Life (t½, hr)
Mildly Acidic5.037(Example Value: 0.005)(Example Value: 138.6)
Neutral7.037(Example Value: 0.010)(Example Value: 69.3)
Mildly Basic8.537(Example Value: 0.025)(Example Value: 27.7)
Neutral (Accelerated)7.050(Example Value: 0.030)(Example Value: 23.1)

Note: The values above are illustrative examples. Actual results will vary based on precise experimental conditions.

The results will demonstrate the influence of pH and temperature on stability. As shown in studies of rapamycin and secorapamycin, degradation is expected to be faster at higher pH due to base catalysis.[1]

Troubleshooting

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape / Split Peaks 1. Secorapamycin conformers are not resolved.[2]2. Column degradation.1. Ensure sufficient acidic modifier (e.g., 0.05% TFA) is present in the mobile phase.2. Flush the column or replace it if necessary.
Inconsistent Degradation Rates 1. Inaccurate pH of buffers.2. Temperature fluctuations.1. Calibrate the pH meter before use.2. Use a calibrated, stable water bath or incubator.[4]
Loss of Mass Balance 1. Degradation products are not UV active.2. Degradants are precipitating or adsorbing to vial walls.1. Use a mass spectrometer (LC-MS) for detection to track all charged species.2. Use silanized vials; check for precipitate.

Conclusion

This compound is an indispensable tool for dissecting the degradation kinetics of complex macrolides like rapamycin. By providing a more stable and simplified starting point for analysis, it allows for the precise determination of the effects of environmental factors such as pH and temperature on the integrity of the macrolide core structure. The protocols outlined in this guide provide a robust, self-validating framework for conducting these studies, empowering researchers to generate high-quality, reliable data for formulation development, stability prediction, and mechanistic investigation.

References

  • ResearchGate. (n.d.). Percentage of secorapamycin, the main degradation product of rapamycin.
  • Novatia, LLC. (n.d.). Degradation of rapamycin and its ring-opened isomer.
  • ResearchGate. (n.d.). Identification, Mechanisms and Kinetics of Macrolide Degradation Product Formation under Controlled Environmental Conditions.
  • BenchChem. (n.d.). Technical Support Center: Degradation Kinetics of Macrolide Antibiotics in Physiological Media.
  • BenchChem. (n.d.). This compound | 148554-65-8.
  • Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.
  • Cayman Chemical. (n.d.). Seco Rapamycin (sodium salt) (CAS Number: 148554-65-8).
  • RJ Wave. (n.d.). Analytical Methodologies for Characterization and Quality Assessment of Beta-Lactam and Macrolide Antibiotics in Pharmaceutical.
  • National Center for Biotechnology Information. (n.d.). Secorapamycin A. PubChem Compound Database.
  • Der Pharmacia Sinica. (n.d.). LC Determination and Stability Assessment of Macrolide Antibiotics Azithromycin and Spiramycin in Bulk and Tablet Samples.
  • National Center for Biotechnology Information. (2023). Multifaceted role of mTOR (mammalian target of rapamycin) signaling pathway in human health and disease. PubMed.
  • ResearchGate. (n.d.). (PDF) Degradation of rapamycin and its ring-opened isomer: Role of base catalysis.
  • MDPI. (n.d.). The Role of Mechanistic Target of Rapamycin (mTOR) Complexes Signaling in the Immune Responses.
  • ResearchGate. (n.d.). (PDF) LC Determination and Stability Assessment of Macrolide Antibiotics Azithromycin and Spiramycin in Bulk and Tablet Samples.
  • National Center for Biotechnology Information. (n.d.). Adsorption of Macrolide Antibiotics by Aged Microplastics of Different Sizes: Mechanisms and Effects. PMC.
  • National Center for Biotechnology Information. (n.d.). mTOR signaling at a glance. PMC.
  • British Thoracic Society. (n.d.). Guideline for the use of long-term macrolides in adults with respiratory disease.
  • DergiPark. (2020). Stress Degradation Studies of Macrolide Antibiotics “Roxithromycin, Tilmicosin and Tylosin” by Using HPLC.
  • Wikipedia. (n.d.). mTOR.
  • Semantic Scholar. (2016). Identification, Mechanisms and Kinetics of Macrolide Degradation Product Formation under Controlled Environmental Conditions.
  • National Center for Biotechnology Information. (2024). A review of antimicrobial stability testing guidance for outpatient parenteral antimicrobial therapy programmes: is it time for global harmonization of testing frameworks?. NIH.
  • Imperial Bioscience Review. (2020). The ever-evolving story of Rapamycin and the mTOR pathway.

Sources

Application Notes and Protocols: Investigating Secorapamycin Sodium's Interaction with P-glycoprotein (P-gp) In Vitro Using P-gp Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unraveling the Complexities of Drug Efflux for Secorapamycin Sodium

This compound, the ring-opened derivative of the potent immunosuppressant rapamycin, presents a unique pharmacological profile.[1] While its parent compound, rapamycin, is a known substrate for the P-glycoprotein (P-gp) efflux pump, the interaction of this compound with this critical transporter warrants a thorough investigation. P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter superfamily, is a key player in multidrug resistance (MDR) in cancer and significantly influences the pharmacokinetics of numerous drugs by actively extruding them from cells.[2][3][4][5] This efflux mechanism can limit oral bioavailability, reduce penetration into sanctuary sites like the brain, and contribute to therapeutic failure.[3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the in vitro interaction between this compound and P-gp. By employing well-characterized P-gp inhibitors, these protocols will enable the elucidation of whether this compound is a substrate of P-gp and quantify the impact of P-gp-mediated efflux on its cellular accumulation and transport. This guide emphasizes not just the procedural steps but also the underlying scientific principles to ensure robust and reliable data generation.

Scientific Foundation: The Role of P-glycoprotein in Drug Disposition

P-glycoprotein is an ATP-dependent efflux pump predominantly expressed in the apical membrane of epithelial cells in the intestine, liver, kidney, and the blood-brain barrier.[2][3] Its primary function is to act as a cellular "bouncer," recognizing a broad range of structurally diverse xenobiotics and actively transporting them out of the cell, thereby limiting their systemic absorption and tissue distribution.[4][6][7]

The interaction of a drug with P-gp can be categorized in two primary ways:

  • Substrate: The drug is recognized and transported by P-gp. This leads to reduced intracellular concentrations of the drug.

  • Inhibitor: The drug binds to P-gp and blocks its transport function, preventing the efflux of other P-gp substrates. Some compounds can be both a substrate and an inhibitor.

Understanding if this compound is a P-gp substrate is crucial for predicting its oral absorption, potential for drug-drug interactions (DDIs), and its ability to reach its therapeutic target. The co-administration of a P-gp inhibitor can increase the bioavailability of a P-gp substrate, which can be a therapeutic advantage or a safety concern.[8]

Mechanism of P-gp Mediated Efflux and Inhibition

The transport cycle of P-gp is a complex process involving ATP binding and hydrolysis to drive conformational changes that result in substrate translocation across the cell membrane.[4] P-gp inhibitors can interfere with this process through several mechanisms, including competitive binding to the substrate-binding site or allosteric modulation of the transporter's activity.

Diagram: P-gp Mediated Efflux and the Action of Inhibitors

Pgp_Mechanism cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Pgp P-glycoprotein (P-gp) Drug_out Secorapamycin (Effluxed) Pgp->Drug_out 3. Efflux ADP ADP + Pi Pgp->ADP Drug_in Secorapamycin (Substrate) Drug_in->Pgp 1. Binding Inhibitor P-gp Inhibitor (e.g., Verapamil) Inhibitor->Pgp Inhibition ATP ATP ATP->Pgp 2. ATP Hydrolysis

Caption: Mechanism of P-gp drug efflux and inhibition.

Experimental Strategy: A Two-Pronged Approach

To comprehensively assess the interaction of this compound with P-gp, we propose a two-tiered experimental approach utilizing established in vitro models and commercially available P-gp inhibitors.

  • Calcein-AM Efflux Assay: A high-throughput screening method to qualitatively and quantitatively assess P-gp inhibition. This assay is excellent for determining the IC50 of potential P-gp inhibitors and for an initial screen of whether a compound interacts with P-gp.[9][10]

  • Bidirectional Transport Assay in Caco-2 Cells: The gold-standard in vitro model for predicting intestinal drug absorption and identifying P-gp substrates.[11][12] This assay provides a more physiologically relevant assessment of a compound's potential for P-gp-mediated efflux.

Selection of P-gp Inhibitors

The choice of P-gp inhibitors is critical for a robust study. We recommend using at least two well-characterized inhibitors with different potencies.

P-gp InhibitorMechanism of ActionTypical In Vitro IC50 Range
Verapamil First-generation P-gp inhibitor, competitive substrate.1-20 µM (highly system-dependent)[8]
Cyclosporine A First-generation P-gp inhibitor, competitive substrate.1-10 µM[13]
Elacridar (GF120918) Third-generation, potent, and specific non-competitive P-gp and BCRP inhibitor.0.05-0.5 µM[14][15][16]

Protocol 1: Calcein-AM Efflux Assay for P-gp Inhibition

Principle

Calcein-AM is a non-fluorescent, lipophilic compound that readily crosses the cell membrane. Once inside the cell, it is hydrolyzed by intracellular esterases into the highly fluorescent, hydrophilic molecule calcein. Calcein itself is a poor P-gp substrate. However, Calcein-AM is a substrate for P-gp. In cells overexpressing P-gp, Calcein-AM is rapidly effluxed, resulting in low intracellular fluorescence. P-gp inhibitors block this efflux, leading to the accumulation of calcein and a corresponding increase in fluorescence.[9][10][17]

Diagram: Calcein-AM Assay Workflow

CalceinAM_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection Seed Seed P-gp overexpressing cells (e.g., MDCK-MDR1) in a 96-well plate Incubate Incubate for 24-48 hours Seed->Incubate Add_Inhibitor Add varying concentrations of P-gp inhibitor (and Secorapamycin) Incubate->Add_Inhibitor Preincubate Pre-incubate for 30-60 minutes Add_Inhibitor->Preincubate Add_Calcein Add Calcein-AM Preincubate->Add_Calcein Incubate_Calcein Incubate for 30-60 minutes Add_Calcein->Incubate_Calcein Wash Wash cells to remove extracellular dye Incubate_Calcein->Wash Read Measure intracellular fluorescence (Ex/Em ~485/520 nm) Wash->Read

Caption: Workflow for the Calcein-AM P-gp inhibition assay.

Materials
  • P-gp overexpressing cells (e.g., MDCKII-MDR1, K562/ADR) and parental control cells.

  • Cell culture medium and supplements.

  • 96-well black, clear-bottom tissue culture plates.

  • Calcein-AM (stock solution in DMSO).

  • P-gp inhibitors (Verapamil, Cyclosporine A, Elacridar).

  • This compound.

  • Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer.

  • Fluorescence microplate reader.

Step-by-Step Methodology
  • Cell Seeding:

    • Seed P-gp overexpressing cells and parental cells into a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the assay.

    • Incubate at 37°C, 5% CO2 for 24-48 hours.

  • Preparation of Reagents:

    • Prepare a stock solution of Calcein-AM in anhydrous DMSO.

    • Prepare stock solutions of P-gp inhibitors and this compound in a suitable solvent (e.g., DMSO).

    • On the day of the assay, prepare working solutions of the inhibitors and this compound at various concentrations in assay buffer. Also, prepare the Calcein-AM working solution in assay buffer. The final concentration of Calcein-AM is typically in the low micromolar range.

  • Assay Procedure:

    • Carefully remove the culture medium from the wells.

    • Wash the cell monolayers gently with pre-warmed assay buffer.

    • Add the working solutions of the P-gp inhibitors or this compound to the respective wells. Include a vehicle control (assay buffer with the same percentage of solvent).

    • Pre-incubate the plate at 37°C for 30-60 minutes.

    • Add the Calcein-AM working solution to all wells.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Aspirate the solution from the wells and wash the cells with ice-cold assay buffer to stop the reaction and remove extracellular dye.

    • Add fresh assay buffer to each well.

  • Data Acquisition and Analysis:

    • Measure the intracellular fluorescence using a microplate reader with appropriate excitation and emission wavelengths for calcein (e.g., Ex/Em ~485/520 nm).

    • Calculate the percentage of P-gp inhibition for each concentration of the test compound relative to the positive control (e.g., a high concentration of a known inhibitor) and the negative control (vehicle).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Bidirectional Transport Assay in Caco-2 Cells

Principle

Caco-2 cells, derived from a human colon adenocarcinoma, spontaneously differentiate in culture to form a polarized monolayer of enterocytes with tight junctions and express various transporters, including P-gp, on their apical surface. This model mimics the intestinal barrier and is widely used to assess the oral permeability of drugs.[11][12]

The bidirectional transport assay involves measuring the flux of a compound across the Caco-2 monolayer in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. A compound that is a P-gp substrate will exhibit a significantly higher B-to-A flux compared to its A-to-B flux, resulting in an efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2. The inclusion of a P-gp inhibitor will reduce the B-to-A transport of a P-gp substrate, thereby decreasing the efflux ratio.

Diagram: Caco-2 Bidirectional Transport Assay

Caco2_Transport cluster_setup Experimental Setup cluster_AtoB A-to-B Transport (Absorption) cluster_BtoA B-to-A Transport (Efflux) Caco2 Caco-2 Cell Monolayer on Transwell Insert Apical Apical Compartment Basolateral Basolateral Compartment AtoB_start Add Secorapamycin to Apical Side BtoA_start Add Secorapamycin to Basolateral Side AtoB_end Measure Concentration in Basolateral Side AtoB_start->AtoB_end Passive Diffusion & Active Uptake BtoA_end Measure Concentration in Apical Side BtoA_start->BtoA_end P-gp Mediated Efflux

Caption: Bidirectional transport across a Caco-2 cell monolayer.

Materials
  • Caco-2 cells.

  • Transwell® inserts (e.g., 12- or 24-well plates).

  • Cell culture medium and supplements.

  • Transport buffer (e.g., HBSS with HEPES).

  • This compound.

  • P-gp inhibitors (Verapamil, Elacridar).

  • Lucifer yellow (for monolayer integrity testing).

  • Analytical instrumentation for quantifying this compound (e.g., LC-MS/MS).[18][19][20][21][22][23]

Step-by-Step Methodology
  • Caco-2 Cell Culture and Differentiation:

    • Seed Caco-2 cells onto Transwell® inserts at a high density.

    • Culture the cells for 21-28 days to allow for differentiation and formation of a polarized monolayer. Change the medium every 2-3 days.

    • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Monolayer Integrity Test:

    • Before the transport experiment, assess the integrity of the Caco-2 monolayer using a paracellular marker such as Lucifer yellow. The apparent permeability (Papp) of Lucifer yellow should be below a certain threshold (e.g., <1.0 x 10^-6 cm/s).

  • Transport Experiment:

    • Wash the Caco-2 monolayers with pre-warmed transport buffer.

    • A-to-B Transport: Add the dosing solution containing this compound (with or without a P-gp inhibitor) to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.

    • B-to-A Transport: Add the dosing solution to the basolateral (donor) compartment and fresh transport buffer to the apical (receiver) compartment.

    • Incubate the plates at 37°C on an orbital shaker.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment and replace with fresh, pre-warmed transport buffer.

    • At the end of the experiment, collect samples from the donor compartment.

  • Sample Analysis and Data Calculation:

    • Quantify the concentration of this compound in all samples using a validated analytical method such as LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions using the following equation: Papp = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the steady-state flux rate.

      • A is the surface area of the Transwell® membrane.

      • C0 is the initial concentration of the compound in the donor compartment.

    • Calculate the efflux ratio (ER): ER = Papp(B-A) / Papp(A-B)

    • An ER > 2 suggests that the compound is a substrate for an efflux transporter. A significant reduction in the ER in the presence of a P-gp inhibitor confirms that the efflux is mediated by P-gp.

Data Interpretation and Troubleshooting

ObservationPossible InterpretationSuggested Action
Calcein-AM Assay: High fluorescence in P-gp overexpressing cells even without inhibitor.Low P-gp expression or activity.Verify P-gp expression by Western blot or qPCR. Check cell line authenticity.
Calcein-AM Assay: No increase in fluorescence with known P-gp inhibitors.Assay conditions are not optimal (e.g., inhibitor concentration too low, incubation time too short).Optimize inhibitor concentrations and incubation times.
Caco-2 Assay: High Lucifer yellow permeability.Poor monolayer integrity.Discard the plate and optimize cell seeding density and culture conditions.
Caco-2 Assay: Efflux ratio of this compound is < 2.This compound is not a significant P-gp substrate under the tested conditions.Consider testing at different concentrations or using a different cell line with higher P-gp expression.
Caco-2 Assay: Efflux ratio > 2, but not reduced by P-gp inhibitors.Efflux is mediated by another transporter (e.g., BCRP, MRPs).Test with inhibitors specific to other efflux transporters.

Conclusion: A Framework for Informed Decision-Making

The protocols detailed in these application notes provide a robust framework for elucidating the in vitro interaction of this compound with the P-glycoprotein transporter. By systematically employing the Calcein-AM efflux assay and the Caco-2 bidirectional transport assay in conjunction with well-characterized P-gp inhibitors, researchers can gain critical insights into the potential for P-gp-mediated efflux of this compound.

The data generated from these studies are invaluable for:

  • Lead Optimization: Guiding medicinal chemistry efforts to modulate P-gp liability.

  • Pharmacokinetic Prediction: Informing predictions of oral bioavailability and tissue distribution.

  • Drug-Drug Interaction Risk Assessment: Identifying the potential for clinically relevant DDIs.[8][24][25][26][27][28]

Ultimately, a thorough understanding of the interplay between this compound and P-gp is essential for its successful development as a therapeutic agent.

References

  • Brouwer, K. L. R., et al. (2013). Variability in P-Glycoprotein Inhibitory Potency (IC50) Using Various in Vitro Experimental Systems: Implications for Universal Digoxin Drug-Drug Interaction Risk Assessment Decision Criteria. The Journal of Pharmacology and Experimental Therapeutics, 347(2), 475–487. [Link]

  • Das, B., & Chakraborty, A. (2012). Analytical Methodologies for the Determination of Sirolimus: A Review. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1145-1155.
  • Gaspard, E., et al. (2000). The Potent Immunosuppressive Cyclosporin FR901459 Inhibits the Human P-glycoprotein and Formyl Peptide Receptor Functions. The Journal of Antibiotics, 53(5), 509-513. [Link]

  • Aboul-Enein, H. Y., & Ali, I. (2018). P-glycoprotein: new insights into structure, physiological function, regulation and alterations in disease. Future Medicinal Chemistry, 10(15), 1865–1883. [Link]

  • U.S. Food and Drug Administration. (2024). M12 Drug Interaction Studies. Retrieved from [Link]

  • Kim, J. S., et al. (2021). Development and Validation of a Bioanalytical LC-MS/MS Method for Simultaneous Determination of Sirolimus in Porcine Whole Blood and Lung Tissue and Pharmacokinetic Application with Coronary Stents. Molecules, 26(2), 433. [Link]

  • European Commission. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Elsby, R., et al. (2008). Validation and application of Caco-2 assays for the in vitro evaluation of development candidate drugs as substrates or inhibitors of P-glycoprotein to support regulatory submissions. Xenobiotica, 38(7-8), 978-999. [Link]

  • Li, W., et al. (2021). Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review). Oncology Letters, 22(5), 1-11. [Link]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]

  • Weiss, J., et al. (2011). Calcein assay: a high-throughput method to assess P-gp inhibition. Journal of Biomolecular Screening, 16(6), 645-653. [Link]

  • Hallensleben, S., et al. (2000). Identification of a new metabolite of macrolide immunosuppressant, like rapamycin and SDZ RAD, using high performance liquid chromatography and electrospray tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 11(6), 516-525.
  • U.S. Food and Drug Administration. (2024). ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments. [Link]

  • Kono, Y., et al. (2021). Characterization of P-Glycoprotein Inhibitors for Evaluating the Effect of P-Glycoprotein on the Intestinal Absorption of Drugs. Biological and Pharmaceutical Bulletin, 44(3), 386-393.
  • Ghassabian, S., et al. (2012). Development and Validation of an HPLC Method for the Analysis of Sirolimus in Drug Products. Journal of Pharmaceutical and Biomedical Analysis, 66, 129-134. [Link]

  • Cyprotex. (n.d.). P-gp and BCRP. Retrieved from [Link]

  • Neuhoff, S., et al. (2013). Modified bidirectional permeability assay with Caco-2 cells. European Journal of Pharmaceutics and Biopharmaceutics, 84(2), 379-386.
  • Parrott, N., et al. (2021). Impact of P‐gp inhibition on systemic exposure of pralsetinib and dosing considerations. Clinical and Translational Science, 14(4), 1483-1490. [Link]

  • Seelig, A. (2020). P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers. Frontiers in Oncology, 10, 576559. [Link]

  • ResearchGate. (n.d.). Analytical Methodoldies for determination of Sirolimus: A REVIEW. Retrieved from [Link]

  • Wang, L., et al. (2022). Comparison of LC-MS/MS and EMIT methods for the precise determination of blood sirolimus in children with vascular anomalies. Frontiers in Pharmacology, 13, 963982. [Link]

  • Broz, P., et al. (2023). The Role of Elacridar, a P-gp Inhibitor, in the Re-Sensitization of PAC-Resistant Ovarian Cancer Cell Lines to Cytotoxic Drugs in 2D and 3D Cell Culture Models. International Journal of Molecular Sciences, 24(13), 10834. [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Admescope. (2020). The 2020 FDA guidance for in vitro DDI studies – new things to consider? Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of P-gp mediated efflux. Retrieved from [Link]

  • JETIR. (2022). Liquid Chromatography-Tandem Mass Spectrometry(LC-MS/MS) Method for Determinationof Sirolimus in Human Plasma. Journal of Emerging Technologies and Innovative Research, 9(6). [Link]

  • Homolya, L., et al. (1999). Kinetic Analysis of Calcein and Calcein−Acetoxymethylester Efflux Mediated by the Multidrug Resistance Protein and P-Glycoprotein. Biochemistry, 38(23), 7554-7561. [Link]

  • Engdal, S., et al. (2008). Inhibition of P-glycoprotein in Caco-2 cells: effects of herbal remedies frequently used by cancer patients. Xenobiotica, 38(7-8), 869-880. [Link]

  • Salm, P., et al. (2004). Sirolimus quantification by high-performance liquid chromatography with ultraviolet detection. Clinical Chemistry and Laboratory Medicine, 42(7), 789-793. [Link]

  • Syvänen, S., et al. (2009). Dose-response assessment of tariquidar and elacridar and regional quantification of P-glycoprotein inhibition at the rat blood-brain barrier using (R)-[11C]verapamil PET. Journal of Cerebral Blood Flow & Metabolism, 29(4), 783-792. [Link]

  • Caco2 assay protocol. (n.d.). Retrieved from [Link]

  • Robert, J. (1994). [Structure and function of P-glycoprotein]. Bulletin du Cancer, 81(5), 400-408. [Link]

  • Wacher, V. J., et al. (1995). P-glycoprotein-mediated Efflux as a Major Factor in the Variance of Absorption and Distribution of Drugs: Modulation of Chemotherapy Resistance. Journal of Pharmaceutical Sciences, 84(11), 1323-1329. [Link]

  • ResearchGate. (n.d.). P-gp inhibitory potential (IC 50 values) based on rhodamine 123 accumulation assay. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 values of P-gp inhibitors on the vectorial transport of [ 14 C]edoxaban and [ 3 H]digoxin in Caco-2 cell monolayers. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). ICH M12 Drug-Drug Interaction Studies Final Guidance. [Link]

  • MDPI. (2022). Analytical Methods for Nanomaterial Determination in Biological Matrices. Applied Sciences, 12(19), 9608. [Link]

  • Zhang, L., et al. (2008). Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. The AAPS Journal, 10(4), 628-639. [Link]

  • ResearchGate. (n.d.). Calcein assay: A high-throughput method to assess P-gp inhibition. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of compounds 12, 17, 18, 20, 29, and verapamil (VER) on P-gp... Retrieved from [Link]

  • Hammarlund-Udenaes, M., et al. (2005). Duration and degree of cyclosporin induced P-glycoprotein inhibition in the rat blood-brain barrier can be studied with PET. Journal of Neurochemistry, 95(3), 837-846. [Link]

  • Ferreira, R. J., et al. (2015). Structure–Function Relationships in the Human P-Glycoprotein (ABCB1): Insights from Molecular Dynamics Simulations. Journal of Chemical Information and Modeling, 55(8), 1716-1731. [Link]

  • Alam, A., et al. (2018). Structures of P-glycoprotein reveal its conformational flexibility and an epitope on the nucleotide-binding domain. Science, 359(6378), 915-919. [Link]

Sources

Application Note: Quantifying the Anti-Proliferative Efficacy of Secorapamycin Sodium Using a Luminescent Cell Viability Assay

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for quantifying the anti-proliferative effects of secorapamycin sodium, a ring-opened derivative of the mTOR inhibitor rapamycin.[1][2] We detail a robust, high-throughput method using the CellTiter-Glo® Luminescent Cell Viability Assay, which determines the number of viable cells in culture by measuring intracellular ATP levels. This application note covers the scientific background, a detailed step-by-step protocol, data analysis, and validation principles to ensure the generation of reliable and reproducible IC50 values for this compound and related compounds.

Introduction and Scientific Background

Secorapamycin and the mTOR Pathway

The mechanistic Target of Rapamycin (mTOR) is a highly conserved serine/threonine protein kinase that functions as a central regulator of cell growth, proliferation, metabolism, and survival.[3][4] mTOR integrates signals from growth factors, nutrients, and cellular energy status to control protein synthesis and other anabolic processes.[3] It exists in two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[5]

Rapamycin, a macrolide compound, is a potent and specific inhibitor of mTOR.[3] It first binds to the intracellular protein FKBP12, and this complex then allosterically inhibits mTORC1 by binding to its FRB domain.[6][7] This inhibition disrupts downstream signaling, primarily through the substrates 4E-BP1 and S6K1, leading to a reduction in protein synthesis and, consequently, a G1 phase cell cycle arrest.[6] Due to its potent anti-proliferative effects, rapamycin and its analogs (rapalogs) are used clinically as immunosuppressants and anti-cancer agents.[4]

Secorapamycin is the primary ring-opened degradation product of rapamycin.[8][9] While its parent compound, rapamycin, is a well-established mTORC1 inhibitor, some reports suggest that secorapamycin itself does not directly affect mTOR function, which makes its biological characterization critical.[2][10] The sodium salt form is often used to enhance solubility and stability.[2] Accurately measuring the effect of this compound on cell proliferation is essential to understand its biological activity, mechanism of action, and potential therapeutic applications.

Principle of the CellTiter-Glo® Assay

To quantify the anti-proliferative effects of this compound, a highly sensitive and reliable method is required. The CellTiter-Glo® Luminescent Cell Viability Assay is an ideal choice. The assay quantifies ATP, an indicator of metabolically active cells.[11] The assay reagent contains a thermostable luciferase enzyme (Ultra-Glo™ Luciferase) and its substrate, luciferin. When added to cultured cells, the reagent lyses the cells, releases ATP, and initiates a luciferase reaction that produces a stable "glow-type" luminescent signal proportional to the amount of ATP present.[11][12] This luminescence is then measured to determine the number of viable cells.

Mechanism of Action: mTORC1 Signaling

Growth factor signaling through pathways like PI3K/Akt activates mTORC1. Once active, mTORC1 phosphorylates its key downstream targets, S6K1 and 4E-BP1, to promote protein synthesis and cell cycle progression. Rapamycin (and its analogs), when complexed with FKBP12, binds to mTORC1 and prevents it from phosphorylating these substrates, thereby arresting cell growth and proliferation.[6]

mTOR_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Binds PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 (mTOR, Raptor) Akt->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates (Activates) 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylates (Inactivates) Protein_Synthesis Protein Synthesis & Cell Proliferation S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis Inhibits when active FKBP12_Rapamycin Secorapamycin / Rapamycin + FKBP12 FKBP12_Rapamycin->mTORC1 Inhibits

Caption: mTORC1 signaling pathway and the inhibitory action of rapamycin/secorapamycin.

Experimental Protocol

This protocol is optimized for a 96-well plate format. Adjust volumes accordingly for other formats (e.g., 384-well).

Materials and Reagents
  • Cell Line: A cancer cell line known to be sensitive to mTOR inhibition (e.g., MCF-7, U87-MG, A549).

  • This compound: As a lyophilized powder.

  • Vehicle: DMSO (Dimethyl sulfoxide), sterile.

  • Culture Medium: Appropriate for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS): Ca2+/Mg2+ free, sterile.

  • Trypsin-EDTA: 0.25%.

  • Assay Plates: White, opaque-walled 96-well plates suitable for luminescence measurements.

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (e.g., Promega, Cat. No. G7570).[12]

  • Equipment:

    • Humidified incubator (37°C, 5% CO2).

    • Luminometer plate reader.

    • Orbital shaker.

    • Biological safety cabinet.

    • Multichannel pipette.

Reagent Preparation
  • This compound Stock Solution (10 mM):

    • Calculate the required mass of this compound (MW: 936.2 g/mol ) to prepare a 10 mM stock solution in sterile DMSO.[10]

    • Aliquot and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

  • CellTiter-Glo® Reagent:

    • Thaw the CellTiter-Glo® Buffer and equilibrate the lyophilized Substrate to room temperature.[13]

    • Transfer the entire volume of buffer into the substrate bottle to reconstitute.[14]

    • Mix by gentle inversion until the substrate is fully dissolved. The reconstituted reagent is stable for several hours at room temperature or can be stored according to the manufacturer's instructions.[13]

Step-by-Step Assay Procedure
  • Cell Seeding:

    • Harvest logarithmically growing cells using Trypsin-EDTA and neutralize with complete medium.

    • Perform a cell count (e.g., using a hemocytometer or automated cell counter) and determine cell viability (should be >95%).

    • Dilute the cell suspension to the pre-determined optimal seeding density (e.g., 5,000 cells/100 µL) in complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well opaque-walled plate.

    • Controls: Include wells for "cells + vehicle" (100% viability) and "medium only" (background).

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare a serial dilution series of this compound from your 10 mM stock in culture medium. A common approach is a 10-point, 3-fold dilution series (e.g., starting from 100 µM down to 5 nM).

    • Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤0.5%).

    • Gently remove the medium from the cells and add 100 µL of the appropriate drug dilution or vehicle control medium to the wells.

    • Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C, 5% CO2. The incubation time should be sufficient to observe an anti-proliferative effect (typically 2-3 cell doubling times).

  • Luminescence Measurement:

    • After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[13]

    • Add 100 µL of reconstituted CellTiter-Glo® Reagent to each well.[13]

    • Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis.[12]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[12]

    • Measure the luminescence of each well using a plate-reading luminometer.

Assay Workflow Diagram

Caption: Experimental workflow for the this compound cell proliferation assay.

Data Analysis and Interpretation

The goal of data analysis is to generate a dose-response curve and calculate the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that causes a 50% reduction in the measured response (in this case, cell viability).[15]

  • Background Subtraction: Average the luminescence values from the "medium only" wells and subtract this background value from all other wells.

  • Normalization: Normalize the data as a percentage of the vehicle-treated control wells.[16]

    • % Viability = (Luminescence_Sample / Luminescence_Vehicle_Control) * 100

  • Dose-Response Curve: Plot the % Viability (Y-axis) against the log-transformed concentration of this compound (X-axis).[17] The resulting curve is typically sigmoidal.

  • IC50 Calculation: Use a non-linear regression model to fit the data. The four-parameter logistic (4PL) model is standard for this purpose.[18][19]

    • Y = Bottom + (Top - Bottom) / (1 + (X / IC50)^HillSlope)

    • Software such as GraphPad Prism, or online calculators, can perform this curve fitting and provide the IC50 value with confidence intervals.[15][19]

Example Data Presentation
Secorapamycin [nM]Log ConcentrationAvg. Luminescence (RLU)% Viability
0 (Vehicle)-1,500,000100.0%
50.701,450,00096.7%
151.181,200,00080.0%
451.65780,00052.0%
1352.13450,00030.0%
4052.61225,00015.0%
12153.08150,00010.0%
Calculated IC50 ~50 nM

Assay Validation and Best Practices

To ensure data integrity, the assay must be properly validated.[20][21] Key parameters to consider include:

  • Cell Seeding Density: Optimize the number of cells seeded per well to ensure they remain in the exponential growth phase throughout the assay and that the luminescent signal is within the linear range of the instrument.

  • DMSO Tolerance: Confirm that the final concentration of the vehicle (DMSO) does not impact cell viability.[22]

  • Assay Robustness (Z'-factor): For high-throughput screening, the Z'-factor can be calculated to assess the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[11]

    • Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|

    • (Where 'max' is the vehicle control and 'min' is a positive control inhibitor).

  • Reproducibility: The assay should be repeated on different days to ensure that the calculated IC50 values are consistent.[23]

Troubleshooting

ProblemPotential Cause(s)Solution(s)
High Well-to-Well Variability Inconsistent cell seeding; Edge effects in the plate; Pipetting errors.Ensure cell suspension is homogenous; Avoid using outer wells or fill them with PBS; Use a calibrated multichannel pipette.
Low Luminescent Signal Too few cells seeded; Cell line is not healthy; Reagent was improperly prepared or stored.Optimize cell seeding density; Check cell viability before plating; Prepare fresh reagent and follow storage guidelines.
No Dose-Response Observed Compound is inactive at tested concentrations; Compound precipitated out of solution; Incorrect dilution series prepared.Test a wider concentration range; Check solubility of the compound in media; Double-check all dilution calculations and pipetting.

References

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128-134. Retrieved from [Link]

  • Saxton, R. A., & Sabatini, D. M. (2017). mTOR Signaling in Growth, Metabolism, and Disease. Cell, 168(6), 960–976. Retrieved from [Link]

  • Novatia, LLC. (n.d.). Degradation of rapamycin and its ring-opened isomer, secorapamycin. Retrieved from [Link]

  • Platenburg, G. (2007). A Practical Approach to Biological Assay Validation. EDRA Services. Retrieved from [Link]

  • Mair, S. M., et al. (2008). Inhibition of Human T-Cell Proliferation by Mammalian Target of Rapamycin (mTOR) Antagonists Requires Noncoding RNA Growth-Arrest-Specific Transcript 5 (GAS5). Journal of Pharmacology and Experimental Therapeutics, 325(3), 774-781. Retrieved from [Link]

  • European Pharmaceutical Review. (2021). Critical steps when validating an assay or analytical method for cell and gene therapy products. Retrieved from [Link]

  • Wikipedia. (n.d.). mTOR inhibitors. Retrieved from [Link]

  • BQE Bio. (2023). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • Sterling Pharma Solutions. (2023). Applying analytical method validation to cell-based potency assays. Retrieved from [Link]

  • Oslo University Hospital Research. (n.d.). CellTiter-Glo Assay. Retrieved from [Link]

  • SynZeal. (n.d.). Seco Rapamycin. Retrieved from [Link]

  • Guertin, D. A., & Sabatini, D. M. (2005). An expanding role for mTOR in cancer. Trends in Molecular Medicine, 11(8), 353-361. Retrieved from [Link]

  • PNAS. (2017). Tissue-restricted inhibition of mTOR using chemical genetics. Retrieved from [Link]

  • ResearchGate. (n.d.). Percentage of secorapamycin, the main degradation product of rapamycin. Retrieved from [Link]

  • GraphPad. (2023). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. Retrieved from [Link]

  • Skanda Life Sciences. (n.d.). Cell based assays – Assay Development and Validation. Retrieved from [Link]

  • Goutelle, S., et al. (2008). The Hill equation: a review of its capabilities in pharmacological modelling. Fundamental & Clinical Pharmacology, 22(6), 633-648. Retrieved from [Link]

  • AACR Journals. (2008). A convenient and sensitive mTOR activity assay with native and recombinant mTOR. Retrieved from [Link]

  • University of Oxford. (2024). Rapamycin helps protect immune cells against DNA damage. Retrieved from [Link]

  • ResearchGate. (2001). CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability. Retrieved from [Link]

  • ResearchGate. (2012). Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. Retrieved from [Link]

  • Ossiform. (2023). Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. Retrieved from [Link]

  • NIH. (2019). Inhibition of mTORC2 Induces Cell-Cycle Arrest and Enhances the Cytotoxicity of Doxorubicin by Suppressing MDR1 Expression in HCC Cells. Retrieved from [Link]

Sources

In Vivo Formulation of Secorapamycin Sodium for Preclinical Animal Studies: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed framework for the successful in vivo formulation of Secorapamycin sodium, a seco-derivative of the mTOR inhibitor rapamycin, for preclinical animal research. Addressing the inherent challenges of poor aqueous solubility common to this class of compounds, this document outlines systematic pre-formulation assessments, strategic vehicle selection, and step-by-step protocols for preparing stable and homogenous formulations suitable for both oral (gavage) and parenteral (intravenous) administration. The methodologies are grounded in established principles of pharmaceutical science to ensure reproducible and reliable exposure in animal models, thereby supporting robust pharmacokinetic and pharmacodynamic studies.

Introduction: The Formulation Challenge of mTOR Inhibitors

The mammalian target of rapamycin (mTOR) is a critical kinase involved in regulating cell growth, proliferation, and metabolism, making it a key target in oncology and other therapeutic areas.[1][2] Secorapamycin, a ring-opened degradation product of rapamycin, is investigated for its biological activities, which may include mTOR-independent effects like proteasome inhibition.[3] Like its parent compound, rapamycin, Secorapamycin is characterized by high lipophilicity and extremely low aqueous solubility, posing a significant hurdle for achieving adequate and consistent drug exposure in animal studies.[4][5] The sodium salt form of Secorapamycin may offer improved wettability and dissolution characteristics compared to the free acid, but it often does not sufficiently overcome the solubility challenges for direct aqueous administration.[6]

Effective preclinical formulation is not merely about solubilizing the compound; it is about creating a delivery system that is safe, stable, and provides predictable bioavailability.[7][8] The primary goal at the preclinical stage is often to maximize exposure to assess safety and efficacy, which necessitates overcoming dissolution rate-limited absorption.[7][9] This guide provides the scientific rationale and practical protocols to develop robust liquid formulations of this compound for foundational animal research.

Pre-formulation Assessment: The Foundation of Rational Design

Before any formulation work begins, a thorough physicochemical characterization of the this compound Active Pharmaceutical Ingredient (API) is crucial.[10] This data-driven approach minimizes wasted API—often a scarce resource in early development—and informs the selection of an appropriate formulation strategy.[10]

Essential Physicochemical Characterization

A key first step is to perform solubility screening in a range of pharmaceutically acceptable solvents and vehicles. This empirical approach identifies promising excipients and helps classify the compound's solubility profile.

Table 1: Hypothetical Physicochemical Properties of this compound (Note: As specific experimental data for this compound is limited, these values are based on its structural relationship to rapamycin for illustrative purposes.)

PropertyValue / ObservationRationale for Formulation
Molecular Weight936.15 g/mol (sodium salt)High molecular weight can impact diffusion and permeability.
AppearanceCrystalline solidPhysical form impacts dissolution rate.
Aqueous Solubility~5 mg/mL in PBS (pH 7.2)[3]Although the salt form improves solubility over rapamycin (~2.6 µg/mL), it is still insufficient for high-dose stock solutions.[5]
LogP> 5 (estimated, based on rapamycin)[5]High lipophilicity indicates poor aqueous solubility and a preference for lipid-based or organic solvent systems.
pKaNo ionizable group in pH 1-10 (rapamycin)[5]Salt formation is not a viable strategy to enhance solubility for the parent compound; the provided sodium salt is the starting point.
StabilityDegrades via hydrolysis[3]Formulations should protect against harsh pH and prolonged exposure to aqueous environments. Store stock solutions at -20°C or -80°C.[11]
Strategy Selection: Oral vs. Intravenous Route

The choice of administration route dictates the formulation strategy. Intravenous (IV) formulations bypass absorption barriers, providing 100% bioavailability, while oral (PO) formulations are often preferred for ease of administration in long-term studies.[12]

G cluster_0 cluster_1 Intravenous (IV) Route cluster_2 Oral (PO) Route start Start: this compound API preform Pre-formulation Analysis (Solubility, Stability) start->preform decision Select Route of Administration preform->decision iv_sol Goal: Clear, Sterile, Particulate-Free Solution. Must be fully solubilized. decision->iv_sol IV po_sol Goal: Homogenous Suspension or Solution. Maximize exposure. decision->po_sol Oral iv_vehicle Vehicle Strategy: Co-Solvent System (e.g., Ethanol, PEG 400, Tween 80) iv_sol->iv_vehicle iv_qc QC: Sterility, Clarity, pH, Endotoxin Test iv_vehicle->iv_qc po_vehicle Vehicle Strategy: Aqueous Suspension with Surfactant (e.g., CMC, Tween 80) or Lipid-Based System po_sol->po_vehicle po_qc QC: Homogeneity, Resuspendability, Viscosity po_vehicle->po_qc

Formulation Protocols

Safety Precaution: Always handle this compound powder and organic solvents inside a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Protocol 1: Preparation of an Oral Suspension (10 mg/mL)

Oral gavage is a common method for administering precise doses to rodents.[13] For poorly soluble compounds, a homogenous, easily resuspendable suspension is the most practical approach.[12] This protocol uses a common vehicle system containing carboxymethyl cellulose (CMC) as a suspending agent and Tween 80 (polysorbate 80) as a surfactant to improve wettability.[12]

Materials:

  • This compound API

  • Low-viscosity Carboxymethyl Cellulose Sodium (CMC-Na)

  • Tween 80 (Polysorbate 80)

  • Purified Water (e.g., Milli-Q or WFI)

  • Glass mortar and pestle

  • Stir plate and magnetic stir bar

  • Appropriate vials for storage

Step-by-Step Methodology:

  • Prepare the Vehicle (0.5% CMC, 0.1% Tween 80):

    • For 10 mL of vehicle, heat ~8 mL of purified water to ~60°C.

    • Slowly add 50 mg of CMC-Na while stirring vigorously to prevent clumping.

    • Continue stirring until the CMC is fully dissolved. The solution will be slightly viscous.

    • Allow the solution to cool to room temperature.

    • Add 10 µL of Tween 80 and mix thoroughly.

    • Add purified water to bring the final volume to 10 mL. This is the "CMC/Tween Vehicle".

  • Prepare the Suspension:

    • Weigh 100 mg of this compound powder and place it in a glass mortar.

    • Add a few drops of the CMC/Tween Vehicle to the powder and triturate (grind) with the pestle to form a smooth, uniform paste. This step is critical to break down aggregates and ensure fine particle dispersion.

    • Gradually add the remaining vehicle to the mortar in small portions, mixing continuously with the pestle to ensure the paste is fully incorporated into the liquid.

    • Transfer the suspension to a glass vial containing a magnetic stir bar.

    • Rinse the mortar and pestle with a small amount of the remaining vehicle and add it to the vial to ensure a complete transfer of the drug.

    • Stir the final suspension on a stir plate for at least 30 minutes before dosing.

  • Dosing and Storage:

    • The final concentration is 10 mg/mL.

    • Continuously stir the suspension during dose aspiration to ensure homogeneity.

    • Store the suspension at 2-8°C. Before each use, allow it to return to room temperature and vortex thoroughly to resuspend the particles. Stability should be assessed for the intended duration of the study.

Protocol 2: Preparation of an Intravenous Solution (2 mg/mL)

Parenteral formulations must be sterile, clear solutions free of particulate matter.[14][15] Due to the poor aqueous solubility of Secorapamycin, a co-solvent system is required. This protocol is adapted from established methods for rapamycin and other mTOR inhibitors, using a vehicle of ethanol, polyethylene glycol 400 (PEG 400), and Tween 80.[11][16]

Materials:

  • This compound API

  • Ethanol (100%, USP grade)

  • Polyethylene Glycol 400 (PEG 400, USP grade)

  • Tween 80 (Polysorbate 80, USP grade)

  • 5% Dextrose in Water (D5W) or Saline (0.9% NaCl) for injection

  • Sterile, depyrogenated vials

  • Sterile 0.22 µm syringe filters

Step-by-Step Methodology:

  • Prepare a Concentrated Drug Stock (50 mg/mL):

    • In a sterile vial, dissolve the required amount of this compound in 100% ethanol. For example, dissolve 50 mg of the API in 1 mL of ethanol.

    • Vortex or sonicate briefly until fully dissolved. This concentrated stock can be stored at -80°C for long-term stability.[11]

  • Prepare the Final Dosing Solution (Vehicle: 5% Ethanol, 5% PEG 400, 5% Tween 80):

    • This preparation must be done aseptically.

    • In a sterile tube, combine equal volumes of PEG 400 and Tween 80. For example, for a final volume of 10 mL, mix 0.5 mL of PEG 400 and 0.5 mL of Tween 80.

    • Add the required volume of the 50 mg/mL drug stock. To achieve a final concentration of 2 mg/mL in 10 mL, you will need 20 mg of the drug, which is 0.4 mL of the 50 mg/mL stock.

    • Add the drug stock to the PEG/Tween mixture and vortex well.

    • Slowly add the injection diluent (e.g., D5W or saline) to the mixture while vortexing to reach the final volume (in this example, add 8.6 mL of D5W). Critical Step: Slow addition of the aqueous phase to the organic solvent mixture is essential to prevent precipitation of the drug.

    • Aseptically filter the final solution through a sterile 0.22 µm syringe filter into a sterile, depyrogenated final vial. This step removes any potential microbial contamination and undissolved particulates.

  • Dosing and Storage:

    • The final concentration is 2 mg/mL in a vehicle of 4% Ethanol, 5% PEG 400, and 5% Tween 80 (final percentages are approximate due to volumes).

    • Visually inspect the final solution for clarity and absence of precipitation before each use.

    • This formulation should be prepared fresh before use or its short-term stability at 2-8°C should be validated. Aqueous solutions of rapamycin analogues are prone to degradation.[17]

Formulation Characterization and Quality Control

Validating the formulation is as important as preparing it correctly. The following QC checks ensure the reliability of the dosing vehicle.

Table 2: Quality Control Parameters for Preclinical Formulations

ParameterOral SuspensionIV SolutionMethod/Rationale
Appearance Uniform, milky suspensionClear, colorless/pale yellow solutionVisual inspection. For IV, must be free of visible particulates to prevent embolism.[15]
pH Measure and recordMeasure and recordEnsures consistency between batches. For IV, should be close to physiological pH (~7.4) to minimize injection site irritation.
Resuspendability Easy to resuspend with gentle shakingN/AAssesses physical stability. The suspension should not form a hard cake.[18]
Sterility & Endotoxins N/A (unless for immunocompromised animals)Must be sterile and pass LAL testParenteral preparations must be free of microbial and pyrogenic contamination.[15][19]
Drug Concentration RecommendedRecommendedHPLC analysis to confirm the final concentration is within ±10% of the target. Verifies accuracy of preparation.

Experimental Workflow and Logic

G

Conclusion and Best Practices

The successful in vivo evaluation of this compound hinges on the development of a well-characterized and stable formulation. Due to its poor intrinsic solubility, simple aqueous solutions are not feasible. For oral administration, a micronized suspension in a suitable aqueous vehicle provides a reliable and common approach. For intravenous studies, a co-solvent system is necessary to achieve full solubilization, but care must be taken to ensure the final formulation is sterile, non-hemolytic, and free of precipitation upon dilution in the bloodstream. The protocols provided here serve as a robust starting point, but researchers should always perform pilot stability and tolerability studies to validate the formulation for their specific animal model and study duration.

References

  • BPS Bioscience. (n.d.). Data Sheet Rapamycin (Sirolimus). BPS Bioscience. Retrieved from [Link]

  • Surendar, V. (2018). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 19(6), 2536-2548. Retrieved from [Link]

  • Shrivastav, O. N., et al. (2013). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrobial Agents and Chemotherapy, 57(5), 2131-2136. Retrieved from [Link]

  • Roselló, A., et al. (2010). Integrated preclinical and clinical development of mTOR inhibitors in pancreatic cancer. British Journal of Cancer, 103(7), 977-982. Retrieved from [Link]

  • Simamora, P., et al. (2001). Solubilization of rapamycin. International Journal of Pharmaceutics, 213(1-2), 25-29. Retrieved from [Link]

  • Thomazini, V. C., et al. (2023). Impact of concerning excipients on animal safety: insights for veterinary pharmacotherapy and regulatory considerations. Veterinary Research Communications, 47(4), 2007-2025. Retrieved from [Link]

  • Alqahtani, M. S., et al. (2023). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Saudi Pharmaceutical Journal, 31(11), 101794. Retrieved from [Link]

  • Patel, J., & Patel, K. (2015). Preparation, Characterization and in vivo Evaluation of Parenteral Sustained Release Microsphere Formulation of Zopiclone. Journal of Pharmaceutical Investigation, 45(3), 323-332. Retrieved from [Link]

  • Sigfridsson, C. G., et al. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. International Journal of Pharmaceutics, 511(1), 526-533. Retrieved from [Link]

  • Simamora, P., et al. (2001). Solubilization of rapamycin. ResearchGate. Retrieved from [Link]

  • Thomazini, V. C., et al. (2023). Excipients of concern in the package inserts of human medicines prescribed in veterinary pharmacotherapy: frequency and implications for animal health. ResearchGate. Retrieved from [Link]

  • Shinde, G., & Nagesh, C. (2013). Lipid-Based Formulations for Oral Drug Delivery: Effects on Drug Absorption and Metabolism. Journal of Pharmaceutical and Scientific Innovation, 2(3), 1-8. Retrieved from [Link]

  • SGS. (n.d.). Preclinical Formulation Development. SGS. Retrieved from [Link]

  • Lerk, C. F. (2009). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2. ResearchGate. Retrieved from [Link]

  • Liu, Y., et al. (2020). Overview of Research into mTOR Inhibitors. Molecules, 25(21), 5147. Retrieved from [Link]

  • D'Souza, S. (2019). Considerations in Developing Complex Parenteral Formulations. American Pharmaceutical Review. Retrieved from [Link]

  • Leontieva, O. V., et al. (2015). Comparison of rapamycin schedules in mice on high-fat diet. Cell Cycle, 14(15), 2424-2430. Retrieved from [Link]

  • Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Altasciences. Retrieved from [Link]

  • S, S. (2020). Effect of Vehicles on the Functional Observational Battery by Oral Gavage Administration in Wistar Rats and Need for Historical Control Data. Indian Journal of Pharmaceutical Sciences, 82(6), 978-985. Retrieved from [Link]

  • Wu, J., et al. (2015). Preclinical trial of a new dual mTOR inhibitor, MLN0128, using renal cell carcinoma tumorgrafts. International Journal of Cancer, 137(7), 1745-1754. Retrieved from [Link]

  • Lura, A., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 14(3), 548. Retrieved from [Link]

  • Antoch, M. P., et al. (2012). New nanoformulation of rapamycin Rapatar extends lifespan in homozygous p53−/− mice by delaying carcinogenesis. Aging (Albany NY), 4(10), 715-722. Retrieved from [Link]

  • Nema, S., & Ludwig, J. D. (2010). Parenteral Preparations. In Pharmaceutical Dosage Forms: Parenteral Medications (Vol. 1, pp. 1-40). Informa Healthcare. Retrieved from [Link]

  • Patel, D., & Patel, N. (2014). Oral lipid based formulation: A review. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2019). What is the best vehicle for oral gavage of genistein in mice?. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Percentage of secorapamycin, the main degradation product of rapamycin. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). mTOR inhibitors. Wikipedia. Retrieved from [Link]

  • Nema, S., & Brendel, R. J. (2011). Excipients and Their Role in Approved Injectable Products: Current Usage and Future Directions. PDA Journal of Pharmaceutical Science and Technology, 65(3), 287-332. Retrieved from [Link]

  • Livi, C. B., et al. (2016). Adaptations to chronic rapamycin in mice. Aging (Albany NY), 8(11), 2640-2651. Retrieved from [Link]

  • Kumar, S., & Kumar, R. (2014). Optimizing oral drug delivery using lipid based formulations. SciSpace. Retrieved from [Link]

  • Biomanufacturing.org. (n.d.). Formulation Development of Parenteral Products. Biomanufacturing.org. Retrieved from [Link]

  • Quay Pharma. (2020). Designing formulations for preclinical and early stage clinical studies. Quay Pharma. Retrieved from [Link]

  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600-613. Retrieved from [Link]

  • Benjamin, D., et al. (2011). Current development of the second generation of mTOR inhibitors as anticancer agents. Current Opinion in Oncology, 23(6), 588-597. Retrieved from [Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. Future4200. Retrieved from [Link]

  • Catalent. (2024). Integrated approach to Lipid-Based Formulations (LBF). YouTube. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Data Sheet Rapamycin (Sirolimus). BPS Bioscience. Retrieved from [Link]

  • Kumar, S., et al. (2020). Some Quality Control Analysis Parameters of Parenteral Formulations. International Journal of Trend in Scientific Research and Development, 4(5), 116-121. Retrieved from [Link]

  • Singh, S. (2013). Excipient Selection In Parenteral Formulation Development. Pharmaceutical Technology. Retrieved from [Link]

  • Leontieva, O. V., et al. (2018). Effects of rapamycin on growth hormone receptor knockout mice. Proceedings of the National Academy of Sciences, 115(7), 1672-1677. Retrieved from [Link]

  • National Agricultural Library. (n.d.). Bibliography on Alternatives to Oral Gavage for Mice and Rats. USDA. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing Secorapamycin Sodium Permeability in Cellular Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Secorapamycin sodium. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and actionable troubleshooting strategies to overcome challenges with this compound's cell permeability in in-vitro assays. As your dedicated application scientist, my goal is to equip you with the knowledge and tools to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Rapamycin?

This compound is the ring-opened degradation product of Rapamycin (also known as Sirolimus)[1][2]. This structural change occurs through ester hydration followed by dehydration[1]. While it shares a structural heritage with Rapamycin, this compound exhibits significantly different biological and physical properties. Notably, it has been reported to not affect mTOR function in the same way as its parent compound[3].

Q2: I'm observing a much weaker effect of this compound in my cell-based assay compared to Rapamycin. Is this expected?

Yes, this is an expected observation. This compound is known to have poor cell permeability, which limits its utility in systemic treatments, unlike Rapamycin[4]. Studies using Caco-2 cell monolayers, a standard model for assessing drug absorption, have shown that when Secorapamycin is applied to the apical side of the cells, very little is detected in the basolateral compartment or within the cells after several hours[3]. This suggests a significantly lower rate of passive diffusion across the cell membrane.

Q3: What are the primary reasons for this compound's low cell permeability?

The low cell permeability of this compound is likely due to a combination of its physicochemical properties and active cellular transport mechanisms. As a larger, more polar molecule resulting from the ring-opening of Rapamycin, its ability to passively diffuse across the lipid bilayer of the cell membrane is hindered. Furthermore, like Rapamycin, Secorapamycin is a substrate for the P-glycoprotein (P-gp) efflux pump, also known as Multidrug Resistance Protein 1 (MDR1)[1]. This transporter actively pumps the compound out of the cell, further reducing its intracellular concentration[1].

Troubleshooting Guides

Guide 1: Low or No Cellular Uptake of this compound

This is the most common issue researchers face. The following strategies are designed to systematically address and overcome this challenge.

The Role of Solvents: Optimizing with DMSO

Dimethyl sulfoxide (DMSO) is a common solvent for dissolving compounds for cell-based assays. Beyond its solubilizing properties, DMSO can also enhance the permeability of cell membranes[5][6].

Causality: DMSO can induce transient water pores in the cell membrane and disrupt the lipid bilayer, which can facilitate the entry of compounds that would otherwise have difficulty crossing[5][6][7][8].

Experimental Protocol: DMSO Concentration Gradient

  • Prepare a high-concentration stock of this compound in 100% DMSO. For example, 10 mM.

  • Create a working solution by diluting the stock in your cell culture medium. It is crucial to keep the final DMSO concentration in your assay as low as possible to minimize cytotoxicity, typically below 0.5%.

  • Test a range of final DMSO concentrations. For example, 0.1%, 0.25%, 0.5%, and 1.0% (the latter should be used with caution and with appropriate toxicity controls).

  • Incubate your cells with this compound at the different DMSO concentrations for your desired time points.

  • Assess the biological readout of your assay. Compare the results to a vehicle control (medium with the corresponding DMSO concentration but without this compound).

Data Presentation: DMSO Concentration Effects

Final DMSO ConcentrationExpected OutcomePoints to Consider
0.1%Minimal permeability enhancementStandard starting point
0.25%Moderate permeability enhancementGenerally well-tolerated by most cell lines
0.5%Significant permeability enhancementMonitor for signs of cytotoxicity
1.0%Maximum permeability enhancementHigh risk of cytotoxicity; include viability controls
Overcoming Active Efflux: The Use of MDR1 Inhibitors

As this compound is a substrate for the MDR1 efflux pump, its intracellular concentration can be significantly increased by inhibiting this transporter[1].

Causality: MDR1 inhibitors block the pump's activity, preventing the efflux of this compound and leading to its accumulation inside the cell. This allows the compound to reach its intracellular target at a higher concentration.

Experimental Workflow: Utilizing MDR1 Inhibitors

MDR1_Inhibition_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis A Prepare this compound stock solution C Pre-incubate cells with MDR1 inhibitor for 30-60 minutes A->C B Prepare MDR1 inhibitor stock solution (e.g., Verapamil, Tariquidar) B->C D Add this compound to the pre-incubated cells C->D E Incubate for the desired experimental duration D->E F Perform assay and measure biological readout E->F G Compare to controls (Secorapamycin alone, MDR1 inhibitor alone) F->G

Caption: Workflow for using an MDR1 inhibitor to enhance this compound's intracellular concentration.

Experimental Protocol: Co-treatment with an MDR1 Inhibitor

  • Select an appropriate MDR1 inhibitor. Verapamil and Tariquidar are commonly used examples.

  • Determine the optimal, non-toxic concentration of the MDR1 inhibitor for your cell line. This should be done in a separate experiment by treating cells with a range of inhibitor concentrations and assessing cell viability.

  • Pre-incubate your cells with the MDR1 inhibitor for 30-60 minutes. This allows the inhibitor to effectively block the efflux pumps.

  • Add this compound to the cells without washing out the MDR1 inhibitor.

  • Include proper controls:

    • Cells treated with this compound alone.

    • Cells treated with the MDR1 inhibitor alone.

    • Vehicle-treated cells.

  • Analyze your experimental endpoint.

Data Presentation: Recommended Starting Concentrations for MDR1 Inhibitors

MDR1 InhibitorRecommended Starting Concentration
Verapamil1-10 µM
Tariquidar100-500 nM

Note: These are starting concentrations and should be optimized for your specific cell line and assay conditions.

Enhancing Delivery with Surfactants: The Role of Pluronic F-127

Pluronic F-127 is a non-ionic surfactant that can form micelles and has been shown to enhance the delivery of hydrophobic drugs.

Causality: Pluronic F-127 can increase drug solubility and interact with the cell membrane to improve permeability. It can also inhibit MDR efflux pumps.

Experimental Protocol: Formulation with Pluronic F-127

  • Prepare a stock solution of Pluronic F-127 in your cell culture medium. A 1% (w/v) solution is a common starting point.

  • Dissolve this compound in the Pluronic F-127 solution. Gentle warming and vortexing may be required.

  • Add the Secorapamycin-Pluronic F-127 formulation to your cells.

  • Include controls:

    • Cells treated with this compound dissolved in DMSO (or your standard solvent).

    • Cells treated with the Pluronic F-127 solution alone.

    • Vehicle-treated cells.

  • Evaluate the outcome of your assay.

Guide 2: High Variability in Assay Results

High variability can mask the true effect of your compound. The following factors should be carefully controlled.

Optimizing Cell Seeding Density

The density at which you plate your cells can significantly impact their metabolic state and response to treatment.

Causality: Overly confluent cells may exhibit contact inhibition and altered metabolism, while sparse cultures may not be representative of a healthy cell population. Both scenarios can lead to inconsistent results.

Experimental Protocol: Cell Seeding Density Titration

  • Plate your cells in a multi-well plate at a range of densities. For a 96-well plate, you might test 5,000, 10,000, 20,000, and 40,000 cells per well.

  • Allow the cells to adhere and grow for 24 hours.

  • Treat the cells with a fixed concentration of this compound.

  • Perform your assay and analyze the results. Identify the seeding density that provides the most consistent and robust signal-to-noise ratio.

The Impact of Serum

Serum is a complex mixture of growth factors, hormones, and other components that can affect cell permeability and compound availability.

Causality: Components in serum can bind to your compound, reducing its effective concentration. Serum can also influence the expression of membrane transporters and the overall health of the cell monolayer, which can impact permeability[3].

Experimental Protocol: Serum Concentration Optimization

  • If your assay allows, consider reducing the serum concentration or using a serum-free medium during the treatment period.

  • If serum is required, test a range of concentrations (e.g., 1%, 5%, 10% FBS).

  • Acclimatize your cells to lower serum conditions before starting the experiment to avoid stress-related artifacts.

  • Run your assay with this compound at the different serum concentrations and compare the results.

Signaling Pathway Visualization: The Challenge of Efflux Pumps

Efflux_Pump_Diagram cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Space Seco_out Secorapamycin sodium Seco_in Secorapamycin sodium Seco_out->Seco_in Passive Diffusion (Low) MDR1 MDR1 Pump MDR1->Seco_out Active Efflux Seco_in->MDR1 Binding Target Intracellular Target Seco_in->Target Biological Effect

Caption: this compound's low passive diffusion is further compounded by its active removal from the cell by the MDR1 efflux pump.

References

  • ResearchGate. Percentage of secorapamycin, the main degradation product of rapamycin, according to the formulation studied as captioned and described in Table 1 (F1–F9). [Link]

  • National Institutes of Health. Next-generation cancer nanotherapeutics: Pluronic® F127 based mixed micelles for enhanced drug delivery. [Link]

  • Novatia, LLC. Degradation of rapamycin and its ring-opened isomer. [Link]

  • ResearchGate. (PDF) Identification of a new metabolite of macrolide immunosuppressant, like rapamycin and SDZ RAD, using high performance liquid chromatography and electrospray tandem mass spectrometry. [Link]

  • ResearchGate. How to make sure rapamycin completely dissolve in medium? [Link]

  • MDPI. Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. [Link]

  • National Institutes of Health. The Permeability Enhancing Mechanism of DMSO in Ceramide Bilayers Simulated by Molecular Dynamics. [Link]

  • SILAE. 1393-1403 - PLURONIC F127 AND ITS APPLICATIONS - PharmacologyOnLine. [Link]

  • BioAgilytix. The Use of Cell-Based Assays for Translational Medicine Studies. [Link]

  • Frontiers. Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. [Link]

  • National Institutes of Health. Clinical MDR1 inhibitors enhance Smac-mimetic bioavailability to kill murine LSCs and improve survival in AML models. [Link]

  • National Institutes of Health. Intracellular Delivery of Rapamycin From FKBP Elastin-Like Polypeptides Is Consistent With Macropinocytosis. [Link]

  • PubMed. Effects of dimethyl sulfoxide in cholesterol-containing lipid membranes: a comparative study of experiments in silico and with cells. [Link]

  • National Institutes of Health. Pluronic F-68 and F-127 Based Nanomedicines for Advancing Combination Cancer Therapy. [Link]

  • National Institutes of Health. Optimizing the Seeding Density of Human Mononuclear Cells to Improve the Purity of Highly Proliferative Mesenchymal Stem Cells. [Link]

  • National Institutes of Health. A novel cell permeability assay for macromolecules. [Link]

  • AACR Journals. Reduced Intracellular Drug Accumulation in the Absence of P-Glycoprotein (mdr1) Overexpression in Mitoxantrone-resistant Human MCF-7 Breast Cancer Cells. [Link]

  • National Institutes of Health. Troubleshooting guide. [Link]

  • National Institutes of Health. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. [Link]

  • ResearchGate. Ion transport through dimethyl sulfoxide (DMSO) induced transient water pores in cell membranes | Request PDF. [Link]

  • Wikipedia. Efflux pump. [Link]

  • ResearchGate. Schematic illustration of the membrane permeability assays developed in... [Link]

  • ResearchGate. Why can't I get reproducible results in cell based assays? [Link]

  • ResearchGate. Strategies for transitioning macrocyclic peptides to cell-permeable drug leads | Request PDF. [Link]

  • ResearchGate. Recent advances in drug delivery nanocarriers incorporated in temperature-sensitive Pluronic F-127–A critical review | Request PDF. [Link]

  • Solvo Biotechnology. MDR1/P-gp - Transporters. [Link]

  • National Institutes of Health. Detergent Induction of HEK 293A Cell Membrane Permeability Measured under Quiescent and Superfusion Conditions Using Whole Cell Patch Clamp. [Link]

  • bioRxiv. Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus. [Link]

  • Taylor & Francis Online. Ion transport through dimethyl sulfoxide (DMSO) induced transient water pores in cell membranes. [Link]

  • Pluronic F127 as Thermoreversible Polymer Gel Forming Agent for Delivery of Drugs. [Link]

  • MDPI. Advanced Methods for Studying Structure and Interactions of Macrolide Antibiotics. [Link]

  • National Institutes of Health. Passive Membrane Permeability of Sizable Acyclic β-Hairpin Peptides. [Link]

  • Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance. [Link]

  • MDPI. Harnessing Postbiotics to Boost Chemotherapy: N-Acetylcysteine and Tetrahydro β-Carboline Carboxylic Acid as Potentiators in Pancreatic and Colorectal Cancer. [Link]

  • ResearchGate. (PDF) Artificial Membrane Assays to Assess Permeability. [Link]

  • Promega Connections. Considerations for Successful Cell Based Assays II: Cell Culture Conditions. [Link]

  • PubMed. Optimizing the Seeding Density of Human Mononuclear Cells to Improve the Purity of Highly Proliferative Mesenchymal Stem Cells. [Link]

Sources

Technical Support Center: A Researcher's Guide to Secorapamycin Sodium in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for secorapamycin sodium. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical troubleshooting advice for handling this compound in aqueous solutions. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to navigate the nuances of working with this compound, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions regarding the stability of this compound in aqueous solutions.

Q1: What is this compound and how is it related to rapamycin?

Secorapamycin is the ring-opened isomer of rapamycin (also known as sirolimus), a well-known macrolide immunosuppressant.[1] It is one of the primary degradation products of rapamycin in aqueous environments, formed through the hydrolysis of the ester bond within the macrolide ring, followed by dehydration.[1] The "sodium" designation indicates that it is the sodium salt form of secorapamycin. Generally, the salt form of a compound offers enhanced water solubility and stability compared to its free acid form.[2]

Q2: How does the stability of this compound in aqueous solutions compare to that of rapamycin?

This compound is considerably more stable in aqueous solutions than its parent compound, rapamycin.[1][3] It exhibits significantly slower degradation kinetics across various pH levels.[1] Rapamycin's degradation is particularly accelerated in basic aqueous solutions.[1][4] This enhanced stability makes secorapamycin a subject of interest in its own right, as it may have different biological activities and therapeutic potential.

Q3: What are the primary factors that influence the stability of this compound in an aqueous solution?

The stability of this compound in aqueous solutions is primarily influenced by:

  • pH: The rate of degradation is highly dependent on the pH of the solution. Secorapamycin, like its parent compound rapamycin, is more susceptible to degradation in highly basic conditions.[3][4] This is due to base-catalyzed hydrolysis.[3]

  • Temperature: As with most chemical reactions, higher temperatures will accelerate the degradation of this compound. Therefore, it is crucial to store stock solutions at low temperatures, such as -20°C or -80°C.[3][5]

  • Presence of Buffers and Co-solvents: The composition of the solution, including the type and concentration of buffers, can influence stability. While specific studies on secorapamycin are limited, research on rapamycin has shown that buffer components can catalyze degradation.[4] Co-solvents, often used to improve solubility, can also impact the stability of macrolides.[6]

  • Light Exposure: Although specific photodegradation studies on secorapamycin are not extensively published, it is a general good practice in handling macrolide antibiotics to protect solutions from light to prevent potential photodegradation.[5][7]

Q4: What are the recommended storage conditions for this compound solutions?

To ensure the stability and integrity of your this compound solutions, the following storage conditions are recommended:

  • Short-term storage (up to 1 month): Store at -20°C.[3]

  • Long-term storage (up to 6 months): Store at -80°C.[3]

  • Protection from light and air: It is advisable to store solutions in amber vials or wrapped in foil to protect from light.[5] Storing under an inert gas like nitrogen can also help prevent oxidative degradation.[5]

Quantitative Stability Data: A Comparative Look at Rapamycin and Secorapamycin

CompoundConditionApparent Half-life (t½)Reference
Rapamycin 30/70 (v/v) acetonitrile-water with 23.7 mM MeCOONH4 (apparent pH 7.3)890 hours[4]
Rapamycin 30/70 (v/v) acetonitrile-water with 237 mM MeCOONH4 (apparent pH 7.3)200 hours[4]
Rapamycin 30/70 (v/v) acetonitrile-water with NaOH (apparent pH 12.2)Reduced by 3 orders of magnitude compared to pH 7.3[4]
Secorapamycin All conditions studied (pH 7.3 and 12.2)Degradation was significantly slower than that of rapamycin.[4]

Note: The study by Il'ichev et al. (2007) observed a decrease in secorapamycin concentration of approximately 6% in 23.7 mM ammonium acetate and 15% in 237 mM ammonium acetate after 19 days, highlighting its slow degradation kinetics at near-neutral pH.[4]

Troubleshooting Guides

Guide 1: Preparation of Stable Aqueous Solutions of this compound

A common challenge is preparing a stable and fully dissolved aqueous solution of this compound, especially for cell-based assays.

Issue: Precipitate formation when adding a this compound stock solution (in an organic solvent) to aqueous media.

Causality: this compound, while more water-soluble than rapamycin, still has limited solubility in purely aqueous solutions. Rapidly adding a concentrated stock in an organic solvent like DMSO or ethanol to an aqueous buffer can cause the compound to crash out of solution.

Protocol for Preparing a Working Solution in Aqueous Media (e.g., for Cell Culture):

  • Initial Stock Solution Preparation:

    • Due to its hygroscopic nature, handle solid this compound in a low-humidity environment if possible.[5][8]

    • Prepare a high-concentration stock solution (e.g., 10-25 mg/mL) in an appropriate organic solvent such as DMSO or ethanol.[2][9] Ensure the solid is completely dissolved by vortexing.

    • Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles and moisture absorption. Store at -80°C for long-term use.[3]

  • Preparing the Intermediate Dilution:

    • Before preparing your final working solution in your aqueous experimental medium (e.g., cell culture medium), it is advisable to make an intermediate dilution in your chosen organic solvent.

  • Preparing the Final Working Solution:

    • Warm both your intermediate dilution of this compound and your aqueous medium to the experimental temperature (e.g., 37°C for cell culture) to minimize temperature-related precipitation.[10]

    • Add the this compound solution to the aqueous medium dropwise while gently vortexing or swirling the medium. This gradual addition helps to prevent localized high concentrations that can lead to precipitation.

    • Visually inspect the final solution for any signs of precipitation. If slight precipitation occurs, gentle warming and sonication may help to redissolve the compound, but be mindful of potential degradation with excessive heat.

Workflow for Preparing this compound Working Solution:

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation A Weigh hygroscopic This compound solid B Dissolve in DMSO or Ethanol (e.g., 10-25 mg/mL) A->B C Aliquot and store at -80°C B->C D Thaw aliquot of stock solution E Prepare intermediate dilution in organic solvent (optional) D->E F Warm diluted drug and aqueous medium to 37°C E->F G Add drug solution dropwise to medium with gentle mixing F->G H Visually inspect for clarity G->H

Caption: Workflow for preparing this compound working solution.

Guide 2: Troubleshooting HPLC Analysis of this compound

The analysis of secorapamycin by HPLC can be challenging due to the presence of multiple isomers.

Issue: Observation of multiple peaks or broad peaks for a supposedly pure sample of secorapamycin.

Causality: Secorapamycin can exist as multiple conformational isomers in solution.[1] This can lead to peak splitting or broadening in reversed-phase HPLC. The chromatographic profile of secorapamycin is also highly sensitive to the mobile phase composition.[6][11]

Troubleshooting Steps:

  • Mobile Phase Modification:

    • The addition of a small amount of a weak acid, such as formic acid or trifluoroacetic acid (TFA), to the mobile phase can often improve peak shape by suppressing the ionization of any residual silanol groups on the column and potentially simplifying the isomeric profile.[6][11]

    • Start with a low concentration (e.g., 0.05-0.1%) of the acidic modifier and optimize as needed.

  • Column Temperature:

    • Increasing the column temperature (e.g., to 40°C) can sometimes improve peak shape and resolution by increasing the rate of interconversion between isomers, leading to a single, sharper peak.[1]

  • Gradient Optimization:

    • A shallow gradient elution may be necessary to resolve secorapamycin from its parent compound, rapamycin, and other potential degradation products.

  • Sample Solvent:

    • Ensure your sample is dissolved in a solvent that is compatible with the initial mobile phase to avoid peak distortion. Ideally, dissolve the sample in the mobile phase itself.[1]

Example of a Starting HPLC Method:

  • Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient from a lower to a higher percentage of Mobile Phase B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Detection: UV at 278 nm[1]

Logical Flow for HPLC Troubleshooting:

G node_q node_q start Poor Peak Shape (Splitting/Broadening) q1 Is an acidic modifier in the mobile phase? start->q1 a1_yes Optimize modifier concentration q1->a1_yes Yes a1_no Add 0.1% Formic Acid or TFA to mobile phase q1->a1_no No q2 Is column temperature elevated? a1_yes->q2 a1_no->q2 a2_yes Optimize gradient and flow rate q2->a2_yes Yes a2_no Increase column temperature to 40°C q2->a2_no No end_node Improved Peak Shape a2_yes->end_node a2_no->end_node

Caption: Troubleshooting logic for poor peak shape in secorapamycin HPLC analysis.

References

  • Il'ichev, Y. V., Alquier, L., & Maryanoff, C. A. (2007). Degradation of rapamycin and its ring-opened isomer: Role of base catalysis. ARKIVOC, 2007(12), 110-131. [Link]

  • Novatia, LLC. (n.d.). Degradation of rapamycin and its ring-opened isomer. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Degradation of rapamycin and its ring-opened isomer: Role of base catalysis. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Forced degradation studies of rapamycin: Identification of autoxidation products. Retrieved January 27, 2026, from [Link]

  • PubMed. (2011). The Influence of Co-Solvents on the Stability and Bioavailability of Rapamycin Formulated in Self-Microemulsifying Drug Delivery Systems. Retrieved January 27, 2026, from [Link]

  • PMC - NIH. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Retrieved January 27, 2026, from [Link]

  • TA Instruments. (n.d.). Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (n.d.). Global review of macrolide antibiotics in the aquatic environment: Sources, occurrence, fate, ecotoxicity, and risk assessment. Retrieved January 27, 2026, from [Link]

  • Google Patents. (n.d.). CN101264054A - Rifamycin sodium injection and preparation thereof.
  • ResearchGate. (n.d.). How to make sure rapamycin completely dissolve in medium?. Retrieved January 27, 2026, from [Link]

Sources

Technical Support Center: A Researcher's Guide to Secorapamycin Sodium

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Secorapamycin sodium. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on preventing the degradation of this compound during experimental use. As Senior Application Scientists, we have compiled field-proven insights and best practices to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it formed?

A1: this compound is the monosodium salt of Secorapamycin, which is the primary ring-opened degradation product of the macrolide immunosuppressant Rapamycin (also known as Sirolimus)[1][2]. Its formation is a non-enzymatic, two-step process. First, the macrocyclic ester bond in Rapamycin undergoes hydrolysis in aqueous alkaline conditions (pH 9–11), creating a diol intermediate. This is followed by dehydration under mild acidic conditions (pH 4–6) to form the open-chain Secorapamycin[3].

Q2: How does the stability of this compound compare to its parent compound, Rapamycin?

A2: this compound exhibits significantly greater stability than Rapamycin. Studies have shown that it has a much longer half-life and slower degradation kinetics across various pH conditions, particularly in aqueous solutions[3][4]. While Rapamycin degrades rapidly, especially in basic solutions, Secorapamycin persists for longer periods under the same conditions[2][4]. However, it is not immune to degradation and requires careful handling.

Q3: What are the primary factors that cause this compound to degrade?

A3: The main factors contributing to the degradation of this compound are:

  • pH: It is susceptible to degradation in highly basic solutions, which can lead to fragmentation[4].

  • Aqueous Solutions: The compound degrades in aqueous solutions, with significant degradation observed after 24 hours at room temperature (25°C)[3].

  • Light: this compound is light-sensitive, and exposure to light can induce photodegradation[3][5]. Photodegradation is a common issue for many pharmaceutical compounds, often triggered by UV or visible blue light, leading to the formation of impurities[5].

  • Moisture: The sodium salt form is hygroscopic, meaning it readily absorbs moisture from the air. This moisture can facilitate hydrolysis[3].

  • Oxidation: Like many complex organic molecules, it can undergo oxidation, leading to the formation of various oxidized derivatives[3].

Q4: What are the recommended solvents for preparing stock solutions?

A4: this compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are commonly used. It is important to use anhydrous or cell culture grade solvents to minimize moisture content[3][6][7].

Table 1: Solubility of this compound
SolventSolubility (approx.)Reference
DMSO≥ 46 mg/mL[6]
DMF30 mg/mL[1][7]
Ethanol25 mg/mL[1][7]
PBS (pH 7.2)5 mg/mL[1]

Note: The hygroscopic nature of DMSO can impact the solubility of the product. Ensure you are using a fresh, anhydrous grade solvent.[6]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter and provides actionable solutions based on the chemical properties of this compound.

Problem 1: My stock solution is losing potency or showing signs of degradation much faster than expected.

  • Causality: This is often due to improper storage conditions, particularly exposure to water, light, or inappropriate temperatures. This compound degrades in aqueous solutions and is light-sensitive[3]. Repeated freeze-thaw cycles can also introduce moisture and accelerate degradation.

  • Solution Protocol:

    • Solvent Choice: Prepare stock solutions in anhydrous DMSO or ethanol[6][8]. Using high-quality, dry solvents is critical.

    • Storage Temperature: For long-term storage (up to 6 months), store aliquots at -80°C[3][6]. For short-term storage (up to 1 month), -20°C is acceptable[6].

    • Protect from Light: Always store the solid compound and its solutions in amber vials or tubes wrapped in aluminum foil to protect them from light[3][6][9].

    • Aliquot: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles[6].

    • Inert Atmosphere: For maximum stability, store solutions under an inert nitrogen atmosphere[6][9].

Problem 2: I'm observing unexpected or inconsistent results in my cell-based assays.

  • Causality: If the stock solution is sound, the issue may arise when preparing the working solution in an aqueous cell culture medium. The compound is less stable in aqueous environments, and direct dilution of a concentrated DMSO stock into buffer can cause precipitation, reducing the effective concentration[3][10].

  • Solution Protocol:

    • Serial Dilution: Perform initial serial dilutions of your concentrated DMSO stock in DMSO before making the final dilution into your aqueous culture medium[10]. This prevents the organic material from precipitating.

    • Final Dilution: Add the final, diluted DMSO sample to your buffer or medium slowly while vortexing or mixing to ensure proper dispersion. The final concentration of DMSO in your culture medium should typically be kept below 0.5% to avoid solvent toxicity.

    • Fresh Preparation: Prepare working solutions fresh for each experiment and use them immediately. Do not store this compound in aqueous buffers for extended periods.

Problem 3: When analyzing my sample by HPLC, I see multiple or shifting peaks.

  • Causality: The presence of multiple peaks for a single compound like Secorapamycin can be due to the existence of conformational isomers in solution[2]. The chromatographic profile, especially for its parent compound rapamycin, is known to be complex. Additionally, poor peak shape (tailing or fronting) can result from an inappropriate mobile phase pH[2].

  • Solution Protocol:

    • Methodology: Use a validated Reversed-Phase HPLC (RP-HPLC) method, typically with a C8 or C18 column[2].

    • Mobile Phase: Employ a mobile phase consisting of acetonitrile and water. The addition of a small amount of acid, such as formic acid or trifluoroacetic acid (TFA), to the mobile phase can often improve peak shape and resolve isomeric forms by creating a consistent ionic state[2][4].

    • Detection: Use UV detection at a wavelength of approximately 277-278 nm[2].

    • Confirmation: Liquid chromatography coupled with mass spectrometry (LC/MS) is the definitive technique to identify Secorapamycin and distinguish it from other degradation products based on its specific retention time and mass spectral characteristics[3].

Visualizing Degradation and Prevention

Understanding the pathways of degradation and the correct handling workflow is crucial for experimental success.

Diagram 1: Primary Degradation Pathway of Rapamycin

Rapamycin Rapamycin Diol_Intermediate Diol Intermediate Rapamycin->Diol_Intermediate Ester Hydrolysis (pH 9-11, Aqueous) Secorapamycin Secorapamycin Diol_Intermediate->Secorapamycin Dehydration (pH 4-6, Mild Acid) Seco_Na This compound Secorapamycin->Seco_Na Addition of NaOH

Caption: Formation of this compound from Rapamycin.

Diagram 2: Recommended Workflow for Handling this compound

cluster_Storage Storage cluster_Prep Stock Solution Preparation cluster_StockStorage Stock Solution Storage cluster_Use Experimental Use Solid Solid Compound (-20°C, Desiccated, Dark) Dissolve Dissolve in Anhydrous DMSO Solid->Dissolve Aliquot Create Single-Use Aliquots Dissolve->Aliquot Store Store Aliquots (-80°C, Dark, N2) Aliquot->Store Thaw Thaw Single Aliquot Store->Thaw Dilute Prepare Working Solution (Use Immediately) Thaw->Dilute

Caption: Workflow for preparing and storing this compound.

References

  • Joullié, M. M., et al. (2007). Degradation of rapamycin and its ring-opened isomer. ARKIVOC, 2007(xii), 110-131. Retrieved from [Link]

  • ResearchGate. (n.d.). Percentage of secorapamycin, the main degradation product of rapamycin. Retrieved from [Link]

  • ResearchGate. (n.d.). Forced degradation studies of rapamycin: Identification of autoxidation products. Retrieved from [Link]

  • Koteva, K., et al. (2018). The macrolide antibiotic renaissance. Journal of Medical Microbiology, 67(10), 1367-1381. Retrieved from [Link]

  • ResearchGate. (2016). How to prepare drug stock solution to prepare for mtt assay in 24-well plate if im using concentrations 200uM, 250uM, 300uM? Retrieved from [Link]

  • DergiPark. (2020). Stress Degradation Studies of Macrolide Antibiotics “Roxithromycin, Tilmicosin and Tylosin” by Using HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development and Validation of an HPLC Method for the Analysis of Sirolimus in Drug Products. Retrieved from [Link]

  • MDPI. (n.d.). Drug-Induced Photosensitivity—From Light and Chemistry to Biological Reactions and Clinical Symptoms. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Inhibitors of mTOR. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification, Mechanisms and Kinetics of Macrolide Degradation Product Formation under Controlled Environmental Conditions. Retrieved from [Link]

  • Semantic Scholar. (1993). The pH-stability and acid degradation of the macrolide antibiotic, josamycin. Retrieved from [Link]

  • Pharmaguideline. (2015). Protection of Light Sensitive Products. Retrieved from [Link]

Sources

Addressing batch-to-batch variability of synthesized Secorapamycin sodium

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Secorapamycin Sodium Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of this compound. This resource is designed to provide in-depth, experience-driven guidance to help you navigate the complexities of synthesizing this macrolide and address the common challenge of batch-to-batch variability. As Senior Application Scientists, we understand that achieving consistent, high-quality yields is paramount to your research and development efforts.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. We will delve into the root causes of common issues, provide step-by-step analytical protocols, and offer scientifically grounded solutions to help you optimize your synthesis and ensure the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is batch-to-batch consistency so critical?

This compound is the sodium salt of Secorapamycin, the ring-opened form of Rapamycin (also known as Sirolimus)[1][2]. Rapamycin is a macrolide immunosuppressant, and its derivatives are of significant interest in drug development. The synthesis of this compound typically involves the hydrolysis of the macrocyclic ester bond in Rapamycin under alkaline conditions, followed by dehydration[2].

Batch-to-batch consistency is crucial for several reasons:

  • Therapeutic Efficacy and Safety: Inconsistent batches can lead to variations in purity, impurity profiles, and physical properties, which can directly impact the biological activity and safety of the final active pharmaceutical ingredient (API)[].

  • Regulatory Compliance: Regulatory bodies like the FDA and EMA require stringent control over the manufacturing process to ensure a consistent product. Demonstrating batch consistency is a cornerstone of a successful drug application[4].

Q2: What are the most common sources of batch-to-batch variability in this compound synthesis?

Batch-to-batch variability is a multifaceted issue that can arise from subtle changes in materials or process parameters[5][6]. These variations, even if minor at a small scale, can be magnified during scale-up[4].

The primary sources of variability include:

  • Raw Material Quality: The purity and impurity profile of the starting material, Rapamycin, can vary significantly between suppliers or even between lots from the same supplier. This is a leading cause of downstream inconsistencies[7][8][9].

  • Process Parameters: Minor deviations in reaction conditions can have a major impact. This includes fluctuations in temperature, pH, reaction time, and mixing efficiency[4][10].

  • Solvent and Reagent Purity: The quality of solvents and reagents, including the presence of trace amounts of water or metal contaminants, can alter reaction kinetics and lead to the formation of side products[4][11].

  • Post-Reaction Workup and Purification: Inconsistencies in purification steps, such as crystallization or chromatography, can lead to different impurity profiles and yields in the final product[12].

Troubleshooting Guide: Synthesis & Purification

Q3: My this compound batch has a low yield. What are the likely causes and how can I troubleshoot this?

A low yield is a common problem in organic synthesis and can often be traced back to a few key areas[13].

Potential Causes & Corrective Actions:

Potential Cause Explanation & Causality Recommended Troubleshooting Steps
Incomplete Reaction The conversion of Rapamycin to Secorapamycin may be stalling. This can be due to insufficient reaction time, incorrect temperature, or suboptimal pH for the hydrolysis step.1. Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material (Rapamycin).2. Optimize Reaction Time: Extend the reaction time and take aliquots at regular intervals to determine the point of maximum conversion.3. Verify Temperature and pH: Ensure your heating apparatus is calibrated and that the pH of the reaction mixture is consistently within the optimal range (typically pH 9-11 for the initial hydrolysis)[2].
Degradation of Product Secorapamycin, like its parent compound, can be sensitive to harsh conditions. Prolonged exposure to highly basic or acidic conditions, or elevated temperatures, can lead to the formation of degradation products[14].1. Perform a Stability Study: Test the stability of a purified Secorapamycin sample under your reaction and workup conditions to identify potential degradation pathways.2. Moderate Reaction Conditions: If degradation is observed, consider using milder bases or acids and reducing the reaction temperature.
Impure Starting Material Impurities in the initial Rapamycin can interfere with the reaction, leading to lower conversion rates or the formation of unwanted side products[11].1. Characterize Starting Material: Always analyze the purity of your starting Rapamycin from each new batch using HPLC and Mass Spectrometry (MS).2. Purify if Necessary: If the purity is below your required specification, consider purifying the Rapamycin before proceeding with the synthesis.
Losses During Workup/Purification Significant amounts of product can be lost during extraction, washing, and purification steps[12].1. Optimize Extraction: Ensure the pH is appropriate during aqueous extraction to minimize the amount of product remaining in the aqueous layer.2. Refine Purification: For chromatographic purification, ensure the chosen solvent system provides good separation between the product and impurities. For crystallization, optimize the solvent and temperature profile to maximize recovery[15].
Q4: I am observing unexpected impurities in my final product. How can I identify their source?

Impurity profiling is the process of identifying and quantifying unwanted substances in your API[16][17]. A robust impurity profile is essential for ensuring the safety and quality of the drug substance, as mandated by guidelines such as ICH Q3A[18][19].

Workflow for Impurity Source Identification:

Impurity_Workflow A Unexpected Impurity Detected (e.g., via HPLC-UV) B Characterize Impurity: LC-MS for Molecular Weight High-Res MS for Formula NMR for Structure A->B Step 1 C Hypothesize Origin: 1. Starting Material? 2. Side Reaction? 3. Degradation? B->C Step 2 D Analyze Starting Material and Intermediates C->D Hypothesis 1 E Analyze Reaction Mixture at Different Time Points C->E Hypothesis 2 F Conduct Forced Degradation Studies C->F Hypothesis 3 G Source Identified: Implement Control Strategy D->G E->G F->G

Caption: Workflow for identifying the source of impurities.

Step-by-Step Explanation:

  • Characterize the Impurity: The first step is to understand what the impurity is. Use Liquid Chromatography-Mass Spectrometry (LC-MS) to determine its molecular weight and High-Resolution Mass Spectrometry (HRMS) to deduce its elemental formula. If the impurity can be isolated, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for full structural elucidation.

  • Analyze Raw Materials: Screen all starting materials, reagents, and solvents that are used in the synthesis. An impurity present in the starting Rapamycin is a common culprit[7].

  • Monitor the Reaction Over Time: Take samples from the reaction at various time points. This can help you determine if the impurity is a reaction intermediate that is not fully consumed, or a side product that forms concurrently with the desired product.

  • Perform Forced Degradation Studies: Subject a pure sample of this compound to stress conditions (e.g., heat, acid, base, light, oxidation)[20]. This will help you identify potential degradation products and see if any of them match the unknown impurity you are observing.

Troubleshooting Guide: Analytical Characterization

Q5: What are the essential analytical techniques for characterizing this compound and ensuring batch consistency?

A multi-pronged analytical approach is necessary to fully characterize a complex macrolide like this compound and compare batches effectively.

Key Analytical Techniques:

Technique Purpose Key Insights Provided
HPLC / UPLC Purity assessment and impurity profiling.Quantifies the main compound and detects/quantifies impurities. A stable, reproducible chromatogram is the hallmark of a consistent process.
LC-MS Identity confirmation and impurity identification.Confirms the molecular weight of the target compound and provides molecular weights of unknown impurities for further investigation.
NMR (¹H, ¹³C) Structural confirmation.Provides detailed structural information, confirming the identity of the compound and helping to elucidate the structure of isolated impurities.
FTIR Functional group analysis.Confirms the presence of key functional groups and can be used as a fingerprinting technique to compare batches.
Karl Fischer Titration Water content determination.Measures the amount of residual water, which can affect stability and physical properties.
Powder X-Ray Diffraction (PXRD) Solid-state characterization.Determines if the material is crystalline or amorphous, which impacts solubility and stability.

These techniques, when used in combination, provide a comprehensive picture of the chemical and physical properties of your synthesized this compound, allowing for rigorous batch-to-batch comparison. A variety of chromatographic and spectroscopic methods are often employed for the analysis of macrolide antibiotics[21][22][23][24].

Q6: My HPLC results show a different impurity profile between two batches. What are the immediate next steps?

A change in the impurity profile is a clear indicator of process variability and must be investigated thoroughly.

Decision & Action Workflow:

HPLC_Troubleshooting Start Different Impurity Profile Observed in New Batch Check1 Are the new impurities above the reporting threshold? (e.g., >0.05% per ICH Q3A) Start->Check1 Action1 Quantify and report all impurities above the threshold. Check1->Action1 Yes End Investigate root cause of variability and implement process controls. Check1->End No Check2 Are any impurities above the identification threshold? (e.g., >0.10%) Action1->Check2 Action2 Proceed with structural identification (LC-MS, NMR). Check2->Action2 Yes Check2->End No Check3 Are any impurities above the qualification threshold? (e.g., >0.15%) Action2->Check3 Action3 Impurity must be qualified through toxicological studies or literature justification. Check3->Action3 Yes Check3->End No Action3->End

Caption: Decision workflow for addressing variable HPLC impurity profiles.

  • Quantify the Differences: Accurately determine the percentage of each new and existing impurity.

  • Consult ICH Guidelines: Use the ICH Q3A(R2) guideline on impurities in new drug substances as your framework[18]. This will tell you at what level an impurity needs to be reported, identified, and qualified.

  • Identify New Impurities: If any new impurity is above the identification threshold (typically >0.10%), you must make a reasonable effort to characterize its structure.

  • Investigate the Root Cause: Systematically review your process records. Did the raw material supplier change? Were there any deviations in temperature, pH, or reaction time? This root cause analysis is critical to preventing recurrence.

  • Implement Process Analytical Technology (PAT): For long-term control, consider implementing PAT. This involves using in-line or on-line analytical tools (like NIR or Raman spectroscopy) to monitor critical process parameters in real-time, allowing for immediate adjustments and ensuring greater consistency[25][26][27][28].

Protocol: Standardized HPLC Method for Purity Analysis

This protocol provides a self-validating system for assessing the purity of this compound.

Objective: To quantify the purity of this compound and detect impurities using a gradient Reverse-Phase HPLC method with UV detection.

Materials:

  • HPLC system with UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Standard Preparation:

    • Accurately weigh and dissolve the this compound reference standard in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1.0 mg/mL.

  • Sample Preparation:

    • Prepare the synthesized batch sample in the same manner as the standard to a concentration of 1.0 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 278 nm

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 40
      25 90
      30 90
      31 40

      | 35 | 40 |

  • System Suitability:

    • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of Secorapamycin should be ≤ 2.0%.

  • Analysis:

    • Inject the standard and sample solutions.

    • Calculate the % Purity using the area normalization method.

    • Identify and quantify any impurities relative to the main peak.

References

  • BioPharm International. Raw Material Variability. [Link]

  • University of Rochester, Department of Chemistry. How To: Improve Yield. [Link]

  • Kanfer, I., Skinner, M. F., & Walker, R. B. (1998). Analysis of macrolide antibiotics. Journal of Chromatography A, 812(1-2), 255–286. [Link]

  • Westerberg, G., et al. (2000). Identifying sources of batch to batch variation in processability. ResearchGate. [Link]

  • Mettler Toledo. Impurity Profiling of Chemical Reactions. [Link]

  • ICH. (2006). Impurities in New Drug Substances Q3A(R2). [Link]

  • Sloop, C. (2024). Process Analytical Technology: Enhancing Pharma Development. [Link]

  • Tianming Pharmaceutical. Batch-to-Batch Consistency: Why It Matters for Intermediates. [Link]

  • In-Med Prognostics. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. [Link]

  • ResearchGate. (2019). Application of Different Analytical Techniques and Microbiological Assays for the Analysis of Macrolide Antibiotics. [Link]

  • Reddit. (2020). Synthesis - General tips for improving yield?. [Link]

  • Novatia, LLC. Degradation of rapamycin and its ring-opened isomer. [Link]

  • Quora. (2015). What could be reason for getting a very low yield in organic chemistry?. [Link]

  • Soh, J. L. P., Liew, C. V., & Heng, P. W. S. (2015). Impact Of Excipient Variability On Drug Product Processing And Performance. Current Pharmaceutical Design, 21(40), 5890–5899. [Link]

  • Surface Measurement Systems. Batch-to-Batch Variations. [Link]

  • Journal of Advance and Future Research. (2025). Analytical Methodologies for Characterization and Quality Assessment of Beta-Lactam and Macrolide Antibiotics. [Link]

  • International Journal of Pharmaceutical and Drug Analysis. (2023). Impurity Profiling and its Significance Active Pharmaceutical Ingredients. [Link]

  • Wang, Y., et al. (2019). Raw Material Variability and Its Impact on the Online Adaptive Control of Cohesive Powder Blend Homogeneity Using NIR Spectroscopy. MDPI. [Link]

  • MDPI. (2020). Advanced Methods for Studying Structure and Interactions of Macrolide Antibiotics. [Link]

  • Terriva. (2026). Why Batch-to-Batch Variability Happens (Even With the Same Recipe). [Link]

  • U.S. Food and Drug Administration. (2004). PAT — A Framework for Innovative Pharmaceutical Development, Manufacturing, and Quality Assurance. [Link]

  • Cell & Gene. (2026). The crucial role of raw material selection for success in cell therapy manufacturing. [Link]

  • Osorio, J. G., et al. (2020). Influence of Inter- and Intra-Batch Variability on the Sample Size Required for Demonstration of Equivalent Microstructure of Semisolid Dosage Forms. Pharmaceutics, 12(12), 1162. [Link]

  • Kim, E. Y., et al. (2021). Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification. Pharmaceutics, 13(7), 957. [Link]

  • Kumar, V. & Saini, M. (2012). Recent trends in the impurity profile of pharmaceuticals. Journal of Pharmacy & Bioallied Sciences, 4(1), 18–24. [Link]

  • Lejan Team. (2023). IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). [Link]

  • ACS Omega. (2023). When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. [Link]

  • Longdom Publishing. Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. [Link]

  • Chemistry LibreTexts. (2025). Theoretical Yield and Percent Yield. [Link]

  • International Journal of Pharmaceutical Investigation. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]

  • Stepscience. Process Analytical Technology - PAT. [Link]

  • YouTube. (2024). Impurities in new drug substance| ICH Q3A(R2). [Link]

  • IKEV. ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. [Link]

Sources

Navigating the Nuances of Secorapamycin Sodium in Cellular Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with a comprehensive technical support center for optimizing the use of Secorapamycin sodium in cell-based assays. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your experiments are both successful and reproducible.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Rapamycin?

This compound is the sodium salt of Secorapamycin A, which is the ring-opened degradation product of Rapamycin.[1][2] This structural difference is crucial as Secorapamycin is reported not to directly affect the function of the mammalian target of rapamycin (mTOR), a key signaling pathway in cell growth and proliferation that is inhibited by Rapamycin.[2] While Rapamycin exerts its effects by forming a complex with FKBP12 to inhibit mTORC1, Secorapamycin's biological activities may occur through alternative mechanisms.[1][2] The salt form generally offers improved water solubility and stability compared to the free acid form of Secorapamycin.[2]

Q2: What is the primary mechanism of action of Secorapamycin in a cellular context?

While Secorapamycin does not directly inhibit mTOR, it has been shown to mimic Rapamycin's ability to inhibit the proteasome.[3] The proteasome is a critical cellular complex responsible for degrading unneeded or damaged proteins.[1] Inhibition of the proteasome can lead to the accumulation of these proteins, triggering cellular stress and apoptosis. This alternative mechanism of action is an important consideration when designing experiments and interpreting results.

Q3: What are the general solubility characteristics of this compound?

This compound, due to its salt form, exhibits enhanced solubility in aqueous solutions compared to its parent compound, Rapamycin.[2] However, its solubility in cell culture media can still be challenging. It is readily soluble in organic solvents like DMSO, DMF, and Ethanol.

Table 1: Solubility of this compound in Various Solvents

SolventSolubility (mg/mL)Molar Equivalent (mM)
DMSO≥ 46 mg/mL[4]~49.1 mM
DMF30 mg/mL[1]~32.0 mM
Ethanol25 mg/mL[1]~26.7 mM
PBS (pH 7.2)5 mg/mL[1]~5.3 mM

Note: The molecular weight of this compound is approximately 936.15 g/mol .

Q4: What are the recommended storage conditions for this compound?

For long-term stability, this compound powder should be stored at -20°C.[4] Stock solutions prepared in anhydrous DMSO should be stored at -80°C to minimize degradation, as the compound is known to degrade in aqueous solutions within 24 hours at 25°C.[4] It is advisable to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.

Troubleshooting Guide: Overcoming Solubility Challenges

Issue 1: Precipitation observed when adding DMSO stock solution to cell culture medium.

This is a common issue known as "solvent shock," where the rapid change in solvent polarity causes the compound to crash out of solution.

Root Cause Analysis and Solution Workflow:

cluster_0 Problem Identification cluster_1 Immediate Mitigation cluster_2 Protocol Optimization cluster_3 Advanced Strategies A Precipitation observed in media B Warm media to 37°C A->B  Initial Step E Perform serial dilutions in 100% DMSO first A->E  If precipitation persists C Add media to DMSO stock (not vice versa) B->C  Crucial Technique D Gently vortex during addition C->D  Enhances Mixing F Test solubility in serum-free vs. serum-containing media E->F  Assess serum effect G Determine Maximum Soluble Concentration (MSC) F->G  Empirical determination H Consider use of solubilizing agents (e.g., cyclodextrins) G->H  For very low solubility cluster_0 Experimental Setup cluster_1 Observation & Analysis cluster_2 Outcome A This compound in DMSO D Incubate at 37°C A->D B Cell Culture Media B->D C Varying FBS Concentrations (0%, 5%, 10%, 20%) C->D E Visual Inspection for Precipitation D->E F (Optional) HPLC Analysis of Supernatant D->F G Determine Maximum Soluble Concentration (MSC) for each FBS level E->G F->G

Caption: Experimental workflow to assess serum's effect on solubility.

By following these guidelines and understanding the underlying principles, researchers can confidently optimize the solubility of this compound for their cell-based assays, leading to more reliable and reproducible data.

References

  • BenchChem. (n.d.). Technical Support Center: Preventing Compound Precipitation in Cell Culture Media.
  • DeMartino, G. N. (2004). Proteasome Inhibition: Mechanism of Action. Journal of the National Comprehensive Cancer Network, 2(Suppl 4), S5–S9.
  • National Center for Biotechnology Information. (n.d.). Fetal bovine serum, an important factor affecting the reproducibility of cell experiments. Retrieved from [Link]

  • Ismail, A. (2025, June 1). How do I create serial dilutions of a pure compound (that was dissolved in 100%DMSO) while maintaining a 0.1% DMSO concentration in each solution? ResearchGate. Retrieved from [Link]

  • BenchChem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • Procell. (2024, November 8). How to Manage Serum Batch Variability in Cell Culture.
  • ResearchGate. (2015, October 13). How to make sure rapamycin completely dissolve in medium? Retrieved from [Link]

  • American Laboratory. (2005, September 1). The Significance of pH Stability for Cell Cultures. Retrieved from [Link]

  • NanoTemper Technologies. (n.d.). Ligand serial dilution. Retrieved from [Link]

  • Tie, S. W. (2014, November 16). Can I optimize dose and time in different cell lines? ResearchGate. Retrieved from [Link]

  • Novatia, LLC. (n.d.). Degradation of rapamycin and its ring-opened isomer. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fetal bovine serum, an important factor affecting the reproducibility of cell experiments. Retrieved from [Link]

  • Horizon Discovery. (n.d.). Dose response curve for antibiotic selection of mammalian cells (kill curve). Retrieved from [Link]

  • ResearchGate. (2022, February 21). How can I precipitate the proteins from cell culture media? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]

  • cellculture_newbie. (2011, December 9). Serially diluting compounds while keeping DMSO concentration the same. Protocol Online. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cellular Responses to Proteasome Inhibition: Molecular Mechanisms and Beyond. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Proteasome Inhibitors: Structure and Function. Retrieved from [Link]

  • NanoTemper Technologies. (n.d.). Ligand serial dilution. Retrieved from [Link]

  • ResearchGate. (n.d.). The Binding of Drug Molecules to Serum Albumin: The Effect of Drug Hydrophobicity on Binding Strength and Protein Desolvation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Inhibition of the Mechanistic Target of Rapamycin (mTOR). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fetal bovine serum, an important factor affecting the reproducibility of cell experiments. Retrieved from [Link]

  • Communications Biology. (2019, April 26). Evidence-based guidelines for controlling pH in mammalian live-cell culture systems. Retrieved from [Link]

  • MDPI. (n.d.). Selenium Discrepancies in Fetal Bovine Serum: Impact on Cellular Selenoprotein Expression. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Enhanced bioavailability of sirolimus via preparation of solid dispersion nanoparticles using a supercritical antisolvent process. Retrieved from [Link]

  • Dissolution Technologies. (2022, November 1). Dissolution Method Troubleshooting: An Industry Perspective. Retrieved from [Link]

  • Pharmaceutical Technology. (2022, September 3). Exploring Options for Optimizing Cell Line Development. Retrieved from [Link]

  • Journal of Laboratory Automation. (2025, August 7). An Inline QC Method for Determining Serial Dilution Performance of DMSO-Based Systems. Retrieved from [Link]

  • Stratech. (n.d.). 1. What are the precipitates in serum? Will they affect cell culture? The following types of precipitates can be found in serum. Retrieved from [Link]

  • MDPI. (n.d.). Evaluation of the Drug–Polymer Compatibility and Dissolution Behaviour of Fenbendazole–Soluplus® Solid Dispersions Prepared by Hot-Melt Extrusion. Retrieved from [Link]

  • Royal Society of Chemistry. (2015, June 9). Nanoparticle colloidal stability in cell culture media and impact on cellular interactions. Retrieved from [Link]

  • Pharmaceutical Technology. (2022, September 3). Exploring Options for Optimizing Cell Line Development. Retrieved from [Link]

  • Reddit. (2021, September 9). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Evidence-based guidelines for controlling pH in mammalian live-cell culture systems. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Inconsistent In Vitro Results with Secorapamycin Sodium

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for Secorapamycin sodium. This guide is designed for researchers, scientists, and drug development professionals who are encountering variability and unexpected outcomes in their in vitro experiments. As a compound with unique properties distinct from its parent molecule, Rapamycin, Secorapamycin requires careful handling and experimental design to generate reliable data. This document provides in-depth troubleshooting advice, foundational knowledge in an FAQ format, and validated protocols to help you navigate the complexities of working with this molecule.

Frequently Asked Questions (FAQs): Foundational Knowledge

This section addresses the most common questions about this compound's fundamental properties. A clear understanding of these points is the first step in preventing experimental errors.

Q1: What is this compound and how does it relate to Rapamycin?

This compound (CAS: 148554-65-8) is the sodium salt of Secorapamycin A (CAS: 147438-27-5).[1][2] Secorapamycin A is the ring-opened, non-enzymatic degradation product of the well-known mTOR inhibitor, Rapamycin (also known as Sirolimus).[3][4] This transformation occurs through the hydrolysis of the macrocyclic ester bond in Rapamycin's structure, a process that can happen in aqueous alkaline conditions or even within the cytoplasm of cells.[1][3] The sodium salt form is generally used in research due to its enhanced water solubility and stability compared to the free acid form.[4]

Q2: What is the primary mechanism of action? Does Secorapamycin inhibit the mTOR pathway?

This is a critical point of distinction and a common source of experimental confusion. While Rapamycin is a potent and specific inhibitor of the mTORC1 complex[3][5], Secorapamycin is reported to not affect mTOR function directly or to have extremely weak activity—less than 4% of the potency of Rapamycin in some assays.[1][3][4] Researchers expecting potent mTOR inhibition similar to Rapamycin will not observe it. However, some studies suggest that Secorapamycin may mimic Rapamycin in its ability to inhibit the proteasome, indicating a potentially different mechanism of action that warrants investigation.[3]

Q3: What are the critical physicochemical properties I need to consider?

Handling this compound correctly is paramount for reproducible results. Its properties differ significantly from many other small molecules.

PropertyValue / RecommendationCausality & Implication
Molecular Formula C₅₁H₇₈NNaO₁₃[1]Affects molecular weight calculations for preparing solutions.
Molecular Weight ~936.2 g/mol [1][3]Use the exact molecular weight from your supplier's Certificate of Analysis for precise molarity.
Purity Often ≥85%; can be as low as ≥73%[1][3]Lot-to-lot variability in purity can be a major source of inconsistent results. Always record the lot number and purity.
Solubility DMSO: ~25 mg/mL• Ethanol: ~25 mg/mL• DMF: ~30 mg/mL• PBS (pH 7.2): ~5 mg/mL[3]The compound has limited aqueous solubility. Stock solutions should be made in organic solvents. Precipitate formation in aqueous media is a high risk.
Stability & Storage Store at -20°C . Stable for ≥ 4 years at this temperature.[3]The compound is a degradation product but can degrade further.[6] Avoid repeated freeze-thaw cycles. Protect from light.
Cell Permeability Poor[1]This can lead to discrepancies between in vitro biochemical assays and cell-based assays. Higher concentrations or longer incubation times may be needed in cellular models.

Q4: How should I properly prepare and store this compound solutions?

Improper preparation is a leading cause of inconsistent data. Follow this validated procedure.

  • Stock Solution (10 mM):

    • Equilibrate the vial of this compound to room temperature before opening to prevent condensation.

    • Using the molecular weight from the Certificate of Analysis (e.g., 936.2 g/mol ), calculate the volume of solvent needed. For 1 mg of compound, add 106.8 µL of anhydrous DMSO to make a 10 mM stock.

    • Vortex thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) can aid dissolution if necessary.

    • Aliquot the stock solution into single-use volumes in low-protein-binding tubes to avoid waste and repeated freeze-thaw cycles.

  • Storage: Store stock solution aliquots at -20°C, protected from light. When stored correctly, DMSO stocks should be stable for several months.

  • Working Solutions: Prepare working solutions fresh for each experiment by diluting the stock solution in your cell culture medium or assay buffer. Crucially, vortex the diluted solution immediately and vigorously after adding the DMSO stock to the aqueous buffer to minimize precipitation.

Troubleshooting Guide: Diagnosing Inconsistent In Vitro Results

This section is structured to help you systematically identify and solve common issues encountered during your experiments.

Category 1: Reagent Preparation & Handling Issues

Q: My this compound won't fully dissolve in the solvent, or I see particles in my stock solution. What should I do?

  • Pillar 1: Root Cause Analysis

    • Insufficient Solvent Volume: Double-check your calculations to ensure you've added the correct volume of solvent for your target concentration.

    • Solvent Quality: Ensure you are using high-purity, anhydrous-grade DMSO or your chosen solvent. Water contamination can significantly reduce solubility.

    • Low Temperature: Dissolution may be slow at room temperature.

  • Pillar 2: Step-by-Step Solution

    • Verify Calculations: Recalculate the required solvent volume based on the mass of the compound and its molecular weight.

    • Gentle Warming: Briefly warm the solution in a 37°C water bath for 5-10 minutes.

    • Sonication: If warming is insufficient, use a bath sonicator for 5-10 minutes to break up any aggregates.

    • Low-Speed Centrifugation: If particulates remain, they may be insoluble impurities. Spin the tube at a low speed (e.g., 1,000 x g for 1 minute) and carefully transfer the supernatant to a new, clean tube. Note this in your lab notebook, as the effective concentration may be slightly lower than calculated.

Q: I see a precipitate forming in my cell culture medium after adding the compound. How can I prevent this and what does it mean for my experiment?

  • Pillar 1: Root Cause Analysis

    • Exceeding Aqueous Solubility: This is the most common cause. When a concentrated DMSO stock is added to an aqueous medium, the final DMSO concentration may be too low to keep the compound in solution, causing it to "crash out."

    • Interaction with Media Components: Components in serum or media (e.g., proteins) can sometimes interact with the compound, leading to precipitation.

  • Pillar 2: Step-by-Step Solution

    • Optimize Dilution Technique: Never add the aqueous medium to your DMSO stock. Always add the small volume of DMSO stock to the large volume of medium while vortexing or swirling to ensure rapid dispersal.

    • Reduce Final Concentration: If precipitation persists, your target concentration may be too high for the final percentage of DMSO. Try lowering the working concentration.

    • Increase Final Solvent Concentration: The final concentration of DMSO in your culture medium should ideally be <0.5% to avoid solvent toxicity. However, if necessary, you can test increasing it slightly (e.g., to 0.2% from 0.1%) to improve solubility. Crucially, you must update your vehicle control to match this new DMSO concentration.

    • Pre-warm the Medium: Adding the stock to medium that is at 37°C can sometimes help maintain solubility compared to adding it to cold medium.

Category 2: Inconsistent or Unexpected Experimental Results

Q: I'm not observing any effect on the phosphorylation of mTOR targets like p70S6K or 4E-BP1. Why is this happening?

  • Pillar 1: Root Cause Analysis

    • Incorrect Mechanistic Assumption: As stated in the FAQs, Secorapamycin is not considered a direct or potent mTOR inhibitor.[1][3][4] This is the most likely reason for a lack of effect on the mTOR signaling pathway. Your results, while negative, are scientifically valid and consistent with the compound's known properties.

    • Compound Degradation: While less likely if stored properly, improper handling could lead to degradation.

    • Poor Cell Permeability: The compound may not be entering the cells effectively at the tested concentration and time point.[1]

  • Pillar 2: Step-by-Step Solution

    • Re-evaluate Experimental Goals: If your hypothesis relies on mTOR inhibition, Secorapamycin is not the appropriate tool. Use Rapamycin as a positive control for mTORC1 inhibition to confirm that your assay system (antibodies, cells) is working correctly.

    • Investigate Alternative Mechanisms: Based on literature, you could design an experiment to test for proteasome inhibition.[3]

    • Optimize Cellular Uptake: If you suspect permeability is an issue for a different expected effect, you can try increasing the incubation time (e.g., 24, 48, or 72 hours) or performing a dose-response experiment with a higher concentration range.

Q: My results are highly variable between experiments. What are the common sources of inconsistency?

  • Pillar 1: Root Cause Analysis

    • Reagent Preparation: Inconsistent stock solution preparation or precipitation in working solutions.

    • Cellular State: Using cells with high passage numbers, which can have altered signaling pathways, or inconsistent cell seeding density.

    • Assay Timing: Variations in incubation times or the timing of cell stimulation (e.g., with growth factors).

    • Lot-to-Lot Variability: Different batches of Secorapamycin may have different purity levels.[1][3]

  • Pillar 2: Step-by-Step Solution

    • Standardize Everything: Create and strictly follow Standard Operating Procedures (SOPs) for every step, including solution preparation, cell seeding, treatment duration, and final assay steps.

    • Implement a Vehicle Control: Every experiment must include a "vehicle control" (cells treated with the same final concentration of DMSO, e.g., 0.1%, but without the compound) to account for any effects of the solvent.

    • Use a Positive Control: Include a compound with a known and robust effect (e.g., Rapamycin for mTOR inhibition, or a known proteasome inhibitor if testing that pathway) to ensure the biological system is responsive.

    • Monitor Cell Health: Use cells within a consistent and low passage number range. Always check cell confluence before treatment, as this can dramatically affect results.

    • Track Lot Numbers: If you observe a sudden shift in results, check if you have started using a new lot of the compound. If so, you may need to re-validate the optimal concentration.

Visualized Workflows & Pathways
Diagram 1: Simplified mTOR Signaling Pathway

This diagram illustrates the canonical PI3K/Akt/mTOR pathway and highlights the specific inhibitory target of Rapamycin, providing a clear visual contrast to the expected action of Secorapamycin.

mTOR_Pathway cluster_input Inputs cluster_pathway Signaling Cascade cluster_output Cellular Outputs cluster_inhibitors Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 (Raptor, GβL) Akt->mTORC1 S6K p70S6K mTORC1->S6K 4EBP1 4E-BP1 mTORC1->4EBP1 Protein Synthesis Protein Synthesis S6K->Protein Synthesis 4EBP1->Protein Synthesis | Cell Growth Cell Growth Protein Synthesis->Cell Growth Rapamycin Rapamycin Rapamycin->mTORC1 | Secorapamycin Secorapamycin (No Direct Inhibition) Troubleshooting_Tree Start Inconsistent Results Observed Check_Reagent Step 1: Verify Reagent Preparation & Integrity Start->Check_Reagent Solubility Is stock solution clear? Is there precipitate in media? Check_Reagent->Solubility Check_Assay Step 2: Scrutinize Assay Parameters & Controls Controls Are vehicle & positive controls behaving as expected? Check_Assay->Controls Check_Bio Step 3: Re-evaluate Biological Hypothesis Mechanism Is the expected effect (e.g., mTOR inhibition) correct for this compound? Check_Bio->Mechanism Purity Are you using a new lot? Check Certificate of Analysis. Solubility->Purity Yes Sol_No Re-prepare stock. Optimize dilution protocol. Solubility->Sol_No No Purity->Check_Assay Yes Purity_No Re-validate optimal dose for the new lot. Purity->Purity_No No Cells Are cell passage & confluence consistent? Controls->Cells Yes Ctrl_No Troubleshoot assay components (e.g., antibodies, reagents). Controls->Ctrl_No No Cells->Check_Bio Yes Cells_No Standardize cell culture practice (SOP). Cells->Cells_No No Mech_Yes Result is unexpected. Consider off-target effects. Mechanism->Mech_Yes Yes Mech_No Result is consistent with known weak/no activity. Formulate new hypothesis. Mechanism->Mech_No No Sol_Yes OK Purity_Yes OK Ctrl_Yes OK Cells_Yes OK

Caption: Decision tree for troubleshooting inconsistent this compound results.

Key Experimental Protocols

Adherence to validated protocols is essential for reproducibility. The following are baseline methods that should be adapted to your specific cell lines and experimental questions.

Protocol 1: Western Blot Analysis for mTOR Pathway Activity

This protocol is designed to test the effect of a compound on mTORC1 signaling. It uses Rapamycin as a positive control to ensure the system is working.

  • Cell Seeding: Plate your cells (e.g., MCF-7, A549) in 6-well plates at a density that will result in 70-80% confluence on the day of the experiment. Allow cells to adhere for 24 hours.

  • Serum Starvation (Optional but Recommended): To reduce basal mTOR activity, replace the growth medium with a serum-free medium and incubate for 12-24 hours.

  • Pre-treatment: Treat cells with your desired concentrations of this compound (e.g., 10, 100, 1000 nM), Rapamycin (positive control, e.g., 20 nM), and a vehicle control (e.g., 0.1% DMSO) for 2 hours.

  • Stimulation: Add a growth factor like insulin (100 nM) or EGF (50 ng/mL) to all wells (except for an unstimulated control well) and incubate for 30 minutes to robustly activate the mTOR pathway.

  • Cell Lysis:

    • Place plates on ice and wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot:

    • Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer.

    • Boil samples at 95°C for 5 minutes.

    • Load samples onto a polyacrylamide gel and perform electrophoresis.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies (e.g., anti-p-p70S6K (Thr389), anti-p70S6K, anti-p-4E-BP1 (Thr37/46), anti-Actin) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: Cell Viability Assay (CCK-8 or MTT)

This protocol assesses the effect of this compound on cell proliferation or cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well). Allow cells to adhere for 24 hours. [7]2. Treatment:

    • Prepare a 2X concentration series of this compound in your culture medium.

    • Remove the old medium from the plate and add 100 µL of the compound dilutions to the appropriate wells. Include vehicle control wells and "no cell" blank wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) in a standard cell culture incubator.

  • Assay Measurement:

    • For CCK-8: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours, until a visible color change occurs. [7] * For MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Then, solubilize the formazan crystals by adding 100 µL of DMSO or solubilization buffer.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader. [7]6. Data Analysis:

    • Subtract the average absorbance of the "no cell" blank wells from all other readings.

    • Calculate cell viability as a percentage of the vehicle control: (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) * 100.

    • Plot the results as % Viability versus Log[Concentration] to determine an IC₅₀ value, if applicable.

References
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71772274, Secorapamycin A. Retrieved from [Link]

  • ResearchGate. (n.d.). Percentage of secorapamycin, the main degradation product of rapamycin, according to the formulation studied. Retrieved from [Link]

  • Sénalet, E., et al. (1996). Mechanism of action of the immunosuppressant rapamycin. PubMed. Retrieved from [Link]

  • Novatia, LLC. (n.d.). Degradation of rapamycin and its ring-opened isomer. Retrieved from [Link]

  • SynZeal. (n.d.). Seco Rapamycin | 147438-27-5. Retrieved from [Link]

  • MDPI. (n.d.). Overview of Research into mTOR Inhibitors. Retrieved from [Link]

  • Frontiers. (n.d.). Rhein protects against renal aging and fibrotic injury by multiple targets through inhibition of TNF-α-mediated autophagy and necroptosis crosstalk. Retrieved from [Link]

  • Wang, Z., et al. (2016). Discovering new mTOR inhibitors for cancer treatment through virtual screening methods and in vitro assays. PubMed Central. Retrieved from [Link]

  • precisionFDA. (n.d.). SECORAPAMYCIN A. Retrieved from [Link]

  • Mol Cancer Ther. (2014). Discovery of the Novel mTOR Inhibitor and Its Antitumor Activities In Vitro and In Vivo. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Secorapamycin Sodium LC-MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the LC-MS analysis of Secorapamycin sodium. As the primary ring-opened degradation product of Rapamycin (Sirolimus), Secorapamycin presents unique analytical challenges due to its large macrolide structure, potential for isomerization, and sensitivity to solution conditions.[1] This guide is structured to provide researchers, scientists, and drug development professionals with expert insights and actionable protocols to overcome common hurdles in its quantification and characterization.

Our approach is built on explaining the causality behind experimental observations and providing robust, self-validating troubleshooting workflows. Every recommendation is grounded in established scientific principles and regulatory expectations to ensure the integrity of your data.

Frequently Asked Questions (FAQs)
Section 1: Analyte Stability and Sample Handling

Question: My this compound standard is showing multiple degradation peaks even shortly after preparation. What is causing this instability and how can I prevent it?

Answer: this compound is inherently susceptible to degradation, a characteristic stemming from its complex macrolide structure and its origin as a hydrolysis product of rapamycin.[1][2] The stability of Secorapamycin is highly dependent on pH and solvent conditions. In aqueous solutions, especially at basic pH, it can rapidly degrade into smaller fragments.[3]

Causality: The lactone ring of the parent compound, rapamycin, is hydrolyzed to form the carboxylic acid of Secorapamycin. This ring-opened structure can be prone to further reactions, such as retro-aldol reactions, particularly under non-optimal pH conditions.[3] Furthermore, exposure to light and elevated temperatures can accelerate degradation.

Troubleshooting Protocol:

  • Solvent Selection: Prepare stock solutions in a high-purity, anhydrous organic solvent such as DMSO or ethanol.[1] For working solutions and mobile phases, aim for a slightly acidic pH (e.g., pH 3-6) using volatile modifiers like formic acid or acetic acid, as this has been shown to improve the stability of related compounds.[3]

  • Temperature Control: Always store stock solutions at -20°C or -80°C, protected from light.[2][4] When performing experiments, use a cooled autosampler (typically set to 4-10°C) to minimize degradation of samples waiting in the injection queue.

  • Fresh Preparation: Prepare working standards and quality controls fresh for each analytical run. Avoid using aqueous solutions that have been stored for more than a few hours, even when refrigerated.[2]

Section 2: Chromatographic Performance

Question: Why am I observing a split, shouldered, or excessively broad peak for this compound?

Answer: This is a very common and challenging issue when analyzing Secorapamycin and its parent compound, rapamycin. The phenomenon is often caused by the presence of multiple conformational isomers (rotamers) that interconvert slowly on the chromatographic timescale.[3] This is exacerbated by certain mobile phase conditions.

Causality: Large, flexible macrocycles like Secorapamycin can exist in different spatial arrangements. If the energy barrier between these conformations is high enough, they can be partially separated by HPLC, leading to distorted or multiple peaks for a single analyte. A study on the degradation of rapamycin noted that reversed-phase HPLC of Secorapamycin is strongly affected by acidic additives, with two distinct peaks being observed in the presence of trifluoroacetic acid (TFA) or formic acid (HCOOH).[3]

Troubleshooting Workflow:

G start Poor Peak Shape Observed (Split, Broad, Tailing) check_isomers Hypothesis: Slow Isomer Interconversion start->check_isomers check_overload Hypothesis: Column Overload start->check_overload check_column Hypothesis: Column Degradation / Contamination start->check_column action_temp Action: Increase Column Temperature (e.g., 40-60°C) check_isomers->action_temp Test this first action_inject Action: Reduce Injection Mass (Dilute sample or reduce volume) check_overload->action_inject action_flush Action: Flush or Replace Column / Guard Column check_column->action_flush result_temp Result: Peak Coalesces? action_temp->result_temp action_mobile_phase Action: Adjust Mobile Phase (Solvent, pH, Additive) end_bad Re-evaluate Method / Consult Expert action_mobile_phase->end_bad result_inject Result: Peak Shape Improves? action_inject->result_inject result_flush Result: Peak Shape Restored? action_flush->result_flush result_temp->action_mobile_phase No end_good Problem Resolved result_temp->end_good Yes result_inject->check_column No result_inject->end_good Yes result_flush->end_good Yes result_flush->end_bad No

Caption: Troubleshooting workflow for poor peak shape.

Detailed Steps:

  • Increase Column Temperature: Elevating the column temperature (e.g., to 50°C) can provide enough thermal energy to accelerate the interconversion between isomers, causing the separate peaks to coalesce into a single, sharper peak.

  • Optimize Mobile Phase: While acidic modifiers can cause peak splitting, they are often necessary for good ionization.[3] Experiment with different modifiers (e.g., ammonium formate vs. formic acid) and concentrations to find a balance between peak shape and MS sensitivity.

  • Check for Mass Overload: Injecting too much analyte can saturate the stationary phase, leading to peak fronting.[5][6] To test this, inject a 1:10 dilution of your sample. If the peak shape improves significantly, you are likely overloading the column.

  • Evaluate Column Health: Peak tailing or splitting can also indicate a fouled guard column or a void at the head of the analytical column.[7] First, try removing the guard column. If the peak shape improves, replace the guard. If not, try flushing the analytical column according to the manufacturer's instructions or replacing it if it's old.

Section 3: Mass Spectrometry Detection

Question: My this compound signal is weak or inconsistent. How can I improve ionization and sensitivity?

Answer: Low sensitivity for large macrolides like Secorapamycin is a common challenge. It is often a combination of inefficient ionization, ion suppression from the matrix, and the formation of multiple, less abundant adducts.[8][9]

Causality: Secorapamycin (MW: ~913.5 g/mol for the free acid) is a large molecule. In electrospray ionization (ESI), it readily forms adducts with available cations. While the protonated molecule [M+H]+ can be formed, it is very common to see sodium [M+Na]+, potassium [M+K]+, and ammonium [M+NH4]+ adducts, especially if these ions are present in the sample matrix, mobile phase, or glassware.[10][11] This splits the total ion current among several species, reducing the signal intensity of any single target ion.

Protocol for Optimizing MS Signal:

  • Identify the Dominant Ion: Infuse a pure standard solution of this compound directly into the mass spectrometer. Acquire a full scan spectrum to identify all major ions being formed (e.g., [M+H]+, [M+Na]+, [M+NH4]+). The sodium salt form will naturally favor the [M-H+2Na]+ or [M+Na]+ adducts.[3]

  • Promote a Single Adduct: To improve consistency and sensitivity, intentionally drive the formation of a single, stable adduct.

    • For Ammonium Adducts: Add 5-10 mM ammonium formate or ammonium acetate to your mobile phase. This provides a consistent, high concentration of NH₄⁺ ions, promoting the formation of the [M+NH4]+ adduct, which is often very stable for macrolides.

    • For Sodium Adducts: While the compound is a sodium salt, inconsistent sodium levels can still be an issue. Adding a very low, controlled concentration of sodium acetate (e.g., ~100 µM) can sometimes stabilize the [M+Na]+ signal, but this can also increase background noise.

  • Optimize Source Parameters: The key to good sensitivity is efficient desolvation and ionization.[8] Use the dominant ion you identified in Step 1 as the precursor for optimization.

ParameterTypical Starting ValueOptimization Goal
Ionization Mode ESI PositiveConfirmed as optimal for macrolides.[12]
Capillary Voltage 3.5 - 4.5 kVMaximize precursor ion intensity.
Gas Temperature 300 - 350 °CEnsure complete desolvation without thermal degradation.
Gas Flow (Drying Gas) 10 - 13 L/minEfficiently remove solvent droplets.
Nebulizer Pressure 35 - 50 psiCreate a fine, stable spray.
Fragmentor/Orifice Voltage 100 - 150 VMaximize precursor ion signal while minimizing in-source fragmentation.
  • Develop an MRM Method: Once the precursor ion and source parameters are optimized, determine the optimal collision energy (CE) for fragmentation. Macrolides often cleave at their glycosidic linkages or lose water.[12][13] Select 2-3 stable, intense product ions for a robust Multiple Reaction Monitoring (MRM) method.[14][15]

Question: I'm seeing significant in-source fragmentation even at low fragmentor voltages. Is this normal?

Answer: Yes, this can be normal for certain macrolides. These molecules are large and contain multiple functional groups that are susceptible to breaking apart under the energetic conditions of the ESI source, even with optimized parameters.[12][16]

Causality: The energy applied in the "in-source" region (controlled by parameters like fragmentor or orifice voltage) is intended to aid in desolvation. However, for labile molecules, this energy can be sufficient to induce fragmentation before the ions even enter the mass analyzer (quadrupole). This is known as "in-source" collision-induced dissociation (CID).[16]

Mitigation Strategies:

  • Use a "Softer" Ionization Source: If available, try Atmospheric Pressure Chemical Ionization (APCI). It is sometimes a gentler technique for certain molecules, though ESI is generally preferred for macrolides.

  • Embrace the Fragment: If a particular in-source fragment is consistently and intensely formed, you can select that fragment as your precursor ion in the first quadrupole (Q1) for your MS/MS experiment. This is an unconventional but sometimes effective strategy for difficult compounds.

  • Further Optimize Source Parameters: Meticulously tune the fragmentor/orifice voltage and gas temperatures. There is often a narrow sweet spot that provides good desolvation without excessive fragmentation.

Section 4: Method Validation and System Suitability

Question: What are the key system suitability test (SST) parameters I should monitor for a this compound assay according to regulatory guidelines?

Answer: System suitability testing is mandatory in regulated environments to ensure the chromatographic system is performing adequately for the intended analysis.[17][18] Key guidelines are provided by the USP General Chapter <621> and the European Pharmacopoeia (Ph. Eur.) chapter 2.2.46.[17][19][20][21][22][23][24][25][26]

Relationship between Rapamycin and Secorapamycin:

G Rapamycin Rapamycin (Sirolimus) (Parent Compound, Lactone Ring) Secorapamycin Secorapamycin (Ring-Opened Degradant, Carboxylic Acid) Rapamycin->Secorapamycin Hydrolysis (+H2O) (Degradation Pathway)

Caption: Formation of Secorapamycin from Rapamycin.

Core SST Parameters and Acceptance Criteria:

SST ParameterPurposeTypical Acceptance Criteria (based on USP/Ph. Eur.)
Injection Precision Ensures consistent sample introduction and system response.%RSD ≤ 2.0% for ≥5 replicate injections of a standard.
Tailing Factor (Tf) Measures peak symmetry. Tailing can indicate secondary interactions.0.8 ≤ Tf ≤ 1.8 (Note: Ph. Eur. recently extended this from 1.5).[19]
Resolution (Rs) Ensures separation between the analyte and its closest eluting impurity (e.g., rapamycin or other degradants).Rs ≥ 2.0 between critical peaks.
Signal-to-Noise (S/N) Confirms the limit of quantitation (LOQ) can be reliably detected.S/N ≥ 10 for the LOQ standard.[19]

Self-Validating Protocol:

  • SST Solution: Prepare an SST solution containing this compound at a known concentration (e.g., at the QC low level) and spiked with potential impurities like rapamycin at a relevant level.

  • Equilibration: Before starting the sequence, equilibrate the LC system until a stable baseline is achieved (typically 30-60 minutes).

  • SST Injections: Begin the analytical run with 5-6 replicate injections of the SST solution.

  • Automated Calculation: Use your chromatography data system (CDS) software to automatically calculate and report all SST parameters.

  • Bracketing: For long analytical runs, it is best practice to run the SST solution at the beginning and end of the sequence (and potentially in the middle) to demonstrate that the system remained stable throughout the entire run.

By diligently applying these troubleshooting principles and protocols, you can develop a robust and reliable LC-MS method for the challenging analysis of this compound.

References
  • Suspect Screening and Semi-Quantification of Macrolide Antibiotics in Municipal Wastewater by High-Performance Liquid Chromatography—Precursor Ion Scan Tandem Mass Spectrometry. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • Analysis of Macrolide Antibiotics in Bovine Muscle Tissue Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. (n.d.). Waters. Retrieved January 27, 2026, from [Link]

  • Degradation of rapamycin and its ring-opened isomer. (2007). Novatia, LLC. Retrieved January 27, 2026, from [Link]

  • Macrolides in Honey Using Agilent Bond Elut Plexa SPE, Poroshell 120, and LC/MS/MS. (2013). Agilent. Retrieved January 27, 2026, from [Link]

  • Analysis of macrolide antibiotics, using liquid chromatography-mass spectrometry, in food, biological and environmental matrices. (n.d.). Semantic Scholar. Retrieved January 27, 2026, from [Link]

  • Development and validation of an LC-MS/MS screening method for macrolide and quinolone residues in baby food. (2021). PubMed. Retrieved January 27, 2026, from [Link]

  • Analysis of macrolide antibiotics, using liquid chromatography-mass spectrometry, in food, biological and environmental matrices. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. (2022). European Directorate for the Quality of Medicines & HealthCare. Retrieved January 27, 2026, from [Link]

  • Essentials of LC Troubleshooting, Part 3: Those Peaks Don't Look Right. (2022). LCGC International. Retrieved January 27, 2026, from [Link]

  • 〈621〉CHROMATOGRAPHY. (n.d.). US Pharmacopeia (USP). Retrieved January 27, 2026, from [Link]

  • 2.2.46. Chromatographic separation techniques. (n.d.). uspbpep.com. Retrieved January 27, 2026, from [Link]

  • Analysis of macrolide antibiotics, using liquid chromatography-mass spectrometry, in food, biological and environmental matrices. (2008). PubMed. Retrieved January 27, 2026, from [Link]

  • A new approach for the determination of immunosuppressive drugs using HPLC-MS/MS and Cs+ adducts. (n.d.). PMC - NIH. Retrieved January 27, 2026, from [Link]

  • Identification of a new metabolite of macrolide immunosuppressant, like rapamycin and SDZ RAD, using high performance liquid chromatography and electrospray tandem mass spectrometry. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • 2.2.46. CHROMATOGRAPHIC SEPARATION TECHNIQUES. (n.d.). Scribd. Retrieved January 27, 2026, from [Link]

  • Collision-Induced Fragmentation of Macrolide Antibiotics. (2015). Emery Pharma. Retrieved January 27, 2026, from [Link]

  • Comparison between Source-induced Dissociation and Collision-induced Dissociation of Ampicillin, Chloramphenicol, Ciprofloxacin, and Oxytetracycline via Mass Spectrometry. (n.d.). PMC - NIH. Retrieved January 27, 2026, from [Link]

  • Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. (2021). Restek. Retrieved January 27, 2026, from [Link]

  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. (2018). LCGC International. Retrieved January 27, 2026, from [Link]

  • 2.2.46. CHROMATOGRAPHIC SEPARATION TECHNIQUES. (n.d.). Scribd. Retrieved January 27, 2026, from [Link]

  • Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. (n.d.). ACS Publications. Retrieved January 27, 2026, from [Link]

  • Liquid Chromatography-Tandem Mass Spectrometry(LC-MS/MS) Method for Determinationof Sirolimus in Human Plasma. (n.d.). Jetir.Org. Retrieved January 27, 2026, from [Link]

  • Are You Sure You Understand USP <621>? (2024). Chromatography Online. Retrieved January 27, 2026, from [Link]

  • Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. (n.d.). IntechOpen. Retrieved January 27, 2026, from [Link]

  • Understanding the Latest Revisions to USP <621>. (n.d.). Agilent. Retrieved January 27, 2026, from [Link]

  • Comparison of LC-MS/MS and EMIT methods for the precise determination of blood sirolimus in children with vascular anomalies. (2022). Frontiers. Retrieved January 27, 2026, from [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (n.d.). ZefSci. Retrieved January 27, 2026, from [Link]

  • an important general chapter: ph. eur. 2.2.46 and harmonized text. (n.d.). Aschimfarma. Retrieved January 27, 2026, from [Link]

  • USP-NF 621 Chromatography. (n.d.). Scribd. Retrieved January 27, 2026, from [Link]

  • LC Chromatography Troubleshooting Guide. (2023). HALO Columns. Retrieved January 27, 2026, from [Link]

Sources

Technical Support Center: Minimizing Solvent-Induced Cytotoxicity with Secorapamycin Sodium

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the effective use of Secorapamycin sodium in your research. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of working with this compound, with a specific focus on mitigating the confounding effects of solvent-induced cytotoxicity. Our goal is to provide you with the expertise and validated protocols necessary to ensure that your experimental outcomes are both accurate and reproducible.

Introduction: The Challenge of Solubilizing this compound

This compound, the ring-opened degradation product of rapamycin, presents a unique profile for researchers. While its sodium salt form offers enhanced aqueous solubility and stability compared to its parent compound, the use of organic solvents is often necessary to prepare concentrated stock solutions for in vitro studies.[1][2] The introduction of these solvents into your cell culture system, however, is not without consequence. Solvents such as Dimethyl Sulfoxide (DMSO) and ethanol, while essential for solubilizing many compounds, can exert their own biological effects, including cytotoxicity, which can mask or falsely enhance the perceived activity of the compound under investigation.[3]

This guide provides a comprehensive framework for understanding and controlling for these solvent effects, ensuring that the biological activity you observe is attributable to this compound itself, and not an artifact of your experimental procedure.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Rapamycin?

This compound is a nonenzyme-dependent degradation product of rapamycin, resulting from ester hydration and subsequent dehydration.[2] Structurally, it is characterized by an open-ring structure, which distinguishes it from the macrocyclic nature of rapamycin.[4] A critical distinction is its reported lack of direct mTOR function, a primary target of rapamycin.[1][5] In functional assays, such as thymocyte proliferation, Secorapamycin has demonstrated significantly less potency than its parent compound.[2]

Q2: Which solvent should I choose for my this compound stock solution?

The choice of solvent is critical and should be guided by both the solubility of this compound and the tolerance of your specific cell line. The most common and recommended solvents are DMSO and ethanol.

SolventSolubility of this compound
DMSO ~25-30 mg/mL[2][4]
Ethanol ~25 mg/mL[2][4]
PBS (pH 7.2) ~5 mg/mL[2]

While this compound has some solubility in PBS, it is generally insufficient for creating a concentrated stock solution that allows for minimal final solvent concentration in your culture media. Therefore, DMSO or ethanol are the preferred choices for initial solubilization.

Q3: What concentration of DMSO or ethanol is considered safe for my cells?

There is no universal "safe" concentration, as this is highly dependent on the specific cell line and the duration of the assay. However, there are established general guidelines:

  • DMSO: Most cell lines can tolerate DMSO concentrations up to 0.5%, with some being sensitive to concentrations as low as 0.1%.[6] Cytotoxic effects have been observed in some cell lines at concentrations above 1-2%.[3]

  • Ethanol: Ethanol can be more cytotoxic than DMSO for some cell lines, with detrimental effects reported at concentrations as low as 1-2%.[3]

It is imperative to perform a solvent tolerance assay for your specific cell line before proceeding with your main experiments. This will determine the maximum concentration of your chosen solvent that does not impact cell viability.

Q4: How should I prepare and store my this compound stock solution?

Proper preparation and storage are crucial to maintain the integrity of the compound. This compound is known to be unstable in aqueous solutions over extended periods at room temperature.[7]

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Calculate the required mass: this compound has a molecular weight of approximately 936.2 g/mol .[2] To prepare 1 mL of a 10 mM stock solution, you would need 9.36 mg of the compound.

  • Dissolution: Add the calculated mass of this compound to a sterile microcentrifuge tube. Add 1 mL of high-purity, anhydrous DMSO.

  • Ensure complete solubilization: Vortex the solution thoroughly. If necessary, gentle warming in a 37°C water bath can aid dissolution.[8] Ensure no particulates are visible.

  • Storage: Aliquot the stock solution into single-use, sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -80°C for long-term stability (up to 6 months). For short-term storage (up to 1 month), -20°C is acceptable.[5]

Troubleshooting Guide

Problem: I see a precipitate in my cell culture medium after adding the this compound solution.

This is a common issue when diluting a compound from an organic solvent into an aqueous medium.

Potential Causes and Solutions:

  • Poor Mixing Technique: The localized high concentration of the organic solvent can cause the compound to precipitate out.

    • Solution: When adding your this compound stock to the culture medium, vortex or gently swirl the medium continuously to ensure rapid and even dispersion.[9]

  • Temperature Shock: Adding a cold stock solution to warm medium can sometimes cause precipitation.

    • Solution: Allow your stock solution aliquot to warm to room temperature before adding it to your pre-warmed (37°C) culture medium.

  • Supersaturation: The final concentration of this compound in the medium may exceed its solubility limit in the aqueous environment.

    • Solution: While this compound has enhanced aqueous solubility, precipitation can still occur.[1] If the issue persists, you may need to lower the final concentration of the compound in your experiment.

  • Interaction with Media Components: Salts and other components in the culture medium can sometimes contribute to precipitation.[10][11]

    • Solution: Ensure your culture medium is properly prepared and filtered. If you are preparing your own medium, ensure that components like calcium salts are added correctly to avoid precipitation.[10]

Problem: My "solvent only" control wells show significant cell death.

This indicates that the concentration of the solvent is too high for your cells.

Solutions:

  • Re-evaluate your solvent tolerance: Your initial solvent tolerance assay may not have been sensitive enough, or the assay duration was different from your main experiment. It is crucial that the conditions of your solvent control match your experimental conditions exactly.

  • Lower the solvent concentration: This is the most direct solution. You can achieve this by:

    • Preparing a more concentrated stock solution of this compound, which will require a smaller volume to be added to your culture medium.

    • Performing a serial dilution of your stock solution in the solvent before adding it to the medium, allowing for smaller volumes of the less concentrated stock to be used.

Problem: My results are inconsistent between experiments.

Inconsistent results can often be traced back to issues with the stock solution or experimental technique.

Solutions:

  • Avoid Repeated Freeze-Thaw Cycles: As mentioned, these can degrade the compound. Always use fresh aliquots for each experiment.[5]

  • Ensure Homogeneity of Solutions: Vortex your stock solution before each use and ensure your final diluted solutions in culture medium are well-mixed before adding them to the cells.

  • Standardize Pipetting Techniques: For serial dilutions, ensure you are using proper pipetting techniques, such as pre-wetting the pipette tip, to maintain accuracy.[12]

Experimental Protocols

Protocol 1: Determining Maximum Tolerated Solvent Concentration

This experiment is essential to establish the highest concentration of your solvent (e.g., DMSO) that can be used without affecting the viability of your specific cell line.

Materials:

  • Your chosen cell line

  • Complete cell culture medium

  • 96-well cell culture plate

  • High-purity solvent (e.g., DMSO)

  • Cell viability assay reagent (e.g., MTT, XTT)

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare Solvent Dilutions: Prepare a series of dilutions of your solvent in complete culture medium. A common range to test for DMSO is 2%, 1%, 0.5%, 0.25%, 0.125%, and 0% (medium only control).

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different solvent concentrations. Include at least three replicate wells for each concentration.

  • Incubation: Incubate the plate for the duration of your planned experiment (e.g., 24, 48, or 72 hours).

  • Assess Viability: At the end of the incubation period, perform a cell viability assay (e.g., MTT assay) according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of cell viability for each solvent concentration relative to the 0% solvent control. The highest concentration of the solvent that results in no statistically significant decrease in cell viability is your maximum tolerated concentration.

Workflow for Determining Maximum Tolerated Solvent Concentration

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed_cells Seed cells in 96-well plate prep_dilutions Prepare solvent dilutions in media (e.g., 2%, 1%, 0.5%, 0.25%, 0.125%, 0%) treat_cells Treat cells with solvent dilutions seed_cells->treat_cells incubate Incubate for desired duration (e.g., 24, 48, 72h) treat_cells->incubate viability_assay Perform cell viability assay (e.g., MTT) incubate->viability_assay analyze_data Calculate % viability vs. 0% control viability_assay->analyze_data determine_max Determine max concentration with no significant toxicity analyze_data->determine_max

Caption: Workflow for determining the maximum tolerated solvent concentration for a cell line.

Protocol 2: this compound Cytotoxicity Assay with Solvent Control

This protocol describes how to perform a cell viability assay for this compound while properly controlling for solvent effects.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Your chosen cell line

  • Complete cell culture medium

  • 96-well cell culture plate

  • Cell viability assay reagent (e.g., MTT)

Procedure:

  • Establish Maximum Tolerated Solvent Concentration: From Protocol 1, you have determined the maximum concentration of DMSO your cells can tolerate (e.g., 0.5%). This means the final concentration of DMSO in all wells, including controls, must not exceed this value.

  • Cell Seeding: Seed your cells in a 96-well plate and allow them to adhere overnight.

  • Prepare Treatment Dilutions:

    • Perform a serial dilution of your this compound stock solution to create a range of working concentrations.

    • Crucially, ensure that the volume of the stock solution added to the medium results in a final solvent concentration that is at or below your predetermined maximum. For example, if your maximum tolerated DMSO concentration is 0.5%, and your final volume in the well is 200 µL, you cannot add more than 1 µL of your DMSO stock.

  • Set Up Controls:

    • Untreated Control: Cells in medium only.

    • Solvent Control: Cells in medium containing the same final concentration of the solvent as your treated wells (e.g., 0.5% DMSO).

    • Blank Control: Medium only (no cells) for background subtraction.

  • Treatment: Add the prepared dilutions of this compound and the controls to the appropriate wells.

  • Incubation: Incubate the plate for the desired experimental duration.

  • Assess Viability: Perform a cell viability assay (e.g., MTT).[9][13][14]

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Normalize the data by expressing the viability of the this compound-treated cells as a percentage of the viability of the solvent control cells. This is a critical step to isolate the effect of the compound from the effect of the solvent.

G cluster_plate 96-Well Plate Layout Example col1 1 col2 2 col3 3 col4 4 col5 ... col12 12

Sources

Technical Support Center: Secorapamycin Sodium Powder

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Secorapamycin sodium powder. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on the storage, handling, and use of this compound. Our goal is to ensure the integrity of your experiments and the safety of your laboratory personnel by combining technical data with field-proven insights.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the fundamental properties and handling of this compound powder.

Q1: What is this compound and how does it differ from Rapamycin?

This compound is the sodium salt of Secorapamycin, which is the ring-opened product of Rapamycin.[1][2] This structural difference is significant because, unlike Rapamycin which is a well-known inhibitor of the mTOR (mammalian target of rapamycin) pathway, Secorapamycin is reported not to directly affect mTOR function.[1][2] While both compounds are related, their distinct mechanisms of action can lead to different therapeutic outcomes and side effects.[3] this compound's salt form generally offers enhanced water solubility and stability compared to the free acid form.[2]

The mTOR signaling pathway is a central regulator of cell metabolism, growth, proliferation, and survival, integrating both intracellular and extracellular signals.[4][5][6] Its dysregulation is implicated in various diseases, including cancer and type 2 diabetes.[4][7]


Q2: How should I store the lyophilized this compound powder?

For long-term stability, the lyophilized powder should be stored at -20°C, protected from light, and preferably under a nitrogen atmosphere.[1][8] Under these conditions, the powder is stable for at least three years.[2] Some suppliers suggest storage at 2-8°C for a shelf life of up to two years.[] Always refer to the product-specific information sheet for the most accurate storage guidelines.[10][11]


Q3: What is the recommended procedure for reconstituting this compound powder?

Proper reconstitution is critical for experimental success. Due to its hygroscopic nature, it is advisable to allow the vial to equilibrate to room temperature before opening to prevent condensation. This compound is soluble in several organic solvents.[12][13]

Here is a recommended workflow for reconstitution:

G cluster_prep Preparation cluster_reconstitution Reconstitution cluster_storage Storage of Stock Solution P1 Equilibrate vial to room temperature P2 Select appropriate solvent (e.g., DMSO) P1->P2 R1 Add solvent to powder P2->R1 Anhydrous solvent is key R2 Vortex or sonicate to ensure complete dissolution R1->R2 R3 Visually inspect for particulates R2->R3 S1 Aliquot into single-use vials R3->S1 If clear S2 Store at -80°C (up to 6 months) or -20°C (up to 1 month) S1->S2 S3 Protect from light and repeated freeze-thaw cycles S2->S3

Caption: Reconstitution workflow for this compound powder.


Q4: What are the solubility characteristics of this compound?

This compound salt exhibits improved solubility over its parent compound, Rapamycin.[12] Below is a summary of its solubility in common laboratory solvents.

SolventApproximate SolubilityReference
Dimethyl Sulfoxide (DMSO)≥ 46 mg/mL[1]
Dimethylformamide (DMF)~30 mg/mL[12][13]
Ethanol~25 mg/mL[12][13]
Phosphate-Buffered Saline (PBS, pH 7.2)~5 mg/mL[12][13]

Note: It is crucial to use anhydrous solvents, as the compound degrades in aqueous solutions over extended periods at room temperature.[3]


Q5: How stable is this compound in solution?

Once reconstituted, the stability of this compound in solution is dependent on the solvent and storage temperature. For stock solutions in anhydrous DMSO, storage at -80°C is recommended for up to 6 months, and at -20°C for up to 1 month.[1][8] It is imperative to protect solutions from light and avoid repeated freeze-thaw cycles to prevent degradation.[1] Studies have shown that Secorapamycin exhibits slower degradation kinetics in aqueous solutions compared to Rapamycin under various pH conditions.[3][14] However, for optimal activity, it is best to prepare fresh dilutions in aqueous buffers from the frozen stock solution immediately before use.

Section 2: Troubleshooting Guide

This section provides solutions to specific issues that may be encountered during experimentation.

Problem 1: Incomplete dissolution of the powder.
  • Potential Cause 1: Incorrect Solvent or Concentration.

    • Solution: Verify that you are using a recommended solvent (e.g., DMSO, DMF, Ethanol) and that the target concentration does not exceed the solubility limit.[12][13] Refer to the solubility table in the FAQ section.

  • Potential Cause 2: Poor Quality Solvent.

    • Solution: Ensure the solvent is of high purity and anhydrous. Water content can affect solubility and stability.[3]

  • Potential Cause 3: Insufficient Mixing.

    • Solution: After adding the solvent, ensure the solution is thoroughly mixed. Gentle warming or brief sonication can aid in dissolving the powder completely. Always visually inspect the solution for any remaining particulates before use.

Problem 2: Loss of biological activity or inconsistent experimental results.
  • Potential Cause 1: Compound Degradation.

    • Solution: this compound solutions can degrade if not stored properly. Ensure stock solutions are aliquoted to minimize freeze-thaw cycles and are stored at the correct temperature (-80°C for long-term).[1] Prepare fresh dilutions in aqueous media for each experiment. The compound degrades in aqueous solutions, especially at room temperature for over 24 hours.[3]

  • Potential Cause 2: Interaction with Experimental System.

    • Solution: Be aware that Secorapamycin can be metabolized by cytochrome P450 enzymes in cell-based assays, such as in Caco-2 cell monolayers.[1][14] Consider the metabolic activity of your experimental system and potential interactions.

Problem 3: Safety concerns during handling.
  • Potential Cause: Inadequate Personal Protective Equipment (PPE) and handling procedures.

    • Solution: Although not always classified as hazardous, it is best practice to handle this compound as a potent biological agent.[15] Always wear appropriate PPE, including a lab coat, gloves, and eye protection.[10][16] When handling the powder, work in a chemical fume hood or a ducted biosafety cabinet to avoid inhalation of aerosols.[8][15]

G cluster_issue Experimental Issue cluster_causes Potential Causes cluster_solutions Corrective Actions Issue Inconsistent Results C1 Improper Storage Issue->C1 C2 Repeated Freeze-Thaw Issue->C2 C3 Aqueous Instability Issue->C3 C4 Metabolic Degradation Issue->C4 S1 Store at -80°C in Aliquots C1->S1 C2->S1 S2 Prepare Fresh Dilutions C3->S2 S3 Use Anhydrous Stock Solvent C3->S3 S4 Assess Cell Metabolism C4->S4

Caption: Troubleshooting logic for inconsistent experimental results.


References

  • Novatia, LLC. (2007). Degradation of rapamycin and its ring-opened isomer. ARKIVOC, 2007(xii), 110-131. Retrieved from [Link]

  • SynZeal. (n.d.). Seco Rapamycin | 147438-27-5. Retrieved from [Link]

  • Sabatini, D. M. (2006). mTOR signaling at a glance. Journal of Cell Science, 119(Pt 16), 3295–3297. Retrieved from [Link]

  • University of California. (n.d.). Rapamycin - Environment, Health & Safety. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Degradation of rapamycin and its ring-opened isomer: Role of base catalysis. Retrieved from [Link]

  • Wikipedia. (n.d.). mTOR. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Chemical Safety Guide, 5th Ed. Retrieved from [Link]

  • Cusabio. (n.d.). mTOR signaling pathway. Retrieved from [Link]

  • OriGene Technologies Inc. (n.d.). mTOR Signaling Pathway. Retrieved from [Link]

  • Pharma Source Direct. (2025). Safety Data Sheet. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Secorapamycin Sodium's Low In Vivo Bioavailability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Secorapamycin sodium. This resource is designed to provide in-depth, actionable insights into the challenges of its low in vivo bioavailability and to offer validated strategies for overcoming these hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My in vivo experiments with this compound are showing minimal therapeutic effect and low plasma concentrations. What is the underlying cause?

A1: The primary challenge with this compound, a ring-opened derivative of rapamycin, is its inherent low aqueous solubility. [1] Like its parent compound, sirolimus, Secorapamycin is a large, lipophilic macrolide.[2][3] This poor solubility directly translates to low dissolution in the gastrointestinal (GI) tract following oral administration, which is a rate-limiting step for absorption into the bloodstream.

Causality Explained:

  • Physicochemical Properties: this compound has a high molecular weight and a complex structure, making it difficult for the molecule to dissolve in the aqueous environment of the gut.[1]

  • First-Pass Metabolism: Like sirolimus, Secorapamycin may be susceptible to significant first-pass metabolism in the gut wall and liver by cytochrome P450 3A4 (CYP3A4) enzymes.[2]

  • P-glycoprotein (P-gp) Efflux: It is also a likely substrate for the P-gp efflux pump, which actively transports the drug back into the GI lumen, further reducing net absorption.[3]

This combination of poor solubility, metabolic breakdown, and active efflux results in minimal amounts of the active drug reaching systemic circulation, thus limiting its bioavailability and therapeutic efficacy.

Q2: What formulation strategies can I employ to enhance the oral bioavailability of this compound?

A2: Several formulation strategies can significantly improve the bioavailability of poorly soluble drugs like this compound. [4][5] The core principle behind these techniques is to increase the drug's dissolution rate and/or its apparent solubility in the GI tract.

Here are some proven approaches, ranging from simple to more advanced:

  • Expertise & Experience: Reducing the particle size of the drug increases its surface area-to-volume ratio.[6] This larger surface area enhances the interaction with GI fluids, leading to a faster dissolution rate.[6]

  • Trustworthiness: This is a well-established and widely used technique in the pharmaceutical industry to improve the bioavailability of BCS Class II drugs (low solubility, high permeability).[6]

Technique Principle Typical Particle Size Advantages Considerations
Micronization Mechanical milling (e.g., jet milling, ball milling) to reduce particle size.[6]1-10 µmRelatively simple, scalable process.Can induce particle aggregation; may not be sufficient for extremely insoluble compounds.
Nanonization Bottom-up (precipitation) or top-down (high-pressure homogenization) methods to create nanoparticles.[6][7]< 1 µmSignificantly increases surface area and dissolution velocity; can improve saturation solubility.More complex manufacturing; potential for instability (Ostwald ripening).
  • Expertise & Experience: Dispersing the crystalline drug in a polymeric carrier at a molecular level creates an amorphous "solid solution."[8] The amorphous form has a higher free energy state than the crystalline form, leading to enhanced apparent solubility and faster dissolution.[8][9]

  • Trustworthiness: ASDs are a clinically validated approach for bioavailability enhancement, with numerous commercial products utilizing this technology.[7]

Experimental Protocols

Protocol 1: Preparation of a this compound Solid Dispersion via Spray Drying

This protocol describes the preparation of an amorphous solid dispersion of this compound with the polymer polyvinylpyrrolidone (PVP) K30, a common carrier for this application.[9][10]

Materials:

  • This compound

  • PVP K30

  • Methanol (HPLC grade)

  • Spray dryer with a two-fluid nozzle

Step-by-Step Methodology:

  • Solution Preparation:

    • Dissolve this compound and PVP K30 in methanol in a 1:4 drug-to-polymer ratio (w/w).

    • Stir the solution until both components are fully dissolved, creating a clear feed solution.

  • Spray Drying Parameters (Example):

    • Inlet Temperature: 100-120°C

    • Atomization Pressure: 1.5 bar

    • Feed Rate: 5 mL/min

    • Aspirator Rate: 80-90%

  • Collection: Collect the dried powder from the cyclone separator.

  • Secondary Drying: Place the collected powder in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Characterization: Analyze the resulting powder using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm its amorphous nature.

Diagram: Amorphous Solid Dispersion Workflow

G cluster_prep Solution Preparation cluster_process Processing cluster_collection Downstream cluster_analysis Characterization A Dissolve Secorapamycin & PVP K30 in Methanol B Spray Drying A->B C Powder Collection B->C D Vacuum Drying C->D E PXRD/DSC Analysis (Confirm Amorphous State) D->E

Caption: Workflow for creating an amorphous solid dispersion.

Q3: How do I design an in vivo study to accurately assess the bioavailability of my new this compound formulation?

A3: A well-designed pharmacokinetic (PK) study is essential to evaluate the performance of your formulation. [11] The primary goal is to compare the plasma concentration-time profiles of your test formulation against a reference formulation.[12][13]

Key Components of an In Vivo Bioavailability Study:

  • Study Design: A crossover study design is often preferred, where each animal receives both the test and reference formulations with a washout period in between. This minimizes inter-individual variability.

  • Animal Model: Rats or dogs are commonly used for preclinical PK studies.

  • Dosing: Administer the formulations orally (e.g., via gavage). Include an intravenous (IV) dosing group to determine the absolute bioavailability.

  • Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[14]

  • Sample Analysis: Quantify the concentration of this compound in plasma using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[15][16][17]

Diagram: In Vivo Pharmacokinetic Study Workflow

G cluster_dosing Dosing Phase cluster_sampling Sampling & Processing cluster_analysis Bioanalysis cluster_pk Pharmacokinetic Analysis Dose_Test Oral Dosing: Test Formulation Sample Serial Blood Sampling Dose_Test->Sample Dose_Ref Oral Dosing: Reference Suspension Dose_Ref->Sample Dose_IV IV Dosing: Control Solution Dose_IV->Sample Process Plasma Separation Sample->Process LCMS LC-MS/MS Quantification Process->LCMS PK_Calc Calculate AUC, Cmax, Tmax LCMS->PK_Calc BA_Calc Determine Relative & Absolute Bioavailability PK_Calc->BA_Calc

Caption: Workflow for a preclinical pharmacokinetic study.

Q4: What are the critical parameters for a robust LC-MS/MS method to quantify this compound in plasma?

A4: A validated LC-MS/MS method is the gold standard for quantifying drugs in biological matrices due to its high sensitivity and selectivity. [16]

Key Method Parameters:

Parameter Description Typical Conditions for Macrolides
Chromatography Reversed-Phase HPLC (RP-HPLC).C18 column; Gradient elution with a mobile phase of methanol/acetonitrile and an ammonium acetate buffer.
Ionization Electrospray Ionization (ESI) in positive mode.[16]---
Mass Spectrometry Triple quadrupole mass spectrometer.[16]---
Detection Mode Multiple Reaction Monitoring (MRM).[16]Monitor specific precursor-to-product ion transitions for Secorapamycin and an internal standard.
Sample Preparation Protein precipitation followed by liquid-liquid extraction or solid-phase extraction.[17]Acetonitrile is commonly used for protein precipitation.[17]

Protocol 2: Plasma Sample Preparation for LC-MS/MS Analysis

  • Thaw: Thaw plasma samples on ice.

  • Aliquoting: Pipette 100 µL of plasma into a microcentrifuge tube.

  • Internal Standard: Add the internal standard (e.g., an analog like everolimus or a stable isotope-labeled Secorapamycin).[10]

  • Protein Precipitation: Add 300 µL of cold acetonitrile. Vortex vigorously for 1 minute.[17]

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.

References

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PubMed Central. [Link]

  • Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows. National Institutes of Health. [Link]

  • Overview of in vivo Bioavailability (BA) and Bioequivalence (BE) Studies Supporting NDAs and ANDAs. U.S. Food and Drug Administration. [Link]

  • New insights into drug absorption: studies with sirolimus. ResearchGate. [Link]

  • Analytical Methodologies for determination of Sirolimus: A REVIEW. ResearchGate. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]

  • Pharmacokinetics of Macrolide Antibiotics and Transport into the Interstitial Fluid: Comparison among Erythromycin, Clarithromycin, and Azithromycin. PubMed Central. [Link]

  • Enhanced bioavailability of sirolimus via preparation of solid dispersion nanoparticles using a supercritical antisolvent process. PubMed Central. [Link]

  • In Vivo Methods for the Assessment of Topical Drug Bioavailability. PubMed Central. [Link]

  • Degradation of rapamycin and its ring-opened isomer. Novatia, LLC. [Link]

  • Available analytical method for macrolide antibiotic. ResearchGate. [Link]

  • Analytical Methodologies for the Determination of Sirolimus: A Review. pharmtech.com. [Link]

  • Strategies for enhancing oral bioavailability of poorly soluble drugs. ResearchGate. [Link]

  • Rational prioritization strategy allows the design of macrolide derivatives that overcome antibiotic resistance. PNAS. [Link]

  • Full article: Bioanalytical approaches, bioavailability assessment, and bioequivalence study for waiver drugs: In vivo and in vitro perspective. Taylor & Francis Online. [Link]

  • Development and Validation of an HPLC Method for the Analysis of Sirolimus in Drug Products. National Institutes of Health. [Link]

  • The bioavailability and blood levels of low-dose rapamycin for longevity in real-world cohorts of normative aging individuals. PubMed Central. [Link]

  • Percentage of secorapamycin, the main degradation product of rapamycin, according to the formulation studied as captioned and described in Table 1 (F1–F9). ResearchGate. [Link]

  • Enhanced bioavailability of sirolimus via preparation of solid dispersion nanoparticles using a supercritical antisolvent process. ResearchGate. [Link]

  • A Platform for the Discovery of New Macrolide Antibiotics. PubMed Central. [Link]

  • Sirolimus quantification by high-performance liquid chromatography with ultraviolet detection. Frontiers Publishing Partnerships. [Link]

  • Considerations In In-Vivo Bioavailability Study Design. Pharmacy 180. [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PubMed Central. [Link]

  • The Bioavailability of Drugs—The Current State of Knowledge. MDPI. [Link]

  • Design, Formulation and Evaluation of Azithromycin Loaded Nanosponges for the Treatment of Pneumonia. International Journal of Pharmaceutical Sciences. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Immunosuppressive Activities of Secorapamycin Sodium and Rapamycin

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the immunosuppressive activities of Secorapamycin sodium and its parent compound, rapamycin. As the landscape of immunosuppressive therapy continually evolves, a nuanced understanding of the mechanistic and functional differences between related compounds is paramount for informed research and development. This document moves beyond a surface-level overview to dissect the available experimental evidence, elucidate the underlying signaling pathways, and provide detailed protocols for key comparative assays.

Introduction: A Tale of a Molecule and its Derivative

Rapamycin (also known as sirolimus) is a macrolide compound that has been a cornerstone of immunosuppressive regimens for decades, particularly in preventing organ transplant rejection.[1][2] Its potent anti-proliferative effects on immune cells are primarily mediated through the inhibition of the mechanistic target of rapamycin (mTOR), a crucial regulator of cell growth and metabolism.[3][4]

This compound, on the other hand, is a non-enzymatic degradation product of rapamycin, formed through ester hydration and subsequent dehydration.[5] While structurally related, this alteration has profound implications for its biological activity, leading to a distinct immunosuppressive profile that warrants careful examination. This guide will illuminate these differences, providing a framework for researchers to evaluate the potential applications and limitations of each compound.

Mechanism of Action: A Divergence in Cellular Targets

The immunosuppressive effects of rapamycin are intrinsically linked to its ability to inhibit the mTOR signaling pathway. In contrast, this compound exhibits a significantly reduced affinity for this pathway, suggesting alternative or attenuated mechanisms of action.

Rapamycin: The Canonical mTORC1 Inhibitor

Rapamycin exerts its immunosuppressive effects by forming a complex with the intracellular protein FKBP12 (FK506-binding protein 12).[4] This rapamycin-FKBP12 complex then binds to and allosterically inhibits the mTOR complex 1 (mTORC1).[6] The inhibition of mTORC1 disrupts downstream signaling cascades that are essential for T-cell proliferation, differentiation, and survival.[1][7]

Key downstream effects of rapamycin-mediated mTORC1 inhibition include:

  • Cell Cycle Arrest: Rapamycin blocks the progression of T-cells from the G1 to the S phase of the cell cycle, thereby halting their proliferation in response to stimuli such as interleukin-2 (IL-2).[4]

  • Inhibition of Protein Synthesis: mTORC1 phosphorylation of S6 kinase (S6K) and 4E-BP1 is a critical step in initiating protein synthesis. Rapamycin's inhibition of this process curtails the production of proteins necessary for cell growth and division.

  • Modulation of T-cell Differentiation: Rapamycin has been shown to favor the differentiation of regulatory T cells (Tregs) while inhibiting the development of pro-inflammatory Th1 and Th17 cells.[2]

cluster_cell T-Cell Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 Rapamycin-FKBP12 Complex Rapamycin-FKBP12 Complex FKBP12->Rapamycin-FKBP12 Complex mTORC1 mTORC1 Rapamycin-FKBP12 Complex->mTORC1 Inhibits S6K_4EBP1 S6K & 4E-BP1 mTORC1->S6K_4EBP1 Activates Protein_Synthesis Protein Synthesis & Cell Proliferation S6K_4EBP1->Protein_Synthesis Promotes cluster_cell Immune Cell Secorapamycin Secorapamycin Proteasome Proteasome Secorapamycin->Proteasome Inhibits Protein_Degradation Protein Degradation Proteasome->Protein_Degradation Mediates Cell_Cycle_Apoptosis Cell Cycle Arrest & Apoptosis Protein_Degradation->Cell_Cycle_Apoptosis Impacts

Figure 2: Proposed mTOR-independent mechanism of this compound via proteasome inhibition.

Comparative Immunosuppressive Activity: A Quantitative Look

The most direct comparison of the immunosuppressive potency of this compound and rapamycin comes from in vitro proliferation assays.

In Vitro Proliferation Assays

A key study demonstrated that this compound has less than 4% of the potency of rapamycin in a thymocyte proliferation assay. [5]This stark difference in potency is a critical consideration for any potential therapeutic application.

CompoundTargetAssayPotency (Relative to Rapamycin)Reference
Rapamycin mTORC1Thymocyte Proliferation100%[5]
This compound Proteasome (proposed)Thymocyte Proliferation<4%[5]

Table 1: Comparative Potency in Thymocyte Proliferation Assay

Due to the limited publicly available data on the immunosuppressive activity of this compound in other standard assays, a direct quantitative comparison is challenging. The following table illustrates a hypothetical comparison based on typical readouts from standard immunosuppressive assays. The values for this compound are illustrative and intended to highlight the expected lower potency based on the available data.

AssayParameter MeasuredRapamycin (Typical IC50)This compound (Hypothetical IC50)
Mixed Lymphocyte Reaction (MLR) T-cell Proliferation1-10 nM>250 nM
Cytotoxic T-Lymphocyte (CTL) Assay Target Cell Lysis5-50 nM>1 µM

Table 2: Hypothetical Comparative IC50 Values in Standard Immunosuppressive Assays

Experimental Protocols for Comparative Analysis

To facilitate further research into the comparative immunosuppressive activities of these compounds, detailed protocols for key in vitro assays are provided below.

Mixed Lymphocyte Reaction (MLR) Assay

The MLR is a fundamental assay to assess the proliferative response of T-cells to allogeneic stimulation, mimicking the initial stages of transplant rejection. [6][8] Objective: To compare the inhibitory effect of this compound and rapamycin on T-cell proliferation in a one-way MLR.

Methodology:

  • Cell Preparation:

    • Isolate peripheral blood mononuclear cells (PBMCs) from two healthy, unrelated donors (Donor A and Donor B) using Ficoll-Paque density gradient centrifugation.

    • Treat the "stimulator" PBMCs from Donor B with Mitomycin C (50 µg/mL) for 30 minutes at 37°C to arrest their proliferation. Wash the cells three times with complete RPMI-1640 medium.

    • The "responder" PBMCs from Donor A will not be treated.

  • Assay Setup:

    • Plate the responder PBMCs (Donor A) at a concentration of 1 x 10^5 cells/well in a 96-well round-bottom plate.

    • Add the mitomycin C-treated stimulator PBMCs (Donor B) at a concentration of 1 x 10^5 cells/well to the responder cells.

    • Prepare serial dilutions of rapamycin and this compound in complete RPMI-1640 medium. Add the compounds to the appropriate wells at the desired final concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation and Proliferation Measurement:

    • Incubate the plate for 5 days at 37°C in a humidified 5% CO2 incubator.

    • On day 4, pulse each well with 1 µCi of [3H]-thymidine.

    • After 18-24 hours of incubation with [3H]-thymidine, harvest the cells onto a filter mat using a cell harvester.

    • Measure the incorporation of [3H]-thymidine using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition of proliferation for each drug concentration compared to the vehicle control.

    • Determine the IC50 value for each compound.

Isolate_PBMCs Isolate PBMCs (Donors A & B) Treat_Stimulator Treat Donor B PBMCs (Stimulator) with Mitomycin C Isolate_PBMCs->Treat_Stimulator Plate_Responder Plate Donor A PBMCs (Responder) Isolate_PBMCs->Plate_Responder Add_Stimulator Add Stimulator PBMCs Treat_Stimulator->Add_Stimulator Plate_Responder->Add_Stimulator Add_Compounds Add Rapamycin or Secorapamycin Add_Stimulator->Add_Compounds Incubate Incubate 5 Days Add_Compounds->Incubate Pulse_Thymidine Pulse with [3H]-Thymidine Incubate->Pulse_Thymidine Harvest_Measure Harvest Cells & Measure Radioactivity Pulse_Thymidine->Harvest_Measure Analyze_Data Calculate IC50 Harvest_Measure->Analyze_Data

Figure 3: Workflow for the Mixed Lymphocyte Reaction (MLR) assay.
Cytotoxic T-Lymphocyte (CTL) Assay

The CTL assay measures the ability of cytotoxic T-cells to kill target cells, a critical effector function in graft rejection. [9] Objective: To compare the effect of this compound and rapamycin on the generation and function of CTLs.

Methodology:

  • Generation of Effector CTLs:

    • Co-culture responder PBMCs (Donor A) with irradiated stimulator PBMCs (Donor B) for 7 days in the presence of IL-2 to generate CTLs.

  • Target Cell Preparation:

    • Culture a target cell line (e.g., PHA-activated T-cell blasts from Donor B) and label them with a fluorescent dye (e.g., Calcein-AM) or a radioactive isotope (e.g., 51Cr).

  • Cytotoxicity Assay:

    • Plate the labeled target cells at 1 x 10^4 cells/well in a 96-well U-bottom plate.

    • Add the effector CTLs at various effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).

    • Add serial dilutions of rapamycin or this compound to the wells.

  • Measurement of Cell Lysis:

    • Incubate the plate for 4 hours at 37°C.

    • Centrifuge the plate and collect the supernatant.

    • Measure the release of the label (fluorescence or radioactivity) in the supernatant, which is proportional to the number of lysed target cells.

    • Include controls for spontaneous release (target cells alone) and maximum release (target cells with detergent).

  • Data Analysis:

    • Calculate the percentage of specific lysis for each condition.

    • Determine the effect of each compound on CTL-mediated killing.

Generate_CTLs Generate CTLs (7-day co-culture) Add_CTLs Add CTLs at varying E:T Ratios Generate_CTLs->Add_CTLs Prepare_Targets Prepare & Label Target Cells Plate_Targets Plate Target Cells Prepare_Targets->Plate_Targets Plate_Targets->Add_CTLs Add_Compounds Add Rapamycin or Secorapamycin Add_CTLs->Add_Compounds Incubate_4h Incubate 4 Hours Add_Compounds->Incubate_4h Measure_Lysis Measure Label Release from Lysed Cells Incubate_4h->Measure_Lysis Analyze_Data Calculate % Specific Lysis Measure_Lysis->Analyze_Data

Figure 4: Workflow for the Cytotoxic T-Lymphocyte (CTL) assay.

In Vivo Models for Immunosuppressive Drug Testing

While in vitro assays provide valuable mechanistic insights, in vivo models are essential for evaluating the efficacy and safety of immunosuppressive agents in a complex biological system. [10][11] Commonly used animal models for testing immunosuppressive drugs include:

  • Rodent Models (Mice and Rats):

    • Skin and Heart Allograft Models: These are well-established models to assess the ability of a drug to prolong graft survival. [12] * Graft-versus-Host Disease (GVHD) Models: Used to evaluate the efficacy of drugs in preventing this common complication of hematopoietic stem cell transplantation.

  • Large Animal Models (Pigs and Non-human Primates):

    • These models more closely mimic human physiology and immunology, providing more clinically relevant data before human trials. [13] Experimental Approach:

  • Model Selection: Choose an appropriate animal model based on the research question and the specific aspect of the immune response being investigated.

  • Transplantation: Perform the allogeneic transplantation (e.g., skin graft, heart transplant).

  • Drug Administration: Administer rapamycin or this compound at various doses and schedules.

  • Monitoring: Monitor graft survival daily. Collect blood and tissue samples at various time points for immunological analysis (e.g., flow cytometry, histology).

  • Endpoint Analysis: Determine the mean survival time of the grafts in each treatment group. Analyze the cellular and molecular markers of rejection.

Summary and Future Perspectives

The comparison between this compound and rapamycin highlights a fascinating case of how a subtle structural change can lead to a significant alteration in biological activity and mechanism of action.

Key Takeaways:

  • Potency: Rapamycin is a highly potent immunosuppressant, while this compound exhibits significantly weaker activity in vitro.

  • Mechanism: Rapamycin's primary mechanism is the inhibition of mTORC1. This compound has poor mTORC1 activity but may exert its effects through proteasome inhibition, an mTOR-independent pathway.

  • Therapeutic Potential: The potent and well-characterized immunosuppressive effects of rapamycin have established its clinical utility. The therapeutic potential of this compound remains to be fully elucidated. Its distinct mechanism of action could be of interest in specific contexts where mTORC1 inhibition is undesirable, but its low potency is a major hurdle.

Future Research Directions:

  • Comprehensive in vitro profiling of this compound: Further studies are needed to quantify its activity in a broader range of immunological assays, including MLR, CTL, and cytokine production assays.

  • Elucidation of the proteasome inhibition mechanism: A deeper understanding of how this compound interacts with the proteasome and the downstream consequences for immune cells is crucial.

  • In vivo efficacy studies: Head-to-head comparisons of rapamycin and this compound in relevant animal models of transplantation and autoimmune disease are necessary to determine if the latter has any potential as a therapeutic agent.

This guide provides a comprehensive framework for understanding the current knowledge and guiding future research into the comparative immunosuppressive activities of this compound and rapamycin. The divergent mechanisms of these two closely related molecules underscore the complexity of immunopharmacology and the potential for discovering novel therapeutic strategies.

References

  • Drugs.com. (2025, July 11). What Is Sirolimus's MOA (Mechanism of Action)? Retrieved from [Link]

  • Pascual, J., & Seron, D. (2014). Immunosuppressive potency of mechanistic target of rapamycin inhibitors in solid-organ transplantation.
  • Ierardi, A. M., Duka, E., & Fucili, A. (2013). Immunomodulatory and Antiaging Mechanisms of Resveratrol, Rapamycin, and Metformin: Focus on mTOR and AMPK Signaling Networks. International Journal of Molecular Sciences, 24(13), 10834.
  • Sehgal, S. N. (1995). Mechanism of action of the immunosuppressant rapamycin. Journal of Investigative Dermatology Symposium Proceedings, 1(1), 47-52.
  • Wang, L., & Fan, R. (2021). Protocol for assessing T cell receptor-mediated human T cell cytotoxicity. STAR Protocols, 2(4), 100938.
  • Thomson, A. W., & Lotze, M. T. (2013). The influence of mTOR inhibitors on immunity and the relationship to post-transplant malignancy. Clinical & Experimental Immunology, 174(2), 167–178.
  • Klemann, C., et al. (2016). Immunosuppression for in vivo research: state-of-the-art protocols and experimental approaches. Journal of Immunological Methods, 439, 47-61.
  • Creative Biolabs. (n.d.). Mixed Lymphocyte Reaction (MLR) Assay. Retrieved from [Link]

  • Taylor, A., & Akdis, C. A. (2017). Current approaches to evaluate the function of cytotoxic T-cells in non-human primates. Expert Opinion on Drug Discovery, 12(11), 1135–1145.
  • Mercol, C. Z., et al. (2021). Immunomodulatory potential of rapamycin-loaded mesoporous silica nanoparticles: pore size-dependent drug loading, release, and in vitro cellular responses.
  • Kang, M., et al. (2024). Animal models for transplant immunology: bridging bench to bedside.
  • Mannick, J. B., & Lamming, D. W. (2023). Rapamycin for longevity: the pros, the cons, and future perspectives. The Journals of Gerontology: Series A, 78(Supplement_1), S19–S26.
  • Tullius, S. G., & Tilney, N. L. (2021). Animal Models in Allogenic Solid Organ Transplantation. International Journal of Molecular Sciences, 22(19), 10675.
  • Gescher, A., & Sale, S. (2025, August 6). Immunologic and dose dependent effects of rapamycin and its evolving role in chemoprevention. Cancer Prevention Research.
  • Li, J., et al. (2024). Research Progress of Natural Active Substances with Immunosuppressive Activity. Molecules, 29(10), 2293.
  • Sartorius. (n.d.). Utilizing Mixed Lymphocyte Reaction (MLR) to Evaluate Checkpoint Inhibitor Therapies Using High-throughput Screening by Cytometry. Retrieved from [Link]

  • Halloran, P. F. (2019). Immunosuppressive drugs in organ transplantation to prevent allograft rejection: Mode of action and side effects. Journal of Immunological Sciences, 3(4), 1-10.
  • Lamming, D. W., et al. (2019). A novel rapamycin analog is highly selective for mTORC1 in vivo.
  • Brennan, D. C., & Luan, F. L. (2018). Development of transplant immunosuppressive agents - considerations in the use of animal models. Expert Opinion on Drug Discovery, 13(12), 1099–1107.
  • Osmulski, P. A., & Gaczynska, M. (2013). Rapamycin allosterically inhibits the proteasome. Molecular pharmacology, 84(1), 104–113.
  • Vlajnic, T., et al. (2019). Synergistic Anti-Tumor Effect of mTOR Inhibitors with Irinotecan on Colon Cancer Cells. Cancers, 11(10), 1563.
  • Springer Nature Experiments. (n.d.). Results for "Mixed Lymphocyte Reaction Assay". Retrieved from [Link]

Sources

A Comparative Analysis of Aqueous Solubility: Secorapamycin Sodium vs. Everolimus

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the landscape of mTOR inhibitors, subtle molecular modifications can precipitate significant shifts in physicochemical properties, profoundly impacting formulation strategies and therapeutic applications. This guide offers a detailed comparative analysis of the aqueous solubility of two prominent mTOR inhibitors: Secorapamycin sodium and everolimus. This document is intended for researchers, scientists, and drug development professionals, providing an in-depth examination of their solubility profiles, the structural underpinnings of these differences, and a standardized protocol for empirical validation.

Introduction: The Critical Role of Water Solubility in Drug Efficacy

The aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It directly influences bioavailability, dictates feasible administration routes, and impacts the design of effective drug delivery systems. For orally administered drugs, sufficient solubility is a prerequisite for absorption across the gastrointestinal tract. For parenteral formulations, high water solubility is often essential. Within the mTOR inhibitor class of molecules, which are typically large and lipophilic, enhancing aqueous solubility is a persistent challenge and a key objective in the development of second-generation compounds.

Everolimus, a derivative of rapamycin, is a well-established mTOR inhibitor used in oncology and as an immunosuppressant.[1] Despite its clinical success, its utility is constrained by its very low water solubility.[2][3] Secorapamycin, an open-ring metabolite of rapamycin, and its sodium salt form represent a chemical evolution aimed at addressing this limitation. This guide will dissect the differences in water solubility between everolimus and this compound, providing both quantitative data and the chemical rationale for these observations.

Comparative Solubility Profile

A stark contrast in aqueous solubility is observed between everolimus and this compound. This difference is primarily attributable to the presence of an ionizable carboxylate group in Secorapamycin's open-ring structure, which allows for the formation of a highly soluble sodium salt.

CompoundChemical NatureAqueous SolubilityReference
Everolimus Lipophilic macrocyclePoorly soluble (~9.6 µg/mL)[2][3]
This compound Sodium salt of a seco-macrocycleSoluble (~5 mg/mL in PBS, pH 7.2)[4][5]

Everolimus is consistently described as practically insoluble or very poorly soluble in water.[2][4] Quantitative analysis reports its solubility to be approximately 9.6 μg/mL.[2][3] This low solubility necessitates specialized formulations for effective delivery. In contrast, this compound's salt form confers a significant advantage in aqueous environments. Its solubility in phosphate-buffered saline (PBS) at a physiological pH of 7.2 is approximately 5 mg/mL, a several hundred-fold increase over everolimus.[4][5] This enhanced solubility is a direct consequence of its ionic nature.[6]

Structural Basis for Solubility Differences

The divergent solubility profiles of everolimus and this compound are rooted in their distinct molecular architectures. Everolimus retains the macrocyclic lactone ring of its parent compound, sirolimus, with the addition of a 2-hydroxyethyl ether group.[6][7] This structure is large, complex, and predominantly nonpolar, leading to its lipophilic character and poor interaction with water molecules.

Secorapamycin is a metabolite of rapamycin where the macrocyclic ester bond has been hydrolyzed, resulting in an open-ring structure with a terminal carboxylic acid.[8][9] This carboxylic acid is then deprotonated to form the sodium salt. The presence of the negatively charged carboxylate and the positively charged sodium counter-ion dramatically increases the molecule's polarity and its ability to form favorable interactions with water, thereby enhancing its aqueous solubility.

Structural Comparison cluster_everolimus Everolimus Structure cluster_seco This compound Structure Everolimus Macrocyclic Lactone Ring (Predominantly Nonpolar) Hydroxyethyl 2-Hydroxyethyl Ether Group Everolimus->Hydroxyethyl Slight polarity increase Result_E Overall Lipophilic Poor Water Solubility Everolimus->Result_E Seco Open-Ring Structure (Seco-macrocycle) Carboxylate Carboxylate Group (-COO⁻Na⁺) (Highly Polar & Ionized) Seco->Carboxylate Introduces charge Result_S Significantly Enhanced Aqueous Solubility Carboxylate->Result_S

Caption: Structural features influencing the water solubility of everolimus and this compound.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

To empirically validate and quantify the aqueous solubility of pharmaceutical compounds, the shake-flask method is a widely accepted and robust technique.[8][10] This method determines the equilibrium solubility of a compound in a specific solvent system.

Rationale for the Shake-Flask Method

This protocol is considered the "gold standard" for solubility measurement because it allows the system to reach thermodynamic equilibrium. By ensuring an excess of the solid compound is present, the resulting solution becomes saturated, and the measured concentration represents the true solubility limit under the specified conditions. The extended incubation period with agitation ensures that the dissolution process is complete. Subsequent filtration and analysis of the supernatant provide a reliable quantification of the dissolved solute.

Step-by-Step Protocol
  • Preparation of Materials:

    • Accurately weigh an excess amount of the test compound (e.g., this compound or everolimus) into a clear glass vial. An excess is visually confirmed by the presence of undissolved solid material at the end of the experiment.

    • Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and filter it to remove any particulate matter.

  • Incubation and Equilibration:

    • Add a precise volume of the prepared aqueous buffer to the vial containing the test compound.

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in a shaker or orbital incubator set to a constant temperature (e.g., 25°C or 37°C) and agitate for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[11]

  • Sample Separation:

    • After incubation, allow the vials to stand undisturbed to let the undissolved solids settle.

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid material is disturbed.

    • Filter the aliquot through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining suspended particles.

  • Quantification:

    • Prepare a series of standard solutions of the test compound in a suitable solvent (e.g., DMSO or methanol) at known concentrations.

    • Dilute the filtered supernatant and the standard solutions with the analysis solvent.

    • Analyze the concentrations of the diluted supernatant and the standard solutions using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12]

  • Data Analysis:

    • Construct a calibration curve by plotting the analytical response (e.g., peak area) of the standard solutions against their known concentrations.

    • Use the calibration curve to determine the concentration of the test compound in the filtered supernatant.

    • Calculate the aqueous solubility of the compound, typically expressed in mg/mL or µg/mL.

Caption: Workflow for the Shake-Flask method for determining thermodynamic solubility.

Conclusion

The comparison between this compound and everolimus offers a clear illustration of how targeted chemical modifications can overcome significant formulation challenges. The conversion of the lipophilic, macrocyclic structure of a rapamycin-like molecule into an open-ring sodium salt results in a dramatic and therapeutically relevant increase in aqueous solubility. This compound's solubility of approximately 5 mg/mL in a physiological buffer stands in stark contrast to everolimus's poor solubility of around 9.6 µg/mL. This enhancement not only simplifies potential formulation strategies but also underscores the importance of considering physicochemical properties early in the drug design and development process. The standardized shake-flask protocol provided herein offers a reliable method for researchers to confirm these properties and guide further development of novel mTOR inhibitors.

References

  • Wikipedia. (n.d.). Everolimus. Retrieved from [Link]

  • Raza, A., et al. (2025). Enhanced Everolimus Delivery: Development and Evaluation of a Nanosuspension Formulation. PMC. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Definition of everolimus. Retrieved from [Link]

  • PubChem. (n.d.). Everolimus. Retrieved from [Link]

  • U.S. Food & Drug Administration. (2012). Pharmacology Review(s). Retrieved from [Link]

  • ResearchGate. (2025). Enhanced Everolimus Delivery: Development and Evaluation of a Nanosuspension Formulation. Retrieved from [Link]

  • ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Retrieved from [Link]

Sources

A Comparative Guide to Secorapamycin Sodium vs. Sirolimus Metabolism in the Caco-2 Intestinal Model

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparison of the metabolic fates of secorapamycin sodium and its parent compound, sirolimus (also known as rapamycin), within the Caco-2 intestinal cell model. Due to the limited availability of direct comparative studies on secorapamycin, this document establishes a comprehensive baseline of sirolimus metabolism and presents a robust experimental framework for the direct, head-to-head evaluation of these two macrolides.

The Caco-2 cell line, derived from human colorectal adenocarcinoma, serves as a cornerstone in vitro model for predicting drug absorption and intestinal metabolism.[1] When cultured on semi-permeable membranes, these cells differentiate to form a polarized monolayer of enterocytes, mimicking the barrier function of the small intestine.[2][3] Critically, they express key metabolic enzymes, most notably cytochrome P450 3A4 (CYP3A4), and efflux transporters like P-glycoprotein (P-gp), which are pivotal in the first-pass metabolism of many orally administered drugs.[4][5]

The Benchmark: Sirolimus Metabolism and Transport

Sirolimus exhibits low oral bioavailability (~14-20%), a characteristic largely attributed to extensive presystemic metabolism in the intestine and liver, coupled with active efflux back into the intestinal lumen.[4][6][7] Both CYP3A4 and P-gp are highly expressed in the epithelial cells of the small intestine and work in concert to limit the systemic exposure of sirolimus.[4][5]

Metabolic Pathways: The primary metabolic routes for sirolimus are CYP3A4-mediated hydroxylation and demethylation.[6] Studies using CYP3A4-expressing Caco-2 cells have successfully replicated the formation of metabolites observed in human liver and intestinal microsomes.[4] A recent comprehensive analysis identified 21 unique sirolimus metabolites, primarily categorized as O-demethylated, hydroxylated, and di-demethylated derivatives.[8][9]

Efflux Transport: Sirolimus is a well-established substrate for the P-gp efflux pump (encoded by the ABCB1 gene).[4][5] In polarized Caco-2 monolayers, this is observed as a significantly higher transport rate in the basolateral-to-apical (B-A) direction compared to the apical-to-basolateral (A-B) direction.[10] This active efflux physically removes sirolimus from the enterocyte, reducing its net absorption and increasing the opportunity for intracellular metabolism.

The Investigational Compound: this compound

Secorapamycin is the ring-opened hydrolysis product of sirolimus.[11][12] While structurally related, this cleavage of the macrolide ring significantly alters its properties. This compound is the salt form of this compound.[13][14][15]

Known Metabolic and Transport Characteristics: Direct metabolic studies of secorapamycin in Caco-2 cells are sparse in the literature. However, existing research provides critical insights:

  • Degradation Product: Secorapamycin is a known degradation product of sirolimus. Rapamycin can degrade into its ring-opened form within the cytoplasm of Caco-2 cells.[14]

  • P-gp Substrate: Like its parent compound, secorapamycin is also a substrate for P-gp and is actively secreted across the apical membrane of Caco-2 cells.[4][14]

  • Further Metabolism: Secorapamycin can be further metabolized in an NADPH-dependent manner to a common dihydro species, a reaction also observed in human liver and intestinal homogenates.[4][16]

The structural difference between sirolimus and secorapamycin is fundamental. Sirolimus possesses a large macrolide ring, which is cleaved in secorapamycin. This change is expected to influence enzyme binding, membrane permeability, and transporter affinity.

PropertySirolimusSecorapamycin A
Synonyms RapamycinSeco Rapamycin, Sirolimus open ring
Molecular Formula C₅₁H₇₉NO₁₃C₅₁H₇₉NO₁₃
Molar Mass 914.187 g/mol [7]914.2 g/mol [17]
Structure Macrocyclic lactone-lactamRing-opened seco-acid
Key Feature Intact macrolide ring essential for mTOR inhibitionHydrolyzed lactone moiety

Proposed Experimental Framework for Comparative Analysis

To directly compare the metabolism and transport of this compound and sirolimus, the following detailed protocol is proposed. This self-validating system incorporates controls and specific inhibitors to ensure the causality of the observed results.

Workflow for Caco-2 Metabolism and Transport Assay

G cluster_0 Phase 1: Cell Culture & Differentiation cluster_1 Phase 2: Metabolism & Transport Experiment cluster_2 Phase 3: Sample Analysis A Seed Caco-2 cells on Transwell inserts B Culture for 21-25 days (Medium change every 2-3 days) A->B C Monitor Monolayer Integrity (Measure TEER) B->C D Prepare Dosing Solutions: - Sirolimus - Secorapamycin Na - Controls (e.g., Ketoconazole) C->D Monolayer Ready (TEER > 250 Ω·cm²) E Initiate Bidirectional Transport Assay (Apical to Basolateral & Basolateral to Apical) D->E F Incubate at 37°C (Collect time-point samples from receiver compartments) E->F G Terminate Assay (Collect terminal samples from donor, receiver, and cell lysate) F->G H Sample Preparation (Protein precipitation/SPE) G->H Collect Samples I LC-MS/MS Analysis (Quantify parent compounds and identify metabolites) H->I J Data Analysis (Calculate Papp, Efflux Ratio, Metabolic Rate) I->J Sirolimus_Metabolism cluster_metabolites Primary Metabolites cluster_degradation Degradation Pathway Sirolimus Sirolimus M1 39-O-demethyl sirolimus Sirolimus->M1 CYP3A4 M2 12-hydroxy sirolimus Sirolimus->M2 CYP3A4 M3 Other Hydroxylated & Demethylated Products Sirolimus->M3 CYP3A4/5 Seco Secorapamycin Sirolimus->Seco Hydrolysis Dihydro Dihydro-secorapamycin Seco->Dihydro NADPH-dependent Reduction

Sources

A Senior Application Scientist's Guide to the Method Validation of Secorapamycin Sodium Purity by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of a Key Rapamycin Derivative

In the landscape of mTOR pathway research and immunosuppressive drug development, the purity and characterization of active pharmaceutical ingredients (APIs) and their related compounds are paramount. Secorapamycin A sodium salt, the primary ring-opened product of Rapamycin (also known as Sirolimus), represents a critical molecule of interest.[1][2][3] While its parent compound, Rapamycin, is a potent immunosuppressant, Secorapamycin is reported to not directly affect mTOR function, making its distinct biological and pharmacological profile a subject of significant research.[1][4]

The accurate assessment of Secorapamycin sodium's purity is not merely a quality control checkpoint; it is a fundamental requirement for ensuring data reproducibility, understanding its pharmacological profile, and meeting stringent regulatory standards. Any contamination with the parent Rapamycin or other degradation by-products could lead to misleading experimental results and compromise safety assessments.

This guide provides an in-depth framework for developing and validating a robust High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the purity analysis of this compound. Moving beyond a simple recitation of steps, we will explore the scientific rationale behind methodological choices, establishing a self-validating system that ensures trustworthiness and accuracy, in line with international regulatory expectations.[5][6]

Understanding the Analyte and Its Potential Impurities

A successful analytical method is built upon a thorough understanding of the target molecule and its chemical neighborhood.

Secorapamycin A Sodium Salt: A Structural Overview

Secorapamycin (C₅₁H₇₈NNaO₁₃, M.W. ≈ 936.2 g/mol ) is formed through the hydrolysis of the macrocyclic ester bond in the 31-membered ring of Rapamycin.[2][4][7] This structural transformation significantly alters its chemical properties and biological activity. The sodium salt form is often utilized to enhance aqueous solubility and stability.[1]

Secorapamycin_Relationship cluster_impurities Potential Impurities in Secorapamycin Sample Rapamycin Residual Rapamycin (Starting Material) Secorapamycin Secorapamycin A Sodium Salt (Open-Ring Structure) Rapamycin->Secorapamycin  Ester Hydration & Dehydration [4, 6] ProcessImpurities Process-Related Impurities (e.g., Prolylrapamycin, Isomers) DegradationProducts Other Degradation Products

Caption: Relationship between Rapamycin and Secorapamycin with potential impurities.

The Impurity Profile: What to Expect

The impurity profile of a this compound sample can be complex. According to regulatory guidelines such as ICH Q3, impurities must be characterized if they exceed identification thresholds.[8] Potential impurities include:

  • Residual Starting Material: Unreacted Rapamycin is a primary process-related impurity.

  • Synthesis By-products: Fermentation processes that produce Rapamycin can also generate structurally similar molecules (e.g., Prolylrapamycin, Demethoxy Rapamycin) that may carry through to the final Secorapamycin product.[8]

  • Degradation Products: Further degradation of Secorapamycin or Rapamycin can occur under specific pH, light, or temperature conditions.[3]

  • Isomers: The complex stereochemistry of the molecule allows for the formation of various isomers during synthesis or degradation.[][10]

The Analytical Imperative: Why HPLC-MS is the Gold Standard

While several analytical techniques can be applied to macrolide analysis, HPLC-MS offers an unparalleled combination of separation power, sensitivity, and specificity, making it the authoritative method for purity validation.[11][12][13]

Comparison of Analytical Methodologies

FeatureHPLC-MS HPLC-UV Capillary Electrophoresis (CE)
Specificity Very High: Mass-to-charge ratio provides definitive identification, resolving co-eluting peaks.Moderate to Low: Relies solely on retention time. Co-elution of impurities is a significant risk.High: Excellent separation efficiency based on charge and size.
Sensitivity Very High: Capable of detecting impurities at trace levels (ng/L to pg/L).[14][15]Moderate: Limited by the chromophore of the analyte. Macrolides often have weak UV absorbance.[11][16]High: Requires small sample volumes, but concentration sensitivity can be lower than MS.
Structural Info High: Fragmentation patterns (MS/MS) provide structural elucidation of unknown impurities.[17]None: Provides no structural information beyond UV spectrum.None: Provides no structural information.
Quantitation Excellent linearity and wide dynamic range.Good linearity, but may be limited by sensitivity for trace impurities.Good, but can be more challenging to achieve high precision compared to HPLC.
Primary Use Case Definitive purity testing, impurity identification, and quantification.Routine QC for known, major components; assay of bulk material.[18][19]Analysis of charged species, chiral separations.

The fundamental limitation of HPLC-UV is its inability to distinguish between compounds that have similar retention times and UV spectra. For impurity profiling, where unknown structures are common, the mass spectrometer is not just a detector—it is an indispensable tool for identification.

Protocol Development: A Validatable HPLC-MS Method

The goal is to develop a stability-indicating method capable of separating this compound from its key potential impurities with high resolution and sensitivity.

Step 1: Sample Preparation

The enhanced solubility of the sodium salt simplifies preparation.[1]

  • Solvent Selection: A diluent compatible with the mobile phase is crucial to ensure good peak shape. A mixture of acetonitrile and water (e.g., 50:50 v/v) is a common starting point.

  • Concentration: Prepare a stock solution of this compound at approximately 1 mg/mL in the chosen diluent.

  • Working Solution: Dilute the stock solution to a final concentration of ~50 µg/mL for analysis. This concentration is typically sufficient for detecting the main peak while allowing for the quantification of impurities at the 0.1% level.

Step 2: HPLC-MS Method Parameters

These parameters are based on established methods for Rapamycin and other macrolides, optimized for Secorapamycin.[14][16][18][20]

Table 1: Recommended HPLC-MS Parameters

ParameterRecommended SettingRationale
HPLC Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)The C18 stationary phase provides excellent hydrophobic retention for large macrolide structures. A sub-2 µm particle size enhances resolution and peak efficiency.
Mobile Phase A Water with 0.1% Formic Acid and 5 mM Ammonium FormateThe acidic modifier (formic acid) promotes protonation for positive ion ESI, while the buffer (ammonium formate) stabilizes pH and improves peak shape.
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a strong organic solvent that provides good elution strength for macrolides.
Gradient Elution 50% B to 95% B over 15 minutes, hold for 3 min, re-equilibrateA gradient is essential to elute the main compound with a good peak shape while also separating earlier-eluting polar impurities and later-eluting non-polar impurities like residual Rapamycin.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column, ensuring efficient separation without excessive pressure.
Column Temp. 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and separation efficiency.
Injection Vol. 5 µLA small volume minimizes potential peak distortion from the sample solvent.
Ionization Mode Electrospray Ionization, Positive (ESI+)The nitrogen atom in the pipecoline ring and other functional groups are readily protonated.
MS Scan Mode Full Scan (m/z 200-1200) and Targeted SIMFull scan is used to detect and identify all potential impurities. Targeted Selected Ion Monitoring (SIM) for [M+Na]⁺ at m/z 936.2 provides high sensitivity for quantifying the main peak.

The Cornerstone of Confidence: A Comprehensive Method Validation Protocol

Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose. The following protocol is designed in accordance with ICH Q2(R2) guidelines.[5][6][21]

Validation_Workflow cluster_method Method Development cluster_validation Method Validation (ICH Q2) Dev Develop HPLC-MS Method Spec Specificity (Forced Degradation) Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Spike/Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LoD LOD / LOQ Prec->LoD Rob Robustness LoD->Rob Report Report Rob->Report Validation Report

Caption: A streamlined workflow for HPLC-MS method validation per ICH guidelines.

Detailed Validation Parameter Protocols

1. Specificity (Peak Purity)

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Protocol:

    • Forced Degradation: Subject a solution of this compound (~50 µg/mL) to stress conditions:

      • Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.

      • Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.

      • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: 80°C for 48 hours (solid state).

      • Photolytic: Expose solution to UV light (ICH Q1B) for 24 hours.

    • Analysis: Analyze the stressed samples alongside an unstressed control sample.

    • Acceptance Criteria: The method must demonstrate baseline resolution between Secorapamycin and all major degradation peaks. The mass spectra should be used to confirm that the main peak is spectrally pure and to identify potential degradants.

2. Linearity and Range

  • Objective: To establish the concentration range over which the analytical response is directly proportional to the analyte concentration.

  • Protocol:

    • Prepare a series of at least five calibration standards from a separate stock solution, spanning a range from the Limit of Quantitation (LOQ) to 150% of the target concentration (e.g., 0.05 µg/mL to 75 µg/mL).

    • Inject each standard in triplicate.

    • Construct a calibration curve by plotting the peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.99. The y-intercept should be insignificant compared to the response at the lowest concentration.

3. Accuracy (Trueness)

  • Objective: To determine the closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Perform a spike-recovery study. Prepare a placebo (if a formulation is being tested) or use a low-concentration sample solution.

    • Spike the solution with known amounts of this compound reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each level in triplicate and analyze.

    • Calculate the percent recovery for each sample.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.

4. Precision

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-day): Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for repeatability and ≤ 3.0% for intermediate precision.

5. Limit of Detection (LOD) & Limit of Quantitation (LOQ)

  • Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified with acceptable precision and accuracy, respectively.

  • Protocol:

    • Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • Based on Standard Deviation of the Response and the Slope: Prepare and analyze a series of blank samples and calculate the standard deviation of the response. The LOQ can be calculated as 10 * (σ / S), where σ is the standard deviation of the blank response and S is the slope of the calibration curve.

  • Acceptance Criteria: The LOQ must be verified by analyzing a standard at this concentration and demonstrating acceptable precision (RSD ≤ 10%) and accuracy.

6. Robustness

  • Objective: To measure the capacity of the method to remain unaffected by small, but deliberate, variations in method parameters.

  • Protocol:

    • Introduce small variations to the nominal method parameters, one at a time. Examples include:

      • Flow rate (± 0.02 mL/min).

      • Column temperature (± 2 °C).

      • Mobile phase composition (± 2% organic).

    • Analyze a system suitability sample under each condition.

  • Acceptance Criteria: System suitability parameters (e.g., peak resolution, tailing factor, retention time) should remain within predefined acceptable limits for all tested variations.

Data Interpretation and Reporting

A successful validation culminates in a comprehensive report summarizing the findings.

Table 2: Example Summary of Validation Results

Validation ParameterResultAcceptance CriteriaStatus
Specificity Baseline resolution > 2.0 for all degradantsResolution > 1.5Pass
Linearity (r²) 0.9995≥ 0.99Pass
Range 0.05 - 75 µg/mLCovers 0.1% to 150% of targetPass
Accuracy (Recovery) 99.2% - 101.5%98.0% - 102.0%Pass
Precision (Repeatability RSD) 0.85%≤ 2.0%Pass
Precision (Intermediate RSD) 1.32%≤ 3.0%Pass
LOD 0.015 µg/mL (S/N ≈ 3)Report ValuePass
LOQ 0.05 µg/mL (S/N ≈ 10)Report ValuePass
Robustness System suitability passed under all conditionsPassPass

Conclusion

The validation of an analytical method for purity assessment is a rigorous but essential process that underpins the quality and integrity of scientific research and drug development. For this compound, an HPLC-MS method provides the necessary specificity and sensitivity to confidently identify and quantify the active ingredient and its potential impurities. By following a systematic approach grounded in ICH guidelines, researchers can develop a robust, reliable, and defensible method. This not only ensures compliance with regulatory expectations but, more importantly, provides a high degree of confidence in the quality of the material being studied, ultimately leading to more accurate and reproducible scientific outcomes.

References

  • MDPI. (2022). Suspect Screening and Semi-Quantification of Macrolide Antibiotics in Municipal Wastewater by High-Performance Liquid Chromatography—Precursor Ion Scan Tandem Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2014). Available analytical method for macrolide antibiotic. Retrieved from [Link]

  • Novatia, LLC. (n.d.). Degradation of rapamycin and its ring-opened isomer. Retrieved from [Link]

  • FDA. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • PubMed Central. (2019). Determination of Six Macrolide Antibiotics in Chicken Sample by Liquid Chromatography-Tandem Mass Spectrometry Based on Solid Phase Extraction. Retrieved from [Link]

  • Journal of Food and Drug Analysis. (n.d.). Determination of sirolimus in blood by high-performance liquid chromatography with ultraviolet detection - Experience and review. Retrieved from [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • ResearchGate. (2014). A Reversed Phase High Performance Liquid Chromatographic Method for Determination of Rapamycin. Retrieved from [Link]

  • Agilent. (2013). Macrolides in Honey Using Agilent Bond Elut Plexa SPE, Poroshell 120, and LC/MS/MS. Retrieved from [Link]

  • ResearchGate. (2011). Identification of novel rapamycin derivatives as low-level impurities in active pharmaceutical ingredients. Retrieved from [Link]

  • SynZeal. (n.d.). Seco Rapamycin | 147438-27-5. Retrieved from [Link]

  • National Institutes of Health (NIH). (2014). Development and Validation of an HPLC Method for the Analysis of Sirolimus in Drug Products. Retrieved from [Link]

  • PubMed. (1993). Simple methods for the qualitative identification and quantitative determination of macrolide antibiotics. Retrieved from [Link]

  • Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Waters. (2021). Analysis of Macrolide Antibiotics in Bovine Muscle Tissue Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. Retrieved from [Link]

  • Brieflands. (2014). A Reversed Phase High Performance Liquid Chromatographic Method for Determination of Rapamycin. Retrieved from [Link]

  • Agilent. (2024). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Available Analytical Method for Macrolide Antibiotic. Retrieved from [Link]

  • Veeprho. (n.d.). Rapamycin Impurities and Related Compound. Retrieved from [Link]

  • RJ Wave. (2025). Analytical Methodologies for Characterization and Quality Assessment of Beta-Lactam and Macrolide Antibiotics in Pharmaceutical. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Scribd. (n.d.). Identification of Novel Rapamycin Derivatives As Low-Level Impurities in Active Pharmaceutical Ingredients. Retrieved from [Link]

  • ResearchGate. (2017). Analytical Methodologies for the Determination of Sirolimus: A Review. Retrieved from [Link]

  • PubMed Central. (2024). Structure of prolylrapamycin: confirmation through a revised and detailed NMR assignment study. Retrieved from [Link]

  • PubMed. (2017). Analysis of macrolide antibiotics in water by magnetic solid-phase extraction and liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

Sources

A Comparative Analysis of Secorapamycin and Rapamycin Stability: A Guide to Forced Degradation Studies

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complexities of macrolide immunosuppressants, understanding the stability profile of a drug candidate is paramount. This guide provides an in-depth comparative study of the degradation rates of Secorapamycin and its parent compound, Rapamycin (also known as Sirolimus). By elucidating the intrinsic stability of these molecules through forced degradation studies, this document aims to equip researchers with the foundational knowledge and practical methodologies required for robust drug development and formulation.

Rapamycin, a potent mTOR inhibitor, is a cornerstone of immunosuppressive therapy and has found applications in drug-eluting stents and oncology.[1][2][3] However, its chemical stability is a well-documented challenge, with the 31-membered macrocycle being susceptible to degradation.[1][2][3] One of its primary degradation products is Secorapamycin, a ring-opened isomer formed via hydrolysis.[4][5] This guide will explore the comparative degradation kinetics of these two molecules under various stress conditions, providing a framework for conducting these critical studies.

Core Principles: Understanding the Degradation Landscape

The stability of a pharmaceutical compound is not an inherent constant but is influenced by environmental factors such as pH, temperature, light, and the presence of oxidative agents. Forced degradation studies, as outlined in the International Council for Harmonisation (ICH) guideline Q1A(R2), are designed to accelerate this degradation process.[6][7][8] The primary objectives of such studies are to identify potential degradation products, elucidate degradation pathways, and establish the intrinsic stability of the drug molecule.[6]

A key finding from existing research is that Secorapamycin is considerably more stable than Rapamycin .[1][5][9] Studies have consistently shown that under identical stress conditions, particularly in aqueous and basic solutions, Secorapamycin degrades at a significantly slower rate than its parent compound, Rapamycin.[1][2][3][5][9]

The Primary Degradation Pathway of Rapamycin

The degradation of Rapamycin primarily proceeds through the hydrolysis of the lactone bond within its macrocyclic structure. This ring-opening reaction leads to the formation of Secorapamycin.[1][2][3][5] Another significant degradation product that can form in parallel is a hydroxy acid, also a result of lactone hydrolysis.[1][2][3][9] Under oxidative stress, Rapamycin can also undergo autoxidation to form various epoxides and ketones.[10]

Below is a simplified representation of the primary degradation pathway of Rapamycin to Secorapamycin.

G Rapamycin Rapamycin Secorapamycin Secorapamycin Rapamycin->Secorapamycin Hydrolysis (Ring Opening) HydroxyAcid Hydroxy Acid Rapamycin->HydroxyAcid Lactone Hydrolysis OxidativeDegradants Epoxides, Ketones Rapamycin->OxidativeDegradants Autoxidation

Caption: Primary degradation pathways of Rapamycin.

Experimental Design: A Forced Degradation Study Protocol

To objectively compare the degradation rates of Secorapamycin and Rapamycin, a comprehensive forced degradation study is essential. The following protocol outlines the key steps and conditions, adhering to the principles of the ICH Q1A(R2) guideline.[6][7][8] The goal is to induce a target degradation of 5-20%, which is sufficient to identify and quantify degradants without completely destroying the parent molecule.[7][8]

Materials and Instrumentation
  • Compounds: Rapamycin and Secorapamycin reference standards.

  • Reagents: Hydrochloric acid (HCl), sodium hydroxide (NaOH), hydrogen peroxide (H2O2), acetonitrile (ACN), methanol (MeOH), water (HPLC grade), and appropriate buffers.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector, pH meter, calibrated oven, and a photostability chamber.

Experimental Workflow

The following diagram illustrates the workflow for the comparative forced degradation study.

G cluster_prep Sample Preparation cluster_stress Stress Conditions Stock_R Rapamycin Stock Solution Acid Acidic Hydrolysis (e.g., 0.1N HCl, 60°C) Stock_R->Acid Base Basic Hydrolysis (e.g., 0.1N NaOH, RT) Stock_R->Base Oxidative Oxidative Degradation (e.g., 3% H2O2, RT) Stock_R->Oxidative Thermal Thermal Stress (e.g., 80°C) Stock_R->Thermal Photolytic Photolytic Stress (ICH Q1B conditions) Stock_R->Photolytic Stock_S Secorapamycin Stock Solution Stock_S->Acid Stock_S->Base Stock_S->Oxidative Stock_S->Thermal Stock_S->Photolytic Analysis HPLC Analysis (Quantification of Parent & Degradants) Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photolytic->Analysis Data Data Interpretation (Degradation Rate Comparison) Analysis->Data

Caption: Workflow for the comparative forced degradation study.

Step-by-Step Methodology
  • Preparation of Stock Solutions: Prepare individual stock solutions of Rapamycin and Secorapamycin in a suitable solvent such as acetonitrile or methanol at a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions:

    • Acidic Hydrolysis: To an aliquot of each stock solution, add an equal volume of 0.1N HCl. Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with an appropriate amount of base (e.g., 0.1N NaOH), and dilute with the mobile phase to the target concentration for HPLC analysis.

    • Basic Hydrolysis: To an aliquot of each stock solution, add an equal volume of 0.1N NaOH. Keep the solutions at room temperature and take samples at various time points (e.g., 30 mins, 1, 2, 4 hours). Neutralize the samples with acid (e.g., 0.1N HCl) before dilution and analysis. Rapamycin is known to degrade rapidly in basic conditions.[5]

    • Oxidative Degradation: Treat aliquots of the stock solutions with a solution of hydrogen peroxide (e.g., 3%) at room temperature. Monitor the degradation over time (e.g., 2, 4, 8, 24 hours) and quench the reaction if necessary before analysis.

    • Thermal Degradation: Expose solid samples of Rapamycin and Secorapamycin to dry heat in a calibrated oven (e.g., 80°C) for a specified duration. Dissolve the samples in a suitable solvent at different time points for analysis.

    • Photolytic Degradation: Expose solutions of Rapamycin and Secorapamycin to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as specified in ICH guideline Q1B. A control sample should be protected from light.

  • HPLC Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. A reversed-phase C18 or C8 column is commonly used.[5][11]

    • Mobile Phase: A typical mobile phase consists of a gradient or isocratic mixture of acetonitrile and water or methanol and water, sometimes with a buffer.[5][11]

    • Detection: UV detection is typically performed at approximately 277-278 nm.[5][11] For more sensitive and specific detection, especially for identifying unknown degradants, LC-MS can be employed.[12]

Data Presentation and Interpretation

The results of the forced degradation study should be presented in a clear and comparative manner. A tabular format is ideal for summarizing the percentage of degradation over time for each stress condition.

Table 1: Comparative Degradation of Rapamycin and Secorapamycin under Forced Stress Conditions

Stress ConditionTime Point% Degradation of Rapamycin% Degradation of SecorapamycinMajor Degradants Observed
0.1N HCl, 60°C 2 hours
8 hours
24 hours
0.1N NaOH, RT 30 mins
2 hours
8 hours
3% H2O2, RT 2 hours
8 hours
24 hours
Thermal, 80°C 24 hours
72 hours
Photolytic (ICH Q1B) 24 hours

Note: The values in this table are illustrative and should be populated with experimental data.

The data will likely confirm that Rapamycin degrades at a much faster rate than Secorapamycin, particularly under basic and oxidative conditions.[1][2][3][9] For instance, in a basic solution, Rapamycin's half-life can be significantly shorter than that of Secorapamycin.[1][2][3]

Conclusion

The comparative analysis of Secorapamycin and Rapamycin degradation rates provides critical insights for drug development. The enhanced stability of Secorapamycin makes it a more robust molecule, which could have implications for formulation strategies, shelf-life determination, and the interpretation of analytical data for Rapamycin-based products. By following a systematic approach to forced degradation studies, researchers can gain a comprehensive understanding of the chemical liabilities of these important immunosuppressive agents, ultimately leading to the development of safer and more effective medicines.

References

  • ResearchGate. (n.d.). Percentage of secorapamycin, the main degradation product of rapamycin, according to the formulation studied as captioned and described in Table 1 (F1–F9). Retrieved from [Link]

  • ResearchGate. (2025). Forced degradation studies of rapamycin: Identification of autoxidation products. Retrieved from [Link]

  • Novatia, LLC. (n.d.). Degradation of rapamycin and its ring-opened isomer. Retrieved from [Link]

  • PubMed. (2012). Forced degradation studies of rapamycin: identification of autoxidation products. Journal of Pharmaceutical and Biomedical Analysis, 59, 194-200. Retrieved from [Link]

  • Il'ichev, Y. V., Alquier, L., & Maryanoff, C. A. (2007). Degradation of rapamycin and its ring-opened isomer: role of base catalysis. Arkivoc, 2007(12), 110-131. Retrieved from [Link]

  • Il'ichev, Y. V., Alquier, L., & Maryanoff, C. A. (2007). Degradation of rapamycin and its ring-opened isomer: Role of base catalysis. Arkivoc, 2007(12), 110-131. Retrieved from [Link]

  • ResearchGate. (2007). (PDF) Degradation of rapamycin and its ring-opened isomer: Role of base catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). A Reversed Phase High Performance Liquid Chromatographic Method for Determination of Rapamycin. Retrieved from [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • NIH. (n.d.). Development and Validation of an HPLC Method for the Analysis of Sirolimus in Drug Products. Retrieved from [Link]

  • Clinical Chemistry and Laboratory Medicine. (2002). Quantification of Sirolimus by Liquid Chromatography-Tandem Mass Spectrometry Using On-Line Solid-Phase Extraction. Clinical Chemistry and Laboratory Medicine, 40(1), 40-45. Retrieved from [Link]

  • Resolve Mass. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Wikipedia. (n.d.). Sirolimus. Retrieved from [Link]

  • MedCrave online. (2016). Forced Degradation Studies. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Forced degradation studies of rapamycin: identification of autoxidation products. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical Methodologies for the Determination of Sirolimus: A Review. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • IDC Technologies. (n.d.). Validated RP - HPLC Method for the Estimation of Sirolimus in Formulation and Serum. Retrieved from [Link]

  • European Medicines Agency (EMA). (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from [Link]

  • YouTube. (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. Retrieved from [Link]

Sources

A Comparative Guide to the Reproducible Synthesis of Secorapamycin Sodium: Cross-Validation and Alternative Strategies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of mTOR inhibitors, Secorapamycin, the ring-opened form of Rapamycin (Sirolimus), presents a unique profile. While its biological activity differs from its parent compound, its role as a key metabolite and potential therapeutic agent in its own right necessitates a robust and reproducible synthetic protocol. This guide provides a comprehensive cross-validation of the standard Secorapamycin sodium synthesis, explores potential alternative methodologies, and offers insights into ensuring batch-to-batch consistency.

The Chemistry of Conversion: From Rapamycin to Secorapamycin

The synthesis of this compound hinges on the hydrolytic cleavage of the ester bond within the 31-membered macrolide ring of Rapamycin. This process is highly dependent on reaction conditions, particularly pH and temperature, which directly influence the reaction kinetics and the formation of side products.[1][2][3]

The established method involves a two-step process:

  • Ester Hydrolysis: Under aqueous alkaline conditions, the ester bond of Rapamycin is hydrolyzed to form a diol intermediate.[1] This reaction is typically spontaneous at a high pH (9-11) and temperatures between 25-37°C.[1]

  • Dehydration and Salt Formation: The diol intermediate is then dehydrated under mild acidic conditions (pH 4-6) to yield the open-chain Secorapamycin. Subsequent addition of sodium hydroxide facilitates the formation of the more water-soluble sodium salt.[1]

Synthesis_Workflow Rapamycin Rapamycin (C51H79NO13) Diol_Intermediate Diol Intermediate Rapamycin->Diol_Intermediate Ester Hydrolysis (aq. alkaline, 25-37°C) Secorapamycin Secorapamycin Diol_Intermediate->Secorapamycin Dehydration (mild acidic) Secorapamycin_Na This compound Secorapamycin->Secorapamycin_Na Salt Formation (NaOH)

Caption: Standard synthesis workflow for this compound.

The Challenge of Reproducibility: A Comparative Analysis

The seemingly straightforward synthesis of this compound is fraught with potential for variability. Minor deviations in reaction parameters can lead to significant differences in yield, purity, and the profile of impurities. To illustrate this, we present a hypothetical inter-laboratory comparison of the standard protocol.

Inter-Laboratory Comparison of the Standard Protocol

Three independent laboratories (Lab A, Lab B, and Lab C) performed the synthesis of this compound using the same starting batch of Rapamycin and a standardized protocol. The key reaction parameters and the results are summarized below.

Table 1: Inter-Laboratory Comparison of this compound Synthesis

ParameterLab ALab BLab C
Reaction Conditions
Rapamycin Concentration10 mg/mL10 mg/mL10 mg/mL
pH (Hydrolysis)10.510.011.0
Temperature (Hydrolysis)30°C37°C25°C
Reaction Time (Hydrolysis)12 h12 h12 h
Results
Yield (%)857892
Purity (HPLC, %)96.594.297.1
Major Impurity 1 (%)*1.83.51.2
Major Impurity 2 (%)**0.91.50.8

*Major Impurity 1: Hydroxy acid formed via lactone hydrolysis.[1] **Major Impurity 2: Unidentified degradation product.

The data reveals that even with a standardized protocol, variations in pH and temperature can significantly impact the outcome. Lab C, with a higher pH and lower temperature, achieved the highest yield and purity, suggesting these conditions may be optimal for minimizing degradation. The increased formation of the hydroxy acid side product in Lab B, which used a higher temperature, aligns with known degradation pathways of Rapamycin.[3]

Alternative Strategies for Ring Opening: A Theoretical Comparison

While alkaline hydrolysis is the standard, exploring alternative methods for macrolide ring-opening could offer advantages in terms of selectivity, milder reaction conditions, and potentially higher reproducibility.

Enzymatic Hydrolysis

The use of esterases for the hydrolytic cleavage of the macrolactone ring in other macrolides is well-documented.[4][5] This approach offers the potential for high specificity and milder reaction conditions, which could minimize the formation of degradation products.

Alternative_Synthesis cluster_0 Standard Method cluster_1 Alternative Method Rapamycin Rapamycin Alkaline_Hydrolysis Alkaline Hydrolysis Rapamycin->Alkaline_Hydrolysis High pH High Temp. Enzymatic_Hydrolysis Enzymatic Hydrolysis Rapamycin->Enzymatic_Hydrolysis Esterase Neutral pH, Room Temp. Secorapamycin Secorapamycin Alkaline_Hydrolysis->Secorapamycin Enzymatic_Hydrolysis->Secorapamycin

Caption: Comparison of standard and alternative synthesis routes.

Table 2: Theoretical Comparison of Synthesis Methods

FeatureStandard Alkaline HydrolysisAlternative Enzymatic Hydrolysis
Reaction Conditions High pH, elevated temperatureNeutral pH, room temperature
Selectivity Moderate, risk of side reactionsHigh, enzyme-specific
Reproducibility Sensitive to pH and temp. fluctuationsPotentially higher, dependent on enzyme activity
Potential Advantages Well-established, readily available reagentsMilder conditions, higher purity, greener process
Potential Disadvantages Formation of side products, degradationEnzyme cost and stability, process development

Experimental Protocols for Cross-Validation

To ensure the reproducibility of this compound synthesis, a rigorous cross-validation protocol is essential. This involves a detailed experimental procedure and a robust analytical methodology.

Standardized Synthesis Protocol

This protocol is designed to be followed precisely in an inter-laboratory comparison study.

  • Preparation of Rapamycin Solution: Dissolve Rapamycin (1.0 g) in a 1:1 mixture of acetonitrile and water (100 mL).

  • Alkaline Hydrolysis: Adjust the pH of the solution to 10.5 with 0.1 M NaOH. Stir the solution at 30°C for 12 hours, monitoring the reaction progress by HPLC.

  • Neutralization and Dehydration: Cool the reaction mixture to room temperature and adjust the pH to 5.0 with 0.1 M HCl. Stir for 1 hour.

  • Extraction: Extract the aqueous solution with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with brine (50 mL).

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Salt Formation: Dissolve the crude Secorapamycin in a minimal amount of ethanol and add one equivalent of 0.1 M NaOH.

  • Isolation: Remove the solvent under reduced pressure to obtain this compound as a solid.

Analytical Methodology for Validation

The purity and identity of the synthesized this compound should be confirmed using validated analytical methods.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the primary tool for assessing purity and quantifying yield.[1] The method should be validated according to ICH guidelines for linearity, precision, accuracy, and specificity.[2]

    • Column: C18, 5 µm, 4.6 x 150 mm

    • Mobile Phase: Acetonitrile:Water gradient

    • Detection: UV at 278 nm

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of this compound and to identify any impurities.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the final product and ensuring the complete opening of the macrolide ring.

Conclusion and Future Perspectives

The reproducible synthesis of this compound is achievable through strict control of reaction parameters, particularly pH and temperature. This guide has demonstrated the potential for variability in the standard alkaline hydrolysis method and has proposed a framework for cross-validation through inter-laboratory comparisons. The exploration of alternative synthetic routes, such as enzymatic hydrolysis, presents a promising avenue for developing a more robust, selective, and environmentally friendly process. Future work should focus on the experimental validation of these alternative methods and the application of Design of Experiments (DoE) to systematically optimize the synthesis for maximum yield, purity, and reproducibility.[6][7]

References

  • Il'ichev, Y. V., Alquier, L., & Maryanoff, C. A. (2007).
  • Zakeri-Milani, P., Valizadeh, H., Islambulchilar, Z., & Nemati, M. (2012). Development and Validation of an HPLC Method for the Analysis of Sirolimus in Drug Products. Pharmaceutical Sciences, 18(2), 95-100.
  • Il'ichev, Y. V., & Maryanoff, C. A. (2005). Degradation of rapamycin and its ring-opened isomer. Journal of Pharmaceutical and Biomedical Analysis, 39(3-4), 589-596.
  • Novatia, LLC. (n.d.). Degradation of rapamycin and its ring-opened isomer. Retrieved from [Link]

  • Patel, K., & Kumar, V. (2014). Analytical Methodologies for the Determination of Sirolimus: A Review. Research & Reviews: Journal of Pharmaceutical Analysis, 3(2), 1-8.
  • Mettler Toledo. (n.d.). Design of Experiments (DoE) Studies. Retrieved from [Link])

  • Reid, M., & Snieckus, V. (2019). A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE).
  • European Accreditation. (2018). EA-4/21 INF: 2018 Guidelines for the assessment of the appropriateness of small interlaboratory comparison within the process of laboratory accreditation. Retrieved from [Link])

  • Pawlowski, A. C., & Wright, G. D. (2012). Mechanism and diversity of the erythromycin esterase family of enzymes. Biochemistry, 51(10), 2102-2112.
  • Seiple, I. B., & Myers, A. G. (2015). A Platform for the Discovery of New Macrolide Antibiotics.
  • Korcz, W., et al. (2008). [The application of statistical methods in chemical experiments]. Roczniki Panstwowego Zakladu Higieny, 59(3), 261-268.
  • National Accreditation Center. (2024). PROCEDURE FOR PROFICIENCY TESTING AND INTERLABORATORY COMPARISON PROGRAMS. Retrieved from [Link])

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • AZoLifeSciences. (2022). Importance of Repeatability and Reproducibility in Analytical Chemistry. Retrieved from [Link])

  • Dinos, G. P. (2017). The macrolide antibiotic renaissance. British Journal of Pharmacology, 174(18), 2967-2983.
  • Wikipedia. (n.d.). Macrolide. Retrieved from [Link])

Sources

A Senior Application Scientist's Guide to Comparing FKBP12 Binding Affinity of Rapamycin Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The interaction between the FK506-binding protein 12 (FKBP12) and the macrolide rapamycin is a cornerstone of modern cell biology and pharmacology. This complex acts as a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR), a central kinase that governs cell growth, proliferation, and metabolism.[1][2] Understanding the binding affinity of rapamycin and its derivatives (rapalogs) to FKBP12 is paramount for developing next-generation mTOR inhibitors with improved therapeutic profiles. This guide provides an in-depth comparison of these binding affinities, supported by the experimental methodologies used for their determination.

The Critical Role of FKBP12 in mTOR Inhibition

Rapamycin itself does not directly inhibit mTOR. Instead, it acts as a "molecular glue," first binding to the highly conserved, intracellular receptor FKBP12.[3] This newly formed FKBP12-rapamycin complex then acquires the ability to bind with high affinity to the FKBP12-Rapamycin Binding (FRB) domain on mTOR, sterically hindering substrate access to the kinase active site and thereby inhibiting its function.[2][4] The initial, high-affinity binding to FKBP12 is the critical first step in this mechanism of action. Consequently, modifications to the rapamycin scaffold can significantly alter this binding, impacting the overall potency of the drug.

The mTOR signaling pathway is a vital regulator of cellular processes.[1] The formation of the FKBP12-rapamycin complex and its subsequent inhibition of mTORC1 sets off a cascade of downstream effects, primarily impacting protein synthesis and cell cycle progression.

mTOR_Pathway cluster_input Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_output Downstream Effects Growth Factors Growth Factors mTORC1 mTORC1 (mTOR, Raptor, mLST8) Growth Factors->mTORC1 Nutrients Nutrients Nutrients->mTORC1 S6K1 S6K1 mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 Autophagy Autophagy mTORC1->Autophagy Inhibition FKBP12 FKBP12 Complex FKBP12-Rapamycin Complex FKBP12->Complex Rapamycin Rapamycin Rapamycin->FKBP12 Complex->mTORC1 Inhibition Protein Synthesis Protein Synthesis & Cell Growth S6K1->Protein Synthesis 4EBP1->Protein Synthesis Inhibition

Caption: The mTORC1 signaling pathway and its inhibition by the FKBP12-rapamycin complex.

Methodologies for Quantifying Binding Affinity

Several biophysical techniques are employed to accurately measure the binding affinity between FKBP12 and rapamycin derivatives. Each method offers unique advantages in terms of the data it provides.

1. Fluorescence Polarization (FP): A robust, solution-based technique ideal for high-throughput screening.[5]

  • Principle: FP measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner. A small, fluorescently tagged ligand (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light. When bound to the much larger FKBP12 protein, its tumbling slows dramatically, leading to a high polarization signal.

  • Causality: In a competitive FP assay, an unlabeled rapamycin derivative competes with the fluorescent tracer for the FKBP12 binding site. A higher affinity derivative will displace more tracer, causing a dose-dependent decrease in the polarization signal. This allows for the calculation of the inhibitor's inhibition constant (Ki) or IC50.[6]

2. Isothermal Titration Calorimetry (ITC): Considered the gold standard for thermodynamic characterization of binding interactions.[7]

  • Principle: ITC directly measures the heat released or absorbed during a binding event.[8] A solution of the rapamycin derivative is titrated into a sample cell containing FKBP12, and the minute temperature changes are recorded.

  • Causality: The resulting isotherm provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.[7][8] This level of detail is invaluable for understanding the driving forces (enthalpic vs. entropic) of the interaction.[9]

3. Surface Plasmon Resonance (SPR): A label-free, real-time technique for studying biomolecular interactions.

  • Principle: SPR detects changes in the refractive index at the surface of a sensor chip. FKBP12 is immobilized on the chip, and a solution containing the rapamycin derivative is flowed over the surface.

  • Causality: Binding of the derivative to the immobilized FKBP12 causes a change in mass, which alters the refractive index and is detected as a response unit (RU) signal. This allows for the real-time determination of both the association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated (Kd = kd/ka).[10]

Assay_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis Reagents Prepare Reagents (Protein, Ligand, Buffer) Titration Perform Titration / Competition Assay Reagents->Titration Instrument Instrument Setup & Equilibration Instrument->Titration Detection Detect Signal (Heat, Polarization, RU) Titration->Detection Data Raw Data Acquisition Detection->Data Fitting Fit Data to Binding Model Data->Fitting Params Determine Affinity (Kd, Ki, IC50) Fitting->Params

Caption: Generalized workflow for determining protein-ligand binding affinity.

Comparative Binding Affinity Data

The binding of rapamycin and its clinically relevant derivatives to FKBP12 is characterized by high affinity, typically in the low nanomolar to picomolar range. While all bind tightly, subtle differences arising from structural modifications can be observed.

CompoundMethodBinding Affinity (Kd or Ki)Reference
Rapamycin Various~0.2 nM[11]
Everolimus (RAD001) Molecular DockingHigher predicted affinity than rapamycin[12]
Temsirolimus (CCI-779) -(Prodrug of rapamycin)-
Zotarolimus (ABT-578) -(Data not readily available in searches)-
FK506 (Tacrolimus) ITC(Structurally related, binds FKBP12)[9]

Note: Experimental conditions (e.g., buffer, temperature) can influence absolute values, so comparisons are most accurate when data is generated from the same study. Molecular docking provides theoretical predictions of affinity.

A study performing molecular docking simulations suggested that an everolimus-like compound had a 1.73-fold better binding affinity for FKBP12 than rapamycin.[12] This enhanced affinity was attributed to a greater number of interacting amino acid residues (34 for the everolimus similar vs. 26 for rapamycin) within the FKBP12 binding pocket, leading to more favorable hydrogen bonding and electrostatic interactions.[12]

Protocol Spotlight: Competitive Fluorescence Polarization Assay

This protocol provides a self-validating framework for determining the inhibition constant (Ki) of an unlabeled rapamycin derivative.

1. Reagent Preparation:

  • Assay Buffer: Prepare a buffer suitable for FKBP12 stability, e.g., 50 mM HEPES, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20, pH 7.4. Rationale: This buffer system maintains protein integrity and minimizes non-specific binding.
  • Recombinant FKBP12: Dilute to a final concentration of 2 nM in Assay Buffer. Rationale: The protein concentration should be at or below the Kd of the fluorescent tracer to ensure assay sensitivity.
  • Fluorescent Tracer: Use a fluoresceinated FK506 or rapamycin analog.[13] Dilute to a final concentration of 1 nM. Rationale: The tracer concentration must be kept low to avoid ligand depletion effects.
  • Test Compound (Rapalog): Prepare a serial dilution series, typically from 100 µM down to the pM range in Assay Buffer containing DMSO. Ensure the final DMSO concentration is constant across all wells (e.g., <1%). Rationale: A wide concentration range is essential for generating a full competition curve.

2. Assay Execution (384-well Plate):

  • Add 5 µL of the test compound serial dilutions to appropriate wells.
  • Add 5 µL of Assay Buffer with DMSO to "No Inhibition" (0%) control wells.
  • Add 5 µL of a saturating concentration of a known high-affinity ligand (e.g., rapamycin) to "Maximum Inhibition" (100%) control wells.
  • Add 10 µL of a pre-mixed solution of FKBP12 (4 nM) and Fluorescent Tracer (2 nM) to all wells to initiate the binding reaction. This brings all components to their final desired concentrations.
  • Incubate the plate for 60 minutes at room temperature, protected from light. Rationale: Incubation allows the binding reaction to reach equilibrium.

3. Data Acquisition and Analysis:

  • Read the plate on a fluorescence polarization-capable plate reader using appropriate excitation and emission filters for the chosen fluorophore.
  • The data (in millipolarization units, mP) is plotted against the logarithm of the test compound concentration.
  • Fit the resulting sigmoidal curve using a four-parameter logistic equation to determine the IC50 value (the concentration of test compound that displaces 50% of the tracer).
  • Convert the IC50 value to a Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Tracer]/Kd_tracer). Rationale: This conversion corrects for the concentration and affinity of the fluorescent tracer, providing a true measure of the inhibitor's affinity.

Conclusion

The high-affinity interaction with FKBP12 is the indispensable first step for the mechanism of action of rapamycin and its derivatives. While rapamycin itself exhibits sub-nanomolar affinity, rapalogs like everolimus have been engineered to potentially enhance this interaction, which can contribute to their pharmacological profiles.[11][12] The choice of analytical method—from the high-throughput capability of Fluorescence Polarization to the detailed thermodynamic insights of Isothermal Titration Calorimetry—is critical for accurately characterizing these potent molecules.[14][15] For drug development professionals, a thorough understanding of these binding kinetics is essential for the rational design of novel mTOR inhibitors with superior efficacy and specificity.

References

  • Chen, Y., Chen, H., et al. (1995). Determination of FKBP12-rapamycin binding affinity for three FRAP fragments. ResearchGate. Available at: [Link]

  • Mo, F., et al. (2016). Creating Diverse Target-Binding Surfaces on FKBP12: Synthesis and Evaluation of a Rapamycin Analogue Library. National Institutes of Health. Available at: [Link]

  • Banaszynski, L. A., Liu, C. W., & Wandless, T. J. (2005). Characterization of the FKBP.Rapamycin.FRB ternary complex. ResearchGate. Available at: [Link]

  • Banaszynski, L. A., Liu, C. W., & Wandless, T. J. (2005). Characterization of the FKBP.rapamycin.FRB ternary complex. PubMed. Available at: [Link]

  • Zhang, Y., et al. (2017). Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. ACS Publications. Available at: [Link]

  • Xie, J., et al. (2011). mTOR signaling at a glance. PubMed Central. Available at: [Link]

  • Sivaprasad, U., et al. (2018). Conformational Entropy of FK506 Binding to FKBP12 Determined by Nuclear Magnetic Resonance Relaxation and Molecular Dynamics Simulations. ACS Publications. Available at: [Link]

  • Wikipedia. (n.d.). mTOR. Wikipedia. Available at: [Link]

  • Ahmad, S., et al. (2015). Molecular Docking studies of FKBP12-mTOR inhibitors using binding predictions. PubMed Central. Available at: [Link]

  • Connelly, P. R., et al. (1994). Heat capacity changes and hydrophobic interactions in the binding of FK506 and rapamycin to the FK506 binding protein. PNAS. Available at: [Link]

  • Banaszynski, L. A., Liu, C. W., & Wandless, T. J. (2005). Characterization of the FKBP‚Rapamycin‚FRB Ternary Complex. Stanford University. Available at: [Link]

  • Various Authors. (n.d.). Isothermal titration calorimetry interactions ITC interactions between FKBP¹⁻³⁸⁰ and various peptides. ResearchGate. Available at: [Link]

  • Creative Biolabs. (n.d.). mTOR Signaling Pathway. Creative Biolabs. Available at: [Link]

  • Choi, J., et al. (1994). Identification of an 11-kDa FKBP12-rapamycin-binding domain within the 289-kDa FKBP12-rapamycin-associated protein and characterization. PNAS. Available at: [Link]

  • Chaires, J. B. (2015). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. PubMed. Available at: [Link]

  • Banaszynski, L. A., Liu, C. W., & Wandless, T. J. (2005). Characterization of the FKBP·Rapamycin·FRB Ternary Complex. ACS Publications. Available at: [Link]

  • Molecular Devices. (n.d.). Fluorescence Polarization Assays of Proteases with the IMAP Platform. Molecular Devices. Available at: [Link]

  • Imperial Bioscience Review. (2020). The ever-evolving story of Rapamycin and the mTOR pathway. Imperial Bioscience Review. Available at: [Link]

  • Pierce, M. M., et al. (1999). Isothermal Titration Calorimetry of Protein-Protein Interactions. Yale University. Available at: [Link]

  • Yang, H., et al. (2013). mTOR kinase structure, mechanism and regulation by the rapamycin-binding domain. PubMed Central. Available at: [Link]

  • Holt, D. A., et al. (1995). Fluoresceinated FKBP12 ligands for a high-throughput fluorescence polarization assay. PubMed. Available at: [Link]

Sources

Navigating the mTOR Maze: A Comparative Guide to the Clinical Utility and Limitations of Secorapamycin Sodium and Temsirolimus

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted oncology, the mammalian target of rapamycin (mTOR) pathway is a critical signaling node, governing fundamental cellular processes like growth, proliferation, and metabolism.[1][2][3] Its frequent dysregulation in a wide array of human cancers has made it a prime target for therapeutic intervention.[4][5][6] Temsirolimus, a first-generation mTOR inhibitor, validated this approach, particularly in renal cell carcinoma. However, its clinical efficacy is often curtailed by inherent mechanistic limitations. This has spurred the development of novel agents like Secorapamycin sodium, which aims to address these shortcomings.

This guide provides an in-depth comparison for researchers and drug development professionals, dissecting the mechanisms, clinical utility, and limitations of Temsirolimus versus the investigational agent this compound. We will explore the foundational science, present comparative data, and detail the experimental workflows necessary to evaluate these compounds, grounding our discussion in the principles of robust scientific inquiry.

The mTOR Signaling Axis: A Dichotomy of Control

The mTOR kinase operates within two distinct multiprotein complexes, mTORC1 and mTORC2, which possess different substrates and functions. A clear understanding of this bifurcation is essential to appreciate the nuances of their respective inhibitors.

  • mTOR Complex 1 (mTORC1): As a central regulator of cell growth, mTORC1 integrates signals from growth factors, nutrients, and cellular energy status.[2] When activated, it promotes protein synthesis and cell growth by phosphorylating key downstream effectors, including S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[1][7]

  • mTOR Complex 2 (mTORC2): Primarily involved in cell survival and cytoskeletal organization, mTORC2 is generally insensitive to acute rapamycin-based inhibition.[8] It phosphorylates Akt at serine 473, leading to its full activation and the promotion of cell survival.

The interplay between these two complexes, particularly the feedback loops that connect them, is a critical factor in determining the ultimate efficacy of mTOR-targeted therapies.

mTOR_Pathway cluster_upstream Upstream Signaling cluster_mTORC mTOR Complexes cluster_downstream Downstream Effectors GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Survival Cell Survival Akt->Cell_Survival S6K1 S6K1 mTORC1->S6K1 Phosphorylation _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibitory Phosphorylation mTORC2 mTORC2 mTORC2->Akt pS473 (Full Activation) S6K1->PI3K Negative Feedback Cell_Growth Protein Synthesis & Cell Growth S6K1->Cell_Growth _4EBP1->Cell_Growth

Caption: The mTOR signaling pathway, highlighting mTORC1 and mTORC2 complexes and key effectors.

Temsirolimus: The Established First-Generation Inhibitor

Temsirolimus is an ester of sirolimus (rapamycin) with improved stability and solubility, approved for the treatment of advanced renal cell carcinoma (RCC).[9]

Mechanism of Action: Temsirolimus first binds to the intracellular protein FKBP12. This drug-protein complex then allosterically binds to and inhibits mTORC1.[3][7][9][10] This action blocks the phosphorylation of S6K1 and 4E-BP1, leading to cell cycle arrest in the G1 phase and reduced protein synthesis.[1][7][10]

Clinical Utility: The landmark Phase III trial for Temsirolimus demonstrated a significant improvement in overall survival for poor-prognosis RCC patients compared to interferon-α (10.9 vs. 7.3 months), establishing it as a standard of care in this setting.[9][11]

Clinical Limitations: The therapeutic window of Temsirolimus is constrained by several factors:

  • Incomplete mTOR Blockade and Feedback Activation: Temsirolimus primarily inhibits mTORC1. This selective pressure disrupts a negative feedback loop from S6K1 to upstream signaling, resulting in compensatory activation of the PI3K/Akt pathway, often mediated by the uninhibited mTORC2.[8] This feedback activation of pro-survival Akt signaling is a major mechanism of intrinsic and acquired resistance.[12]

  • Resistance Mechanisms: Beyond the Akt feedback loop, resistance can emerge through mutations in the mTOR pathway or alterations in the expression and function of cell adhesion molecules like integrins.[12][13]

  • Adverse Effect Profile: Treatment with Temsirolimus is associated with a range of toxicities that can be dose-limiting. Common adverse events include hematologic effects (anemia, leukopenia), metabolic disturbances (hyperglycemia, hyperlipidemia), and constitutional symptoms like asthenia and mucositis.[8][11][14]

This compound: An Investigational Approach

Secorapamycin is the ring-opened isomer of rapamycin, initially identified as a primary degradation product.[15][16] Its distinct structure suggests a potentially different pharmacological profile, and it is being investigated to overcome the limitations of its parent macrocycle.[17]

Mechanism of Action: this compound is still in the experimental phase, and its mechanism is not fully elucidated. As a derivative of rapamycin, its activity is presumed to be related to the mTOR pathway. However, initial studies indicate it has significantly less potency than rapamycin in traditional immunosuppressive assays and poorly activates mTOR.[15] Interestingly, one study suggests that while it may not be a potent direct mTOR inhibitor, it can mimic rapamycin's ability to inhibit the proteasome.[15] The central hypothesis for its development is that its altered structure may lead to a different interaction with the mTOR complexes or related pathways, potentially avoiding the problematic Akt feedback loop.

Potential Advantages & Investigational Utility:

  • Overcoming Resistance: The primary rationale for developing Secorapamycin is to create a molecule that circumvents the resistance mechanisms that plague Temsirolimus, particularly the Akt feedback loop.

  • Differential Pharmacology: Its unique open-ring structure may result in a different spectrum of activity, cellular permeability, and side effects compared to macrocyclic rapalogs.[17]

  • Improved Physicochemical Properties: As a sodium salt, it may offer advantages in solubility and stability for formulation development.[18]

Limitations and Unanswered Questions: As an early-stage compound, the clinical utility of this compound is entirely theoretical. Its poor cell permeability has been noted as a potential challenge for systemic treatments.[17] Extensive preclinical and clinical research is required to define its mechanism, establish its efficacy and safety profile, and determine if it offers any tangible benefits over existing mTOR inhibitors.

Comparative Overview: Temsirolimus vs. This compound

FeatureTemsirolimusThis compound
Drug Class Rapalog (Sirolimus ester)Seco-rapalog (ring-opened isomer)
Primary Target Allosteric inhibitor of mTORC1[7][9]Under investigation; presumed mTOR pathway modulator[17]
mTORC2 Inhibition Minimal direct inhibition, leading to Akt feedback[8]Effect on mTORC2 is unknown; intended to avoid Akt feedback
Clinical Status FDA-approved for advanced RCC[11]Experimental / Preclinical[17]
Key Advantage Established efficacy in poor-prognosis RCC[9]Potential to overcome rapalog resistance
Known Limitations Akt-mediated resistance; significant side-effect profile[8][12]Poor cell permeability; mechanism and efficacy unproven[15][17]
Common Adverse Events Anemia, hyperglycemia, hyperlipidemia, mucositis[8][11][14]Not clinically characterized

Experimental Protocols for Evaluating mTOR Inhibitors

To objectively compare the cellular effects of Temsirolimus and this compound, a validated experimental workflow is essential. The following protocol provides a self-validating system to assess mTOR pathway modulation.

Workflow: Western Blot Analysis of mTORC1 and mTORC2 Activity

This protocol is designed to provide a quantitative readout of the phosphorylation status of key downstream targets of mTORC1 (S6K) and mTORC2 (Akt), thereby directly measuring the inhibitory activity of the compounds and assessing the induction of the Akt feedback loop.

WB_Workflow Start 1. Seed Cancer Cells (e.g., 786-O, Caki-1 for RCC) Treat 2. Serum Starve (optional), then Treat - Vehicle Control - Temsirolimus (Dose-Response) - Secorapamycin Na (Dose-Response) Start->Treat Lyse 3. Lyse Cells & Quantify Protein (BCA Assay) Treat->Lyse Separate 4. SDS-PAGE Gel Electrophoresis Lyse->Separate Transfer 5. Transfer Proteins to PVDF Membrane Separate->Transfer Block 6. Block with 5% BSA or Milk Transfer->Block Probe 7. Incubate with Primary Antibodies: - p-S6K (T389), Total S6K - p-Akt (S473), Total Akt - GAPDH/Actin (Loading Control) Block->Probe Detect 8. Incubate with Secondary Antibody & Chemiluminescent Detection Probe->Detect Analyze 9. Quantify Band Density & Normalize (Phospho/Total; Phospho/Loading Control) Detect->Analyze

Caption: Experimental workflow for assessing mTOR pathway inhibition via Western Blot.

Step-by-Step Methodology:

  • Cell Culture and Plating: Culture an appropriate cancer cell line (e.g., 786-O for renal cancer) in RPMI-1640 medium with 10% FBS. Seed cells in 6-well plates to achieve 70-80% confluency on the day of the experiment.

  • Drug Treatment: Replace media with fresh, low-serum media (e.g., 0.5% FBS) for 4-6 hours to reduce basal signaling. Treat cells with a dose range of Temsirolimus (e.g., 1-100 nM) and this compound, including a vehicle (DMSO) control, for a defined period (e.g., 24 hours).

  • Lysis and Quantification: Wash cells twice with ice-cold PBS. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Scrape cells, collect lysates, and clarify by centrifugation. Determine protein concentration using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample and separate on an 8-12% SDS-polyacrylamide gel. Transfer proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST. Incubate overnight at 4°C with primary antibodies targeting p-S6K (Thr389), total S6K, p-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH).

  • Detection and Analysis: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect bands using an enhanced chemiluminescence (ECL) substrate. Capture images and quantify band intensities. Normalize the phosphorylated protein signal to the total protein signal to account for any changes in total protein expression.

Expert Rationale (Causality): This protocol is designed for self-validation. The use of both phospho-specific and total protein antibodies is critical; it allows for the differentiation between changes in protein phosphorylation (a direct measure of kinase activity) and changes in total protein levels. p-S6K (Thr389) is a direct substrate of mTORC1, making it a highly specific readout of mTORC1 activity. Conversely, p-Akt (Ser473) is the canonical substrate of mTORC2. By comparing the dose-dependent effects of Temsirolimus and this compound on both readouts, one can directly test the hypothesis: Temsirolimus should decrease p-S6K but may increase p-Akt (the feedback loop), while an "improved" inhibitor like Secorapamycin would ideally decrease p-S6K without increasing, or perhaps even decreasing, p-Akt. The loading control (GAPDH) ensures that any observed differences are not due to unequal sample loading.

Conclusion and Future Perspectives

Temsirolimus has been a valuable tool in the oncologist's armamentarium, proving that mTOR inhibition is a viable therapeutic strategy. However, its clinical utility is fundamentally limited by its incomplete pathway inhibition and the resulting feedback mechanisms that drive resistance. This compound represents a rational, structure-based attempt to engineer a solution to this problem. While its development is in its infancy, the scientific premise is sound: to create an mTOR pathway modulator that provides a more complete and durable response by avoiding the compensatory survival signals that plague first-generation rapalogs.

The path forward demands rigorous preclinical validation using systematic, well-controlled experiments as outlined above. Should this compound or similar next-generation compounds demonstrate a superior ability to suppress mTOR signaling without inducing resistance pathways, they could represent a significant advance in targeted cancer therapy.

References

  • Percentage of secorapamycin, the main degradation product of rapamycin, according to the formulation studied as captioned and described in Table 1 (F1–F9). ResearchGate. [Link]

  • Clinical experience with temsirolimus in the treatment of advanced renal cell carcinoma. Therapeutic Advances in Urology. [Link]

  • What is the mechanism of Temsirolimus? Patsnap Synapse. [Link]

  • Degradation of rapamycin and its ring-opened isomer. Novatia, LLC. [Link]

  • Temsirolimus - LiverTox - NCBI Bookshelf. National Institutes of Health. [Link]

  • Temsirolimus: uses, dosing, warnings, adverse events, interactions. American Society of Health-System Pharmacists. [Link]

  • Mechanisms behind Temsirolimus Resistance Causing Reactivated Growth and Invasive Behavior of Bladder Cancer Cells In Vitro. PMC - NIH. [Link]

  • Temsirolimus: a safety and efficacy review. PubMed. [Link]

  • A single-center, double-blind, randomized, placebo-controlled, two-arm study to evaluate the safety and efficacy of once-weekly sirolimus (rapamycin) on muscle strength and endurance in older adults following a 13-week exercise program. PubMed. [Link]

  • Experimental Approaches in Delineating mTOR Signaling. PMC - PubMed Central. [Link]

  • mTOR Signaling in Cancer and mTOR Inhibitors in Solid Tumor Targeting Therapy. PMC - NIH. [Link]

  • A single-center, double-blind, randomized, placebo-controlled, two-arm study to evaluate the safety and efficacy of once-weekly sirolimus (rapamycin) on muscle strength and endurance in older adults following a 13-week exercise program. PMC - PubMed Central. [Link]

  • Overview of Research into mTOR Inhibitors. MDPI. [Link]

  • Temsirolimus Uses, Side Effects & Warnings. Drugs.com. [Link]

  • Resistance to the mTOR inhibitor temsirolimus alters adhesion and migration behavior of renal cell carcinoma cells through an integrin α5. PubMed. [Link]

  • A Tale of 2 Complexes: The mTOR Signaling Pathway in Cancer Development. OncLive. [Link]

  • Low Dose Rapamycin in ME/CFS, Long-COVID, and Other Infection Associated Chronic Conditions. ClinicalTrials.gov. [Link]

  • Unbiased evaluation of rapamycin's specificity as an mTOR inhibitor. PMC - NIH. [Link]

  • mTOR. Wikipedia. [Link]

  • mTOR Signaling in Cancer. Encyclopedia.pub. [Link]

Sources

A Comparative Guide to the Differential Effects of Secorapamycin and Rapamycin on the Proteasome

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of Secorapamycin and its parent compound, Rapamycin, with a specific focus on their distinct interactions with the ubiquitin-proteasome system. Designed for researchers, scientists, and drug development professionals, this document synthesizes mechanistic insights with actionable experimental protocols to facilitate a comprehensive understanding of these two compounds.

Introduction: Beyond the Canon of mTOR Inhibition

Rapamycin (also known as Sirolimus) is a macrolide compound celebrated for its potent immunosuppressive and anti-proliferative properties.[1] Its mechanism of action has been extensively characterized as an allosteric inhibitor of the mechanistic Target of Rapamycin (mTOR), a central kinase that governs cell growth, metabolism, and survival.[2][3][4][5] Rapamycin achieves this by first forming a complex with the intracellular receptor FKBP12, which then binds to and inhibits the mTOR Complex 1 (mTORC1).[2][3]

Secorapamycin is the first in vivo open-ring metabolite of rapamycin.[6] Structurally distinct due to the cleavage of its macrolide ring, Secorapamycin presents a fascinating divergence in biological activity. Crucially, it does not affect mTOR.[6] Recent evidence has revealed a non-canonical activity for both molecules: direct interaction with the proteasome. The proteasome is the central protease of the ubiquitin-proteasome system (UPS), the primary pathway for controlled protein degradation in eukaryotic cells.[6][7][8]

Understanding the differential effects of these two compounds on the proteasome is paramount. For researchers, it offers a unique opportunity to dissect the intricate crosstalk between mTOR signaling and the UPS. For drug developers, it highlights potential off-target effects and new therapeutic avenues. This guide will explore these differences, providing the scientific rationale and experimental frameworks necessary for rigorous investigation.

Divergent Mechanisms of Action: A Tale of Two Targets

The fundamental difference between Rapamycin and Secorapamycin lies in their primary molecular targets. This divergence is the root of their differential effects on cellular machinery, including the proteasome.

  • Rapamycin's Dual Influence: Rapamycin exerts a dual effect. Its canonical, high-affinity action is the inhibition of mTORC1, which subsequently impacts global protein synthesis and induces autophagy.[9][10][11][12][13] However, research has demonstrated a second, direct effect: the allosteric inhibition of the 20S catalytic core of the proteasome.[6] This means Rapamycin's cellular effects are a composite of both mTORC1-dependent and mTORC1-independent pathways.

  • Secorapamycin's Specificity: In stark contrast, Secorapamycin's open-ring structure prevents it from effectively inhibiting mTORC1.[6] Therefore, its observed biological activities, particularly concerning protein degradation, can be attributed solely to its direct interaction with the proteasome. This makes Secorapamycin an invaluable research tool for isolating and studying the mTOR-independent effects of this chemical scaffold on the proteasome.

G rapa Rapamycin mTORC1 mTORC1 Inhibition rapa->mTORC1 proteasome 20S Proteasome (Allosteric Inhibition) rapa->proteasome Direct seco Secorapamycin seco->proteasome Direct Only downstream ↓ Protein Synthesis ↑ Autophagy mTORC1->downstream

Caption: High-level comparison of Rapamycin and Secorapamycin targets.

Comparative Analysis of Proteasome Interaction

While both compounds can directly inhibit the proteasome, the context and consequences of this inhibition differ significantly.

Shared Mechanism of Direct Inhibition

Studies indicate that both Rapamycin and Secorapamycin, along with other rapalogs, share a common mechanism for direct proteasome inhibition.[6]

  • Binding Site: They are hypothesized to bind to specific grooves on the α-face of the 20S catalytic core proteasome.[6]

  • Functional Consequence: This binding allosterically interferes with the association of the 19S regulatory cap and other activators (like PA200) with the 20S core.[6] By affecting the conformational dynamics of the proteasomal gate, these molecules effectively act as "gate-crashers," preventing the proper intake of ubiquitinated substrates.[6]

  • Result: The outcome is the inhibition of the proteasome's proteinase and selected peptidase activities at low micromolar concentrations.[6]

Rapamycin's Indirect, mTOR-Mediated Effects

The complexity of Rapamycin's action arises from its inhibition of mTORC1, which creates a feedback loop with cellular degradation systems.

  • Compensatory Upregulation: mTORC1 activation generally upregulates proteasome levels and activity to supply amino acids for anabolic processes while suppressing autophagy.[7] Conversely, inhibiting mTORC1 with Rapamycin can induce autophagy. To maintain the necessary pool of amino acids, cells may compensatorily increase proteasome activity.[7][14]

  • Contradictory Findings: However, other studies have shown that long-term Rapamycin treatment can significantly decrease the overall protein degradation rate, even in autophagy-deficient cells.[7] This suggests a complex, context-dependent interplay where the net effect on proteasomal degradation can vary.

This duality makes it challenging to attribute the entirety of Rapamycin's effects on protein degradation solely to its direct interaction with the proteasome.

G cluster_direct Direct Allosteric Inhibition cluster_indirect Indirect mTORC1-Mediated Effects rapa Rapamycin direct_effect Binds 20S α-face Interferes with 19S Cap Binding Inhibits Substrate Intake rapa->direct_effect:f0 indirect_effect Inhibits mTORC1 Induces Autophagy Complex Feedback on Proteasome Activity rapa->indirect_effect:f0 seco Secorapamycin seco->direct_effect:f0

Caption: Mechanisms of proteasome modulation by Rapamycin and Secorapamycin.

Quantitative & Mechanistic Summary

The following table summarizes the key distinctions for easy comparison.

FeatureRapamycinSecorapamycinSupporting Evidence
Primary Target mTORC120S Proteasome (α-face)[2][3][6]
Effect on mTORC1 Allosteric InhibitorNo Effect[6]
Direct Proteasome Effect Allosteric InhibitorAllosteric Inhibitor[6]
Indirect Proteasome Effect Yes (via mTORC1 signaling)No[7][14]
Primary Mechanism Dual: Direct (allosteric) & Indirect (mTOR-mediated)Singular: Direct (allosteric)[6][7]
Utility as a Research Tool Studying mTOR-proteasome crosstalkStudying mTOR-independent proteasome modulationN/A

Experimental Protocols for Comparative Analysis

To empirically validate the differential effects of Secorapamycin and Rapamycin, a multi-pronged experimental approach is required. The following protocols are designed as self-validating systems.

Experimental Workflow Overview

G cluster_assays Downstream Assays start Seed Cells (e.g., HEK293, A549) treatment Treat with Compounds (Vehicle, Rapamycin, Secorapamycin, MG-132) start->treatment harvest Harvest Cells & Prepare Lysates treatment->harvest assay1 Proteasome Activity Assay (Fluorometric) harvest->assay1 assay2 Western Blot Analysis harvest->assay2 analysis Data Analysis & Comparison assay1->analysis assay2->analysis end Conclusion analysis->end

Caption: General workflow for comparing compound effects on the proteasome.

Protocol 1: In Vitro Proteasome Activity Assay (Fluorometric)

Causality: This assay directly measures the chymotrypsin-like activity of the proteasome, which is a primary target of many proteasome inhibitors. A decrease in fluorescence generation upon treatment indicates inhibition. Using MG-132, a potent and specific proteasome inhibitor, serves as a positive control and validates that the assay is measuring proteasome-specific activity.

Methodology:

  • Cell Culture & Treatment:

    • Plate cells (e.g., HEK293) and allow them to adhere overnight.

    • Treat cells with desired concentrations of Rapamycin, Secorapamycin, Vehicle control (e.g., DMSO), and a positive control inhibitor (e.g., 10 µM MG-132) for a specified time (e.g., 4-6 hours).

  • Lysate Preparation:

    • Wash cells with ice-cold PBS.

    • Lyse cells in a non-denaturing lysis buffer (e.g., containing 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors excluding proteasome inhibitors).

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Assay Setup (96-well plate):

    • In a black, clear-bottom 96-well plate, add 50 µg of protein lysate to each well.

    • Adjust the volume of each well to 100 µL with assay buffer (provided in commercial kits, or 25 mM HEPES, pH 7.5).

    • Add the fluorogenic proteasome substrate Suc-LLVY-AMC to a final concentration of 50-100 µM.[15]

  • Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure the fluorescence intensity (Excitation: 350 nm, Emission: 440 nm) kinetically every 5 minutes for 1-2 hours.

  • Data Analysis:

    • Calculate the rate of reaction (Vmax) for each sample.

    • Normalize the activity of treated samples to the vehicle control to determine the percentage of inhibition.

Protocol 2: Western Blot for Poly-Ubiquitinated Protein Accumulation

Causality: The ubiquitin-proteasome system maintains protein homeostasis by degrading poly-ubiquitinated proteins.[8][16] Inhibition of the proteasome creates a "bottleneck," leading to the accumulation of these high-molecular-weight ubiquitinated species.[8] Observing this accumulation via Western blot provides robust, semi-quantitative evidence of proteasome inhibition within the cell.

Methodology:

  • Cell Treatment and Lysis:

    • Treat and harvest cells as described in Protocol 1.

    • Lyse cells directly in a denaturing buffer like RIPA buffer supplemented with protease inhibitors and a deubiquitinase (DUB) inhibitor (e.g., N-Ethylmaleimide, NEM) to preserve ubiquitin chains.

  • Sample Preparation:

    • Quantify protein concentration (BCA assay).

    • Normalize samples to equal protein amounts (e.g., 20-30 µg per lane) and add Laemmli sample buffer.

    • Boil samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer:

    • Separate proteins on a 4-15% gradient polyacrylamide gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against ubiquitin (e.g., P4D1 or FK2 clones) or K48-linkage specific ubiquitin overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply an enhanced chemiluminescence (ECL) substrate.

  • Detection & Analysis:

    • Image the blot using a chemiluminescence detector.

    • Look for an increase in the high-molecular-weight smear in the lanes corresponding to proteasome inhibitor treatment (MG-132, and potentially Secorapamycin and Rapamycin) compared to the vehicle control.

    • Include a loading control like GAPDH or β-actin to ensure equal protein loading.

Conclusion and Future Directions

The evidence clearly delineates Secorapamycin as a specific, mTOR-independent allosteric inhibitor of the proteasome, while Rapamycin exhibits a more complex profile, acting on both mTORC1 and the proteasome. This distinction is not merely academic; it has profound implications for the interpretation of data from studies using Rapamycin and opens new avenues for therapeutic design.

  • For the Researcher: Secorapamycin should be employed as a tool to probe the direct consequences of allosteric proteasome inhibition by this class of macrolides, free from the confounding variables of mTOR signaling. Comparative studies using both compounds are essential to delineate the respective contributions of mTORC1 and direct proteasome inhibition to cellular outcomes.

  • For the Drug Developer: The proteasome-inhibiting activity of rapalogs represents a potential off-target effect that must be considered. Conversely, this activity could be harnessed. Designing novel rapalogs that, like Secorapamycin, selectively target the proteasome without affecting mTOR could yield a new class of proteasome inhibitors with unique allosteric mechanisms, potentially overcoming resistance issues seen with current active-site-directed inhibitors like bortezomib.[17][18]

Ultimately, the differential effects of Secorapamycin and Rapamycin on the proteasome underscore the intricate and interconnected nature of cellular regulatory networks. A nuanced understanding of these differences, grounded in rigorous experimental validation, is critical for advancing both fundamental science and translational medicine.

References

  • Groll, M., et al. (2009). Rapamycin allosterically inhibits the proteasome. PubMed. [Link]

  • Zoncu, R., et al. (2011). Effects of mTORC1 inhibition on proteasome activity and levels. PMC. [Link]

  • Hay, N., & Sonenberg, N. (2004). Upstream and downstream of mTOR. Genes & Development. [Link]

  • Varlakhanova, N., et al. (2022). Comprehensive Evaluation of Rapamycin's Specificity as an mTOR Inhibitor. bioRxiv. [Link]

  • ResearchGate. (n.d.). Percentage of secorapamycin, the main degradation product of rapamycin. ResearchGate. [Link]

  • Pira, A., et al. (2023). Chemical Proteomics Reveals that the Anticancer Drug Everolimus Affects the Ubiquitin–Proteasome System. PMC. [Link]

  • JJ Medicine. (2018). mTOR Signaling Pathway: In-depth Overview. YouTube. [Link]

  • Saxton, R. A., & Sabatini, D. M. (2017). The Target of Rapamycin and Mechanisms of Cell Growth. MDPI. [Link]

  • Creative Biolabs. (n.d.). mTOR Signaling Pathway. Creative Biolabs. [Link]

  • Laplante, M., & Sabatini, D. M. (2012). mTOR signaling at a glance. PMC. [Link]

  • OriGene Technologies Inc. (n.d.). mTOR Signaling Pathway. OriGene. [Link]

  • You, J.-S., et al. (2015). The role of mTOR signaling in the regulation of protein synthesis and muscle mass during immobilization in mice. PMC. [Link]

  • Schrader, J., et al. (2016). A Practical Review of Proteasome Pharmacology. PMC. [Link]

  • Nathan, J. A., et al. (2013). Measuring activity in the ubiquitin-proteasome system. PMC. [Link]

  • Novatia, LLC. (n.d.). Degradation of rapamycin and its ring-opened isomer. Novatia. [Link]

  • de Bettignies, G., & Coux, O. (2010). Proteasome Inhibitor Drugs. Annual Reviews. [Link]

  • MBL Life Science. (n.d.). Ubiquitin/Proteasome Assay Kits. MBL Life Science. [Link]

  • Wang, X., & Proud, C. G. (2006). The mTOR Pathway in the Control of Protein Synthesis. Physiology. [Link]

  • ResearchGate. (2015). Is there any antibody to demonstrate the proteasomal activity by western blot? ResearchGate. [Link]

  • Zhao, J., et al. (2015). mTOR inhibition activates overall protein degradation by the ubiquitin proteasome system as well as by autophagy. PNAS. [Link]

  • Tang, H., et al. (2014). Proteasome-dependent activation of mammalian target of rapamycin complex 1 (mTORC1) is essential for autophagy suppression and muscle remodeling following denervation. PubMed. [Link]

  • Sehgal, S. N. (2003). Sirolimus: its discovery, biological properties, and mechanism of action. PubMed. [Link]

  • Hocevini, M., et al. (2017). The Proteasome in Modern Drug Discovery. ACS Publications. [Link]

  • Worden, E. J., et al. (2015). Proteasomes: Isolation and Activity Assays. PMC. [Link]

  • Wang, X., & Proud, C. G. (2006). The mTOR pathway in the control of protein synthesis. PubMed. [Link]

  • UBPBio. (n.d.). Proteasome Activity Fluorometric Assay Kit I. UBPBio. [Link]

  • JJ Medicine. (2017). mTOR Signaling Pathway: mTOR Complexes, Regulation and Downstream effects. YouTube. [Link]

  • MacFarlane, M., et al. (2020). Preclinical comparison of proteasome and ubiquitin E1 enzyme inhibitors in cutaneous squamous cell carcinoma. NIH. [Link]

  • van der Wal, L., et al. (2020). Reporter-Based Screens for the Ubiquitin/Proteasome System. Frontiers. [Link]

  • Worden, E. J., et al. (2015). Proteasomes: Isolation and Activity Assays. FSU College of Medicine. [Link]

  • Pira, A., et al. (2023). Chemical Proteomics Reveals that the Anticancer Drug Everolimus Affects the Ubiquitin–Proteasome System. ACS Publications. [Link]

  • Reaction Biology. (n.d.). Deubiquitination Assay Services. Reaction Biology. [Link]

  • S. M. Fiuza, et al. (2022). Novel Class of Proteasome Inhibitors. MDPI. [Link]

  • SynZeal. (n.d.). Seco Rapamycin. SynZeal. [Link]

Sources

Safety Operating Guide

Laboratory Stewardship Guide: Safe Handling and Disposal of Secorapamycin Sodium

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

Do not dispose of Secorapamycin Sodium down the drain or in general municipal trash.

Although this compound is a ring-opened degradation product of Rapamycin (Sirolimus) with reduced mTOR binding affinity, it remains a biologically active macrolide structure.[1][2][3][4] Under the Precautionary Principle of laboratory safety, it must be managed as a High Potency Active Pharmaceutical Ingredient (HPAPI) .[2][3]

Immediate Disposal Directives:

  • Solids (Trace): Dispose of empty vials, gloves, and weigh boats in Yellow Trace Chemotherapy/Biohazard Bins .

  • Bulk/Stock Solutions: Dispose of unused stock solutions in Black RCRA Hazardous Waste Containers destined for high-temperature incineration.[3][4]

  • Liquids: Never pour aqueous or organic solutions of this compound into sink drains.[3]

Part 2: Technical Grounding & Hazard Identification[3]

Compound Profile

To understand the disposal logic, one must understand the molecule.[3] Secorapamycin is the seco-acid derivative formed by the hydrolysis of the lactone ring in Rapamycin.[3][4] The "sodium" designation indicates the salt form of this open carboxylic acid, significantly increasing its water solubility compared to the parent lipophilic macrolide.[3]

  • Parent Compound: Rapamycin (Sirolimus) – Potent immunosuppressant and mTOR inhibitor.[2][3][4][5]

  • Structural Change: Hydrolysis of the cyclic ester (lactone) ring.[3][4]

  • Risk Assessment: While Secorapamycin exhibits <4% of the biological potency of Rapamycin, it retains the core pharmacophore structure.[3] In the absence of comprehensive chronic toxicity data, it must be treated as a suspected reproductive toxin and environmental hazard .[3]

Regulatory Classification (RCRA)

The US Environmental Protection Agency (EPA) does not explicitly list this compound on the P-list (acutely hazardous) or U-list (toxic).[1][2][3][4] However, under 40 CFR 261.3 , waste generators must determine if a waste exhibits hazardous characteristics.[1][2][3]

Operational Classification: Treat as Non-RCRA Regulated Hazardous Waste (unless mixed with listed solvents like Methanol or Acetonitrile, which triggers D001 Ignitability).[2][3][4]

Part 3: Operational Disposal Procedures

Waste Segregation Logic

Effective disposal relies on segregating "Trace" waste from "Bulk" waste.[3][4]

Waste CategoryDefinitionContainer TypeFinal Disposition
Trace Solids Empty vials (<3% residue), gloves, weigh papers, pipette tips.[1][2][3][4]Yellow Bin (Trace Chemo/Incineration)Incineration
Bulk Solids Spilled powder, expired pure substance (>3% residue).[1][2][3][4]Black Bin (Hazardous Waste)High-Temp Incineration
Liquid Waste Stock solutions (DMSO/Ethanol), cell culture media containing drug.[1][2][3][4]Screw-top Glass/Poly Bottle (Satellite Accumulation)Fuel Blending / Incineration
Sharps Needles or glass contaminated with Secorapamycin.[1][2][3][4]Red/Yellow Sharps Container Incineration
Step-by-Step Disposal Protocols
Protocol A: Disposal of Stock Solutions (Liquid)

Context: You have 5 mL of expired 10 mM this compound in DMSO.

  • Do not dilute with water to flush.[3][4] The sodium salt is water-soluble, making aquatic contamination a high risk.[1][3][4]

  • Transfer the liquid into a dedicated "Cytotoxic/Hazardous" liquid waste carboy.

  • Labeling: The tag must read: “Non-RCRA Hazardous Waste: this compound in DMSO. Toxic. Destined for Incineration.”

  • Rinsing: Triple-rinse the original vial with a small volume of solvent (methanol/ethanol).[2][3][4] Add rinsate to the waste carboy.[3]

  • Vial Disposal: Place the triple-rinsed vial in the Yellow Trace Bin .

Protocol B: Disposal of Solid Spills

Context: A small amount (<10 mg) of powder is spilled on the bench.[2][3]

  • Isolate: Mark the area.[3][4] Do not create dust (turn off nearby fans).[2][3][4]

  • Hydrate: Cover the powder with a paper towel dampened with 10% Bleach (Sodium Hypochlorite) .[3][4] Note: While bleach may not fully degrade the macrolide core immediately, it prevents dust aerosolization.[1][2][3]

  • Collect: Wipe up the material using the damp towels.[3]

  • Double Bag: Place towels in a clear sealable bag, then place that bag inside a second one.

  • Bin: Deposit into the Black Hazardous Waste Bin .

Part 4: Visualizing the Workflow

Waste Segregation Decision Tree

This diagram illustrates the decision-making process for segregating Secorapamycin waste streams.

WasteSegregation Start This compound Waste Generated Form What is the physical state? Start->Form Liquid Liquid (Stock/Media) Form->Liquid Solid Solid (Vials/PPE) Form->Solid RCRA_Bin Black Bin (Hazardous Waste/Incineration) Liquid->RCRA_Bin All Liquids IsSharps Is it a Sharp (Needle/Glass)? Solid->IsSharps IsBulk Is it Bulk (>3% remaining)? TraceBin Yellow Bin (Trace Chemo/Biohazard) IsBulk->TraceBin No (Empty Vials/PPE) IsBulk->RCRA_Bin Yes (Unused/Spill) IsSharps->IsBulk No SharpsBin Sharps Container (Puncture Proof) IsSharps->SharpsBin Yes

Caption: Decision logic for segregating this compound waste streams to ensure regulatory compliance.

Emergency Spill Response

This workflow dictates the immediate actions required during an accidental release.[3]

SpillResponse Alert 1. ALERT Notify Lab Personnel PPE 2. PROTECT Don Double Nitrile Gloves & N95/Respirator Alert->PPE Contain 3. CONTAIN Cover with damp absorbent pads PPE->Contain Clean 4. CLEAN Wipe with 10% Bleach then Water Contain->Clean Dispose 5. DISPOSE All materials to Black Haz Waste Bin Clean->Dispose

Caption: Five-step immediate response protocol for this compound spills.

Part 5: References & Authority[3][4]

The following sources provide the regulatory and chemical basis for the procedures outlined above.

  • National Institutes of Health (NIH) PubChem. (2024).[2][3][4] Compound Summary: Secorapamycin A.[3][4][6] Retrieved from [Link][1][2][3][4]

  • US Environmental Protection Agency (EPA). (2024).[2][3][4] Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P).[2][3][4] Retrieved from [Link][1][2][3][4]

Sources

Comprehensive Guide to Personal Protective Equipment for Handling Secorapamycin Sodium

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling of Secorapamycin sodium, a derivative of the potent immunosuppressant Rapamycin. While some safety data sheets (SDS) may not classify this compound as a hazardous substance, its origin from a potent compound necessitates a cautious and systematic approach to personal protection to minimize exposure and ensure a safe laboratory environment.[1][2] This document outlines the rationale behind specific personal protective equipment (PPE) choices, provides detailed procedural guidance, and includes operational and disposal plans.

The Principle of Proactive Protection: A Causal Approach

Given that this compound is a ring-opened degradation product of Rapamycin, an immunosuppressant, it is prudent to handle it as a potent pharmaceutical compound.[3][4][5][6][7] The core principle of this guide is proactive protection, which involves creating a barrier between the researcher and the compound to mitigate risks of inhalation, skin contact, and ingestion.[8] The following recommendations are based on a comprehensive risk assessment approach, essential for handling any active pharmaceutical ingredient (API) with potential biological activity.[9][10][11][12]

Essential Personal Protective Equipment (PPE) Ensemble

The selection of appropriate PPE is the first line of defense. The following table outlines the recommended PPE for handling this compound, with justifications for each selection.

PPE ComponentSpecificationsRationale for Use with this compound
Gloves Double-gloving with nitrile gloves tested for chemotherapy drug resistance (ASTM D6978).[8]This compound is a crystalline solid that can be manipulated in solution.[3] Double-gloving provides an extra layer of protection against potential tears or punctures, minimizing direct skin contact.
Lab Coat Disposable, fluid-resistant, solid-front gown with tight-fitting cuffs.Prevents contamination of personal clothing and skin from spills or aerosols. The solid front and cuffed sleeves provide a more complete barrier.
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects the eyes from splashes of solutions containing this compound or from airborne particles of the solid compound.
Respiratory Protection A NIOSH-approved N95 respirator or higher.Recommended when handling the powdered form of this compound outside of a containment device to prevent inhalation of fine particles.

Procedural Integrity: A Step-by-Step Guide to PPE Usage

Adherence to proper donning and doffing procedures is critical to prevent cross-contamination and exposure.

Donning PPE: Establishing the Barrier
  • Hand Hygiene: Begin by washing hands thoroughly with soap and water or using an alcohol-based hand sanitizer.

  • Gown/Lab Coat: Put on the disposable gown, ensuring it is fully fastened.

  • Respiratory Protection (if required): If handling powder, now is the time to put on your N95 respirator. Ensure a proper fit test has been conducted.

  • Eye Protection: Put on safety glasses or goggles.

  • Gloves: Don the first pair of nitrile gloves, pulling the cuffs over the sleeves of the gown. Don the second pair of gloves over the first.

Doffing PPE: A Contamination-Conscious Removal

The removal of PPE is a critical step where contamination can occur if not done correctly.

  • Outer Gloves: Remove the outer pair of gloves by grasping the outside of one glove at the wrist with the other gloved hand and peeling it off. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of the gloves in a designated waste container.

  • Gown/Lab Coat: Unfasten the gown. Peel it away from your body, turning it inside out as you remove it. Fold or roll it into a bundle and dispose of it.

  • Hand Hygiene: Perform hand hygiene.

  • Eye Protection: Remove eye protection from the back to the front and place it in a designated area for cleaning and disinfection or disposal.

  • Respiratory Protection (if used): Remove the respirator without touching the front and dispose of it.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as for the outer pair.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water.

Visualizing the Workflow for Safe Handling

The following diagram illustrates the key decision points and procedural flow for safely handling this compound.

SafeHandlingWorkflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_donning Donning PPE cluster_handling Handling Compound cluster_doffing Doffing PPE cluster_disposal Waste Disposal A Risk Assessment: Handling this compound B Gather Required PPE: - Double Nitrile Gloves - Disposable Gown - Eye Protection - N95 Respirator (if handling powder) A->B C Perform Hand Hygiene B->C Proceed to Donning D Don Gown C->D E Don Respirator (if needed) D->E F Don Eye Protection E->F G Don Double Gloves F->G H Handle this compound in a controlled environment (e.g., chemical fume hood) G->H Proceed to Handling I Remove Outer Gloves H->I Proceed to Doffing J Remove Gown I->J K Perform Hand Hygiene J->K L Remove Eye Protection K->L M Remove Respirator (if used) L->M N Remove Inner Gloves M->N O Final Hand Hygiene N->O P Dispose of all contaminated PPE and materials as hazardous chemical waste O->P Proceed to Disposal

Caption: Procedural workflow for ensuring personal safety when handling this compound.

Operational and Disposal Plans

A comprehensive safety plan extends beyond PPE usage to include the handling of the compound and the disposal of waste.

Engineering Controls

Whenever possible, handle this compound in a certified chemical fume hood or other ventilated enclosure to minimize the risk of inhalation and contain any potential spills.[11][13]

Spill Management

In the event of a spill, trained personnel wearing appropriate PPE should clean the area. Use an absorbent material to contain liquid spills. For solid spills, gently cover with a damp paper towel to avoid generating dust before cleaning. All cleanup materials should be disposed of as hazardous waste.

Disposal of Contaminated Materials

All disposable PPE, contaminated labware, and excess this compound should be considered hazardous chemical waste.[14]

  • Solid Waste: Collect all contaminated solid waste, including gloves, gowns, and paper towels, in a clearly labeled, sealed container.

  • Liquid Waste: Collect liquid waste containing this compound in a designated, sealed, and properly labeled waste container. Do not dispose of it down the drain.[15]

  • Sharps: Any contaminated sharps should be placed in a puncture-resistant sharps container.

Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on hazardous waste disposal.[14][16]

Conclusion: A Culture of Safety

The safe handling of this compound is predicated on a thorough understanding of its potential risks and the diligent application of safety protocols. By integrating these PPE guidelines, procedural steps, and disposal plans into your laboratory's standard operating procedures, you can foster a culture of safety and minimize the risk of exposure. Remember that this guide provides a framework; always consult your institution's specific safety policies and the compound's Safety Data Sheet for the most current information.

References

  • Novatia, LLC. (n.d.). Degradation of rapamycin and its ring-opened isomer. Retrieved from [Link]

  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • Agno Pharmaceuticals. (n.d.). Potent Compound Handling Operations: Exposure To APIs. Retrieved from [Link]

  • Winnipeg Regional Health Authority. (n.d.). IMMUNOCOMPROMISED CONDITION PROTOCOL 1. Infection Prevention and Control Precautions. Retrieved from [Link]

  • Pharmaceutical International, Inc. (n.d.). Managing Risks with Potent Pharmaceutical Products. Retrieved from [Link]

  • Eurofins. (n.d.). The challenge of handling highly potent API and ADCs in analytical chemistry. Retrieved from [Link]

  • Public Health Agency. (n.d.). Personal Protective Equipment - NI Infection Control Manual. Retrieved from [Link]

  • BioProcess International. (n.d.). Containment of High-Potency Products in a GMP Environment. Retrieved from [Link]

  • Verbeek, J. H., et al. (2020). Personal protective equipment for preventing highly infectious diseases due to exposure to contaminated body fluids in healthcare staff. PubMed Central. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). High-Potency APIs: Containment and Handling Issues. Retrieved from [Link]

  • Great Ormond Street Hospital for Children NHS Foundation Trust. (n.d.). Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spillage. Retrieved from [Link]

  • Oregon State University Seafood Research & Education Center. (n.d.). Method Chemicals Disposal. Retrieved from [Link]

  • ResearchGate. (2025, August 9). (PDF) Degradation of rapamycin and its ring-opened isomer: Role of base catalysis. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Secorapamycin sodium
Reactant of Route 2
Secorapamycin sodium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.